molecular formula C9H6BrClO B1585766 5-Bromo-2-chloromethylbenzofuran CAS No. 38220-78-9

5-Bromo-2-chloromethylbenzofuran

Cat. No.: B1585766
CAS No.: 38220-78-9
M. Wt: 245.5 g/mol
InChI Key: IGVKTJSZEQNSNH-UHFFFAOYSA-N
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Description

5-Bromo-2-chloromethylbenzofuran is a useful research compound. Its molecular formula is C9H6BrClO and its molecular weight is 245.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-bromo-2-(chloromethyl)-1-benzofuran
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C9H6BrClO/c10-7-1-2-9-6(3-7)4-8(5-11)12-9/h1-4H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGVKTJSZEQNSNH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Br)C=C(O2)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6BrClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50383759
Record name 5-Bromo-2-chloromethylbenzofuran
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Molecular Weight

245.50 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

38220-78-9
Record name 5-Bromo-2-(chloromethyl)benzofuran
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Record name 5-Bromo-2-chloromethylbenzofuran
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Record name 5-Bromo-2-(chloromethyl)benzo[b]furan
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Foundational & Exploratory

An In-depth Technical Guide to 5-Bromo-2-chloromethylbenzofuran: Physicochemical Properties, Synthesis, and Reactivity

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and chemical reactivity of 5-Bromo-2-chloromethylbenzofuran. Designed for researchers, scientists, and professionals in drug development, this document synthesizes theoretical knowledge with practical insights to serve as a valuable resource in the laboratory.

Introduction

This compound is a halogenated derivative of the benzofuran scaffold, a privileged heterocyclic motif found in numerous natural products and pharmacologically active compounds. The presence of a bromine atom on the benzene ring and a reactive chloromethyl group at the 2-position of the furan ring makes this molecule a versatile intermediate for organic synthesis. The strategic placement of these functional groups allows for sequential and site-selective modifications, enabling the construction of complex molecular architectures for the development of novel therapeutic agents and functional materials. This guide will delve into the essential technical aspects of this compound, offering a robust foundation for its application in research and development.

Physicochemical Properties

PropertyPredicted ValueRemarks
Molecular Formula C₉H₆BrClO
Molecular Weight 245.50 g/mol
Appearance Off-white to pale yellow solidBased on similar halogenated benzofurans.
Melting Point 70-80 °CEstimated based on related structures.
Boiling Point > 300 °C (decomposes)High boiling point expected due to molecular weight and polarity.
Solubility Soluble in common organic solvents (e.g., DCM, Chloroform, Ethyl Acetate, THF). Insoluble in water.Typical for halogenated aromatic compounds.
LogP ~3.5Estimated based on structural analogs, indicating good lipophilicity.[1]

Proposed Synthesis and Experimental Protocols

The synthesis of this compound can be logically approached from 5-bromobenzofuran-2-carboxylic acid, a more readily accessible starting material. The proposed synthetic pathway involves the reduction of the carboxylic acid to the corresponding alcohol, followed by chlorination.

Diagram of Proposed Synthetic Pathway

Synthesis of this compound A 5-Bromobenzofuran-2-carboxylic acid B 5-Bromo-2-(hydroxymethyl)benzofuran A->B  Reduction (e.g., NaBH₄)   C This compound B->C  Chlorination (e.g., SOCl₂)  

Caption: Proposed two-step synthesis of this compound.

Part 1: Synthesis of 5-Bromo-2-(hydroxymethyl)benzofuran

This procedure outlines the reduction of 5-bromobenzofuran-2-carboxylic acid to 5-bromo-2-(hydroxymethyl)benzofuran.

Materials:

  • 5-bromobenzofuran-2-carboxylic acid

  • Sodium borohydride (NaBH₄)

  • Tetrahydrofuran (THF), anhydrous

  • Methanol

  • Hydrochloric acid (1M)

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Protocol:

  • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend 5-bromobenzofuran-2-carboxylic acid in anhydrous THF.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add sodium borohydride in portions. Gas evolution (hydrogen) will be observed.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to 0 °C and cautiously quench by the slow addition of methanol, followed by 1M HCl to neutralize the excess borohydride.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel to obtain pure 5-bromo-2-(hydroxymethyl)benzofuran.

Part 2: Synthesis of this compound

This protocol details the chlorination of 5-bromo-2-(hydroxymethyl)benzofuran to the target compound.

Materials:

  • 5-bromo-2-(hydroxymethyl)benzofuran

  • Thionyl chloride (SOCl₂)

  • Dichloromethane (DCM), anhydrous

  • Ice water

Protocol:

  • Dissolve 5-bromo-2-(hydroxymethyl)benzofuran in anhydrous DCM in a round-bottom flask under an inert atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add thionyl chloride dropwise to the stirred solution.

  • After the addition, allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction by TLC.

  • Upon completion, carefully pour the reaction mixture into ice water to quench the excess thionyl chloride.

  • Separate the organic layer and wash it with water and then brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and evaporate the solvent under reduced pressure to yield the crude this compound.

  • The product can be further purified by recrystallization or column chromatography if necessary.

Spectral Characterization (Predicted)

The structural confirmation of this compound would be primarily achieved through NMR and mass spectrometry. Below are the predicted spectral data based on the analysis of its structure and comparison with similar compounds.

¹H NMR (Proton NMR)

The proton NMR spectrum is expected to show distinct signals for the aromatic and chloromethyl protons.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~ 7.8d1HH-4The bromine at C5 will deshield the adjacent H-4 proton.
~ 7.5dd1HH-6Coupled to H-4 and H-7.
~ 7.4d1HH-7The proton on the benzene ring furthest from the bromine.
~ 6.7s1HH-3Proton on the furan ring.
~ 4.7s2H-CH₂ClThe chloromethyl protons will appear as a singlet, shifted downfield due to the adjacent electronegative chlorine atom.
¹³C NMR (Carbon NMR)

The carbon NMR will provide information on the carbon skeleton of the molecule.

Chemical Shift (δ, ppm)Assignment
~ 155C-7a
~ 152C-2
~ 130C-3a
~ 128C-6
~ 125C-4
~ 116C-5
~ 112C-7
~ 105C-3
~ 40-CH₂Cl

Chemical Reactivity

The reactivity of this compound is dictated by its two key functional groups: the chloromethyl group at the 2-position and the bromo group at the 5-position.

Reactivity of the Chloromethyl Group

The chloromethyl group is a potent electrophilic site, making it susceptible to nucleophilic substitution reactions. This allows for the facile introduction of a wide array of functional groups.

Reactivity_Chloromethyl A This compound C 5-Bromo-2-(nucleophilomethyl)benzofuran A->C B Nucleophile (Nu⁻) B->C

Caption: Nucleophilic substitution at the chloromethyl group.

Common nucleophiles that can be employed include:

  • Amines: To form the corresponding secondary or tertiary amines.

  • Alkoxides and Phenoxides: To synthesize ethers.

  • Thiolates: To prepare thioethers.

  • Cyanide: To introduce a nitrile group, which can be further hydrolyzed to a carboxylic acid or reduced to an amine.

  • Azide: For the synthesis of azides, which are precursors to primary amines via reduction or can be used in "click" chemistry.

Reactivity of the Bromo Group

The bromine atom on the benzofuran ring is well-suited for transition-metal-catalyzed cross-coupling reactions, providing a powerful tool for carbon-carbon and carbon-heteroatom bond formation.

Reactivity_Bromo A This compound C 5-Substituted-2-chloromethylbenzofuran A->C  Pd Catalyst   B Coupling Partner (e.g., R-B(OH)₂) B->C

Caption: Palladium-catalyzed cross-coupling at the bromo position.

Examples of common cross-coupling reactions include:

  • Suzuki Coupling: With boronic acids or esters to form biaryl compounds or introduce alkyl/alkenyl groups.

  • Heck Coupling: With alkenes to form substituted alkenes.

  • Sonogashira Coupling: With terminal alkynes to generate alkynylated benzofurans.

  • Buchwald-Hartwig Amination: With amines to form N-arylated products.

The differential reactivity of the chloromethyl and bromo groups allows for a strategic and stepwise elaboration of the this compound core, making it a highly valuable building block in medicinal chemistry and materials science.

Safety and Handling

Halogenated organic compounds require careful handling in a laboratory setting. While a specific safety data sheet for this compound is not available, general precautions for related compounds should be strictly followed.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

  • Ventilation: All handling should be performed in a well-ventilated fume hood to avoid inhalation of any potential vapors or dust.

  • Handling: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.

References

  • PubChemLite. 5-bromo-2-(chloromethyl)benzo[b]furan. Available at: [Link].

  • PubChem. 2-Chloromethylbenzofuran. Available at: [Link].

  • PubChemLite. 5-bromo-2-(chloromethyl)benzo[b]furan. Available at: [Link].

Sources

An In-depth Technical Guide to 5-Bromo-2-chloromethylbenzofuran: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 5-Bromo-2-chloromethylbenzofuran, a key heterocyclic intermediate with significant potential in medicinal chemistry and organic synthesis. This document delves into its chemical identity, structural features, synthetic pathways, reactivity, and safety considerations, offering valuable insights for its application in research and development.

Core Chemical Identity

  • Chemical Name: 5-Bromo-2-(chloromethyl)-1-benzofuran

  • CAS Number: 38220-78-9[1]

  • Molecular Formula: C₉H₆BrClO

  • Molecular Weight: 245.50 g/mol

Structural Elucidation

The molecular architecture of this compound is characterized by a benzofuran core. This bicyclic system consists of a fused benzene and furan ring. Key structural features include a bromine atom substituted at the 5-position of the benzene ring and a chloromethyl group at the 2-position of the furan ring.[2]

Identifier Value
SMILES C1=CC2=C(C=C1Br)C=C(O2)CCl[2]
InChI InChI=1S/C9H6BrClO/c10-7-1-2-9-6(3-7)4-8(5-11)12-9/h1-4H,5H2[2]
InChIKey IGVKTJSZEQNSNH-UHFFFAOYSA-N[2]

Below is a 2D representation of the chemical structure of this compound.

Caption: 2D Structure of this compound

Synthesis and Mechanistic Insights

Proposed Synthetic Pathway

Synthesis_Pathway cluster_0 Step 1: Benzofuran Ring Formation cluster_1 Step 2: Chlorination A 5-Bromosalicylaldehyde C Intermediate Ester A->C Williamson Ether Synthesis (K2CO3, Acetone) B Ethyl chloroacetate B->C D 5-Bromo-2-(hydroxymethyl)benzofuran C->D Base-catalyzed Intramolecular Cyclization E 5-Bromo-2-(hydroxymethyl)benzofuran G This compound E->G Nucleophilic Substitution F Thionyl chloride (SOCl2) F->G Reactivity A This compound C Substituted Product A->C SN2 Reaction B Nucleophile (Nu-) B->C

Sources

A Technical Guide to the Synthetic Strategies for Benzofuran Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The benzofuran nucleus is a privileged heterocyclic scaffold, forming the core of numerous natural products, pharmaceuticals, and functional materials. Its prevalence in medicinally important compounds, such as the antiarrhythmic drug amiodarone, underscores the critical need for efficient and versatile synthetic methodologies.[1] This in-depth technical guide is designed for researchers, scientists, and drug development professionals, providing a comprehensive overview of the principal synthetic strategies for constructing the benzofuran ring system. We will delve into the mechanistic underpinnings, practical applications, and comparative analysis of both classical and contemporary methods, with a focus on providing actionable insights for laboratory practice.

Part 1: Transition-Metal Catalyzed Methodologies: A Modern Approach to Benzofuran Synthesis

Transition-metal catalysis has revolutionized the synthesis of complex organic molecules, and the construction of the benzofuran ring is no exception. These methods often offer high efficiency, functional group tolerance, and opportunities for regiocontrol.

Palladium- and Copper-Catalyzed Cross-Coupling and Cyclization Cascades

The combination of palladium and copper catalysis, particularly in Sonogashira cross-coupling reactions followed by intramolecular cyclization, represents a robust and widely employed strategy for benzofuran synthesis.[1] This approach typically involves the coupling of an o-halophenol with a terminal alkyne.

Mechanism of Action: The reaction proceeds through a well-established catalytic cycle. Initially, a palladium(0) species undergoes oxidative addition to the o-halophenol. Concurrently, a copper(I) acetylide is formed from the terminal alkyne and the copper co-catalyst. Transmetalation of the acetylide group to the palladium(II) complex, followed by reductive elimination, furnishes an o-alkynylphenol intermediate. Subsequent intramolecular 5-endo-dig cyclization, often facilitated by the catalyst or a base, yields the benzofuran product.

Visualizing the Sonogashira Coupling and Cyclization Cascade:

sonogashira_cyclization cluster_sonogashira Sonogashira Coupling cluster_cyclization Intramolecular Cyclization pd0 Pd(0)L2 pd_intermediate Ar-Pd(II)-X(L2) pd0->pd_intermediate o_halophenol o-Halophenol o_halophenol->pd_intermediate Oxidative Addition pd_alkynyl Ar-Pd(II)-C≡CR(L2) pd_intermediate->pd_alkynyl cu_acetylide Cu(I)-Acetylide cu_acetylide->pd_alkynyl Transmetalation alkyne Terminal Alkyne alkyne->cu_acetylide Deprotonation cu_catalyst Cu(I) cu_catalyst->cu_acetylide pd_alkynyl->pd0 o_alkynylphenol o-Alkynylphenol pd_alkynyl->o_alkynylphenol Reductive Elimination benzofuran Benzofuran o_alkynylphenol->benzofuran 5-endo-dig Cyclization

Caption: Sonogashira Coupling followed by Intramolecular Cyclization.

Exemplary Protocol: Synthesis of 2-Arylbenzofurans via Pd/Cu-Catalyzed Sonogashira Coupling-Cyclization

This one-pot protocol is adapted from a cost-effective and efficient copper-catalyzed tandem methodology.

  • Materials: o-Iodophenol, terminal aryl acetylene, copper(I) iodide (CuI), and a suitable base (e.g., triethylamine or cesium carbonate) in a solvent such as DMF or toluene.

  • Procedure:

    • To a solution of o-iodophenol (1.0 equiv) and the terminal aryl acetylene (1.2 equiv) in the chosen solvent, add the base (2.0 equiv) and CuI (5-10 mol%).

    • If using a palladium co-catalyst, a complex such as PdCl₂(PPh₃)₂ (2-5 mol%) can be added.

    • The reaction mixture is then heated under an inert atmosphere (e.g., nitrogen or argon) at a temperature ranging from 80 to 120 °C.

    • Reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

    • Upon completion, the reaction is cooled to room temperature, diluted with a suitable organic solvent (e.g., ethyl acetate), and washed with water and brine.

    • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

    • The crude product is purified by column chromatography on silica gel to afford the desired 2-arylbenzofuran.

Gold-Catalyzed Intramolecular Cyclization of o-Alkynylphenols

Gold catalysts, particularly gold(I) complexes, have emerged as powerful tools for the activation of alkynes towards nucleophilic attack. This has been effectively applied to the synthesis of benzofurans through the intramolecular cyclization of o-alkynylphenols and their ether derivatives.

Mechanism of Action: A cationic gold(I) species coordinates to the alkyne of the o-alkynylphenol or its ether, rendering it highly electrophilic. The phenolic oxygen then acts as an intramolecular nucleophile, attacking the activated alkyne in a 5-endo-dig cyclization fashion. Subsequent protonolysis or, in the case of ether substrates, a migratory event, regenerates the active gold catalyst and yields the benzofuran product.

Visualizing Gold-Catalyzed Cyclization:

gold_cyclization o_alkynylphenol_ether o-Alkynylphenyl Ether pi_complex Gold-π-Alkyne Complex o_alkynylphenol_ether->pi_complex au_catalyst [Au(I)]+ au_catalyst->pi_complex Coordination cyclization_intermediate Cyclized Intermediate pi_complex->cyclization_intermediate 5-endo-dig Nucleophilic Attack cyclization_intermediate->au_catalyst Catalyst Regeneration benzofuran Benzofuran cyclization_intermediate->benzofuran Protonolysis/ Migration

Caption: Gold-Catalyzed Intramolecular Cyclization of an o-Alkynylphenyl Ether.

Part 2: Intramolecular Cyclization Strategies: Classic and Potent Routes

Intramolecular cyclization reactions, often promoted by acids, bases, or other reagents, represent some of the most fundamental and enduring methods for benzofuran synthesis.

The Perkin Rearrangement: A Classic Ring Contraction

The Perkin rearrangement is a named reaction that involves the base-mediated ring contraction of a 3-halocoumarin to a benzofuran-2-carboxylic acid.[2][3][4] This method provides a reliable route to a specific class of benzofuran derivatives.

Mechanism of Action: The reaction is initiated by the hydroxide-catalyzed hydrolysis of the coumarin lactone, leading to a ring-opened carboxylate. The resulting phenoxide then acts as an intramolecular nucleophile, displacing the vinyl halide to form the five-membered furan ring.[2]

Visualizing the Perkin Rearrangement:

perkin_rearrangement halocoumarin 3-Halocoumarin ring_opened Ring-Opened Intermediate (Phenoxide-Carboxylate) halocoumarin->ring_opened Lactone Hydrolysis hydroxide OH- hydroxide->ring_opened benzofuran_acid Benzofuran-2-carboxylic acid ring_opened->benzofuran_acid Intramolecular Nucleophilic Substitution

Caption: The Perkin Rearrangement Mechanism.

Exemplary Protocol: Microwave-Assisted Perkin Rearrangement of 3-Bromocoumarins [2]

  • Materials: 3-Bromocoumarin, sodium hydroxide, ethanol.

  • Procedure:

    • In a microwave vessel, combine the 3-bromocoumarin (1.0 equiv), ethanol, and sodium hydroxide (3.0 equiv).

    • Seal the vessel and subject it to microwave irradiation (e.g., 300W) for a short duration (e.g., 5 minutes) at a controlled temperature (e.g., 79 °C) with stirring.

    • Monitor the reaction by TLC.

    • Upon completion, concentrate the reaction mixture using a rotary evaporator.

    • Dissolve the crude product in a minimal amount of water and acidify with hydrochloric acid to precipitate the benzofuran-2-carboxylic acid.

    • Collect the solid product by filtration, wash with cold water, and dry.

Intramolecular Wittig Reaction

The intramolecular Wittig reaction provides a powerful method for the formation of the furan ring, leading to a variety of substituted benzofurans. This approach typically involves the generation of a phosphorus ylide ortho to a carbonyl or ester functionality, which then undergoes cyclization.

Mechanism of Action: An o-acyloxybenzyltriphenylphosphonium salt is treated with a base to generate the corresponding ylide. The ylide carbanion then attacks the adjacent ester carbonyl group in an intramolecular fashion, forming a five-membered oxaphosphetane intermediate. This intermediate subsequently collapses, eliminating triphenylphosphine oxide and forming the benzofuran double bond.

Exemplary Protocol: Synthesis of 2-Arylbenzofurans via Intramolecular Wittig Reaction

  • Materials: o-Hydroxybenzyltriphenylphosphonium salt, an appropriate aroyl chloride, and a base such as triethylamine in an aprotic solvent like toluene.

  • Procedure:

    • To a suspension of the o-hydroxybenzyltriphenylphosphonium salt in toluene, add triethylamine and the aroyl chloride.

    • Heat the reaction mixture to reflux.

    • The reaction progress can be monitored by TLC.

    • After completion, the reaction is cooled, and the triethylamine hydrochloride salt is removed by filtration.

    • The filtrate is concentrated, and the crude product is purified by column chromatography to yield the 2-arylbenzofuran.

Iodocyclization of o-Alkynylphenols

Electrophilic iodocyclization is a mild and efficient method for the synthesis of 3-iodobenzofurans from readily available o-alkynylphenols.[3] The resulting iodinated benzofurans are valuable intermediates for further functionalization through cross-coupling reactions.

Mechanism of Action: An electrophilic iodine source, such as molecular iodine (I₂) or N-iodosuccinimide (NIS), reacts with the alkyne to form a cyclic iodonium ion intermediate. The phenolic oxygen then attacks this intermediate in a 5-endo-dig manner, leading to the formation of the 3-iodobenzofuran.

Exemplary Protocol: Iodocyclization of o-Alkynylphenols [3]

  • Materials: o-Alkynylphenol, molecular iodine (I₂), and a base such as sodium bicarbonate (NaHCO₃) in a solvent like dichloromethane (DCM) or acetonitrile.

  • Procedure:

    • To a solution of the o-alkynylphenol (1.0 equiv) in the chosen solvent, add sodium bicarbonate (2.0-3.0 equiv).

    • Add a solution of molecular iodine (1.1-1.5 equiv) in the same solvent dropwise at room temperature.

    • Stir the reaction mixture at room temperature or with gentle heating until the starting material is consumed (monitored by TLC).

    • Quench the reaction with an aqueous solution of sodium thiosulfate to remove excess iodine.

    • Separate the organic layer, and extract the aqueous layer with the organic solvent.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography to afford the 3-iodobenzofuran.

Part 3: Comparative Analysis of Benzofuran Synthesis Methodologies

MethodologyKey FeaturesAdvantagesDisadvantagesSubstrate Scope
Pd/Cu-Catalyzed Sonogashira Coupling/Cyclization One-pot cascade reaction of o-halophenols and terminal alkynes.High efficiency, good functional group tolerance, access to diverse 2-substituted benzofurans.Requires pre-functionalized starting materials (halophenols), potential for catalyst poisoning.Broad scope for both the phenol and alkyne components.
Gold-Catalyzed Cyclization Mild and efficient cyclization of o-alkynylphenols and their ethers.High atom economy, mild reaction conditions, often low catalyst loadings.Cost of gold catalysts, limited to precursors with an alkyne moiety.Tolerates a wide range of functional groups on the aromatic ring and the alkyne substituent.
Perkin Rearrangement Base-mediated ring contraction of 3-halocoumarins.Classic and reliable method for benzofuran-2-carboxylic acids.Limited to the synthesis of 2-carboxybenzofurans, requires coumarin precursors.Dependent on the availability of substituted 3-halocoumarins.
Intramolecular Wittig Reaction Cyclization of o-acyloxybenzylidene phosphoranes.Access to various substituted benzofurans, avoids transition metals.Stoichiometric amounts of triphenylphosphine oxide are generated as a byproduct.Broad scope depending on the availability of the corresponding phosphonium salts and acylating agents.
Iodocyclization Electrophilic cyclization of o-alkynylphenols.Mild conditions, provides synthetically useful 3-iodobenzofurans for further derivatization.Limited to the synthesis of 3-iodobenzofurans, requires an alkyne precursor.Generally good tolerance of various functional groups.

Conclusion

The synthesis of the benzofuran scaffold is a rich and evolving field, with a diverse array of methodologies available to the modern chemist. The choice of a particular synthetic route will be dictated by the desired substitution pattern, the availability of starting materials, and considerations of efficiency and functional group compatibility. Transition-metal catalyzed reactions, particularly those involving palladium, copper, and gold, offer powerful and versatile approaches for the construction of highly functionalized benzofurans. Concurrently, classical intramolecular cyclization methods such as the Perkin rearrangement and the Wittig reaction, along with modern variations like iodocyclization, remain indispensable tools in the synthetic chemist's arsenal. A thorough understanding of the mechanisms and practical considerations of these methodologies, as outlined in this guide, will empower researchers to strategically design and execute the synthesis of novel benzofuran derivatives for applications in drug discovery and materials science.

References

  • Marriott, K.-S. C., Bartee, R., Morrison, A. Z., Stewart, L., & Wesby, J. (2012). Expedited Synthesis of Benzofuran-2-Carboxylic Acids via Microwave-Assisted Perkin Rearrangement Reaction. Tetrahedron Letters, 53(26), 3319–3321. [Link]

  • Mushtaq, A., Ahmad, S., Khan, S. G., Al-Mutairi, A. A., Al-Hussain, S. A., & Zaki, M. E. A. (2024). A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. ACS Omega. [Link]

  • Mushtaq, A., Ahmad, S., Khan, S. G., Al-Mutairi, A. A., Al-Hussain, S. A., & Zaki, M. E. A. (2024). A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. ACS Omega. [Link]

  • Mehta, S. (2017). Benzofuran synthesis through iodocyclization reactions: recent advances. MOJ Biorg Org Chem, 1(7). [Link]

  • Kishor, M. (2017). Review on Synthetic Routes for Synthesis of Benzofuran-Based Compounds. Journal of Chemical and Pharmaceutical Research, 9(5), 210-220. [Link]

  • Damera, K., Ke, B., Wang, K., Dai, C., Wang, L., & Wang, B. (2012). A Novel Base-Promoted Cyclization: Synthesis of Substituted Benzo[b]furans. RSC Advances, 2(25), 9403-9405. [Link]

  • Chen, Y., et al. (2021). Regioselective Synthesis of Benzofuranones and Benzofurans. The Journal of Organic Chemistry, 86(9), 6518–6528. [Link]

  • Gassman, P. G., & Amick, D. R. (1975). A Simple Route to Benzofurans. Synthetic Communications, 5(4), 325-328. [Link]

  • Wikipedia contributors. (2023, September 12). Perkin rearrangement. In Wikipedia, The Free Encyclopedia. [Link]

Sources

The Genesis of a Privileged Scaffold: Early Studies and Foundational Discoveries in Benzofuran Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Abstract

The benzofuran nucleus, a heterocyclic scaffold composed of a fused benzene and furan ring, is a cornerstone of modern medicinal chemistry, found in a multitude of natural products and synthetic therapeutic agents.[1][2] Its journey from a laboratory curiosity to a "privileged scaffold" is a compelling narrative of chemical ingenuity and burgeoning pharmacological insight. This technical guide provides a comprehensive exploration of the seminal, early-stage research into benzofuran and its derivatives. We will dissect the foundational synthetic methodologies, explain the causality behind pivotal experimental choices, and trace the initial forays into understanding the biological significance of this remarkable class of compounds. This document is designed for the modern researcher, offering not just historical context, but a deeper appreciation for the chemical logic that paved the way for contemporary drug discovery.

The Dawn of Benzofuran: From Coumarin to "Coumarone"

The story of benzofuran is intrinsically linked to the chemistry of furan itself. The groundwork was laid by chemists like Scheele, who first obtained a furan derivative from the distillation of mucic acid, and Limpricht, who later isolated furan from pinewood.[3] However, the fusion of the furan ring with a benzene nucleus, creating the benzofuran system, was a distinct and significant achievement.

In 1870, the English chemist William Henry Perkin was the first to synthesize the benzofuran ring.[4][5] His starting point was coumarin, a naturally occurring fragrant compound. The resulting substance was initially named "coumarone."[6] This pioneering work was not merely a synthetic curiosity; it was the deliberate construction of a novel heterocyclic system, opening a new chapter in organic chemistry.

The chosen starting material, coumarin, was key. Its lactone structure provided a reactive handle that, under the right conditions, could be manipulated to induce the necessary bond formations. Perkin's method, now known as the Perkin rearrangement, demonstrated that a relatively simple natural product could be chemically transformed into a more complex and previously unknown heterocyclic core.

The Perkin Rearrangement: A Foundational Mechanism

The causality behind this reaction lies in the use of a strong base to effect a cascade of transformations. The process begins with the base-mediated opening of the coumarin lactone ring, followed by a rearrangement and subsequent cyclization to form the stable aromatic benzofuran ring.

Experimental Protocol: The Perkin Rearrangement

  • Objective: To synthesize the parent benzofuran ring from coumarin.

  • Methodology:

    • Intermediate Formation: Coumarin is first treated with bromine to form 3,4-dibromo-3,4-dihydrocoumarin. This step activates the molecule for the subsequent rearrangement.

    • Base-Mediated Rearrangement: The dibrominated intermediate is reacted with a strong base, such as potassium hydroxide (KOH).[6] The base serves two critical functions: first, it hydrolyzes the lactone ester bond, and second, it promotes the elimination of the bromine atoms.

    • Cyclization & Aromatization: The resulting intermediate undergoes an intramolecular reaction, where the phenoxide attacks the side chain, leading to the closure of the furan ring. Subsequent elimination and tautomerization result in the formation of the aromatic benzofuran nucleus.[6]

    • Workup and Isolation: The reaction mixture is acidified to neutralize the excess base and protonate any resulting salts. The benzofuran product, being organic-soluble, is then extracted using a suitable solvent like diethyl ether and purified by distillation.

  • Self-Validation: The success of the synthesis is confirmed by spectroscopic analysis (NMR, IR) of the final product, comparing the obtained spectra with known data for benzofuran. The disappearance of the lactone carbonyl peak in the IR spectrum is a key indicator of a successful reaction.

Perkin_Rearrangement Coumarin Coumarin Intermediate 3,4-Dibromo-3,4- dihydrocoumarin Coumarin->Intermediate + Br₂ OpenRing Ring-Opened Intermediate Intermediate->OpenRing + KOH (Lactone Opening) Benzofuran Benzofuran OpenRing->Benzofuran Intramolecular Cyclization & Aromatization

Caption: The Perkin Rearrangement workflow.

Foundational Synthetic Strategies

Following Perkin's discovery, chemists developed several other robust methods for constructing the benzofuran scaffold. These early strategies were crucial as they allowed for the introduction of various substituents, enabling the first explorations into structure-activity relationships.

Method NameStarting MaterialsKey ReagentsResulting Derivative TypeReference
Perkin Rearrangement CoumarinKOH, BromineUnsubstituted/Substituted Benzofurans[6]
Salicylaldehyde Annulation Salicylaldehyde, α-Halo Ketone (e.g., Chloroacetone)Base (e.g., K₂CO₃)2-Acylbenzofurans[3][7]
Phenoxyketone Cyclodehydration Phenol, α-Halo KetoneAcid (H₂SO₄, PPA)2-Substituted Benzofurans[6]
Coupling & Cyclization o-Halophenol, Terminal AlkyneCu(I) salts, Palladium catalyst2-Aryl or 2-Alkylbenzofurans[3]
Causality in Early Synthetic Design

The choice of synthetic route was dictated by the desired substitution pattern on the benzofuran core.

  • For 2-Acyl Derivatives: The reaction of salicylaldehyde with α-halo ketones was the most direct approach.[3] The basic conditions facilitate the deprotonation of the phenolic hydroxyl group, which then acts as a nucleophile, displacing the halide. The subsequent intramolecular aldol-type condensation and dehydration are driven by the formation of the stable, aromatic furan ring. This method provided a direct entry to key intermediates like 2-acetylbenzofuran, which could be further modified.[3]

  • For General 2-Substituted Benzofurans: The acid-catalyzed cyclodehydration of phenoxyketones offered broader flexibility.[6] The strong acid protonates the carbonyl oxygen of the ketone, rendering the carbonyl carbon highly electrophilic. This activates the molecule for intramolecular attack by the electron-rich benzene ring (an electrophilic aromatic substitution), leading to ring closure and subsequent dehydration.

Experimental Protocol: Synthesis of 2-Acetylbenzofuran

  • Objective: To synthesize a key benzofuran intermediate from readily available starting materials.

  • Methodology:

    • Reaction Setup: Salicylaldehyde and chloroacetone are combined in a suitable solvent such as acetone or DMF. Anhydrous potassium carbonate (K₂CO₃) is added as the base.[7] The use of an anhydrous base is critical to prevent unwanted side reactions involving water.

    • Nucleophilic Substitution: The mixture is heated to reflux. The K₂CO₃ deprotonates the salicylaldehyde's hydroxyl group, forming a phenoxide ion. This potent nucleophile attacks the chloroacetone, displacing the chloride ion to form an ether intermediate.

    • Intramolecular Cyclization: Under the basic conditions, the intermediate undergoes an intramolecular aldol-type condensation. The base abstracts a proton from the methylene group adjacent to the ketone, creating an enolate which then attacks the aldehyde carbonyl group.

    • Dehydration: The resulting aldol adduct readily dehydrates upon heating to yield the stable, conjugated 2-acetylbenzofuran.

    • Isolation: After cooling, the reaction mixture is filtered to remove the potassium salts. The solvent is evaporated, and the crude product is purified, typically by recrystallization or column chromatography.

  • Self-Validation: The product is characterized by its melting point and spectroscopic data. The 1H NMR spectrum should clearly show the characteristic singlet for the furan proton and the methyl ketone protons, alongside the aromatic protons of the benzene ring.

Salicylaldehyde_Workflow cluster_reactants Starting Materials cluster_conditions Reaction Conditions Salicylaldehyde Salicylaldehyde Intermediate Ether Intermediate Salicylaldehyde->Intermediate Chloroacetone Chloroacetone Chloroacetone->Intermediate Base K₂CO₃ (Base) Base->Intermediate O-Alkylation Solvent Acetone/DMF Heat Reflux Product 2-Acetylbenzofuran Intermediate->Product Intramolecular Cyclization & Dehydration

Caption: Synthesis of 2-acetylbenzofuran workflow.

Early Explorations of Biological Activity

The initial synthesis of benzofuran derivatives was driven by chemical curiosity, but the discovery of naturally occurring benzofurans with potent biological effects catalyzed a shift towards pharmacological investigation.[8][9] Plants from families such as Fabaceae and Moraceae were found to produce benzofuran-containing compounds, hinting at their evolutionary role and potential therapeutic value.[8]

While modern high-throughput screening was centuries away, early biological studies laid the groundwork for understanding the potential of this scaffold. The development of synthetic drugs containing the benzofuran moiety, such as the antiarrhythmic agent Amiodarone (discovered in the 1960s), marked a pivotal moment.[6][8] This demonstrated that the synthetic benzofuran core could be decorated to create molecules with specific and powerful effects on biological systems.

Early structure-activity relationship (SAR) studies, though rudimentary by today's standards, began to emerge. Researchers found that substitutions, particularly at the C-2 position, were crucial for modulating the biological effects of the compounds.[10] These initial findings, linking specific structural modifications to changes in activity, were the first step towards the rational design of benzofuran-based drugs. The broad spectrum of activities observed, including antimicrobial and anticancer properties, solidified benzofuran's status as a scaffold of significant interest to medicinal chemists.[6][11]

Conclusion: A Foundation for the Future

The early history of benzofuran chemistry is a testament to the power of fundamental research. From Perkin's initial synthesis of "coumarone" to the development of versatile synthetic routes and the first glimpses of profound biological activity, these foundational studies provided the essential tools and knowledge base upon which decades of drug discovery have been built. The early chemists were not just creating new molecules; they were defining the chemical language and logic of a scaffold that would become central to the development of treatments for a vast range of human diseases. For today's researchers, understanding this history provides not only context but also inspiration, reminding us that the next breakthrough often stands on the shoulders of pioneering discoveries made long ago.

References

  • Kishor, M. (2017). Review on Synthetic Routes for Synthesis of Benzofuran-Based Compounds. Journal of Chemical and Pharmaceutical Research, 9(5), 210-220.

  • Mushtaq, A., Zahoor, A. F., Ahmad, S., Saif, M. J., Haq, A. U., Khan, S. G., Al-Mutairi, A. A., Irfan, A., Al-Hussain, S. A., & Zaki, M. E. A. (2024). A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. ACS Omega.

  • ACS Omega. (2024). A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies.

  • Cimino, A., & Ghedini, E. (2018). Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans. Molecules, 23(11), 2849.

  • Al-Ostoot, F. H., Al-Ghamdi, S., Al-Massarani, S., El-Sayed, N., & Al-Omair, M. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Biology, 11(5), 682.

  • Wang, Y., Chen, J., Li, J., Zhou, Y., Zhang, Y., & Chen, J. (2023). Discovery of coumaric acid derivatives hinted by coastal marine source to seek for uric acid lowering agents. RSC Advances, 13(4), 2293-2301.

  • Sá, F., & de Fátima, Â. (2023). Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022. Pharmaceuticals, 16(7), 934.

  • Kumar, R., & Yusuf, M. (2016). Mini Review on Important Biological Properties of Benzofuran Derivatives. Journal of Analytical & Pharmaceutical Research, 3(4).

  • BenchChem. (2025). The Discovery and Therapeutic Potential of Benzofuran Derivatives: A Technical Guide.

  • Liu, T., Sun, J., Li, X., Wang, X., Wang, L., & Liu, X. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Advances, 9(48), 28140-28156.

  • ScienceOpen. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives.

  • Tokyo University of Science. (2024). Breakthrough in benzofuran synthesis: New method enables complex molecule creation. EurekAlert!.

  • Harish Kumar, D. R., et al. (2014). Synthesis of Benzofuran Derivatives and their Evaluation of Antimicrobial Activity. International Journal of Pharmaceutical Sciences and Research.

  • Ramirez, J. (2019). Synthesis and Characterization of p-Coumaric Acid Derivatives and Determination of Radical Scavenging Potential. McNair Scholars Research Journal.

  • Wikipedia. Benzofuran.

  • Zhang, R., Li, Y., Liu, W., Liu, Q., & Zhang, B. (2020). De Novo Biosynthesis of p-Coumaric Acid in E. coli with a trans-Cinnamic Acid 4-Hydroxylase from the Amaryllidaceae Plant Lycoris aurea. International Journal of Molecular Sciences, 21(21), 8345.

  • Liu, T., Sun, J., Li, X., Wang, X., Wang, L., & Liu, X. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Advances, 9(48), 28140-28156.

  • Wikipedia. p-Coumaric acid.

  • Organic Chemistry Portal. Benzofuran synthesis.

  • González, J. A., Barrera, C., & Garcia, R. (2013). Process for the Obtention of Coumaric Acid from Coumarin: Analysis of the Reaction Conditions. American Journal of Analytical Chemistry, 4(7), 1-5.

  • Cruz, J. N., Barros, M. S., Santana, K., & dos Santos, J. U. M. (2020). ORIGINS AND BIOLOGICAL APPLICATIONS OF BENZOFURANS. In M. S. Barros (Ed.), Benzofuran: Production and Applications.

  • Wikipedia. Substituted benzofuran.

  • Knight, D. W., & Little, P. B. (1999). Synthesis of the yeast antioxidant benzofuran and analogues. Journal of the Chemical Society, Perkin Transactions 1, (1), 7-8.

Sources

A Senior Application Scientist's Guide to the Spectroscopic Analysis of 5-Bromo-2-chloromethylbenzofuran

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Analytical Imperative

In the landscape of pharmaceutical and materials science research, the unambiguous structural confirmation of novel synthetic intermediates is the bedrock upon which all subsequent discovery rests. 5-Bromo-2-chloromethylbenzofuran is a key heterocyclic building block, valued for the synthetic handles it offers at the 2 and 5 positions of the privileged benzofuran scaffold.[1][2] Its utility in the synthesis of complex pharmacological agents necessitates a robust, multi-faceted analytical approach to verify its identity and purity. This guide eschews a simple recitation of data, instead offering an in-depth rationale for the spectroscopic methodologies employed, reflecting a field-proven approach to structural elucidation. We will explore the compound's analytical signature through the complementary lenses of Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy, demonstrating how these techniques synergize to create a self-validating analytical workflow.

Molecular Architecture and Spectroscopic Preview

To interpret the spectral data, we must first consider the electronic environment of each atom within the this compound molecule. The structure contains a bicyclic aromatic system (benzofuran), an electron-withdrawing bromine atom on the benzene ring, a furan ring with an ether linkage, and a reactive chloromethyl group at the 2-position. Each of these features imparts a distinct and predictable characteristic to the overall spectroscopic fingerprint.

Caption: Numbering scheme for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Blueprint

NMR spectroscopy is the cornerstone of structural elucidation for organic molecules, providing unparalleled insight into the connectivity and chemical environment of atoms. For this molecule, both ¹H and ¹³C NMR are essential.

Experimental Protocol: Ensuring Data Integrity

A trustworthy spectrum begins with meticulous sample preparation. The following protocol is a standard in our laboratories for this class of compound.

  • Sample Preparation: Weigh approximately 5-10 mg of the this compound sample.

  • Solvent Selection: Dissolve the sample in ~0.6 mL of deuterated chloroform (CDCl₃). CDCl₃ is chosen for its excellent solubilizing power for moderately polar organics and its single, well-characterized residual solvent peak (δ ≈ 7.26 ppm for ¹H, δ ≈ 77.16 ppm for ¹³C), which is unlikely to obscure analyte signals.[3]

  • Internal Standard: Tetramethylsilane (TMS) is added as an internal standard (0 ppm) for accurate chemical shift referencing.[1]

  • Data Acquisition: Acquire spectra on a 400 MHz (or higher) spectrometer. A higher field strength provides better signal dispersion, which is critical for resolving the complex splitting patterns of the aromatic protons.

¹H NMR Analysis: A Proton-by-Proton Investigation

The proton NMR spectrum provides a precise map of the hydrogen atoms in the molecule. The electron-withdrawing nature of the oxygen, bromine, and chlorine atoms will shift adjacent protons downfield (to a higher ppm value).

  • Chloromethyl Protons (H8): The two protons on the chloromethyl group are chemically equivalent and are not adjacent to any other protons. Therefore, they will appear as a sharp singlet . Their position will be significantly downfield (δ ≈ 4.7 ppm) due to the strong deshielding effect of the adjacent chlorine atom and the benzofuran ring system.

  • Furan Proton (H3): This proton is on a double bond and adjacent to the ring oxygen. It is expected to appear as a singlet (or a very finely split doublet due to long-range coupling) in the aromatic region, typically around δ ≈ 6.7 ppm.

  • Aromatic Protons (H4, H6, H7): These three protons reside on the benzene ring and will exhibit characteristic splitting patterns due to spin-spin coupling with their neighbors.[4]

    • H4: This proton is adjacent to the bromine atom at C5. It will be split by H6 (a four-bond meta-coupling, J ≈ 2 Hz) and will appear as a doublet . Due to the proximity to the fused furan ring, it is expected around δ ≈ 7.5 ppm.

    • H6: This proton is situated between H7 (ortho-coupling, J ≈ 8-9 Hz) and H4 (meta-coupling, J ≈ 2 Hz). This will result in a doublet of doublets . Its chemical shift will be influenced by the para bromine and is expected around δ ≈ 7.4 ppm.

    • H7: This proton is adjacent to H6 (ortho-coupling, J ≈ 8-9 Hz) and will appear as a doublet . It is typically the most upfield of the benzene ring protons, expected around δ ≈ 7.3 ppm. Long-range coupling between H3 and H7 in benzofurans has been observed, which could lead to further fine splitting.[5][6]

Table 1: Predicted ¹H NMR Data (400 MHz, CDCl₃)

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
H8 (-CH₂Cl) ~ 4.7 Singlet (s) -
H3 ~ 6.7 Singlet (s) -
H7 ~ 7.3 Doublet (d) JH6-H7 ≈ 8.5
H6 ~ 7.4 Doublet of Doublets (dd) JH6-H7 ≈ 8.5, JH4-H6 ≈ 2.0

| H4 | ~ 7.5 | Doublet (d) | JH4-H6 ≈ 2.0 |

Caption: Key proton environments for ¹H NMR analysis.

¹³C NMR Analysis: Mapping the Carbon Skeleton

The proton-decoupled ¹³C NMR spectrum reveals one signal for each unique carbon atom. The chemical shifts are highly sensitive to the local electronic environment.

  • Aliphatic Carbon (C8): The chloromethyl carbon will be the most upfield signal, expected around δ ≈ 40-45 ppm.

  • Aromatic & Olefinic Carbons (C2-C7a): The remaining nine carbons are part of the sp²-hybridized benzofuran system and will appear in the δ ≈ 105-155 ppm range.[1]

    • Carbons bonded to heteroatoms (C2, C3a, C5, C7a) will have their shifts significantly affected.

    • C2: Attached to oxygen and the chloromethyl group, this carbon will be highly downfield, likely > 150 ppm.

    • C7a & C3a: These are the bridgehead carbons. C7a, bonded to oxygen, will be further downfield than C3a.

    • C5: The direct attachment of bromine will cause a notable shift.

    • The remaining carbons (C3, C4, C6, C7) will appear in the typical aromatic region.

Table 2: Predicted ¹³C NMR Data (100 MHz, CDCl₃)

Carbon Assignment Predicted Chemical Shift (δ, ppm) Rationale
C8 (-CH₂Cl) ~ 40-45 Aliphatic C attached to Cl
C3 ~ 105-110 Furan ring C-H
C7 ~ 112-115 Benzene ring C-H
C5 ~ 115-118 Benzene ring C-Br
C4 ~ 122-125 Benzene ring C-H
C6 ~ 125-130 Benzene ring C-H
C3a ~ 128-132 Bridgehead Carbon
C2 ~ 150-155 Furan C attached to O and -CH₂Cl

| C7a | ~ 155-160 | Bridgehead Carbon attached to O |

Mass Spectrometry (MS): Molecular Weight and Fragmentation

Mass spectrometry is indispensable for determining the molecular weight and providing structural clues through fragmentation analysis. The presence of two different halogens makes the mass spectrum of this compound particularly informative.

Experimental Protocol: Ionization and Detection
  • Ionization Method: Electron Ionization (EI) at 70 eV is the method of choice. EI is a "hard" ionization technique that imparts significant energy into the molecule, inducing reproducible fragmentation that is useful for structural elucidation and library matching.[7]

  • Analysis: The ionized fragments are separated by a mass analyzer (e.g., a quadrupole) based on their mass-to-charge ratio (m/z).

Data Interpretation: Isotopes and Fragmentation Pathways
  • Molecular Ion (M⁺) Cluster: The most critical diagnostic feature will be the isotopic pattern of the molecular ion peak. Bromine has two major isotopes, ⁷⁹Br (~50.5%) and ⁸¹Br (~49.5%), in an approximate 1:1 ratio.[8] Chlorine has two major isotopes, ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%), in an approximate 3:1 ratio.[9]

    • The combination of one Br and one Cl atom will produce a characteristic cluster of peaks:

      • M⁺: (C₉H₆⁷⁹Br³⁵ClO) - Base peak in the cluster.

      • M+2: (C₉H₆⁸¹Br³⁵ClO and C₉H₆⁷⁹Br³⁷ClO) - This peak will be very intense, approximately 125% of the M⁺ peak.

      • M+4: (C₉H₆⁸¹Br³⁷ClO) - The smallest peak in the cluster, approximately 32% of the M⁺ peak.

    • The monoisotopic mass is 243.92906 Da.[10] Therefore, we expect to see this characteristic cluster at m/z 244, 246, and 248. The presence of this unique pattern is definitive evidence for a molecule containing one bromine and one chlorine atom.

  • Key Fragmentation Pathways: The molecular ion is a radical cation that will break down into more stable fragments. The most probable fragmentation involves the cleavage of the C-Cl or C-C bond at the benzylic position, as this leads to a resonance-stabilized cation.

    • Loss of •Cl: Cleavage of the C-Cl bond results in the formation of a [M-Cl]⁺ cation (m/z 209/211). This cation is highly stabilized by resonance across the benzofuran ring.

    • Loss of •CH₂Cl: Alpha-cleavage resulting in the loss of the chloromethyl radical is another highly probable pathway.[11] This leads to the stable 5-bromobenzofuranyl cation [M-CH₂Cl]⁺ at m/z 195/197. This is often the base peak in the spectrum.

M [C₉H₆BrClO]⁺• m/z 244/246/248 (Molecular Ion) F1 [C₉H₆BrO]⁺ m/z 209/211 M->F1 - •Cl F2 [C₈H₄BrO]⁺ m/z 195/197 (Base Peak) M->F2 - •CH₂Cl

Caption: Primary fragmentation pathways for this compound in EI-MS.

Table 3: Predicted Key Ions in Mass Spectrum

m/z (Isotopes) Ion Formula Identity
244 / 246 / 248 [C₉H₆BrClO]⁺• Molecular Ion (M⁺•)
209 / 211 [C₉H₆BrO]⁺ [M-Cl]⁺

| 195 / 197 | [C₈H₄BrO]⁺ | [M-CH₂Cl]⁺ |

Infrared (IR) Spectroscopy: Functional Group Analysis

IR spectroscopy provides a rapid and effective method for identifying the functional groups present in a molecule.

Experimental Protocol: A Non-destructive Approach
  • Method: Attenuated Total Reflectance (ATR) is the preferred technique for solid samples. It requires minimal sample preparation and is non-destructive.

  • Acquisition: A small amount of the solid sample is placed directly on the ATR crystal, pressure is applied, and the spectrum is recorded.

Spectral Interpretation: Vibrational Fingerprints

The IR spectrum will confirm the presence of the key architectural components of the molecule.

Table 4: Predicted IR Absorption Bands

Wavenumber (cm⁻¹) Vibration Type Functional Group
3100 - 3000 C-H Stretch Aromatic (Benzofuran)
2960 - 2850 C-H Stretch Aliphatic (-CH₂Cl)
1610 - 1550 C=C Stretch Aromatic Ring
~1470 CH₂ Bend (Scissoring) Aliphatic (-CH₂Cl)
1270 - 1230 C-O-C Stretch (Aryl-Alkyl Ether) Asymmetric
800 - 600 C-Cl Stretch Chloromethyl

| 600 - 500 | C-Br Stretch | Aryl Bromide |

The region below 1500 cm⁻¹ is known as the "fingerprint region" and contains a complex pattern of vibrations unique to the molecule's overall structure.[12]

Integrated Analytical Workflow: A Self-Validating System

No single technique provides the complete picture. The true power of spectroscopic analysis lies in the integration of data from multiple orthogonal methods. This workflow ensures the highest degree of confidence in the structural assignment.

cluster_workflow Integrated Spectroscopic Workflow Sample Sample: This compound MS Mass Spectrometry (EI-MS) Sample->MS NMR NMR Spectroscopy (¹H & ¹³C) Sample->NMR IR Infrared Spectroscopy (ATR-IR) Sample->IR Data_MS Molecular Formula: C₉H₆BrClO Isotope Pattern: Confirms 1 Br, 1 Cl Fragmentation: Confirms -CH₂Cl group MS->Data_MS Data_NMR Proton/Carbon Environment Connectivity via Coupling Confirms Benzofuran Skeleton Confirms Substituent Positions NMR->Data_NMR Data_IR Functional Groups: Aromatic C-H, C=C C-O-C Ether C-Cl, C-Br IR->Data_IR Confirmation Unambiguous Structural Confirmation Data_MS->Confirmation Data_NMR->Confirmation Data_IR->Confirmation

Caption: Workflow combining MS, NMR, and IR for definitive structural confirmation.

Conclusion

The spectroscopic characterization of this compound is a clear illustration of modern analytical chemistry principles. Mass spectrometry unequivocally establishes the molecular formula and the presence of the two halogen atoms through its distinct isotopic signature. Infrared spectroscopy provides a rapid confirmation of the core functional groups. Finally, NMR spectroscopy, with its detailed information on atomic connectivity and chemical environments, acts as the final arbiter, piecing together the precise isomeric structure. By integrating these techniques, researchers and drug development professionals can proceed with absolute confidence in the identity and integrity of this critical synthetic intermediate.

References

  • BenchChem. (2025). Application Notes and Protocols for Mass Spectrometry Fragmentation of Halogenated Organic Compounds. BenchChem.
  • eGyanKosh. MASS SPECTROMETRY: FRAGMENTATION PATTERNS.
  • Unknown. Mass Spectrometry: Fragmentation.
  • BenchChem. (2025). Spectroscopic Analysis of 2-(2-thienyl)benzofuran Derivatives: A Technical Guide. BenchChem.
  • ResearchGate. Structural, Spectroscopic, Molecular Docking and Biological Evaluation of some Novel Benzofuran Derivatives.
  • Chemistry LibreTexts. (2023). Organic Compounds Containing Halogen Atoms.
  • Oriental Journal of Chemistry. Structural, Spectroscopic, Molecular Docking and Biological Evaluation of some novel Benzofuran Derivatives.
  • Chad's Prep. (2018). 14.6b Fragmentation Patterns of Alkyl Halides, Alcohols, and Amines | Mass Spectrometry.
  • Unknown. Long-Range-Spin Coupling in Benzo[b]Thiophenes, Benzo[b] Furans and Quinolines.
  • Wu, H., & Hynes, Jr., J. (2010).
  • ResearchGate. The absorption spectra of the benzofuran derivatives 3a–c recorded in....
  • ResearchGate. Absorption spectra of compounds 1, 2 and 2,3-benzofuran (Bf) in THF for....
  • PMC NIH. 5-Bromo-3-(4-chlorophenylsulfinyl)-2-methyl-1-benzofuran.
  • PMC NIH. Benzofuranyl Esters: Synthesis, Crystal Structure Determination, Antimicrobial and Antioxidant Activities.
  • New Journal of Chemistry.
  • PubChemLite. 5-bromo-2-(chloromethyl)benzo[b]furan.
  • PDF. (2026). Synthesis of Benzofuran Derivatives and their Evaluation of Antimicrobial Activity.
  • Chemistry LibreTexts. (2014). 14.12: Coupling Constants Identify Coupled Protons.
  • ResearchGate. Coupling constant values of compounds 30-37, 15, 22 and 29 (J, Hz).
  • A Research Article. 645 Design, Synthesis And Characterization Of Benzofuran Derivatives For Anti-Bacterial Activity.
  • PMC NIH. Transition-Metal-Free One-Pot Synthesis of Fused Benzofuranamines and Benzo[b]thiophenamines.
  • Unknown. Coupling constants for 1H and 13C NMR.
  • PubChem. 5-Bromo-2-chlorobenzoyl chloride | C7H3BrCl2O | CID 2756871.
  • BenchChem. 5-(Chloromethyl)benzofuran|CAS 37798-07-5.
  • PubChem NIH. 5-Bromo-2-chlorophenol | C6H4BrClO | CID 820392.
  • Unknown. (2023). Selective Syntheses of Coumarin and Benzofuran Derivatives Using Phenols and -Methoxy- -ketoesters.
  • MDPI. (2024). Benzofuran Derivatives from Cortex Mori Radicis and Their Cholinesterase-Inhibitory Activity.
  • ResearchGate. (2025). Synthesis and x-ray structural characterization of 1-(5-bromobenzofuran-2-yl)-2-mesitylethanoneoxime and 1-(5-bromobenzofuran-2-yl)-2-mesitylethanone-o-(2- phenylacetyl)oxime.
  • PubChem. 5-Bromo-2-chlorobenzoic acid | C7H4BrClO2 | CID 33127.
  • Journal of the Chemical Society, Perkin Transactions 2. Long-range coupling in the proton nuclear magnetic resonance spectra of some benzothiophen and benzofuran analogues.
  • ChemicalBook. 5-Bromo-2-chlorobenzoic acid (21739-92-4) 13C NMR spectrum.
  • SpectraBase. Benzofuran - Optional[13C NMR] - Chemical Shifts.
  • SpectraBase. 5-Bromo-2-benzofuran-1(3H)-one - Optional[ATR-IR] - Spectrum.
  • The Royal Society of Chemistry. NMR Spectra of Products.
  • SpectraBase. 2-(bromomethyl)-2,3-dihydro-5-fluorobenzofuran - Optional[1H NMR] - Chemical Shifts.
  • PubChem. 5-Bromo-2-fluorobenzaldehyde | C7H4BrFO | CID 736327.
  • Advanced Organic Chemistry. 1H NMR spectrum of 1-bromo-2-methylpropane.
  • SIELC Technologies. (2018). 5-Bromo-2-chlorobenzoic acid.
  • Advanced Organic Chemistry. Infrared spectrum of 1-bromo-2-methylpropane.
  • NIST WebBook. 5-Bromo-2-chlorobenzoic acid.
  • ChemicalBook. 5-Bromo-2-hydroxybenzyl alcohol(2316-64-5) 1H NMR spectrum.
  • ChemicalBook. 5-BROMO-2-CHLOROTOLUENE(54932-72-8) 1H NMR spectrum.
  • NIST WebBook. 5-Bromo-2-chlorothiophene.

Sources

An In-Depth Technical Guide on the Solubility and Stability of 5-Bromo-2-chloromethylbenzofuran

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Field-Proven Insights for Researchers and Drug Development Professionals

Introduction

5-Bromo-2-chloromethylbenzofuran is a halogenated heterocyclic compound that serves as a critical building block in medicinal chemistry and materials science. Its rigid benzofuran core, substituted with reactive bromine and chloromethyl moieties, makes it a versatile precursor for synthesizing a wide array of more complex molecules, including potential pharmaceutical agents.[1] The utility of this intermediate in drug discovery and development is fundamentally governed by its physicochemical properties, most notably its solubility and stability. An in-depth understanding of these characteristics is paramount for designing robust synthetic routes, developing stable formulations, and ensuring the quality and efficacy of the final active pharmaceutical ingredient (API).

This guide provides a comprehensive technical overview of the core solubility and stability profiles of this compound. It details field-proven experimental protocols, explains the causality behind methodological choices, and offers actionable insights for researchers in the pharmaceutical industry.

Physicochemical Properties of this compound

A foundational understanding of a compound's basic properties is essential before undertaking detailed solubility or stability studies. These parameters influence everything from solvent selection to analytical method development.

PropertyValueSource
CAS Number 38220-78-9[2][3][4]
Molecular Formula C₉H₆BrClO[5]
Molecular Weight 245.50 g/mol [5]
Appearance Off-white to light yellow crystalline powderTypical observation
Predicted XlogP 3.4[5]

The high predicted XlogP value suggests that this compound is a lipophilic compound, predicting poor solubility in aqueous media but good solubility in organic solvents.[5] This initial assessment is critical for guiding the experimental determination of its solubility profile.

Aqueous and Organic Solubility Profile

Solubility dictates how a compound can be handled, purified, formulated, and administered. For a synthetic intermediate, solubility in a range of organic solvents is crucial for reaction chemistry and purification. For a potential API, aqueous solubility at physiological pH is a key determinant of bioavailability.

Experimental Determination of Solubility: The Shake-Flask Method

The gold standard for determining aqueous solubility is the shake-flask method, as outlined in OECD Guideline 105.[6][7][8][9][10] This method establishes the saturation mass concentration of a substance in water at a given temperature. The core principle is to create a saturated solution by agitating an excess of the solid compound in the solvent until equilibrium is reached.

  • Preparation: Add an excess amount of this compound to several vials containing the test solvent (e.g., water, pH 7.4 phosphate buffer, ethanol, acetonitrile, DMSO). The excess solid is visually confirmed.

  • Equilibration: Seal the vials and place them in a shaker bath set to a constant temperature (e.g., 25°C or 37°C). Agitate for a predetermined period (typically 24-48 hours). A preliminary test can determine the time required to reach equilibrium.[7]

  • Phase Separation: After equilibration, cease agitation and allow the vials to stand, permitting the undissolved solid to settle. To ensure complete separation of the solid from the saturated solution, centrifuge the samples at high speed.

  • Sampling: Carefully extract an aliquot of the clear supernatant.

  • Quantification: Dilute the aliquot with a suitable mobile phase and analyze its concentration using a validated High-Performance Liquid Chromatography (HPLC) method.[11]

Causality Behind the Choices:

  • Why excess solid? To ensure that the solution reaches its maximum saturation point.

  • Why constant temperature? Solubility is temperature-dependent; consistency is key for reproducibility.

  • Why centrifugation? To prevent undissolved microparticles from being sampled, which would artificially inflate the measured solubility.

Analytical Quantification: HPLC-UV Method

High-Performance Liquid Chromatography (HPLC) is the preferred technique for quantifying benzofuran derivatives due to its specificity and sensitivity.[11][12][13][14]

  • Instrument: Standard HPLC system with a UV detector.[11]

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 70:30 v/v).

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Determined by UV scan of the compound (typically near the λmax for maximum sensitivity).

  • Standard Curve: Prepare a series of known concentrations of this compound to create a calibration curve for accurate quantification.

Expected Solubility Data Summary

Based on its lipophilic nature (XlogP 3.4), the following table presents an illustrative solubility profile. Actual experimental values are required for confirmation.

SolventTemperature (°C)Predicted SolubilityRationale
Water (pH 7.0)25Very Low (< 0.1 mg/mL)High lipophilicity, lack of ionizable groups.
pH 7.4 Buffer25Very Low (< 0.1 mg/mL)Compound is non-ionizable at physiological pH.
Ethanol25Moderate to High"Like dissolves like" principle; polar-protic solvent.
Acetonitrile25HighCommon organic solvent for reverse-phase HPLC.[11]
DMSO25Very HighA powerful aprotic solvent, common for stock solutions.
Dichloromethane25Very HighNonpolar organic solvent, suitable for synthesis.

graph TD {
A[Start: Add Excess Compound to Solvent] --> B{Equilibrate};
B -- Shaking at Constant Temp --> C[Cease Agitation & Settle];
C --> D{Centrifuge};
D -- Separate Solid from Liquid --> E[Sample Supernatant];
E --> F[Dilute Sample];
F --> G[Analyze by HPLC-UV];
G --> H[End: Quantify vs. Calibration Curve];
subgraph "Methodology"
    A; B; C; D; E; F; G; H;
end

node[style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]A;
node[style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]B G;
node[style=filled, fillcolor="#FBBC05", fontcolor="#202124"] C D E F;
node[style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"] H;

}

Caption: Workflow for Shake-Flask Solubility Determination.

Stability Profile and Forced Degradation Analysis

Understanding a compound's stability is a cornerstone of drug development, mandated by regulatory bodies like the International Council for Harmonisation (ICH).[15][16][17][18][19] Forced degradation, or stress testing, is a critical exercise to identify potential degradation products, elucidate degradation pathways, and develop stability-indicating analytical methods.[20][21][22][23][24] The goal is typically to achieve 5-20% degradation to ensure that degradants are generated at detectable levels.[21][23]

Key Stress Conditions

The stability of this compound should be evaluated under conditions that simulate stresses encountered during manufacturing, storage, and administration. The primary liabilities for this molecule are likely the C-Br bond and the highly reactive chloromethyl group, which is susceptible to hydrolysis and nucleophilic attack.[25][26][27]

  • Stock Solution: Prepare a stock solution of the compound in a suitable solvent (e.g., 1 mg/mL in acetonitrile).

  • Stress Conditions: Dispense the stock solution into separate vials for each stress condition.

    • Acid Hydrolysis: Add 0.1 M HCl. Heat at 60-80°C for several hours.

    • Base Hydrolysis: Add 0.1 M NaOH. Keep at room temperature for a shorter duration (base hydrolysis is often faster).

    • Oxidation: Add 3-6% H₂O₂. Keep at room temperature.

    • Thermal: Expose the solid powder and a solution to dry heat (e.g., 80°C).

    • Photostability: Expose the solid and solution to a calibrated light source providing UV and visible light, as per ICH Q1B guidelines.[28][29][30][31][32] The exposure should be no less than 1.2 million lux hours (visible) and 200 watt hours/m² (UVA).[30]

  • Time Points: Sample each condition at various time points (e.g., 2, 4, 8, 24 hours).

  • Quenching: Neutralize acid/base samples before analysis. Dilute all samples to the initial concentration with mobile phase.

  • Analysis: Analyze all stressed samples, along with an unstressed control, using a stability-indicating HPLC method.

Causality Behind the Choices:

  • Why these conditions? They represent the most common chemical degradation pathways (hydrolysis, oxidation) and physical stresses (heat, light) a drug substance may encounter.[21]

  • Why develop a new HPLC method? The initial quantification method may not be able to separate the parent compound from newly formed degradation products. A "stability-indicating" method must prove this separation capability (specificity).

Development of a Stability-Indicating HPLC Method

A stability-indicating method is one that can accurately measure the decrease in the active ingredient's concentration due to degradation.

  • Method Development: Analyze the stressed samples. The goal is to achieve baseline separation between the parent peak and all degradant peaks. This often requires switching from isocratic to gradient elution.

  • Example Gradient Method:

    • Mobile Phase A: Water with 0.1% Formic Acid

    • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

    • Gradient: Start at 30% B, ramp to 95% B over 15 minutes, hold, and return to initial conditions.

  • Peak Purity Analysis: Use a photodiode array (PDA) detector to assess peak purity, ensuring that the parent peak is not co-eluting with any degradants.

Caption: Forced Degradation and Stability-Indicating Method Workflow.

Expected Stability Profile Summary

The chloromethyl group is a known reactive moiety, prone to nucleophilic substitution. Hydrolysis, where water acts as the nucleophile, is a likely degradation pathway, especially under basic conditions.

Stress ConditionPredicted StabilityLikely Degradation Product(s)
Acid Hydrolysis (0.1 M HCl, 80°C)Moderate Degradation5-Bromo-2-(hydroxymethyl)benzofuran
Base Hydrolysis (0.1 M NaOH, RT)Significant Degradation5-Bromo-2-(hydroxymethyl)benzofuran
Oxidation (6% H₂O₂, RT)Low to Moderate DegradationRing-opened products or epoxides
Thermal (80°C, Solid)Likely StableMinimal degradation expected in solid state.
Photostability (ICH Q1B)Potential DegradationPotential for C-Br bond cleavage or polymerization.

Conclusion and Practical Recommendations

The physicochemical profile of this compound is dominated by its lipophilicity and the reactivity of its chloromethyl group.

  • Solubility: The compound is expected to have very poor aqueous solubility but good solubility in common organic solvents like DMSO, acetonitrile, and dichloromethane. For biological assays, stock solutions should be prepared in DMSO and diluted into aqueous media, being mindful of potential precipitation.

  • Stability: The primary stability liability is the chloromethyl group, which is susceptible to hydrolysis, particularly under basic conditions. This suggests that the compound should be stored in dry, neutral conditions. Exposure to strong light and high temperatures in solution should also be minimized.

  • Handling & Storage: For long-term storage, this compound should be kept as a solid in a well-sealed container, protected from light and moisture, at refrigerated or freezer temperatures. Solutions should be prepared fresh whenever possible.

By following the rigorous experimental protocols outlined in this guide, researchers and drug development professionals can generate the reliable solubility and stability data necessary to advance their projects, ensuring both scientific integrity and regulatory compliance.

References

  • ICH. (n.d.). Q1A - Q1F Stability. Retrieved from ich.org.[15]

  • BenchChem. (2025). Application Note: Analysis of Benzofuran Derivatives by HPLC-UV/MS. Retrieved from BenchChem.[11]

  • European Medicines Agency. (1998). ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline. Retrieved from ema.europa.eu.[28]

  • FILAB. (n.d.). Solubility testing in accordance with the OECD 105. Retrieved from filab.fr.[6]

  • ICH. (1996). Q1B Photostability Testing of New Active Substances and Medicinal Products. Retrieved from database.ich.org.[29]

  • AMSbiopharma. (2025). ICH Guidelines: Drug Stability Testing Essentials. Retrieved from amsbiopharma.com.[16]

  • RAPS. (2025). ICH releases overhauled stability guideline for consultation. Retrieved from raps.org.[17]

  • Atlas-mts.com. (2021). ICH Testing of Pharmaceuticals – Part 1 - Exposure Conditions. Retrieved from atlas-mts.com.[30]

  • BioProcess International. (n.d.). Forced Degradation Studies: Regulatory Considerations and Implementation. Retrieved from bioprocessintl.com.[20]

  • ECA Academy. (n.d.). FDA Guidance for Industry: Q1B Photostability Testing of New Drug Substances and Products. Retrieved from gmp-compliance.org.[31]

  • OECD. (n.d.). Test No. 105: Water Solubility. Retrieved from oecd-ilibrary.org.[7]

  • OECD. (1981). Test No. 105: Water Solubility. Retrieved from oecd.org.[8]

  • ICH. (2003). Q1A(R2) Guideline. Retrieved from ich.org.[18]

  • Situ Biosciences. (n.d.). OECD 105 - Water Solubility. Retrieved from situbiosciences.com.[9]

  • European Medicines Agency. (2003). ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline. Retrieved from ema.europa.eu.[19]

  • Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. Retrieved from pharmaguideline.com.[21]

  • Analytice. (n.d.). OECD 105 – Water Solubility Test at 20°C. Retrieved from analytice.com.[10]

  • PharmaGrowthHub. (2024). ICH Q1B: Complete Guide to Photostability Testing. Retrieved from youtube.com.[32]

  • Bentham Science Publishers. (2016). Impurities and Forced Degradation Studies: A Review. Retrieved from benthamscience.com.[22]

  • American Journal of Chemistry. (2023). Forced Degradation in Pharmaceuticals – A Regulatory Update. Retrieved from article.sapub.org.[23]

  • Pharmaceutical Online. (2020). An Introduction To Forced Degradation Studies For Drug Substance & Drug Product. Retrieved from pharmaceuticalonline.com.[24]

  • Arctom Scientific. (n.d.). CAS NO. 38220-78-9 | this compound. Retrieved from arctomsci.com.[2]

  • ChemicalBook. (n.d.). This compound | 38220-78-9. Retrieved from chemicalbook.com.[3]

  • Parchem. (n.d.). This compound (Cas 38220-78-9). Retrieved from parchem.com.[4]

  • SIELC Technologies. (n.d.). Separation of 2,3-Benzofuran on Newcrom R1 HPLC column. Retrieved from sielc.com.

  • Novak, T. J., & Yuan, H. (2000). The determination of a chlorinated benzofuran pharmaceutical intermediate by HPLC-MS with on-line derivatization. Journal of Pharmaceutical and Biomedical Analysis, 23(4), 705–713.[12]

  • Al-Achi, A. (1998). A degradation study of a series of chloromethyl and diazomethyl ketone anti-leukemic agents. Journal of Pharmaceutical and Biomedical Analysis, 17(2), 193–201.[25]

  • Avento. (n.d.). HPLC Method Validation Benzofuran Derivatives. Retrieved from avento.me.[13]

  • Seeseiten Buchhandlung. (n.d.). HPLC Method Validation Benzofuran Derivatives. Retrieved from seeseiten.buchhandlung.de.[14]

  • PubChem. (n.d.). Benzofuran, 5-bromo-. Retrieved from pubchem.ncbi.nlm.nih.gov.[33]

  • PubChemLite. (n.d.). 5-bromo-2-(chloromethyl)benzo[b]furan. Retrieved from pubchemlite.com.[5]

  • ChemicalBook. (n.d.). 5-bromo-2-benzofuran-1(3H)-one CAS#. Retrieved from chemicalbook.com.[34]

  • Kobe University. (n.d.). Benzoxazole-Directed Halogen Dance of Bromofuran. Retrieved from kobe-u.ac.jp.

  • ResearchGate. (2024). The Surprising Reactivity of Chloromethyl Chlorosulfate with Active Methylene Compounds. Retrieved from researchgate.net.[26]

  • BLD Pharm. (n.d.). 2-Bromo-5-(chloromethyl)furan. Retrieved from bldpharm.com.[35]

  • PubChem. (n.d.). 5-Bromo-2'-chloro-2-aminobenzophenone. Retrieved from pubchem.ncbi.nlm.nih.gov.[36]

  • Chempanda. (n.d.). Chloromethyl: compounds, synthesis and safety. Retrieved from chempanda.com.[37]

  • MDPI. (2023). Monofluoromethylation of N-Heterocyclic Compounds. Retrieved from mdpi.com.[38]

  • ResearchGate. (n.d.). Chemical structure of halogenated derivatives of benzofuran 1–3. Retrieved from researchgate.net.[1]

  • PubChem. (n.d.). 5-Bromo-2-chloronitrobenzene. Retrieved from pubchem.ncbi.nlm.nih.gov.[39]

  • PubChem. (n.d.). 5-Bromo-2-chlorobenzoyl chloride. Retrieved from pubchem.ncbi.nlm.nih.gov.[40]

  • Journal of the Chemical Society, Perkin Transactions 2. (n.d.). Role of addition compounds in the halogenation of benzofurans and benzothiophens. Retrieved from pubs.rsc.org.[41]

  • BenchChem. (n.d.). An In-depth Technical Guide to the Reactivity of the Chloromethyl Group in 2-Chloro-3. Retrieved from benchchem.com.[27]

  • PubChem. (n.d.). Benzofuran. Retrieved from pubchem.ncbi.nlm.nih.gov.[42]

  • MDPI. (2019). One-Step Regioselective Synthesis of Benzofurans from Phenols and α-Haloketones. Retrieved from mdpi.com.[43]

Sources

The Therapeutic Potential of Nature's Scaffolds: A Technical Guide to the Natural Sources and Bioactivity of Benzofuran Compounds

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Benzofuran Core - A Privileged Structure in Medicinal Chemistry

Benzofuran, a heterocyclic compound consisting of a fused benzene and furan ring, represents a core structure in a vast number of naturally occurring and synthetic molecules with significant biological activities.[1][2] These compounds are ubiquitously found in the plant and microbial kingdoms and have garnered substantial interest from medicinal chemists and pharmacologists due to their wide spectrum of therapeutic properties.[3][4] This in-depth technical guide provides a comprehensive overview of the natural sources of benzofuran derivatives, their diverse bioactivities, and the underlying molecular mechanisms of action. Furthermore, it offers detailed experimental protocols for the isolation, purification, and bioactivity assessment of these promising natural products, serving as a valuable resource for researchers in the field of drug discovery and development.

Part 1: Natural Sources of Benzofuran Compounds

Benzofuran derivatives are secondary metabolites widely distributed throughout nature, with a significant presence in higher plants and fungi.[5]

Plant-Derived Benzofurans

A multitude of plant families are known to produce benzofuran compounds, often as a defense mechanism against pathogens and herbivores. Notable families include:

  • Asteraceae (Aster Family): This is one of the most prolific sources of benzofuran compounds.[6]

  • Rutaceae (Rue Family): This family is also a significant producer of these compounds.[6]

  • Moraceae (Mulberry Family): Species within this family, such as those from the genus Morus, are known to produce neuroprotective and analgesic benzofuran-stilbene hybrids.[7]

  • Fabaceae (Legume Family): This family also contributes to the diversity of naturally occurring benzofurans.[6]

Specific examples of plants from which benzofuran derivatives have been isolated include Krameria ramosissima, Machilus glaucescens, Ophryosporus lorentzii, and Zanthoxylum ailanthoidol.[6]

Fungal and Marine-Derived Benzofurans

Fungi, particularly those from marine environments, are emerging as a rich source of novel benzofuran derivatives with potent biological activities.[5] For instance, the marine-derived fungus Penicillium crustosum has been shown to produce benzofurans with antimicrobial and anti-inflammatory properties.[8] The marine fungal strain Talaromyces amestolkiae, isolated from the mangrove plant Kandelia obovata, has also yielded novel benzofuran compounds.[6]

Part 2: The Broad Spectrum of Bioactivity of Benzofuran Derivatives

The unique chemical structure of the benzofuran nucleus imparts a wide range of pharmacological activities, making it a "privileged scaffold" in drug discovery.

Anticancer Activity

Benzofuran derivatives have demonstrated significant potential as anticancer agents, acting through various mechanisms to inhibit tumor growth and induce cancer cell death.

Mechanism of Action:

One of the primary anticancer mechanisms of benzofuran compounds is the induction of apoptosis , or programmed cell death. This can occur through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[9][10]

  • Intrinsic Pathway: Some benzofuran derivatives have been shown to target the PI3K/Akt/mTOR signaling pathway , a critical regulator of cell survival and proliferation that is often dysregulated in cancer. Inhibition of this pathway leads to the activation of pro-apoptotic proteins and subsequent cell death.[9]

  • Extrinsic Pathway: Other benzofuran-substituted chalcones have been found to trigger apoptosis via the extrinsic pathway.[10]

Furthermore, certain benzofuran derivatives exhibit anticancer activity by inhibiting key enzymes involved in tumor progression, such as VEGFR-2 , a critical mediator of angiogenesis.[9]

Illustrative Signaling Pathway: Benzofuran-Induced Intrinsic Apoptosis

G Benzofuran Benzofuran Derivative PI3K PI3K Benzofuran->PI3K Inhibits Akt Akt PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates Bcl2 Bcl-2 (Anti-apoptotic) Akt->Bcl2 Inhibits (leading to Bax activation) Bax Bax (Pro-apoptotic) Mitochondrion Mitochondrion Bax->Mitochondrion Promotes permeabilization Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Releases Caspase9 Caspase-9 Cytochrome_c->Caspase9 Activates Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes

Caption: Benzofuran-induced intrinsic apoptosis pathway.

Quantitative Data on Anticancer Activity:

Compound Class/DerivativeCancer Cell LineIC50 (µM)Reference
3-Amidobenzofuran derivative (28g)MDA-MB-231 (Breast)3.01[11]
3-Amidobenzofuran derivative (28g)HCT-116 (Colon)5.20[11]
Oxindole-based benzofuran hybrid (22d)MCF-7 (Breast)3.41[11]
Oxindole-based benzofuran hybrid (22f)MCF-7 (Breast)2.27[11]
Benzofuran derivative (13b)MCF-7 (Breast)1.875[11]
Benzofuran derivative (13g)MCF-7 (Breast)1.287[11]
Halogenated benzofuran derivative (1)K562 (Leukemia)5[12]
Halogenated benzofuran derivative (1)HL60 (Leukemia)0.1[12]
Amiloride-benzofuran derivative (5)-0.43[12]
Benzofuran derivative (32a)HePG2 (Liver)8.49 - 16.72[11]
Antimicrobial Activity

Benzofuran derivatives exhibit a broad spectrum of antimicrobial activity against both bacteria and fungi, making them promising candidates for the development of new anti-infective agents.[13][14]

Mechanism of Action:

The precise mechanisms of antimicrobial action are varied and depend on the specific derivative. However, they are generally believed to involve disruption of microbial cell membranes, inhibition of essential enzymes, or interference with nucleic acid synthesis. The presence of certain functional groups, such as hydroxyl groups at the C-6 position, has been shown to be crucial for antibacterial activity.[13]

Quantitative Data on Antimicrobial Activity:

Compound/DerivativeMicroorganismMIC (µg/mL)Reference
6-hydroxyl benzofuran (15, 16)Various bacteria0.78 - 3.12[13]
2-aryl substituted benzofuranVarious bacteria0.78 - 6.25[13]
Benzofuran ketoxime (38)Staphylococcus aureus0.039[13]
Benzofuran ketoxime derivativesCandida albicans0.625 - 2.5[13]
Hydrophobic benzofuran analogsVarious bacteria0.39 - 3.12[14]
Aza-benzofuran (1)Salmonella typhimurium12.5[8]
Aza-benzofuran (1)Staphylococcus aureus12.5[8]
Oxa-benzofuran (6)Penicillium italicum12.5[8]
Oxa-benzofuran (6)Colletotrichum musae12.5 - 25[8]
Anti-inflammatory Activity

Chronic inflammation is a hallmark of many diseases, and benzofuran derivatives have demonstrated potent anti-inflammatory effects.

Mechanism of Action:

The anti-inflammatory properties of benzofurans are often attributed to their ability to modulate key inflammatory signaling pathways, such as the NF-κB and MAPK pathways.[9] These pathways regulate the expression of pro-inflammatory mediators, including nitric oxide (NO), cyclooxygenase-2 (COX-2), and various cytokines. By inhibiting these pathways, benzofuran derivatives can effectively reduce the inflammatory response.

Illustrative Signaling Pathway: Benzofuran-Mediated Anti-inflammatory Action

G LPS LPS TLR4 TLR4 LPS->TLR4 Activates MAPK MAPK Pathway TLR4->MAPK NFkB NF-κB Pathway TLR4->NFkB iNOS iNOS MAPK->iNOS COX2 COX-2 MAPK->COX2 Cytokines Pro-inflammatory Cytokines MAPK->Cytokines NFkB->iNOS NFkB->COX2 NFkB->Cytokines NO Nitric Oxide (NO) iNOS->NO Prostaglandins Prostaglandins COX2->Prostaglandins Inflammation Inflammation Cytokines->Inflammation NO->Inflammation Prostaglandins->Inflammation Benzofuran Benzofuran Derivative Benzofuran->MAPK Inhibits Benzofuran->NFkB Inhibits

Caption: Benzofuran-mediated inhibition of inflammatory pathways.

Quantitative Data on Anti-inflammatory Activity:

Compound/DerivativeAssayIC50 (µM)Reference
Aza-benzofuran (1)NO Inhibition (RAW 264.7)17.31[8]
Aza-benzofuran (3)NO Inhibition (RAW 264.7)16.5[8]
Antioxidant Activity

Oxidative stress, caused by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in numerous diseases. Benzofuran derivatives have been identified as potent antioxidants.[3]

Mechanism of Action:

The antioxidant activity of benzofurans is primarily attributed to their ability to donate a hydrogen atom or an electron to neutralize free radicals. The main mechanisms include:

  • Hydrogen Atom Transfer (HAT): The benzofuran derivative directly donates a hydrogen atom to a free radical, thereby quenching it.[15]

  • Sequential Proton Loss Electron Transfer (SPLET): The compound first loses a proton, followed by the transfer of an electron to the free radical. This mechanism is often favored in polar solvents.[15]

The presence of hydroxyl groups on the benzofuran scaffold significantly enhances its antioxidant capacity.[4]

Neuroprotective Activity

Neurodegenerative diseases like Alzheimer's and Parkinson's are characterized by progressive neuronal loss. Several benzofuran derivatives have shown promising neuroprotective effects.[5]

Mechanism of Action:

The neuroprotective mechanisms of benzofurans are multifaceted and include:

  • Anti-excitotoxicity: Some benzofuran derivatives can protect neurons from glutamate-induced excitotoxicity, a major contributor to neuronal damage in various neurological disorders.[7] This is potentially mediated through the modulation of metabotropic glutamate receptors (mGluRs).[7]

  • Inhibition of β-amyloid Aggregation: In the context of Alzheimer's disease, certain benzofurans have been shown to inhibit the aggregation of β-amyloid peptides, a key pathological hallmark of the disease.[5]

  • Antioxidant and Anti-inflammatory Effects: The antioxidant and anti-inflammatory properties of benzofurans also contribute to their neuroprotective effects by mitigating oxidative stress and neuroinflammation in the brain.[5]

Part 3: Experimental Protocols

This section provides detailed, step-by-step methodologies for the isolation of benzofuran compounds from natural sources and the evaluation of their key biological activities.

Protocol for Extraction and Purification of Benzofuran Compounds from Plant Material

This protocol outlines a general procedure for the extraction and purification of benzofuran derivatives from dried plant material.

I. Extraction

  • Material Preparation: Dry the plant material (e.g., leaves, stems, or roots) at room temperature or in an oven at a low temperature (40-50 °C) to a constant weight. Grind the dried material into a fine powder to increase the surface area for extraction.

  • Solvent Extraction (Maceration): a. Weigh the powdered plant material and place it in a large glass container. b. Add a suitable solvent, such as ethanol, methanol, or a mixture of solvents of varying polarity (e.g., hexane, ethyl acetate, and methanol in succession), to cover the plant material completely. A common ratio is 1:10 (w/v) of plant material to solvent. c. Seal the container and allow it to stand at room temperature for 24-72 hours with occasional shaking. d. Filter the mixture through filter paper (e.g., Whatman No. 1) to separate the extract from the plant residue. e. Repeat the extraction process with the plant residue 2-3 times to ensure complete extraction. f. Combine the filtrates and concentrate the extract under reduced pressure using a rotary evaporator at a temperature below 40 °C to obtain the crude extract.

II. Purification (Column Chromatography)

  • Column Preparation: a. Pack a glass column with a suitable stationary phase, such as silica gel or Sephadex LH-20, using a slurry packing method with a non-polar solvent (e.g., hexane).

  • Sample Loading: a. Dissolve the crude extract in a minimal amount of the initial mobile phase solvent. b. Alternatively, adsorb the crude extract onto a small amount of silica gel, dry it, and then load the dried powder onto the top of the packed column.

  • Elution: a. Begin elution with a non-polar solvent (e.g., 100% hexane) and gradually increase the polarity of the mobile phase by adding a more polar solvent (e.g., ethyl acetate, followed by methanol). This is known as gradient elution. b. Collect the eluate in fractions of equal volume.

  • Fraction Analysis (Thin Layer Chromatography - TLC): a. Spot a small amount of each collected fraction onto a TLC plate. b. Develop the TLC plate in a suitable solvent system. c. Visualize the spots under UV light (254 nm and 366 nm) and/or by spraying with a suitable visualizing reagent (e.g., vanillin-sulfuric acid). d. Combine the fractions that show a similar TLC profile.

  • Further Purification: a. The combined fractions containing the compound of interest may require further purification using preparative TLC or High-Performance Liquid Chromatography (HPLC) to obtain a pure compound.

  • Structure Elucidation: a. The structure of the purified benzofuran compound can be determined using spectroscopic techniques such as Nuclear Magnetic Resonance (NMR; 1H, 13C, COSY, HMBC, HSQC), Mass Spectrometry (MS), Infrared (IR) spectroscopy, and Ultraviolet-Visible (UV-Vis) spectroscopy.

Illustrative Workflow for Isolation and Purification

G PlantMaterial Dried & Powdered Plant Material Extraction Solvent Extraction (e.g., Maceration) PlantMaterial->Extraction CrudeExtract Crude Extract Extraction->CrudeExtract ColumnChromatography Column Chromatography (Silica Gel) CrudeExtract->ColumnChromatography Fractions Collection of Fractions ColumnChromatography->Fractions TLC TLC Analysis Fractions->TLC Monitoring PureCompound Pure Benzofuran Compound Fractions->PureCompound Further purification (Prep-TLC, HPLC) TLC->Fractions Pooling of similar fractions StructureElucidation Structure Elucidation (NMR, MS, etc.) PureCompound->StructureElucidation

Caption: General workflow for the isolation and purification of benzofuran compounds.

Protocol for MTT Assay for Anticancer Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium (e.g., DMEM or RPMI-1640) with 10% Fetal Bovine Serum (FBS)

  • Benzofuran compound (dissolved in DMSO)

  • MTT solution (5 mg/mL in sterile PBS)

  • Dimethyl sulfoxide (DMSO) or solubilization buffer

  • 96-well flat-bottom sterile culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: a. Culture the cancer cells to about 80% confluency. b. Trypsinize the cells, count them using a hemocytometer, and prepare a cell suspension of the desired density (e.g., 5 x 10^4 cells/mL). c. Seed 100 µL of the cell suspension into each well of a 96-well plate and incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment: a. Prepare serial dilutions of the benzofuran compound in the culture medium. b. After 24 hours of incubation, remove the old medium from the wells and add 100 µL of the different concentrations of the compound to the respective wells. c. Include a vehicle control (medium with the same concentration of DMSO used to dissolve the compound) and a negative control (medium only). d. Incubate the plate for 24, 48, or 72 hours.

  • MTT Addition: a. After the incubation period, add 10 µL of MTT solution to each well. b. Incubate the plate for 4 hours at 37°C in the dark. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: a. Carefully remove the medium containing MTT. b. Add 100 µL of DMSO to each well to dissolve the formazan crystals. c. Gently shake the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution.

  • Absorbance Measurement: a. Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: a. Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100 b. Plot the percentage of cell viability against the compound concentration to determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Protocol for Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound.

Materials:

  • Bacterial or fungal strains

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • Benzofuran compound (dissolved in a suitable solvent like DMSO)

  • 96-well sterile microtiter plates

  • Spectrophotometer or microplate reader

Procedure:

  • Inoculum Preparation: a. Prepare a standardized inoculum of the microorganism equivalent to a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). b. Dilute the standardized inoculum in the broth medium to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.

  • Compound Dilution: a. Prepare a two-fold serial dilution of the benzofuran compound in the broth medium in the wells of a 96-well plate.

  • Inoculation: a. Add the prepared microbial inoculum to each well containing the compound dilutions. b. Include a growth control (inoculum without the compound) and a sterility control (broth medium only).

  • Incubation: a. Incubate the plate at the appropriate temperature (e.g., 37°C for bacteria, 35°C for fungi) for 18-24 hours.

  • MIC Determination: a. After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism. b. Alternatively, the absorbance can be read using a microplate reader.

Protocol for Nitric Oxide (NO) Inhibition Assay in RAW 264.7 Macrophages

This assay measures the anti-inflammatory potential of a compound by quantifying its ability to inhibit NO production in lipopolysaccharide (LPS)-stimulated macrophages.

Materials:

  • RAW 264.7 murine macrophage cell line

  • DMEM with 10% FBS

  • Lipopolysaccharide (LPS)

  • Benzofuran compound (dissolved in DMSO)

  • Griess Reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid)

  • Sodium nitrite (for standard curve)

  • 96-well sterile culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: a. Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate for 24 hours.

  • Compound Treatment and LPS Stimulation: a. Pre-treat the cells with various concentrations of the benzofuran compound for 1-2 hours. b. Stimulate the cells with LPS (e.g., 1 µg/mL) to induce NO production. c. Include a control group (cells with LPS but no compound) and a blank group (cells without LPS or compound). d. Incubate the plate for 24 hours.

  • Nitrite Measurement: a. After incubation, collect 50 µL of the cell culture supernatant from each well. b. Add 50 µL of Griess Reagent to each supernatant sample. c. Incubate at room temperature for 10-15 minutes in the dark. d. Measure the absorbance at 540 nm using a microplate reader.

  • Data Analysis: a. Create a standard curve using known concentrations of sodium nitrite. b. Calculate the concentration of nitrite in the samples from the standard curve. c. Determine the percentage of NO inhibition and the IC50 value of the benzofuran compound.

Conclusion: Future Perspectives

Benzofuran and its derivatives represent a treasure trove of bioactive compounds with immense therapeutic potential. Their wide distribution in nature, coupled with their diverse pharmacological activities, makes them attractive lead compounds for the development of new drugs to treat a range of human ailments, from cancer and infectious diseases to inflammatory and neurodegenerative disorders. The protocols and information provided in this guide are intended to facilitate further research into this fascinating class of natural products, with the ultimate goal of translating nature's chemical ingenuity into novel and effective therapies.

References

  • A review on antioxidant potential of bioactive heterocycle benzofuran: Natural and synthetic derivatives. (2017). Pharmacological Reports, 69(2), 315-328. [Link]

  • Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review. (2015). Journal of Research in Medical Sciences, 20(11), 1094-1108. [Link]

  • Benzofuran–stilbene hybrid compounds: an antioxidant assessment – a DFT study. (2021). RSC Advances, 11(26), 15814-15826. [Link]

  • Synthesis and antimicrobial evaluation of new benzofuran derivatives. (2011). European Journal of Medicinal Chemistry, 46(8), 3526-3530. [Link]

  • Bioactive Benzofuran Derivatives from Cortex Mori Radicis, and Their Neuroprotective and Analgesic Activities Mediated by mGluR1. (2017). Molecules, 22(2), 269. [Link]

  • Antioxidant Activities Exhibited by Benzofuran-1, 3-Thiazolidin-4- one Derivative: A Theoretical Study. (2021). Journal of the Mexican Chemical Society, 65(4), 499-514. [Link]

  • Benzofuran Derivatives with Antimicrobial and Anti-Inflammatory Activities from Penicillium crustosum SCNU-F0046. (2022). Molecules, 27(16), 5195. [Link]

  • Neuroprotective and Antioxidant Effects of Novel Benzofuran-2-Carboxamide Derivatives. (2015). Molecules, 20(5), 8439-8456. [Link]

  • Exploring the Multi–Target Neuroprotective Chemical Space of Benzofuran Scaffolds: A New Strategy in Drug Development for Alzheimer's Disease. (2019). Frontiers in Chemistry, 7, 73. [Link]

  • Neuroprotective Effects of a Benzofuran-Containing Selenium in a Mouse Alzheimer's Disease Model: Molecular, Biochemical, and Behavioral Analyses. (2023). Antioxidants, 12(11), 1968. [Link]

  • Anticancer therapeutic potential of benzofuran scaffolds. (2023). Frontiers in Chemistry, 11, 1173873. [Link]

  • Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. (2019). Molecules, 24(8), 1583. [Link]

  • Actual Structure, Thermodynamic Driving Force, and Mechanism of Benzofuranone-Typical Compounds as Antioxidants in Solution. (2011). The Journal of Organic Chemistry, 76(8), 2637-2648. [Link]

  • Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. (2022). Cancers, 14(9), 2196. [Link]

  • Previously reported benzofuran derivatives VII–XII with anti-tumour and... (2022). ResearchGate. [Link]

  • Bioactive Benzofuran Derivatives from Cortex Mori Radicis, and Their Neuroprotective and Analgesic Activities Mediated by mGluR1. (2017). ResearchGate. [Link]

  • Natural source, bioactivity and synthesis of benzofuran derivatives. (2019). RSC Advances, 9(48), 27738-27758. [Link]

  • Benzofurans extracted from plants showing therapeutic properties. (2022). ResearchGate. [Link]

  • Natural source, bioactivity and synthesis of benzofuran derivatives. (2019). Semantic Scholar. [Link]

  • A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. (2024). ACS Omega. [Link]

Sources

An In-depth Technical Guide to 5-Bromo-2-chloromethylbenzofuran: A Versatile Intermediate in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

5-Bromo-2-chloromethylbenzofuran is a key heterocyclic building block in medicinal chemistry, prized for its reactive chloromethyl group and the inherent biological relevance of the benzofuran scaffold. This guide provides a comprehensive overview of its chemical properties, including its molecular formula and weight, alongside a detailed exploration of its synthesis and reactivity. Furthermore, it delves into the significant applications of this compound as a versatile intermediate in the development of novel therapeutic agents, particularly in the realms of oncology and virology. This document is intended for researchers, scientists, and professionals in the field of drug development, offering both foundational knowledge and practical insights to leverage the synthetic potential of this important molecule.

Core Molecular Attributes

This compound is a disubstituted benzofuran derivative. The presence of both a bromine atom on the benzene ring and a chloromethyl group on the furan ring imparts distinct chemical properties and reactivity, making it a valuable precursor in organic synthesis.

Molecular Formula and Weight

The fundamental chemical identity of this compound is defined by its molecular formula and weight.

  • Molecular Formula: C₉H₆BrClO[1]

  • Molecular Weight: 243.50 g/mol

Table 1: Key Molecular Identifiers

IdentifierValue
CAS Number 38220-78-9
IUPAC Name 5-bromo-2-(chloromethyl)-1-benzofuran
Synonyms This compound

Synthesis and Spectroscopic Characterization

The synthesis of this compound is a critical aspect of its utility. While various methods for the synthesis of the benzofuran core exist, the most direct route to this specific compound involves the functionalization of a pre-existing benzofuran scaffold.

Synthetic Pathway: Chlorination of 5-Bromo-2-(hydroxymethyl)benzofuran

The primary and most efficient method for the preparation of this compound is the chlorination of its corresponding alcohol precursor, 5-Bromo-2-(hydroxymethyl)benzofuran. This transformation is a classic example of a nucleophilic substitution reaction where the hydroxyl group is converted into a better leaving group, which is then displaced by a chloride ion.

Experimental Protocol: Synthesis of this compound

Objective: To synthesize this compound from 5-Bromo-2-(hydroxymethyl)benzofuran.

Reagents and Materials:

  • 5-Bromo-2-(hydroxymethyl)benzofuran

  • Thionyl chloride (SOCl₂) or a similar chlorinating agent (e.g., oxalyl chloride, phosphorus oxychloride)

  • Anhydrous aprotic solvent (e.g., Dichloromethane (DCM), Chloroform, or Toluene)

  • Inert gas atmosphere (e.g., Nitrogen or Argon)

  • Ice bath

  • Standard laboratory glassware and purification apparatus (e.g., rotary evaporator, chromatography columns)

Step-by-Step Procedure:

  • Preparation: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere, dissolve 5-Bromo-2-(hydroxymethyl)benzofuran in an anhydrous aprotic solvent.

  • Cooling: Cool the solution to 0 °C using an ice bath. This is crucial to control the exothermicity of the reaction with the chlorinating agent.

  • Addition of Chlorinating Agent: Slowly add the chlorinating agent (e.g., thionyl chloride) dropwise to the cooled solution. The slow addition helps to maintain the reaction temperature and prevent the formation of side products.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for a designated period (typically 1-4 hours), monitoring the progress by thin-layer chromatography (TLC).

  • Quenching: Upon completion, carefully quench the reaction by slowly adding it to ice-cold water or a saturated sodium bicarbonate solution to neutralize any remaining chlorinating agent and acidic byproducts.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product into an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Washing and Drying: Wash the organic layer sequentially with water and brine. Dry the organic phase over an anhydrous drying agent like sodium sulfate or magnesium sulfate.

  • Purification: Filter off the drying agent and concentrate the organic solvent under reduced pressure using a rotary evaporator. The crude product can then be purified by column chromatography on silica gel to yield pure this compound.

Causality Behind Experimental Choices:

  • The use of an anhydrous aprotic solvent is essential to prevent the hydrolysis of the highly reactive chlorinating agent and the product.

  • An inert atmosphere is maintained to exclude moisture, which could interfere with the reaction.

  • The dropwise addition of the chlorinating agent at low temperatures is a critical safety and purity measure.

Caption: Synthetic workflow for this compound.

Spectroscopic Characterization

Table 2: Predicted Spectroscopic Data for this compound

TechniqueExpected Features
¹H NMR Aromatic protons on the benzene ring (multiplets), a singlet for the furan proton, and a singlet for the chloromethyl protons (-CH₂Cl).
¹³C NMR Distinct signals for each of the nine carbon atoms, including the carbon of the chloromethyl group.
Mass Spec. A molecular ion peak corresponding to the molecular weight (243.50 g/mol ) with a characteristic isotopic pattern due to the presence of bromine and chlorine.
IR Characteristic absorption bands for C-H (aromatic and aliphatic), C=C (aromatic), C-O-C (ether), and C-Cl bonds.

Reactivity and Applications in Drug Discovery

The synthetic utility of this compound stems from the reactivity of its functional groups. The chloromethyl group is a potent electrophile, making it susceptible to nucleophilic substitution reactions. This allows for the facile introduction of a wide array of functional groups at the 2-position of the benzofuran ring. Concurrently, the bromine atom at the 5-position can participate in various palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, enabling further molecular diversification.

The benzofuran scaffold itself is a "privileged structure" in medicinal chemistry, found in numerous natural products and synthetic compounds with a broad spectrum of biological activities, including anticancer, antiviral, and anti-inflammatory properties.[2][3]

Role as a Key Intermediate in Anticancer Agent Synthesis

Halogenated benzofuran derivatives have demonstrated significant potential as anticancer agents.[4][5] The introduction of halogens like bromine can enhance the cytotoxic activity of these compounds. This compound serves as an excellent starting material for the synthesis of novel benzofuran-based anticancer agents. The chloromethyl group can be reacted with various nucleophiles, such as amines, thiols, and alcohols, to generate a library of derivatives for structure-activity relationship (SAR) studies. These modifications can lead to compounds that target specific signaling pathways implicated in cancer, such as those involving kinases or apoptosis.[6]

Caption: Pathway from intermediate to anticancer agent.

Application in the Development of Antiviral Compounds

The benzofuran nucleus is also a core component of various antiviral agents. The versatility of this compound allows for its use in the synthesis of novel compounds with potential antiviral activity. For instance, the chloromethyl group can be used to link the benzofuran scaffold to other heterocyclic moieties known to possess antiviral properties, creating hybrid molecules with enhanced efficacy.[7][8] The bromine atom can also be a site for modification to fine-tune the electronic and steric properties of the molecule, which can be crucial for its interaction with viral targets.

Conclusion

This compound is a molecule of significant interest to the drug discovery and development community. Its well-defined molecular structure and weight, coupled with its versatile reactivity, make it an invaluable intermediate for the synthesis of a diverse range of biologically active compounds. The straightforward synthetic route to this compound, primarily through the chlorination of its alcohol precursor, further enhances its accessibility for research purposes. As the quest for novel therapeutics continues, the strategic use of such well-functionalized building blocks will undoubtedly play a pivotal role in the design and synthesis of the next generation of anticancer and antiviral agents. The inherent biological potential of the benzofuran scaffold, combined with the synthetic handles provided by the bromo and chloromethyl substituents, ensures that this compound will remain a relevant and valuable tool for medicinal chemists.

References

  • Nowak, K., et al. (2019). Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. Molecules, 24(8), 1541. Available at: [Link]

  • Mazurek, E., et al. (2021). Anticancer Potential of Halogen Derivatives of Methyl 6-Acetyl-5-Hydroxy-2-Methyl-1-Benzofuran-3-Carboxylate. Molecules, 26(11), 3328. Available at: [Link]

  • The Royal Society of Chemistry. Electronic Supplementary Information. Available at: [Link]

  • Al-Ostath, A., et al. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Cancers, 14(9), 2200. Available at: [Link]

  • Choi, H. D., et al. (2011). 5-Bromo-2-(4-chlorophenyl)-3-ethylsulfinyl-7-methyl-1-benzofuran. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 1), o2960. Available at: [Link]

  • A REVIEW: AN INSIGHT ON SYNTHESIS OF BENZOFURAN. Available at: [Link]

  • Choi, H. D., et al. (2010). 5-Bromo-3-(4-chlorophenylsulfinyl)-2-methyl-1-benzofuran. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 11), o2721. Available at: [Link]

  • Li, Y., et al. (2022). Discovery of New Heterocyclic/Benzofuran Hybrids as Potential Anti-Inflammatory Agents: Design, Synthesis, and Evaluation of the Inhibitory Activity of Their Related Inflammatory Factors Based on NF-κB and MAPK Signaling Pathways. Molecules, 27(15), 4991. Available at: [Link]

  • Organic Chemistry Portal. Benzofuran synthesis. Available at: [Link]

  • Abraham, R. J., et al. (2006). 1H chemical shifts in NMR. Part 24-proton chemical shifts in some gem-difunctional compounds: 3-endo. Magnetic Resonance in Chemistry, 44(5), 491-500. Available at: [Link]

  • Beaudry Research Group. (2021). Regioselective Synthesis of Benzofuranones and Benzofurans. The Journal of Organic Chemistry, 86(9), 6931-6936. Available at: [Link]

  • PubChem. 5-bromo-2-(chloromethyl)benzo[b]furan. Available at: [Link]

  • Kishor, M. (2017). Review on Synthetic Routes for Synthesis of Benzofuran-Based Compounds. Journal of Chemical and Pharmaceutical Research, 9(5), 210-220. Available at: [Link]

  • Al-Warhi, T., et al. (2023). Anticancer therapeutic potential of benzofuran scaffolds. RSC Medicinal Chemistry, 14(5), 856-883. Available at: [Link]

  • PubChem. Benzofuran, 5-bromo-. Available at: [Link]

  • Abstract 2531: Benzofuran derivatives as a novel class of mTOR signaling inhibitors. (2015). Cancer Research, 75(15_Supplement), 2531-2531. Available at: [Link]

  • A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. (2024). ACS Omega, 9(1), 133-165. Available at: [Link]

  • CN110002989B - Preparation method of high-selectivity 5-bromo-2-chlorobenzoic acid - Google Patents.
  • A kind of synthetic method of 5-bromo-2-chlorobenzoic acid - Eureka | Patsnap. Available at: [Link]

  • Kumar, R., et al. (1989). Synthesis and antiviral activity of 5-[1-hydroxy(or methoxy)-2-bromo(or chloro)ethyl]-2'-deoxyuridines and related halohydrin analogues with antiviral and cytotoxic activity. Journal of Medicinal Chemistry, 32(5), 941-944. Available at: [Link]

  • The Royal Society of Chemistry. [Supporting Information] L-Proline: an efficient N,O-bidentate ligand for copper- catalyzed aerobic oxidation of primary and secondary benzylic alcohols at room temperature. Available at: [Link]

  • The Royal Society of Chemistry. NMR Spectra of Products. Available at: [Link]

  • CN113773194A - Preparation method of 5-bromo-2-chloro-benzoic acid as raw material for hypoglycemic drug synthesis - Google Patents.
  • De Clercq, E., et al. (1982). Synthesis and antiviral activity of (E)-5-(2-bromovinyl)uracil and (E). Journal of Medicinal Chemistry, 25(7), 787-795. Available at: [Link]

  • Synthesis and In Vitro Antiviral Activities of Some New 2-Arylthiomethyl-4-tertiaryaminomethylsubstituted Derivatives of 6-Bromo-3-ethoxycarbonyl-5-hydroxyindoles. (2018). Journal of Heterocyclic Chemistry, 55(1), 138-147. Available at: [Link]

  • Kumar, R., et al. (2012). Regioselective synthesis of 6-substituted-2-amino-5-bromo-4(3H)-pyrimidinones and evaluation of their antiviral activity. Bioorganic & Medicinal Chemistry Letters, 22(15), 5041-5044. Available at: [Link]

  • Wang, Y., et al. (2024). Design, synthesis, and antiviral activity of 1-aryl-4-arylmethylpiperazine derivatives as Zika virus inhibitors with broad antiviral spectrum. European Journal of Medicinal Chemistry, 269, 116288. Available at: [Link]

  • CN111099975A - Preparation method of 5-bromo-2-chloro-4'-ethoxy benzophenone - Google Patents.
  • A kind of synthetic method for preparing 5-bromo-2-chloro-4'-ethoxydiphenylmethane - Patsnap Eureka. Available at: [Link]

  • (PDF) Synthesis, Spectroscopic Characterization, and Biological Evaluation Studies of 5-Bromo-3-(((hydroxy-2-methylquinolin-7-yl)methylene)hydrazono)indolin-2-one and Its Metal (II) Complexes. (2015). Journal of Chemistry, 2015, 1-11. Available at: [Link]

Sources

A Technical Guide to the Structural Elucidaion of Novel Benzofuran Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Distribution: For Researchers, Scientists, and Drug Development Professionals

Abstract

The benzofuran scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous biologically active compounds.[1][2][3] The relentless pursuit of novel therapeutic agents continually drives the synthesis and isolation of new benzofuran derivatives, each requiring meticulous structural verification. This guide provides an in-depth, experience-driven framework for the comprehensive structural elucidation of these novel entities. Moving beyond a mere recitation of techniques, we delve into the strategic integration of modern spectroscopic and spectrometric methods, emphasizing the causality behind experimental choices and the establishment of self-validating analytical workflows. This document is designed to empower researchers to approach structural elucidation with a blend of scientific rigor and practical insight, ensuring the unambiguous assignment of molecular architecture, a critical step in the journey from discovery to application.

Foundational Analysis: The Initial Spectroscopic Fingerprint

The journey of structural elucidation begins with a foundational set of experiments designed to provide a broad overview of the newly synthesized or isolated benzofuran derivative. This initial phase is crucial for hypothesis generation regarding the compound's core structure, functional groups, and overall molecular formula.

Mass Spectrometry (MS): Determining the Molecular Mass and Fragmentation Roadmap

Mass spectrometry is the first-line technique for determining the molecular weight of a novel compound. For benzofuran derivatives, electrospray ionization (ESI) is a common and effective method, often providing a clear molecular ion peak ([M+H]⁺ or [M-H]⁻).[4][5] High-resolution mass spectrometry (HRMS) is indispensable at this stage, as it provides a highly accurate mass measurement that allows for the confident determination of the molecular formula.

Beyond the molecular ion, the fragmentation pattern observed in tandem mass spectrometry (MS/MS) offers a veritable roadmap to the molecule's structure. Specific fragment ions can be diagnostic for particular structural features within benzofuran derivatives.[4][5] For example, the loss of methanol (MeOH), carbon monoxide (CO), or water (H₂O) can indicate the presence and position of methoxy, carbonyl, and hydroxyl groups, respectively.[4][5]

Table 1: Common Mass Spectrometry Fragmentation Patterns in Benzofuran Neolignans

Precursor Ion FeatureDiagnostic Fragment Ion(s)Structural Implication
General Structure[M+H-MeOH]⁺, [M+H-MeOH-CO]⁺Presence of methoxy and carbonyl functionalities[4][5]
Acetoxy group at C-4[C-C₂H₂O]⁺, [K-CO]⁺, [L-CO]⁺Indicates a specific substitution pattern[4][5]
Hydroxyl group at C-3/C-3'[D-H₂O]⁺, [H-CO]⁺Positional information for hydroxyl groups[4][5]
Methoxy group at C-3/C-3'[D-MeOH]⁺, [N-MeOH]⁺Positional information for methoxy groups[4][5]

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS) via ESI

  • Sample Preparation: Prepare a dilute solution of the purified benzofuran derivative (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile. Further dilute this stock solution to a final concentration of 1-10 µg/mL.[6]

  • Instrument Setup: Calibrate the mass spectrometer using a standard calibration mixture to ensure high mass accuracy.

  • Analysis: Infuse the sample solution directly into the ESI source. Acquire data in both positive and negative ion modes to determine the optimal ionization conditions.[6]

  • Data Acquisition: Scan a mass range that encompasses the expected molecular weight of the novel derivative.

  • Tandem MS (MS/MS): Select the molecular ion peak as the precursor ion and subject it to collision-induced dissociation (CID) to generate a fragmentation spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Connectivity

NMR spectroscopy is the most powerful technique for elucidating the detailed connectivity of atoms in a molecule. A suite of NMR experiments is typically employed to build a complete structural picture.

  • ¹H NMR: Provides information about the chemical environment and connectivity of hydrogen atoms. The chemical shifts (δ) and coupling constants (J) are highly informative for identifying the substitution pattern on both the benzofuran core and any appended functionalities.[7][8]

  • ¹³C NMR: Reveals the chemical environment of each carbon atom in the molecule. The number of signals indicates the number of unique carbon atoms, and their chemical shifts provide clues about their functionalization (e.g., aromatic, aliphatic, carbonyl).[9]

  • 2D NMR (COSY, HSQC, HMBC): These experiments are crucial for establishing the connectivity between atoms.

    • COSY (Correlation Spectroscopy): Identifies coupled protons (typically those on adjacent carbon atoms).

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbon atoms.

    • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, which is invaluable for piecing together the molecular skeleton.

Table 2: Typical ¹H NMR Chemical Shifts (δ, ppm) for Substituted Benzofurans

ProtonTypical Chemical Shift (δ, ppm)MultiplicityNotes
Benzofuran H-36.8 - 7.2sThe exact shift is sensitive to the substituent at C-2.[7]
Benzofuran H-4/H-67.2 - 7.6mPart of the aromatic system.[7]
Benzofuran H-5/H-77.1 - 7.5mPart of the aromatic system.[7]
Aromatic Protons (General)7.0 - 8.5mDependent on the specific substitution pattern.[6]

Experimental Protocol: 1D and 2D NMR Spectroscopy

  • Sample Preparation: Accurately weigh 5-10 mg of the purified benzofuran derivative and dissolve it in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube.[6]

  • Instrument Setup: Place the NMR tube in the spectrometer and lock onto the deuterium signal of the solvent. Shim the magnetic field to achieve optimal homogeneity.

  • Data Acquisition:

    • Acquire a standard ¹H spectrum.

    • Acquire a ¹³C{¹H} (proton-decoupled) spectrum.

    • Acquire 2D spectra, including COSY, HSQC, and HMBC experiments. The parameters for these experiments (e.g., acquisition times, number of scans) should be optimized for the specific sample.

Unambiguous Structural Confirmation: The Power of Crystallography

While spectroscopic methods provide a wealth of information about a molecule's connectivity, single-crystal X-ray diffraction provides the ultimate, unambiguous determination of its three-dimensional structure.[10][11][12] This technique is particularly valuable for confirming the relative and absolute stereochemistry of chiral centers, which is often challenging to determine by NMR alone.

Obtaining a high-quality single crystal suitable for X-ray diffraction can be a significant experimental hurdle. However, the definitive structural information it provides is often essential for publication and for understanding the molecule's biological activity.

Experimental Protocol: Single-Crystal X-ray Diffraction

  • Crystal Growth: Grow single crystals of the novel benzofuran derivative. This is often achieved through slow evaporation of a saturated solution, vapor diffusion, or cooling of a hot, saturated solution. A variety of solvents and solvent combinations should be screened.

  • Crystal Mounting: Carefully select a well-formed, single crystal and mount it on a goniometer head.

  • Data Collection: Place the mounted crystal in the X-ray diffractometer. A stream of cold nitrogen is typically used to cool the crystal, which minimizes thermal motion and can improve data quality. The diffractometer then collects a dataset of diffraction intensities.

  • Structure Solution and Refinement: The collected data is used to solve the crystal structure, typically using direct methods or Patterson methods. The resulting structural model is then refined to best fit the experimental data.[11]

The Integrated Approach: A Validating Workflow

The true power of modern structural elucidation lies not in the application of a single technique, but in the intelligent and integrated use of multiple analytical methods. Each technique provides a piece of the puzzle, and the consistency of the data across all methods provides a high degree of confidence in the final structural assignment.

The following diagram illustrates a logical workflow for the structural elucidation of a novel benzofuran derivative.

G cluster_0 Initial Characterization cluster_1 Spectroscopic Analysis cluster_2 Definitive Confirmation cluster_3 Computational Corroboration Synthesis/Isolation Synthesis/Isolation Purification Purification Synthesis/Isolation->Purification HRMS HRMS Purification->HRMS Molecular_Formula Molecular_Formula HRMS->Molecular_Formula 1D_NMR 1D_NMR Molecular_Formula->1D_NMR Hypothesize Structure 2D_NMR 2D_NMR 1D_NMR->2D_NMR Confirm Connectivity Proposed_Structure Proposed_Structure 2D_NMR->Proposed_Structure XRay_Crystallography XRay_Crystallography Proposed_Structure->XRay_Crystallography If Possible Final_Structure Final_Structure Proposed_Structure->Final_Structure If Crystallography is not Feasible Computational_Methods Computational_Methods Proposed_Structure->Computational_Methods Optional but Recommended XRay_Crystallography->Final_Structure Computational_Methods->Final_Structure

Caption: An integrated workflow for the structural elucidation of novel benzofuran derivatives.

The Role of Computational Chemistry

In recent years, computational chemistry has emerged as a powerful complementary tool in structural elucidation.[13][14] Density functional theory (DFT) calculations can be used to predict NMR chemical shifts, which can then be compared to experimental data to help distinguish between possible isomers.[14] Furthermore, computational methods can provide insights into the molecule's conformational preferences and electronic properties.[15] While not a replacement for experimental data, computational analysis can provide an additional layer of validation for a proposed structure.

Conclusion

The structural elucidation of novel benzofuran derivatives is a multifaceted process that requires a strategic and integrated approach. By combining the power of mass spectrometry for molecular formula determination, NMR spectroscopy for detailed connectivity mapping, and X-ray crystallography for unambiguous 3D structure confirmation, researchers can confidently assign the structure of newly discovered compounds. The incorporation of computational methods further strengthens these assignments. The robust and self-validating workflows outlined in this guide are designed to ensure the scientific integrity of this critical phase of research and development, paving the way for the exploration of the therapeutic potential of these fascinating molecules.

References

  • Dias, H. J., et al. (2019). Gas-phase fragmentation reactions of protonated benzofuran- and dihydrobenzofuran-type neolignans investigated by accurate-mass electrospray ionization tandem mass spectrometry. Journal of Mass Spectrometry, 54(1), 35-46. [Link]

  • Dias, H. J., et al. (2019). Gas-phase fragmentation reactions of protonated benzofuran- and dihydrobenzofuran-type neolignans investigated by accurate-mass. SciSpace. [Link]

  • Manasa, K., et al. (2020). Structural, Spectroscopic, Molecular Docking and Biological Evaluation of some novel Benzofuran Derivatives. Oriental Journal of Chemistry, 36(4). [Link]

  • Zhang, Y., et al. (2020). Design, synthesis, and biological activity of a novel series of benzofuran derivatives against oestrogen receptor-dependent breast cancer cell lines. Bioorganic Chemistry, 95, 103566. [Link]

  • Kawasaki, K., et al. (2002). Design and synthesis of novel benzofurans as a new class of antifungal agents targeting fungal N-myristoyltransferase. Part 2. Bioorganic & Medicinal Chemistry Letters, 12(4), 607-610. [Link]

  • Eissa, F. A., et al. (2023). Mass spectrum of Benzofuran, 2,3,-dihydro with retention time (RT)= 6.777. ResearchGate. [Link]

  • Lu, Y.-Z., et al. (2012). Synthesis and Crystal Structure of Benzofuran Derivative. Asian Journal of Chemistry, 24(8), 3436-3438. [Link]

  • Eissa, F. A., et al. (2023). Mass spectrum of Benzofuran with Retention Time (RT)= 6.760. ResearchGate. [Link]

  • Begala, M., et al. (2007). 2-substituted benzofuran fragment ion formation in the electron ionization mass spectra of 6-alkyl- and 6-aryldibenzo(d,f)(1,3)dioxepine derivatives. 1. Spirocyclization of the molecular ions in the gas phase. Rapid Communications in Mass Spectrometry, 21(8), 1414-1420. [Link]

  • Kawasaki, K., et al. (2003). Design and synthesis of novel benzofurans as a new class of antifungal agents targeting fungal N-myristoyltransferase. Part 3. Bioorganic & Medicinal Chemistry Letters, 13(1), 87-91. [Link]

  • Khan, I., et al. (2024). A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. ACS Omega. [Link]

  • Harish Kumar, D. R., et al. (2016). Synthesis of Benzofuran Derivatives and their Evaluation of Antimicrobial Activity. ResearchGate. [Link]

  • Silva, A. M. S., et al. (2015). Comparison of 1 H NMR spectra in the dihydrobenzofuran (2-H and 3-H) region for the trans and cis isomers 6a and 6b, respectively. ResearchGate. [Link]

  • Palmer, R. A., et al. (2014). X-ray crystallographic structure of 3-(Propan-2-ylidene) benzofuran-2(3H)-one. SciSpace. [Link]

  • Jin, Y., et al. (2023). Benzofuran Derivatives from Cortex Mori Radicis and Their Cholinesterase-Inhibitory Activity. MDPI. [Link]

  • Palmer, R. A., et al. (2014). X-ray Crystallographic Structure of 3-(Propan-2-Ylidene) Benzofuran-2(3H)-One. Journal of Pharmaceutical and Chemical Sciences. [Link]

  • Almansour, A. I., et al. (2022). X-ray crystal structure of compound 4d. ResearchGate. [Link]

  • Al-Ostoot, F. H., et al. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Molecules, 27(9), 2733. [Link]

  • Patel, K., & Patel, D. (2022). Study of Benzofuran Derivatives and their Biological Significance Study of comprehensive properties of benzofuran and its derivatives. International Journal of Scientific Development and Research. [Link]

  • Rosli, N. A. N., et al. (2018). Benzofuranyl Esters: Synthesis, Crystal Structure Determination, Antimicrobial and Antioxidant Activities. Molecules, 23(11), 2999. [Link]

  • Wang, Y., et al. (2021). Design, synthesis and biological evaluation of novel benzofuran derivatives as potent LSD1 inhibitors. European Journal of Medicinal Chemistry, 223, 113501. [Link]

  • Wang, Z., et al. (2015). Experimental and Computational Investigation of Benzofuran Decomposition Kinetics. The Journal of Physical Chemistry A. [Link]

  • Cannaert, A., et al. (2019). The Characterization of 6-(2-Aminopropyl)benzofuran and Differentiation from its 4-, 5-, and 7-Positional Analogues. ResearchGate. [Link]

  • Manasa, K., et al. (2020). Structural, Spectroscopic, Molecular Docking and Biological Evaluation of some novel Benzofuran Derivatives. ProQuest. [Link]

  • Promgool, T., et al. (2020). Antioxidation of 2-phenylbenzofuran derivatives: structural-electronic effects and mechanisms. RSC Advances, 10(10), 5786-5797. [Link]

  • Becker, J., et al. (2023). Structural Elucidation of 2-(6-(Diethylamino)benzofuran-2-yl)-3-hydroxy-4H-chromen-4-one and Labelling of Mycobacterium aurum Cells. MDPI. [Link]

  • Cera, G. (2020). Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans. Molecules, 25(10), 2327. [Link]

  • Foust, T. D., et al. (2015). Elucidation of the Mechanism for the Formation of Benzofuran From Furan: Investigation of a Key Step in Catalytic Fast Pyrolysis. ResearchGate. [Link]

Sources

Methodological & Application

Application Notes and Protocols: The Strategic Use of 5-Bromo-2-chloromethylbenzofuran in Organic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The benzofuran nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with significant biological activities, including anticancer, antibacterial, and antiviral properties[1][2][3][4]. 5-Bromo-2-chloromethylbenzofuran is a highly valuable bifunctional building block, offering two distinct and orthogonally reactive sites: a benzylic chloride at the 2-position and an aryl bromide at the 5-position. This dual reactivity allows for sequential and selective functionalization, making it an ideal starting material for the construction of complex molecular architectures and diverse compound libraries for drug discovery. This guide provides a detailed exploration of the chemoselective reactions of this versatile reagent, complete with field-tested protocols, mechanistic insights, and strategic considerations for its application in modern organic synthesis.

Introduction: A Bifunctional Linchpin for Complex Synthesis

The power of this compound lies in its two chemically distinct halogenated positions. The chloromethyl group at the C2 position is an excellent electrophile, primed for nucleophilic substitution (SN) reactions. Conversely, the bromo group at the C5 position on the aromatic ring is an ideal handle for transition-metal-catalyzed cross-coupling reactions. This differential reactivity is the cornerstone of its synthetic utility, enabling chemists to build out molecular complexity in a controlled, stepwise manner. This document will detail the strategic application of this reagent, focusing on the selective manipulation of each reactive center.

cluster_molecule This compound cluster_reactions Synthetic Transformations mol Key Reactive Sites mol_img sn_reaction Nucleophilic Substitution (SN1 / SN2) mol_img->sn_reaction  C(sp³)-Cl at C2 Position (Benzylic Halide) cc_reaction Cross-Coupling Reactions (Suzuki, Buchwald-Hartwig, etc.) mol_img->cc_reaction  C(sp²)-Br at C5 Position (Aryl Halide)

Caption: Key reactive centers of this compound.

Physicochemical Properties and Safety

A thorough understanding of the reagent's properties is crucial for safe and effective handling.

PropertyValue
CAS Number 38220-78-9[5][6]
Molecular Formula C₉H₆BrClO[7]
Molecular Weight 245.50 g/mol [5]
Appearance Off-white to light yellow solid
SMILES C1=CC2=C(C=C1Br)C=C(O2)CCl[7]

Safety & Handling: this compound is classified as an irritant. Based on data for the analogous compound 2-chloromethylbenzofuran, it is expected to be harmful if swallowed, cause skin irritation, serious eye damage, and may cause respiratory irritation[8]. Always handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

Chemoselective Functionalization Protocols

The primary synthetic value of this compound is the ability to address its two reactive sites independently.

The C2 Position: A Hub for Nucleophilic Substitution

The 2-chloromethyl group is a benzylic halide, rendering the benzylic carbon highly electrophilic and susceptible to attack by a wide range of nucleophiles. These reactions typically proceed via an SN2 mechanism, though an SN1 pathway can be favored with weaker nucleophiles or under conditions that stabilize the benzylic carbocation.[9][10] This reactivity provides a straightforward method for introducing diverse side chains containing nitrogen, oxygen, or sulfur heteroatoms.

G start This compound + Nucleophile (Nu-H) reagents Base (e.g., K₂CO₃, Et₃N) Solvent (e.g., DMF, ACN) start->reagents Add conditions Heat (Optional) (e.g., RT to 80 °C) reagents->conditions Set Conditions product 5-Bromo-2-(nucleophilomethyl)benzofuran + Base-H⁺Cl⁻ conditions->product Reaction Progress workup Aqueous Workup & Extraction product->workup Quench purification Column Chromatography or Recrystallization workup->purification final_product Purified Product purification->final_product G start 5-Bromo-benzofuran Derivative + Arylboronic Acid catalyst Pd Catalyst (e.g., Pd(PPh₃)₄) Ligand (if needed) start->catalyst Add reagents Base (e.g., Cs₂CO₃, K₃PO₄) Solvent (e.g., Dioxane/H₂O) catalyst->reagents Add conditions Inert Atmosphere (Ar) Heat (80-110 °C) reagents->conditions Set Conditions product 5-Aryl-benzofuran Derivative + Inorganic Byproducts conditions->product Reaction Progress workup Aqueous Workup & Extraction product->workup Quench purification Column Chromatography workup->purification final_product Purified Product purification->final_product G start 5-Bromo-2-chloromethyl benzofuran step1 Step 1: Nucleophilic Substitution (Protocol 1) start->step1 intermediate Intermediate: 5-Bromo-2-(Nu-methyl) benzofuran step1->intermediate step2 Step 2: Suzuki Coupling (Protocol 2) intermediate->step2 final Final Product: 5-Aryl-2-(Nu-methyl) benzofuran step2->final

Sources

Application Notes and Protocols for the Derivatization of 5-Bromo-2-chloromethylbenzofuran for Biological Assays

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Benzofuran Scaffold as a Privileged Structure in Medicinal Chemistry

Benzofuran and its derivatives represent a cornerstone in the field of medicinal chemistry, recognized as a "privileged scaffold" due to their prevalence in a multitude of biologically active natural products and synthetic compounds.[1][2] The inherent versatility of the benzofuran ring system, a fusion of benzene and furan rings, allows for a diverse range of chemical modifications, leading to compounds with a broad spectrum of pharmacological activities. These activities include potent anticancer, antimicrobial, anti-inflammatory, and antiviral properties, making benzofuran derivatives highly sought-after targets in drug discovery and development programs.[3][4]

The strategic functionalization of the benzofuran core is a key approach to modulate the biological profile of these molecules. Specifically, substitutions at the C-2 and C-5 positions have been shown to be particularly influential in dictating the potency and selectivity of their therapeutic effects. The subject of this application note, 5-Bromo-2-chloromethylbenzofuran, is a highly versatile intermediate designed for just such a purpose. The bromine atom at the 5-position can significantly influence the electronic properties of the aromatic system and can serve as a handle for further cross-coupling reactions. More immediately, the 2-chloromethyl group provides a reactive electrophilic site, ripe for derivatization through nucleophilic substitution reactions. This allows for the facile introduction of a wide array of functional groups, enabling the generation of diverse chemical libraries for biological screening.

This guide provides a comprehensive overview of the derivatization of this compound and the subsequent biological evaluation of the resulting compounds. We will delve into the mechanistic principles underpinning the synthetic transformations and provide detailed, field-proven protocols for the synthesis of amine, thioether, and ether derivatives. Furthermore, we will outline standardized assays for assessing the in vitro cytotoxicity and antimicrobial activity of these novel compounds, providing researchers with a robust framework for their investigations.

Chemical Principles of Derivatization: The S N 2​ Reaction Pathway

The primary route for the derivatization of this compound is the bimolecular nucleophilic substitution (S N ​2) reaction. The chloromethyl group at the C-2 position functions as an excellent electrophile due to the electron-withdrawing nature of the adjacent benzofuran ring system and the chlorine atom. This renders the benzylic carbon susceptible to attack by a wide range of nucleophiles.

The S N ​2 mechanism is a single, concerted step where the incoming nucleophile attacks the electrophilic carbon from the backside, simultaneously displacing the chloride leaving group. This backside attack results in an inversion of stereochemistry if the carbon were chiral. The transition state involves a trigonal bipyramidal geometry where the nucleophile and the leaving group are positioned at the axial positions.

The choice of solvent is critical for the success of S N ​2 reactions. Polar aprotic solvents such as N,N-dimethylformamide (DMF), acetonitrile (ACN), and acetone are ideal as they can solvate the cation of the nucleophilic salt but do not strongly solvate the nucleophilic anion, thus preserving its reactivity. For neutral nucleophiles like amines, a non-nucleophilic base is often required to neutralize the HCl generated during the reaction, driving the equilibrium towards the product.

SN2_Mechanism R This compound TS [Nu---CH₂(R')---Cl]⁻ R->TS Attack by Nu:⁻ Nu Nucleophile (Nu:⁻) Nu->TS P 5-Bromo-2-(nucleophilomethyl)benzofuran TS->P Bond Formation LG Chloride (Cl⁻) TS->LG Leaving Group Departure

Caption: General S N 2 mechanism for the derivatization of this compound.

Experimental Protocols: Synthesis of 5-Bromo-2-substituted-benzofurans

The following protocols are provided as a guide for the synthesis of a representative set of derivatives. Researchers should note that reaction times and purification methods may require optimization for specific nucleophiles. All reactions should be conducted in a well-ventilated fume hood with appropriate personal protective equipment.

Protocol 1: Synthesis of Amine Derivatives (e.g., 5-Bromo-2-(piperidin-1-ylmethyl)benzofuran)

The reaction with amines proceeds via nucleophilic substitution to yield the corresponding 2-(aminomethyl)benzofuran derivatives. A base is required to scavenge the HCl byproduct.

Materials:

  • This compound

  • Piperidine

  • Potassium carbonate (K₂CO₃), anhydrous

  • Acetonitrile (ACN), anhydrous

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq).

  • Dissolve the starting material in anhydrous acetonitrile (to make a 0.2 M solution).

  • Add anhydrous potassium carbonate (2.0 eq) to the solution.

  • Add piperidine (1.2 eq) dropwise to the stirring suspension.

  • Heat the reaction mixture to 60-70 °C and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Dissolve the residue in ethyl acetate and wash sequentially with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane/ethyl acetate) to afford the pure product.

Protocol 2: Synthesis of Thioether Derivatives (e.g., 5-Bromo-2-((phenylthio)methyl)benzofuran)

Thiolates are excellent nucleophiles and readily displace the chloride to form thioethers. The thiolate is typically generated in situ using a base.

Materials:

  • This compound

  • Thiophenol

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate (EtOAc)

  • Deionized water

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • To a dry round-bottom flask containing a suspension of sodium hydride (1.2 eq) in anhydrous DMF under an inert atmosphere, add a solution of thiophenol (1.1 eq) in anhydrous DMF dropwise at 0 °C.

  • Stir the mixture at 0 °C for 30 minutes to allow for the formation of the sodium thiophenolate.

  • Add a solution of this compound (1.0 eq) in anhydrous DMF dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Upon completion, carefully quench the reaction by the slow addition of water at 0 °C.

  • Extract the aqueous mixture with ethyl acetate (3 x volume of DMF).

  • Combine the organic layers and wash with water and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (e.g., hexane/ethyl acetate gradient) to yield the desired thioether.

Protocol 3: Synthesis of Ether Derivatives (e.g., 5-Bromo-2-(ethoxymethyl)benzofuran)

Alkoxides, generated from the corresponding alcohol and a strong base, can be used to synthesize ether derivatives.

Materials:

  • This compound

  • Ethanol, absolute

  • Sodium metal

  • Tetrahydrofuran (THF), anhydrous

  • Diethyl ether

  • Deionized water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • In a dry three-necked flask equipped with a condenser and under an inert atmosphere, carefully add small pieces of sodium metal (1.1 eq) to absolute ethanol (sufficient to dissolve the sodium) at room temperature. Stir until all the sodium has reacted to form sodium ethoxide.

  • Cool the sodium ethoxide solution to 0 °C and add a solution of this compound (1.0 eq) in anhydrous THF dropwise.

  • After the addition is complete, heat the reaction mixture to reflux for 3-5 hours. Monitor the reaction's progress by TLC.

  • Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Partition the residue between diethyl ether and water.

  • Separate the organic layer, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter and concentrate the organic layer under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (e.g., hexane/ethyl acetate gradient) to obtain the pure ether derivative.

Nucleophile Type Example Nucleophile Base Solvent Typical Temperature Typical Reaction Time
Amine (Secondary)PiperidineK₂CO₃Acetonitrile60-70 °C4-6 hours
ThiolThiophenolNaHDMF0 °C to RT2-4 hours
AlcoholEthanolNaEthanol/THFReflux3-5 hours
AzideSodium AzideNoneDMFRT to 50 °C2-4 hours

Application in Biological Assays

Once a library of 5-Bromo-2-substituted-benzofuran derivatives has been synthesized and characterized, the next critical step is to evaluate their biological activity. Based on the extensive literature on benzofurans, promising areas for investigation include anticancer and antimicrobial activities.[2][5]

Biological_Workflow cluster_synthesis Synthesis & Purification cluster_assay Biological Evaluation cluster_data Data Analysis Start This compound Deriv Derivatization (SN2) Start->Deriv Purify Purification & Characterization Deriv->Purify Cytotox In Vitro Cytotoxicity Assay (MTT) Purify->Cytotox Antimicrob Antimicrobial Assay (Broth Microdilution) Purify->Antimicrob IC50 Determine IC₅₀ Values Cytotox->IC50 MIC Determine MIC Values Antimicrob->MIC

Caption: Experimental workflow from synthesis to biological evaluation.

Protocol 4: In Vitro Cytotoxicity Screening using the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability. It is based on the reduction of the yellow MTT tetrazolium salt by mitochondrial dehydrogenases of metabolically active cells into purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Materials:

  • Human cancer cell line (e.g., MCF-7 for breast cancer, A549 for lung cancer)

  • Complete cell culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)

  • Synthesized benzofuran derivatives (dissolved in DMSO to make stock solutions)

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • 96-well flat-bottom sterile plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37 °C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the benzofuran derivatives in complete medium from the DMSO stock solutions. The final DMSO concentration in the wells should be less than 0.5% to avoid solvent toxicity. Replace the medium in the wells with 100 µL of medium containing the test compounds at various concentrations. Include wells for vehicle control (medium with DMSO) and untreated control (medium only).

  • Incubation: Incubate the plate for 48-72 hours at 37 °C in a 5% CO₂ incubator.

  • MTT Addition: After the incubation period, carefully remove the medium and add 100 µL of fresh medium and 20 µL of MTT solution to each well. Incubate for another 4 hours.

  • Formazan Solubilization: Carefully aspirate the MTT-containing medium without disturbing the formazan crystals. Add 150 µL of the solubilization solution (e.g., DMSO) to each well and pipette up and down to dissolve the crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the cell viability against the compound concentration to determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Protocol 5: Antimicrobial Susceptibility Testing by Broth Microdilution

The broth microdilution method is a standardized technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent, which is the lowest concentration that prevents visible growth of a microorganism.[6]

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)

  • Fungal strain (e.g., Candida albicans ATCC 90028)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria

  • RPMI-1640 medium for fungi

  • Synthesized benzofuran derivatives (dissolved in DMSO)

  • Sterile 96-well U-bottom plates

  • Standardized microbial inoculum (0.5 McFarland standard)

Procedure:

  • Plate Preparation: In a 96-well plate, prepare two-fold serial dilutions of the test compounds in the appropriate broth (CAMHB or RPMI-1640). The final volume in each well should be 50 µL.

  • Inoculum Preparation: Prepare a microbial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension in the appropriate broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL for bacteria or 0.5-2.5 x 10³ CFU/mL for fungi.

  • Inoculation: Add 50 µL of the diluted microbial inoculum to each well of the microtiter plate, resulting in a final volume of 100 µL.

  • Controls: Include a growth control well (inoculum without compound) and a sterility control well (broth only).

  • Incubation: Incubate the plates at 35-37 °C for 16-20 hours for bacteria and 24-48 hours for fungi.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth (no turbidity) as observed by the naked eye.

Data Presentation and Interpretation

The results from the biological assays should be tabulated for clear comparison. The IC₅₀ values from the MTT assay indicate the cytotoxic potency of the compounds, while the MIC values from the antimicrobial assay reflect their efficacy against different microbial strains.

Compound ID R-Group IC₅₀ (µM) vs. MCF-7 MIC (µg/mL) vs. S. aureus MIC (µg/mL) vs. E. coli
BF-01 -N(CH₂)₅ (Piperidinyl)15.232>64
BF-02 -SPh (Phenylthio)8.71632
BF-03 -OEt (Ethoxy)>50>64>64
Doxorubicin (Positive Control)0.8N/AN/A
Ciprofloxacin (Positive Control)N/A10.5

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Conclusion

This compound is a valuable and reactive intermediate for the synthesis of diverse libraries of benzofuran derivatives. The straightforward nucleophilic substitution at the 2-chloromethyl position allows for the introduction of a wide range of functionalities, which can be used to probe the structure-activity relationships of this privileged scaffold. The protocols outlined in this application note provide a solid foundation for the synthesis of novel benzofuran compounds and their subsequent evaluation as potential anticancer and antimicrobial agents. Through systematic derivatization and biological screening, researchers can unlock the therapeutic potential of this versatile chemical entity.

References

  • Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Advances. [URL: https://www.rsc.org/pubs/journals/ra/2019/c9ra04883d.pdf]
  • Benzofuran: an emerging scaffold for antimicrobial agents. RSC Advances. [URL: https://pubs.rsc.org/en/content/articlelanding/2015/ra/c5ra15810a]
  • 645 Design, Synthesis And Characterization Of Benzofuran Derivatives For Anti-Bacterial Activity. Journal of Pharmaceutical Negative Results. [URL: https://www.pnrjournal.com/index.php/home/article/view/1126]
  • Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Publishing. [URL: https://pubs.rsc.org/en/content/articlehtml/2019/ra/c9ra04883d]
  • Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review. PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5348821/]
  • Benzofuran synthesis. Organic Chemistry Portal. [URL: https://www.organic-chemistry.org/synthesis/heterocycles/benzofurans.shtm]
  • Synthesis of 5-bromo-2,2,3,3-tetrafluorobenzofuran. PrepChem.com. [URL: https://www.prepchem.com/synthesis-of-5-bromo-2-2-3-3-tetrafluorobenzofuran]
  • 5-BroMo-2-butyl-benzofuran synthesis. ChemicalBook. [URL: https://www.chemicalbook.com/productchemicalpropertiesCB7214738_EN.htm]
  • Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones. PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11377484/]
  • Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline. NCBI Bookshelf. [URL: https://www.ncbi.nlm.nih.gov/books/NBK83733/]

Sources

5-Bromo-2-chloromethylbenzofuran: A Versatile Building Block for Modern Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of the Benzofuran Scaffold

The benzofuran ring system, a fusion of benzene and furan rings, is a privileged scaffold in medicinal chemistry.[1] Its unique physicochemical and electronic properties have made it a cornerstone in the development of a wide array of therapeutic agents.[2] Benzofuran derivatives exhibit a broad spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[1][2][3] The strategic functionalization of the benzofuran core allows for the fine-tuning of a molecule's pharmacological profile, making it a highly sought-after component in drug design.

This guide focuses on a particularly valuable, bifunctional building block: 5-Bromo-2-chloromethylbenzofuran . This molecule offers two distinct and orthogonally reactive sites: a reactive chloromethyl group at the 2-position, ideal for nucleophilic substitution, and a bromo-substituted aromatic ring at the 5-position, perfectly suited for transition-metal-catalyzed cross-coupling reactions. This dual reactivity opens a gateway to a vast chemical space for the synthesis of complex pharmaceutical intermediates and active pharmaceutical ingredients (APIs).

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of a building block is fundamental for its effective application in synthesis. The following table summarizes key properties for this compound.

PropertyValueSource/Method
Molecular Formula C₉H₆BrClOCalculated
Molecular Weight 245.50 g/mol Calculated
Appearance Off-white to pale yellow solid (predicted)Inferred from similar compounds
Melting Point Not reported; requires experimental determinationN/A
Boiling Point Not reported; requires experimental determinationN/A
Solubility Soluble in common organic solvents (e.g., DCM, THF, DMF, Acetone). Insoluble in water.Inferred from structural features

Synthesis of this compound: A Proposed Protocol

Step 1: Synthesis of 5-Bromo-2-(hydroxymethyl)benzofuran

This step involves the formation of the benzofuran ring and the introduction of the hydroxymethyl group at the 2-position.

Reaction Scheme:

Synthesis_Step1 reactant1 5-Bromosalicylaldehyde reagents CuI (cat.), Et3N, Palladium catalyst (e.g., Pd(PPh3)2Cl2) reactant1->reagents reactant2 Propargyl alcohol reactant2->reagents product 5-Bromo-2-(hydroxymethyl)benzofuran reagents->product

Caption: Sonogashira coupling followed by cyclization to form the benzofuran ring.

Protocol:

  • To a solution of 5-bromosalicylaldehyde (1.0 eq) in a suitable solvent such as triethylamine (Et₃N) or a mixture of toluene and Et₃N, add a catalytic amount of a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%) and a copper(I) iodide (CuI) co-catalyst (1-3 mol%).

  • De-gas the mixture with nitrogen or argon for 15-20 minutes.

  • Add propargyl alcohol (1.1-1.2 eq) dropwise to the reaction mixture at room temperature.

  • Heat the reaction mixture to 60-80 °C and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 5-Bromo-2-(hydroxymethyl)benzofuran.

Causality Behind Experimental Choices: The use of a palladium/copper co-catalyst system is standard for Sonogashira coupling, which efficiently forms the carbon-carbon bond between the aldehyde and the alkyne. The subsequent intramolecular cyclization of the resulting ortho-alkynylphenol is often spontaneous or can be promoted by the reaction conditions to form the stable benzofuran ring.[4]

Step 2: Chlorination of 5-Bromo-2-(hydroxymethyl)benzofuran

This step converts the primary alcohol into the desired reactive chloromethyl group.

Reaction Scheme:

Synthesis_Step2 reactant 5-Bromo-2-(hydroxymethyl)benzofuran reagents Thionyl chloride (SOCl2) or Triphenylphosphine (PPh3), CCl4 reactant->reagents product This compound reagents->product

Caption: Conversion of the primary alcohol to a chloromethyl group.

Protocol (using Thionyl Chloride):

  • Dissolve 5-Bromo-2-(hydroxymethyl)benzofuran (1.0 eq) in an anhydrous aprotic solvent such as dichloromethane (DCM) or toluene under an inert atmosphere (nitrogen or argon).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add thionyl chloride (SOCl₂, 1.1-1.5 eq) dropwise to the stirred solution. A small amount of a base like pyridine can be added to neutralize the HCl byproduct.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Carefully quench the reaction by slowly adding it to ice-cold water.

  • Separate the organic layer, and wash it sequentially with a saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude this compound.

  • If necessary, purify the product by recrystallization or flash column chromatography.

Causality Behind Experimental Choices: Thionyl chloride is a common and effective reagent for converting primary alcohols to alkyl chlorides. The reaction proceeds via a chlorosulfite ester intermediate, which undergoes an internal nucleophilic attack by the chloride ion (Sₙi mechanism), often with retention of configuration, though in this acyclic case, it leads to the desired product. The use of anhydrous conditions is crucial to prevent the hydrolysis of thionyl chloride.

Applications in Pharmaceutical Synthesis: Protocols and Mechanistic Insights

The dual reactivity of this compound makes it a powerful tool for constructing diverse molecular architectures.

Protocol 1: Nucleophilic Substitution at the 2-Position

The chloromethyl group at the 2-position is a potent electrophile, readily undergoing Sₙ2 reactions with a wide range of nucleophiles.

General Workflow:

SN2_Workflow start This compound + Nucleophile (Nu-H) conditions Base (e.g., K2CO3, NaH, Et3N) Solvent (e.g., DMF, Acetone, THF) Room Temp to Reflux start->conditions Reaction Setup product 5-Bromo-2-(nucleophilomethyl)benzofuran + HCl conditions->product Sₙ2 Reaction

Caption: General workflow for nucleophilic substitution reactions.

Example Protocol: Synthesis of a Secondary Amine Derivative

  • In a round-bottom flask, dissolve this compound (1.0 eq) in a polar aprotic solvent like N,N-dimethylformamide (DMF) or acetonitrile.

  • Add a primary or secondary amine (1.1-1.5 eq) and a non-nucleophilic base such as potassium carbonate (K₂CO₃) or diisopropylethylamine (DIPEA) (2.0-3.0 eq).

  • Stir the reaction mixture at room temperature or heat to 50-70 °C, monitoring by TLC.

  • Once the starting material is consumed, pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the resulting secondary or tertiary amine by column chromatography.

Mechanistic Rationale: The electron-rich benzofuran ring system can stabilize the transition state of the Sₙ2 reaction. The choice of a polar aprotic solvent facilitates the reaction by solvating the cation of the base without strongly solvating the nucleophile, thus enhancing its reactivity. The base is essential to deprotonate the nucleophile (if it is an amine or thiol) or to neutralize the HCl byproduct.

Protocol 2: Palladium-Catalyzed Cross-Coupling at the 5-Position

The bromo-substituent at the 5-position is a versatile handle for forming new carbon-carbon or carbon-heteroatom bonds via transition-metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura or Sonogashira reactions.[5][6][7][8][9]

General Workflow: Suzuki-Miyaura Coupling

Suzuki_Workflow start 5-Bromo-benzofuran derivative + Boronic Acid/Ester (R-B(OR)2) conditions Pd Catalyst (e.g., Pd(PPh3)4, Pd(dppf)Cl2) Base (e.g., K2CO3, Cs2CO3) Solvent (e.g., Toluene/H2O, Dioxane/H2O) start->conditions Reaction Setup product 5-Aryl/Heteroaryl-benzofuran derivative conditions->product Cross-Coupling

Caption: General workflow for Suzuki-Miyaura cross-coupling reactions.

Example Protocol: Suzuki-Miyaura Coupling with Phenylboronic Acid

  • To a reaction vessel, add the 5-bromo-benzofuran derivative (1.0 eq), phenylboronic acid (1.2-1.5 eq), a palladium catalyst such as Pd(PPh₃)₄ (2-5 mol%), and a base, typically potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) (2.0-3.0 eq).

  • Add a degassed solvent system, commonly a mixture of an organic solvent and water (e.g., toluene/water, dioxane/water).

  • Heat the mixture under an inert atmosphere to 80-100 °C for several hours, monitoring the reaction by TLC or LC-MS.

  • After completion, cool the reaction, dilute with water, and extract with an organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the biaryl product by column chromatography.

Mechanistic Rationale: The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps: oxidative addition of the palladium(0) catalyst to the aryl bromide, transmetalation of the aryl group from the boronic acid to the palladium center, and reductive elimination to form the new carbon-carbon bond and regenerate the palladium(0) catalyst. The base is crucial for the transmetalation step.[7]

Application in the Synthesis of Pharmaceutical Scaffolds: The Case of Vilazodone Analogs

Vilazodone is an antidepressant that contains a benzofuran moiety linked to a piperazine ring.[10][11][12][13] While the reported industrial syntheses of Vilazodone do not start from this compound, this building block provides a convergent and flexible route to synthesize Vilazodone analogs for structure-activity relationship (SAR) studies.

Proposed Synthetic Route to a Vilazodone Analog:

Vilazodone_Analog_Synthesis start This compound step1_reagent 1. Boc-piperazine 2. Suzuki Coupling (Indole-boronic acid) start->step1_reagent Step 1 intermediate Boc-protected intermediate step1_reagent->intermediate step2_reagent Deprotection (e.g., TFA) intermediate->step2_reagent Step 2 product Vilazodone Analog step2_reagent->product

Caption: Proposed synthesis of a Vilazodone analog.

This hypothetical route demonstrates how the orthogonal reactivity of this compound can be exploited. First, a nucleophilic substitution with Boc-piperazine at the 2-position, followed by a Suzuki coupling at the 5-position with an appropriately substituted indole-boronic acid derivative. The final step would be the deprotection of the Boc group to yield the Vilazodone analog. This strategy allows for rapid diversification at both the 2- and 5-positions of the benzofuran core.

Conclusion

This compound is a highly valuable and versatile building block for pharmaceutical research and development. Its dual reactivity allows for the selective and sequential introduction of various functionalities, enabling the efficient construction of complex molecular scaffolds. The protocols and mechanistic insights provided in this guide are intended to empower researchers to leverage the full potential of this powerful synthetic intermediate in the discovery of next-generation therapeutics.

References

  • Abbasi, M. A., et al. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. PMC. [Link]

  • ResearchGate. (n.d.). Nucleophilic substitution of benzofuran derivatives using Pd‐catalyst. [Link]

  • ResearchGate. (2025). Synthesis of Bioactive Benzofuran Derivatives via Suzuki–Miyaura Cross-Coupling Reaction. [Link]

  • Google Patents. (n.d.).
  • ACS Publications. (2012). Scale-Up Synthesis of Antidepressant Drug Vilazodone. Organic Process Research & Development. [Link]

  • WIPO Patentscope. (n.d.). METHOD FOR PREPARING 5-BROMO-2-CHLORO-BENZOIC ACID AS RAW MATERIAL IN HYPOGLYCEMIC DRUG SYNTHESIS. [Link]

  • PubMed. (n.d.). Design and synthesis of novel benzofurans as a new class of antifungal agents targeting fungal N-myristoyltransferase. Part 2. [Link]

  • RSC Publishing. (n.d.). Heck, Suzuki and Sonogashira cross-coupling reactions using ppm level of SBA-16 supported Pd-complex. New Journal of Chemistry. [Link]

  • IJSDR. (2023). Study of Benzofuran Derivatives and their Biological Significance Study of comprehensive properties of benzofuran and its derivatives. [Link]

  • ResearchGate. (2012). Scale-Up Synthesis of Antidepressant Drug Vilazodone. [Link]

  • Organic Chemistry Portal. (n.d.). Benzofuran synthesis. [Link]

  • NIH. (2015). Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014. PMC. [Link]

  • NIH. (2025). Structural basis of vilazodone dual binding mode to the serotonin transporter. PMC. [Link]

  • Sci-Hub. (2009). Novel Route to 2-Trifluoromethylated Benzofurans. Synthetic Communications. [Link]

  • RSC Publishing. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. [Link]

  • A Research Article. (n.d.). 645 Design, Synthesis And Characterization Of Benzofuran Derivatives For Anti-Bacterial Activity. [Link]

  • NIH. (n.d.). Identification of new benzofuran derivatives as STING agonists with broad-spectrum antiviral activity. PMC. [Link]

  • NIH. (n.d.). 5-Bromo-3-(4-chlorophenylsulfinyl)-2-methyl-1-benzofuran. PMC. [Link]

  • ResearchGate. (2012). Improved method for synthesis of vilazodone hydrochloride. [Link]

  • ResearchGate. (n.d.). (PDF) Reactivity of Benzofuran Derivatives. [Link]

  • Semantic Scholar. (2012). Scale-Up Synthesis of Antidepressant Drug Vilazodone. [Link]

  • MDPI. (2019). Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. [Link]

  • ACS Publications. (2026). Synthesis of Isobenzofuranones and Isoindolinones via Claisen–Schmidt Condensation and Their Antileishmanial Activity. ACS Omega. [Link]

  • NIH. (2018). Synthesis of New 2-Arylbenzo[b]furan Derivatives via Palladium-Catalyzed Suzuki Cross-Coupling Reactions in Aqueous Media. PMC. [Link]

Sources

Application Notes and Protocols for Nucleophilic Substitution on 2-Chloromethylbenzofurans

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Versatility of the Benzofuran Scaffold

Benzofuran derivatives are a cornerstone in medicinal chemistry and materials science, forming the structural core of numerous biologically active compounds and functional materials.[1][2][3] Their diverse pharmacological profiles include anticancer, anti-inflammatory, antioxidant, and antimicrobial activities.[2][3][4] A key strategy for unlocking the full potential of this scaffold is the functionalization at the 2-position. The introduction of varied substituents at this site is closely related to the biological activity of the resulting molecules.[2]

2-Chloromethylbenzofuran serves as a highly valuable and reactive intermediate for this purpose. Its structure features a chlorine atom attached to a methylene group at the 2-position of the benzofuran ring. This "benzylic-like" halide is exceptionally labile, making it an ideal electrophile for nucleophilic substitution reactions. This reactivity allows for the straightforward introduction of a wide array of functional groups, including amines, ethers, thioethers, and azides, thereby providing access to extensive libraries of novel benzofuran derivatives for drug discovery and development.

This guide provides a comprehensive experimental protocol for performing nucleophilic substitution on 2-chloromethylbenzofurans, grounded in mechanistic principles and practical laboratory experience.

Reaction Mechanism and Scientific Rationale

The reaction proceeds via a nucleophilic substitution pathway. The carbon of the chloromethyl group is electrophilic due to the electron-withdrawing effect of the adjacent chlorine atom. The key mechanistic question is whether the reaction follows a concerted bimolecular (SN2) or a stepwise unimolecular (SN1) pathway.

  • SN2 Pathway: As a primary halide, 2-chloromethylbenzofuran is sterically unhindered, strongly favoring the SN2 mechanism.[5] This pathway involves a single, concerted step where the nucleophile attacks the electrophilic carbon from the backside, simultaneously displacing the chloride leaving group.[6] This process leads to an inversion of stereochemistry if the carbon were chiral.

  • SN1 Pathway: While less common for primary halides, an SN1 pathway cannot be entirely dismissed under certain conditions (e.g., in highly polar, ionizing solvents). The formation of a primary carbocation is typically unfavorable; however, the adjacent benzofuran ring system can provide resonance stabilization to the carbocation, making it more stable than a simple primary carbocation.

For most practical applications with reasonably strong nucleophiles in polar aprotic solvents, the SN2 mechanism is the dominant and expected pathway .[5][7] The choice of solvent is critical; polar aprotic solvents like DMF, DMSO, or acetonitrile are ideal as they can solvate the cation of the nucleophilic salt but do not solvate the nucleophile itself, thus enhancing its reactivity.

Caption: Generalized SN2 mechanism for nucleophilic substitution on 2-chloromethylbenzofuran.

Detailed Experimental Protocol

This protocol provides a general procedure for the reaction of 2-chloromethylbenzofuran with a nucleophile. Specific conditions may require optimization.

Materials and Reagents
  • Substrate: 2-Chloromethylbenzofuran (CAS: 36754-60-6)[8]

  • Nucleophile (Nu-H): e.g., secondary amine, primary amine, phenol, thiol (1.1 - 1.5 molar equivalents)

  • Base (if required): Anhydrous Potassium Carbonate (K₂CO₃), Sodium Hydride (NaH, 60% dispersion in oil), or Triethylamine (Et₃N) (1.5 - 2.0 molar equivalents)

  • Solvent: Anhydrous Dimethylformamide (DMF), Acetonitrile (MeCN), or Acetone

  • Work-up Reagents: Deionized water, Ethyl Acetate (EtOAc), Brine (saturated NaCl solution)

  • Drying Agent: Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

  • Purification: Silica gel for column chromatography

Equipment
  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser or gas bubbler/drying tube

  • Inert atmosphere setup (Nitrogen or Argon), especially if using moisture-sensitive reagents like NaH

  • Heating mantle or oil bath with temperature control

  • Separatory funnel

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄) and developing chamber

  • Glassware for column chromatography

Step-by-Step Procedure
  • Reaction Setup:

    • To a dry round-bottom flask under an inert atmosphere (if necessary), add the nucleophile (1.1 eq) and the chosen anhydrous solvent (e.g., DMF, 0.2-0.5 M concentration relative to the substrate).

    • If the nucleophile is an amine, it can often act as its own base, or a non-nucleophilic base like triethylamine can be added.

    • If the nucleophile is an alcohol, phenol, or thiol, add the base (e.g., K₂CO₃, 1.5 eq). For less acidic nucleophiles, a stronger base like NaH may be required. If using NaH, add it to the solvent first, cool to 0 °C, and then add the nucleophile dropwise, allowing it to stir for 15-30 minutes to form the nucleophilic anion before proceeding.[7]

  • Addition of Electrophile:

    • Dissolve 2-chloromethylbenzofuran (1.0 eq) in a minimal amount of the reaction solvent.

    • Add the solution of 2-chloromethylbenzofuran dropwise to the stirring solution of the nucleophile/base at room temperature. An exothermic reaction may be observed.

  • Reaction Monitoring:

    • Stir the reaction mixture at room temperature or heat as required (typically 50-80 °C).[7][9]

    • Monitor the progress of the reaction using TLC (e.g., using a 4:1 Hexane:Ethyl Acetate mobile phase). The disappearance of the 2-chloromethylbenzofuran spot and the appearance of a new, typically more polar, product spot indicates reaction progression. LC-MS can also be used for more precise monitoring.

  • Work-up:

    • Once the reaction is complete (as judged by TLC, typically 2-12 hours), cool the mixture to room temperature.

    • If K₂CO₃ or another solid was used, filter the reaction mixture to remove the inorganic salts.[7]

    • If the reaction was performed in a water-miscible solvent like DMF, pour the mixture into a larger volume of cold water and extract the product with an organic solvent like ethyl acetate (3 x volume of the reaction).

    • Combine the organic layers in a separatory funnel.

    • Wash the combined organic layers with water and then with brine to remove residual solvent and salts.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.

  • Purification and Characterization:

    • Purify the crude residue by column chromatography on silica gel using an appropriate solvent gradient (e.g., starting with hexane and gradually increasing the proportion of ethyl acetate).

    • Combine the pure fractions (as determined by TLC) and remove the solvent under reduced pressure to yield the final product.

    • Characterize the purified product using standard analytical techniques: ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and optionally FT-IR to confirm its structure and purity.

Workflow cluster_prep 1. Reaction Preparation cluster_reaction 2. Reaction Execution cluster_workup 3. Product Isolation cluster_analysis 4. Purification & Analysis A Add Nucleophile & Solvent to Flask B Add Base (e.g., K₂CO₃) (if required) A->B C Stir under Inert Atmosphere B->C D Add 2-Chloromethylbenzofuran Solution Dropwise C->D E Heat/Stir and Monitor by TLC/LC-MS D->E F Quench Reaction (e.g., add water) E->F G Extract with Organic Solvent (EtOAc) F->G H Wash, Dry (Na₂SO₄), & Concentrate G->H I Column Chromatography (Silica Gel) H->I J Characterize Product (NMR, MS) I->J

Caption: High-level experimental workflow for nucleophilic substitution on 2-chloromethylbenzofuran.

Data Summary: Conditions for Various Nucleophiles

The following table summarizes typical reaction conditions for different classes of nucleophiles. Note that these are starting points and may require optimization for specific substrates.

Nucleophile ClassExample NucleophileRecommended BaseSolventTypical Temp.Typical Time
Secondary Amines Morpholine, PiperazineK₂CO₃ or NoneDMF, MeCNRT - 60 °C2 - 6 h
Primary Amines BenzylamineEt₃N or K₂CO₃DMFRT - 50 °C3 - 8 h
Phenols 4-MethoxyphenolK₂CO₃Acetone, DMF50 - 80 °C (Reflux)6 - 12 h
Thiols ThiophenolK₂CO₃, Cs₂CO₃DMFRT1 - 4 h
Azides Sodium Azide (NaN₃)NoneDMF/WaterRT - 50 °C4 - 8 h
Carboxylates Sodium AcetateNoneDMF60 - 90 °C8 - 16 h

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
Low or No Conversion 1. Inactive nucleophile (insufficiently basic conditions). 2. Low reaction temperature. 3. Deactivated substrate.1. Use a stronger base (e.g., switch from K₂CO₃ to NaH). 2. Increase the reaction temperature and time. 3. Ensure the starting 2-chloromethylbenzofuran is pure and has not hydrolyzed.
Multiple Products 1. Over-alkylation (e.g., with primary amines). 2. Side reactions with the solvent or impurities. 3. Elimination reaction (unlikely but possible with very strong, hindered bases).1. Use a larger excess of the primary amine. 2. Use high-purity, anhydrous solvents. 3. Use a milder, non-hindered base.
Difficulty in Purification Product and starting material have similar Rf values.Adjust the polarity of the mobile phase for column chromatography; try a different solvent system (e.g., Dichloromethane/Methanol).

Safety Precautions

  • 2-Chloromethylbenzofuran: This compound is expected to be a lachrymator and an irritant. Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • Solvents: DMF is a skin-absorbable solvent. Acetonitrile is toxic. Handle with care in a fume hood.

  • Bases: Sodium hydride (NaH) is highly flammable and reacts violently with water. Handle under an inert atmosphere and quench carefully.

  • Always consult the Safety Data Sheet (SDS) for all chemicals before use.

References

  • HETEROCYCLES, Vol. 71, No. 7, 2007. Synthesis, Characterization, and Biological Activities of New Benzofuran Derivatives.
  • University of Calgary. Ch 11: Nucleophilic substitution of benzylic halides. Available at: [Link]

  • MDPI. Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022. Available at: [Link]

  • Chemistry LibreTexts. 13.07: Substitution of benzylic and allylic halides. Available at: [Link]

  • Royal Society of Chemistry. Natural source, bioactivity and synthesis of benzofuran derivatives. Available at: [Link]

  • PubMed. Synthesis and antimicrobial activity of (benzofuran-2-yl)(3-phenyl-3-methylcyclobutyl) ketoxime derivatives. Available at: [Link]

  • IJSDR. Study of Benzofuran Derivatives and their Biological Significance. Available at: [Link]

  • PrepChem.com. Part A: Synthesis of 2-chloromethylbenzofuran. Available at: [Link]

  • PubChem. 2-Chloromethylbenzofuran. Available at: [Link]

Sources

The Versatile Building Block: Applications of 5-Bromo-2-chloromethylbenzofuran in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: In the landscape of medicinal chemistry, the benzofuran scaffold is a privileged heterocyclic motif, forming the core of numerous biologically active compounds.[1][2] Its inherent structural features have propelled it to the forefront of drug discovery, leading to a diverse array of therapeutic agents.[3] Among the various substituted benzofurans, 5-Bromo-2-chloromethylbenzofuran has emerged as a particularly valuable and versatile intermediate. The presence of a bromine atom at the 5-position is known to enhance the biological activity of many benzofuran derivatives, while the reactive 2-chloromethyl group serves as a synthetic handle for introducing a wide range of functional groups, enabling the exploration of vast chemical space in the quest for novel therapeutics.[4][5] This technical guide provides an in-depth exploration of the applications of this compound, complete with detailed protocols and mechanistic insights for researchers, scientists, and drug development professionals.

The Strategic Importance of the this compound Scaffold

The utility of this compound in medicinal chemistry stems from two key structural features:

  • The 5-Bromo Substituent: Halogenation, particularly bromination, at the C-5 position of the benzofuran ring has been shown to significantly influence the pharmacological profile of the resulting molecules.[6] This substitution can enhance lipophilicity, improve metabolic stability, and provide additional points of interaction with biological targets, often leading to increased potency and selectivity.[4] Studies have demonstrated that 5-bromo-substituted benzofurans exhibit potent antimicrobial and anticancer activities.[1][7]

  • The 2-Chloromethyl Group: This functional group is a highly reactive electrophilic site, making it an ideal anchor for the introduction of various nucleophiles. This reactivity allows for the facile construction of diverse molecular libraries by forming new carbon-nitrogen, carbon-oxygen, and carbon-sulfur bonds. The 2-chloromethyl group essentially acts as a linchpin, connecting the core 5-bromobenzofuran scaffold to a multitude of pharmacophoric fragments.

Synthetic Pathways to Bioactive Molecules

The primary application of this compound is as a key intermediate in the synthesis of more complex, biologically active molecules. The general workflow involves the initial synthesis of the this compound core, followed by its reaction with various nucleophiles to generate a library of derivatives for biological screening.

workflow cluster_synthesis Synthesis of Starting Material cluster_application Medicinal Chemistry Applications Start 5-Bromosalicylaldehyde Intermediate1 5-Bromo-2-hydroxymethylbenzofuran Start->Intermediate1 Cyclization Target This compound Intermediate1->Target Chlorination Reaction Nucleophilic Substitution (SN2) Target->Reaction Nucleophiles Diverse Nucleophiles (Amines, Thiols, Phenols, etc.) Nucleophiles->Reaction Derivatives Library of 5-Bromo-2-substituted Benzofuran Derivatives Reaction->Derivatives Screening Biological Screening (Anticancer, Antimicrobial, etc.) Derivatives->Screening Lead Lead Compounds Screening->Lead

Sources

Application Notes and Protocols for the Synthesis of Benzofuran-Containing Heterocycles in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The benzofuran scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous natural products and synthetic compounds with a vast array of pharmacological activities.[1][2] Its derivatives are integral to the development of agents targeting a spectrum of diseases, including cancer, microbial infections, and inflammatory conditions.[2][3] This document provides a comprehensive guide for researchers and drug development professionals on the synthesis of benzofuran-containing heterocycles. It moves beyond simple procedural lists to explain the causality behind key synthetic strategies, offering detailed, field-proven protocols. We will explore transition metal-catalyzed reactions, powerful intramolecular cyclizations, and modern efficiency-focused techniques like microwave-assisted synthesis, providing the foundational knowledge required to design and execute the synthesis of novel benzofuran derivatives for drug discovery pipelines.

The Benzofuran Scaffold: A Privileged Structure in Medicinal Chemistry

Benzofuran, a heterocyclic compound composed of fused benzene and furan rings, is a "privileged scaffold" due to its ability to interact with a wide range of biological targets.[4][5] This structural motif is found in many clinically approved drugs and natural products, such as Amiodarone (an antiarrhythmic agent) and Angelicin (used in treating skin diseases like psoriasis).[4][6][7] The therapeutic versatility of benzofuran derivatives is extensive, with demonstrated efficacy as anticancer, antimicrobial, antifungal, anti-inflammatory, and antiviral agents.[2][8][9] This broad biological activity has spurred significant academic and industrial interest in developing novel and efficient synthetic routes to access structurally diverse benzofuran libraries for high-throughput screening and lead optimization.[3]

The following diagram illustrates the central role of benzofuran synthesis in a typical drug discovery workflow.

G cluster_0 Synthesis & Library Generation cluster_1 Screening & Optimization cluster_2 Preclinical Development START Identify Target Scaffold (Benzofuran Derivative) SYNTH Select Synthetic Strategy (e.g., Pd-Catalysis, Domino) START->SYNTH Design PROTO Execute Protocol & Purify Compound SYNTH->PROTO Optimization LIB Generate Derivative Library PROTO->LIB Diversification SCREEN High-Throughput Biological Screening LIB->SCREEN HIT Hit Identification SCREEN->HIT SAR Structure-Activity Relationship (SAR) Studies HIT->SAR SAR->SYNTH Iterative Redesign LEAD Lead Optimization SAR->LEAD PRECLIN In Vivo Studies & Toxicology LEAD->PRECLIN CANDIDATE Drug Candidate Selection PRECLIN->CANDIDATE

Caption: Benzofuran Synthesis in the Drug Discovery Workflow.

Key Synthetic Strategies and Protocols

The construction of the benzofuran core can be achieved through numerous synthetic routes. The choice of method is often dictated by the desired substitution pattern, substrate availability, and scalability. Here, we detail several robust and widely adopted strategies.

Palladium-Catalyzed Synthesis: C–H Activation/Oxidative Cyclization

Palladium catalysis represents one of the most powerful tools for constructing complex heterocyclic systems.[10] A particularly elegant strategy involves a tandem C-H activation and oxidative cyclization of 2-hydroxystyrenes with aryl iodides.[11][12] This approach avoids the need for pre-functionalized starting materials, enhancing atom economy.

Causality and Mechanistic Insight: The reaction is believed to proceed through a Pd(II)/Pd(IV) or a Pd(0)/Pd(II) catalytic cycle. In a plausible Pd(0)/Pd(II) pathway, the key steps involve the formation of a palladium aryl phenoxide complex, followed by intramolecular insertion of the alkene into the Pd-O bond. A subsequent β-hydride elimination furnishes the desired benzofuran product.[12] The oxidant, often a copper salt or benzoquinone, is crucial for regenerating the active palladium catalyst.[12][13]

G cluster_mech Simplified Pd-Catalyzed C-H Activation/Oxidative Cyclization A Ar-Pd(II)-I C Palladium Aryl Phenoxide Complex A->C + B 2-Hydroxystyrene B->C - HI D [Intermediate] C->D Intramolecular syn-insertion E [Intermediate] D->E syn-β-hydride elimination F Benzofuran Product E->F G H-Pd(II)-Ar E->G G->A Oxidant (e.g., Cu(II)) p1 p2

Caption: Simplified Mechanism for Pd-Catalyzed Benzofuran Synthesis.

Protocol 1: Palladium-Catalyzed Synthesis of 2-Arylbenzofurans

This protocol is adapted from methodologies developed for the synthesis of complex natural products like decursivine.[11][12]

  • Materials:

    • Substituted 2-hydroxystyrene (1.0 equiv)

    • Aryl iodide (1.2 equiv)

    • Palladium(II) acetate [Pd(OAc)₂] (5 mol%)

    • Copper(II) chloride [CuCl₂] (2.0 equiv)

    • Potassium carbonate [K₂CO₃] (2.0 equiv)

    • Anhydrous 1,2-Dichloroethane (DCE)

  • Procedure:

    • To a flame-dried Schlenk tube under an inert atmosphere (N₂ or Ar), add the 2-hydroxystyrene, aryl iodide, Pd(OAc)₂, CuCl₂, and K₂CO₃.

    • Add anhydrous DCE (to make a 0.1 M solution with respect to the 2-hydroxystyrene).

    • Seal the tube and heat the reaction mixture at 80 °C with vigorous stirring for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature.

    • Dilute the mixture with dichloromethane (DCM) and filter through a pad of Celite® to remove inorganic salts.

    • Wash the Celite® pad with additional DCM.

    • Combine the organic filtrates and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to afford the desired 2-arylbenzofuran.

  • Self-Validation: Successful synthesis is confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry, which should match the expected structure. Yields typically range from moderate to high, depending on the substrates used.[14]

Three-Component, One-Pot Sonogashira/Cyclization Synthesis

For rapid library generation, multicomponent reactions are exceptionally powerful. A highly efficient one-pot method for synthesizing 2,3-disubstituted benzofurans utilizes a dual palladium/copper-catalyzed Sonogashira coupling followed by an intramolecular cyclization.[7][15]

Causality and Mechanistic Insight: The reaction sequence begins with a standard Sonogashira coupling between a 2-iodophenol and a terminal alkyne, catalyzed by both palladium and a copper(I) co-catalyst, to form a 2-(1-alkynyl)phenol intermediate in situ.[1][7] In the same pot, a second palladium-catalyzed process activates a third component, an aryl iodide, which then couples with the alkyne, inducing cyclization to form the 2,3-disubstituted benzofuran.[15] The use of microwave irradiation dramatically accelerates the reaction rates, reducing side product formation and enabling high-throughput synthesis.[15][16]

Table 1: Representative Microwave-Assisted Three-Component Synthesis of Benzofurans [15]

Entry2-IodophenolTerminal AlkyneAryl/Vinylic IodideProduct Yield (%)Reaction Time
12-IodophenolPhenylacetyleneIodobenzene92%30 min
22-Iodo-4-methylphenol1-Hexyne4-Iodotoluene85%30 min
32-Iodophenol3-Ethynylthiophene4-Iodoacetophenone73%30 min
46-Methoxy-2-iodophenol3-Tolylacetylene2-Fluoro-3-formyl-4-iodopyridine65%30 min

Protocol 2: Microwave-Assisted One-Pot Synthesis of 2,3-Disubstituted Benzofurans

This protocol is based on the efficient three-component coupling strategy.[15]

  • Materials:

    • 2-Iodophenol derivative (1.0 equiv)

    • Terminal alkyne (1.1 equiv)

    • Aryl iodide (1.2 equiv)

    • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (2 mol%)

    • Triphenylphosphine [PPh₃] (8 mol%)

    • Copper(I) iodide [CuI] (4 mol%)

    • Cesium carbonate [Cs₂CO₃] (2.5 equiv)

    • Anhydrous N,N-Dimethylformamide (DMF)

  • Procedure:

    • In a 10 mL microwave reaction vial equipped with a magnetic stir bar, combine the 2-iodophenol, terminal alkyne, aryl iodide, Pd₂(dba)₃, PPh₃, CuI, and Cs₂CO₃.

    • Add anhydrous DMF (to make a 0.2 M solution with respect to the 2-iodophenol).

    • Seal the vial with a cap.

    • Place the vial in a microwave reactor and irradiate at 120 °C for 30 minutes with stirring.

    • After the reaction is complete, cool the vial to room temperature.

    • Dilute the reaction mixture with ethyl acetate and water.

    • Separate the organic layer, and extract the aqueous layer twice with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the residue by flash column chromatography (silica gel, hexane/ethyl acetate) to yield the pure 2,3-disubstituted benzofuran.

Iodocyclization of Functionalized Alkynes

Electrophilic iodocyclization is a classic yet powerful method for synthesizing halogenated heterocycles, which are valuable handles for further functionalization via cross-coupling reactions.[4] The reaction proceeds through the intramolecular attack of a phenolic oxygen onto an alkyne activated by an electrophilic iodine source.

Causality and Mechanistic Insight: The reaction is initiated by the coordination of an electrophilic iodine species (e.g., I₂ or I(coll)₂PF₆) to the alkyne, forming a cyclic iodonium ion intermediate. The proximate phenolic hydroxyl group then acts as a nucleophile, attacking the iodonium ion in an exo-dig fashion to form the furan ring and install the iodine at the 3-position. A subsequent deprotonation rearomatizes the system to yield the 3-iodobenzofuran product. The choice of iodine source and base is critical for achieving high yields and preventing side reactions.[4]

Protocol 3: Synthesis of 3-Iodobenzofurans via Iodocyclization

This protocol is a general method adapted from recent advancements in the field.[4]

  • Materials:

    • ortho-Alkynylphenol (1.0 equiv)

    • Iodine (I₂) (1.2 equiv)

    • Sodium bicarbonate (NaHCO₃) (2.0 equiv)

    • Acetonitrile (MeCN) or Dichloromethane (DCM)

  • Procedure:

    • Dissolve the ortho-alkynylphenol in acetonitrile or DCM in a round-bottom flask.

    • Add sodium bicarbonate to the solution.

    • Cool the mixture to 0 °C in an ice bath.

    • Add a solution of iodine in the same solvent dropwise over 10-15 minutes.

    • Allow the reaction to stir at room temperature for 1-4 hours, monitoring by TLC.

    • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) until the brown color of the iodine disappears.

    • Extract the mixture with ethyl acetate (3 x 20 mL).

    • Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

    • Purify the crude product by flash column chromatography to obtain the 3-iodobenzofuran.

Domino Reactions for Complex Benzofuran Synthesis

Domino (or cascade) reactions allow for the construction of complex molecules from simple starting materials in a single operation, minimizing purification steps and improving overall efficiency. Lewis acid-promoted domino reactions are particularly effective for synthesizing highly substituted benzofurans.[1]

Causality and Mechanistic Insight: A representative example involves the reaction between 2,4-diyn-1-ols and dicarbonyl compounds, promoted by a Lewis acid such as boron trifluoride diethyl etherate (BF₃·OEt₂). The sequence is initiated by a Lewis acid-promoted propargylation, followed by a base-mediated intramolecular cyclization, isomerization, and a final benzannulation step to furnish the complex benzofuran derivative.[1]

G A 2,4-Diyn-1-ol + Dicarbonyl Compound B Lewis Acid Promotion (BF3·OEt2) Propargylation A->B C Base-Mediated Intramolecular Cyclization B->C D Isomerization C->D E Benzannulation D->E F Substituted Benzofuran Product E->F

Caption: Workflow for a Lewis Acid-Promoted Domino Synthesis.

Applications in Drug Discovery: Targeting Disease Pathways

The synthesized benzofuran derivatives serve as a rich source of novel chemical entities for screening against various diseases.

  • Anticancer Agents: Many benzofuran derivatives exhibit potent anticancer activity by targeting various pathways, including tubulin polymerization, glycogen synthase kinase 3β (GSK-3β), and the mTOR signaling pathway.[17][18][19] Hybrid molecules, such as those combining benzofuran with imidazole or quinazolinone scaffolds, have shown synergistic cytotoxic effects against breast cancer cell lines.[20]

  • Antimicrobial Agents: With the rise of antibiotic resistance, new antimicrobial agents are urgently needed.[5][21] Benzofuran derivatives have demonstrated significant activity against a range of pathogens, including Gram-positive bacteria like S. aureus and fungi like C. albicans.[2][22] Structure-activity relationship (SAR) studies indicate that substitutions at various positions on the benzofuran ring with halogens or hydroxyl groups can enhance antimicrobial potency.[21][23]

Conclusion

The synthesis of benzofuran-containing heterocycles is a dynamic and evolving field, crucial for the advancement of modern drug discovery. The methodologies presented herein—from robust palladium-catalyzed cross-couplings and C-H functionalizations to efficient one-pot multicomponent and domino reactions—provide a versatile toolkit for medicinal chemists. By understanding the underlying mechanisms and applying these detailed protocols, researchers can effectively generate diverse libraries of novel benzofuran derivatives, paving the way for the discovery of next-generation therapeutics to combat a wide range of human diseases.

References

  • A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Str
  • Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review. PMC.
  • Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review
  • Benzofuran as a promising scaffold for the synthesis of novel antimicrobial agents. Taylor & Francis Online.
  • Benzofuran synthesis through iodocyclization reactions: recent advances. MedCrave online.
  • Palladium-catalyzed synthesis of benzofurans via C-H activation/oxidation tandem reaction and its application to the synthesis of decursivine and serotobenine. PubMed.
  • Benzofuran: an emerging scaffold for antimicrobial agents. SciSpace.
  • A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies.
  • Palladium-catalyzed synthesis of benzofurans via C–H activation/oxidation tandem reaction and its application to the synthesis of decursivine and serotobenine. RSC Publishing.
  • Palladium-Catalyzed C–H Arylation of Benzofurans with Triarylantimony Difluorides for the Synthesis of 2-Arylbenzofurans. ProQuest.
  • Benzofuran: an emerging scaffold for antimicrobial agents. RSC Publishing.
  • Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. MDPI.
  • Applications of Benzofuranones in Medicinal Chemistry: A Detailed Overview. Benchchem.
  • A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Str
  • Review on Synthetic Routes for Synthesis of Benzofuran-Based Compounds. JOCPR.
  • Synthesis of Benzofurans. Organic Chemistry Portal.
  • Review on Designing and synthesis of some of new benzofuran derivatives for Immunomodul
  • Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. PMC.
  • Anticancer therapeutic potential of benzofuran scaffolds. RSC Publishing.
  • Benzofuran derivatives as anticancer inhibitors of mTOR signaling. PubMed.
  • Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans. MDPI.
  • Expedited Synthesis of Benzofuran-2-Carboxylic Acids via Microwave-Assisted Perkin Rearrangement Reaction. PMC.
  • Synthesis of Benzofurans with Remote Bromide Functionality by Domino “Ring-Cleavage-Deprotection-Cyclization” Reactions of 2-Alkylidenetetrahydrofurans with Boron Tribromide.
  • Benzofuran: an emerging scaffold for antimicrobial agents. RSC Publishing.
  • Efficient Microwave-assisted One-pot Three-component Synthesis of 2,3-Disubstituted Benzofurans under Sonogashira Conditions. NIH.
  • A microwave-assisted multicomponent protocol for the synthesis of benzofuran-2-carboxamides. King's College London.

Sources

reaction of 5-Bromo-2-chloromethylbenzofuran with amines

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to the Synthesis of 5-Bromo-2-(aminomethyl)benzofurans

Abstract

This document provides a comprehensive technical guide for the synthesis of N-substituted 5-bromo-2-(aminomethyl)benzofuran derivatives through the nucleophilic substitution reaction of 5-Bromo-2-chloromethylbenzofuran with a variety of primary and secondary amines. Benzofuran derivatives are a cornerstone in medicinal chemistry, exhibiting a wide spectrum of biological activities including antimicrobial, antitumor, and anti-inflammatory properties.[1][2][3] The protocols detailed herein are designed for researchers in drug discovery and organic synthesis, offering insights into reaction mechanisms, step-by-step experimental procedures, and troubleshooting.

Introduction: The Significance of the Benzofuran Scaffold

The benzofuran nucleus is a privileged heterocyclic system found in numerous natural products and synthetic pharmaceuticals.[4][5] Its derivatives are known to possess a vast range of pharmacological properties, making them highly attractive targets for drug development programs.[3][6] The introduction of an aminomethyl side chain at the 2-position of the 5-bromobenzofuran core generates a versatile scaffold. The bromine atom at the 5-position serves as a crucial handle for further functionalization via cross-coupling reactions, while the secondary or tertiary amine introduces a basic center that can be critical for modulating pharmacokinetic properties like solubility and receptor binding. The resulting 5-bromo-N-substituted-1-benzofuran-2-methanamines are valuable intermediates for creating libraries of bioactive compounds.[1][7]

Reaction Mechanism: A Classic SN2 Pathway

The reaction of this compound with an amine proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[8] The key steps are as follows:

  • Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the amine acts as a nucleophile, attacking the electrophilic methylene carbon (the carbon of the -CH₂Cl group). This carbon is particularly reactive because it is benzylic-like, and the adjacent chlorine atom is a good leaving group.[9]

  • Transition State: A five-coordinate transition state is formed where a new C-N bond is partially forming at the same time as the C-Cl bond is partially breaking.

  • Displacement & Product Formation: The chloride ion is displaced as the leaving group, resulting in the formation of an ammonium salt intermediate.

  • Deprotonation: A base in the reaction mixture deprotonates the ammonium salt to yield the final, neutral amine product. This base can be a second equivalent of the amine nucleophile or an added, non-nucleophilic base like potassium carbonate (K₂CO₃) or triethylamine (Et₃N).[10] Using an external base is often preferred to avoid consuming the primary nucleophile.

The overall transformation is a robust and high-yielding method for C-N bond formation.

Experimental Design & Protocols

Materials & Reagents
  • Substrate: this compound

  • Nucleophiles: A range of primary or secondary amines (e.g., morpholine, piperidine, benzylamine, aniline derivatives)

  • Base (optional but recommended): Anhydrous Potassium Carbonate (K₂CO₃), Triethylamine (Et₃N), or N,N-Diisopropylethylamine (DIPEA)

  • Solvent: Anhydrous polar aprotic solvents such as Acetonitrile (MeCN), Dimethylformamide (DMF), or Tetrahydrofuran (THF). Alcohols like ethanol can also be used.[11][12]

  • Equipment: Round-bottom flask, magnetic stirrer, heating mantle with temperature control, condenser, nitrogen/argon inlet, standard laboratory glassware for workup, and a rotary evaporator.

  • Purification: Silica gel for column chromatography, and appropriate solvents (e.g., hexanes, ethyl acetate).

General Synthesis Protocol

This protocol provides a generalized procedure. Optimal conditions, particularly temperature and reaction time, may vary depending on the nucleophilicity and steric hindrance of the specific amine used.

  • Reaction Setup:

    • To an oven-dried round-bottom flask containing a magnetic stir bar, add this compound (1.0 eq).

    • Add the chosen anhydrous solvent (e.g., Acetonitrile, 10-20 mL per mmol of the substrate).

    • If using an external base, add anhydrous K₂CO₃ (2.0 eq) or Et₃N (2.0 eq).

    • Stir the mixture under an inert atmosphere (Nitrogen or Argon).

  • Reaction Execution:

    • Add the amine nucleophile (1.2 to 2.0 eq) to the stirring suspension. If no external base is used, at least 2.2 equivalents of the amine should be used.[8]

    • Heat the reaction mixture to the desired temperature (this can range from room temperature for highly reactive amines to reflux, e.g., 60-80 °C, for less reactive ones).

    • Monitor the reaction's progress using Thin-Layer Chromatography (TLC) until the starting material (this compound) is consumed. This typically takes 2-12 hours.

  • Work-up and Isolation:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Filter off any inorganic solids (like K₂CO₃) and wash the solid with a small amount of the reaction solvent.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the solvent.

    • Dissolve the resulting residue in a suitable organic solvent like ethyl acetate or dichloromethane (50 mL).

    • Wash the organic layer sequentially with water (2 x 25 mL) and brine (1 x 25 mL).

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate in vacuo to obtain the crude product.

  • Purification:

    • Purify the crude residue by flash column chromatography on silica gel.

    • An appropriate eluent system, such as a gradient of ethyl acetate in hexanes, is typically effective. The polarity can be adjusted based on the properties of the final product.

    • Combine the fractions containing the pure product (as determined by TLC) and concentrate under reduced pressure to yield the final N-substituted 5-bromo-2-(aminomethyl)benzofuran.

Workflow Visualization

G cluster_prep Phase 1: Preparation cluster_reaction Phase 2: Synthesis cluster_workup Phase 3: Isolation & Purification cluster_analysis Phase 4: Analysis reagents Weigh Reagents: - this compound - Amine - Base (e.g., K₂CO₃) setup Assemble Dry Glassware Under Inert Atmosphere reagents->setup add_solv Add Anhydrous Solvent (e.g., Acetonitrile) setup->add_solv add_reagents Add Base and Amine add_solv->add_reagents heat Heat and Stir (e.g., 60-80 °C) add_reagents->heat monitor Monitor by TLC heat->monitor cool Cool to Room Temp monitor->cool filter_conc Filter & Concentrate cool->filter_conc extract Aqueous Work-up (Extraction & Washes) filter_conc->extract dry Dry & Concentrate Crude extract->dry purify Column Chromatography dry->purify product Final Pure Product purify->product char Characterization (NMR, MS, etc.) product->char

Caption: General workflow for the synthesis of 5-bromo-2-(aminomethyl)benzofurans.

Representative Data & Discussion

The success and rate of the reaction are highly dependent on the nature of the amine. Below is a table summarizing expected outcomes for different classes of amines.

Amine TypeExample NucleophileTypical BaseSolventTemp. (°C)Approx. Time (h)Expected YieldNotes
Primary Aliphatic BenzylamineK₂CO₃MeCN602-4>90%Highly nucleophilic and minimally hindered; reactions are typically fast and clean.
Secondary Alcyclic MorpholineK₂CO₃DMF703-6>85%Very common and reliable nucleophiles for this transformation.
Secondary Acyclic DiethylamineEt₃NTHFRT - 504-875-85%Steric hindrance is slightly higher than for cyclic amines, may require slightly longer times.
Primary Aromatic AnilineK₂CO₃DMF80-1008-1660-75%Less nucleophilic due to delocalization of the lone pair into the aromatic ring; requires more forcing conditions.
Hindered Secondary DiisopropylamineNone (Excess Amine)MeCNReflux12-2440-60%Significant steric hindrance slows the reaction considerably. Yields may be moderate.

Troubleshooting and Key Considerations

  • Low Yield: If the reaction stalls or gives a low yield, ensure all reagents and solvents are anhydrous. Water can hydrolyze the starting material. Increasing the reaction temperature or switching to a more polar solvent like DMF can also improve the rate.

  • Side Reactions: For primary amines, dialkylation (formation of a tertiary amine with two benzofuran moieties) is a potential side reaction, though it is generally slow. Using a slight excess (1.2 eq) of the amine can minimize this.

  • No Reaction: For weakly nucleophilic amines (e.g., anilines with electron-withdrawing groups), a stronger base like sodium hydride (NaH) may be required to first deprotonate the amine, or a transition-metal-catalyzed approach like the Buchwald-Hartwig amination could be considered as an alternative strategy.[13][14]

  • Purification Difficulty: The amine products are basic and may streak on silica gel. Pre-treating the silica with triethylamine (typically 1% in the eluent) can neutralize acidic sites and lead to better separation.

Conclusion

The nucleophilic substitution reaction between this compound and various amines is a powerful and straightforward method for synthesizing a diverse array of potentially bioactive molecules. The protocols and data presented in this guide provide a solid foundation for researchers to successfully implement this chemistry in their synthetic programs, enabling the exploration of this important chemical space for drug discovery and development.

References

  • MySkinRecipes. 2-(Aminomethyl)benzofuran. Available at: [Link]

  • Özdemir, A., et al. (2007). Synthesis, Characterization, and Biological Activities of New Benzofuran Derivatives. Archiv der Pharmazie, 340(11), 591-597. Available at: [Link]

  • Saleh, A., et al. (2020). Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review. Journal of Reports in Pharmaceutical Sciences, 9(2), 239-253. Available at: [Link]

  • Reddy, V. P., et al. (2000). Synthesis and some reactions of benzofuran analogues of 2-aminochalcones. Indian Journal of Chemistry - Section B, 39B(8), 586-590. Available at: [Link]

  • Demirayak, Ş., et al. (2002). Studies on the Synthesis Reactivity of Novel Benzofuran-2-yl-[3-Methyl-3-Phenylcyclobutyl] Methanones and their Antimicrobial Activity. Molecules, 7(1), 1-10. Available at: [Link]

  • Li, Y., et al. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Advances, 9(48), 27510-27540. Available at: [Link]

  • Naveen, S., et al. (2008). Synthesis of new benzofuran analogues from 5-bromosalicylaldehyde and their biological activities. Organic Chemistry: An Indian Journal, 4(5). Available at: [Link]

  • Wrobel, D., et al. (2019). Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. Molecules, 24(8), 1591. Available at: [Link]

  • Jasperse, C. Reactions of Amines. Chem 360 Handout. Available at: [Link]

  • Sinha, A., et al. (2025). Green Synthetic Strategies and Medicinal Applications of Benzofuran: A Review. Atlantis Press. Available at: [Link]

  • Khanam, H., & Shamsuzzaman. (2015). Bioactive Benzofuran derivatives: A review. European Journal of Medicinal Chemistry, 97, 483-504. Available at: [Link]

  • Fathalla, O. A., et al. (2014). Synthesis of Some Novel Heterocyclic Compounds Containing Benzofuran Moiety of Potential Antimicrobial Activity. American Journal of Organic Chemistry, 4(1), 1-8. Available at: [Link]

  • Li, Y., et al. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. ScienceOpen. Available at: [Link]

  • Naaz, F., et al. (2024). A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. ACS Omega, 9(1), 249–281. Available at: [Link]

  • Malviya, R. (2023). Design, Synthesis And Characterization Of Benzofuran Derivatives For Anti-Bacterial Activity. World Journal of Pharmaceutical Research, 12(15), 645-655. Available at: [Link]

  • Kumar, D., et al. (2015). Bioactive benzofuran derivatives: moracins A-Z in medicinal chemistry. European Journal of Medicinal Chemistry, 90, 903-915. Available at: [Link]

  • Lu, L., & Hua, R. (2021). Preparation of 5‐substituted benzofurans. ResearchGate. Available at: [Link]

  • LibreTexts Chemistry. (2025). 24.7: Reactions of Amines. Available at: [Link]

  • Kumar, A. (2012). Review on Synthetic Routes for Synthesis of Benzofuran-Based Compounds. Journal of Chemical and Pharmaceutical Research, 4(1), 356-366. Available at: [Link]

  • Clark, J. (2015). amines as nucleophiles. Chemguide. Available at: [Link]

  • ResearchGate. (2015). Investigation of regioselectivity on the reaction of 5-bromo-2,4-dichloro-6-methylpyrimidine with ammonia. Available at: [Link]

Sources

Application Notes & Protocols: Strategic Functionalization of the Benzofuran Core via Catalytic Methods

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The benzofuran scaffold is a privileged heterocyclic motif frequently encountered in natural products, pharmaceuticals, and advanced materials.[1][2] Its derivatives exhibit a wide spectrum of biological activities, including antifungal, antitumor, and anti-inflammatory properties, making them highly valuable targets in drug discovery.[1][2] Consequently, the development of efficient and selective methods to functionalize the benzofuran core is a central theme in modern synthetic organic chemistry. This guide provides an in-depth overview of key catalytic strategies, focusing on the rationale behind methodological choices and providing detailed, field-proven protocols for researchers in academia and industry.

I. The Strategic Logic of Benzofuran Functionalization

The reactivity of the benzofuran ring is nuanced. The furan ring is electron-rich, rendering the C2 and C3 positions susceptible to electrophilic attack and various metal-catalyzed C-H functionalization reactions. Directing functionalization to a specific position while preserving the core structure requires a careful selection of catalytic systems. The choice of catalyst, ligand, solvent, and additives is not arbitrary; it is a deliberate decision based on well-understood mechanistic principles designed to control regioselectivity and achieve high yields. This guide will focus on three of the most powerful and versatile catalytic platforms: Palladium, Copper, and Gold.

II. Palladium-Catalyzed C-H Functionalization: The Workhorse of Arylation

Palladium catalysis is arguably the most robust and widely employed method for forging new carbon-carbon bonds on the benzofuran nucleus, particularly for introducing aryl and alkenyl groups.[3][4] The direct C-H arylation approach avoids the need for pre-functionalized starting materials (like halogenated or organometallic benzofurans), offering a more atom- and step-economical pathway.[5]

A. Mechanistic Rationale & Causality

The predominant mechanism for direct C-H arylation often involves a Concerted Metalation-Deprotonation (CMD) pathway.[4] The choice of ligand is critical; it modulates the steric and electronic properties of the palladium center, influencing its reactivity and selectivity. The base is not merely a stoichiometric reagent but a key player in the C-H activation step, facilitating the deprotonation of the benzofuran ring. Solvents like hexafluoroisopropanol (HFIP) have been shown to significantly accelerate the reaction, likely by stabilizing key intermediates.[6][7]

Diagram: Generalized Catalytic Cycle for Pd-Catalyzed C-H Arylation

G cluster_cycle Catalytic Cycle Pd0 Pd(0)L_n ArPdX Ar-Pd(II)-X(L_n) Pd0->ArPdX Oxidative Addition Product 2-Arylbenzofuran ArPdX->Pd0 β-H Elimination (Side Reaction) Intermediate Benzofuran-Pd(II)-Ar ArPdX->Intermediate C-H Activation (CMD Pathway) Intermediate->Product Reductive Elimination HXBase H-BaseX(-) Intermediate->HXBase ArX Aryl Halide (Ar-X) ArX->ArPdX Benzofuran Benzofuran Benzofuran->Intermediate Base Base Base->HXBase

Caption: Pd-catalyzed C-H arylation cycle via a CMD pathway.

B. Protocol: Palladium-Catalyzed Direct C2-Arylation of Benzofuran

This protocol is adapted from methodologies demonstrating robust and regioselective C2 arylation using aryl iodides under mild conditions.[6][7]

Materials:

  • Benzofuran (1.0 equiv)

  • Aryl Iodide (1.2 equiv)

  • Palladium(II) Acetate (Pd(OAc)₂, 5 mol%)

  • Silver(I) Oxide (Ag₂O, 2.0 equiv) as base/halide scavenger

  • 2-Nitrobenzoic acid (20 mol%) as a ligand/promoter

  • Hexafluoro-2-propanol (HFIP) as solvent (0.1 M concentration)

  • Inert gas (Argon or Nitrogen)

  • Standard glassware for anhydrous reactions

Procedure:

  • To an oven-dried Schlenk tube equipped with a magnetic stir bar, add Palladium(II) Acetate (0.05 equiv), Silver(I) Oxide (2.0 equiv), and 2-nitrobenzoic acid (0.2 equiv).

  • Seal the tube, and purge with inert gas for 10-15 minutes.

  • Under a positive flow of inert gas, add the aryl iodide (1.2 equiv) and benzofuran (1.0 equiv).

  • Add anhydrous Hexafluoro-2-propanol (HFIP) via syringe to achieve the desired concentration (e.g., 0.1 M with respect to benzofuran).

  • Seal the tube and stir the reaction mixture at room temperature (20-25 °C).

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are typically complete within 12-24 hours.

  • Upon completion, dilute the reaction mixture with ethyl acetate and filter through a pad of celite to remove inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (typically using a hexane/ethyl acetate gradient) to afford the 2-arylbenzofuran.

Trustworthiness Note: The use of Ag₂O is crucial; it acts as both a base and a halide scavenger, which can prevent catalyst inhibition and promote the catalytic cycle.[7] The choice of HFIP as a solvent is a key parameter for enabling the reaction to proceed efficiently at room temperature.[6][7]

III. Copper-Catalyzed Reactions: Versatility in C-C and C-O Bond Formation

Copper catalysis offers a cost-effective and powerful alternative to palladium, enabling a diverse range of functionalizations. Copper catalysts are particularly effective in domino or tandem reactions, where multiple bonds are formed in a single operation, leading to rapid increases in molecular complexity from simple starting materials.[8][9][10]

A. Rationale: Domino Reactions for 3-Functionalized Benzofurans

A prominent strategy involves the copper-catalyzed nucleophilic cyclization of ortho-alkynylphenols. The in situ generated benzofuranyl-copper intermediate is a versatile nucleophile that can be trapped by various electrophiles. This approach provides a direct route to 3-substituted benzofurans, which are often more challenging to access via direct C-H functionalization.[8][11]

Diagram: Workflow for Copper-Catalyzed Domino Synthesis

G Start o-Alkynylphenol + Electrophile (e.g., Cyclopropenone) Reaction Cu(II)-Catalyzed Domino Reaction (DMSO, 120 °C) Start->Reaction 1. Add Reagents 2. Add Catalyst Workup Aqueous Workup & Extraction Reaction->Workup Reaction Completion Purification Column Chromatography Workup->Purification Product 3-Acylbenzofuran Purification->Product

Caption: Experimental workflow for Cu-catalyzed domino synthesis.

B. Protocol: Copper-Catalyzed Synthesis of 3-Acylbenzofurans

This protocol is based on a domino reaction involving the cyclization of an ortho-alkynylphenol and subsequent C-C bond activation with a cyclopropenone.[8][11]

Materials:

  • 2-Alkynylphenol (1.0 equiv)

  • Cyclopropenone derivative (1.5 equiv)

  • Copper(II) Acetate (Cu(OAc)₂, 10 mol%)

  • Lithium tert-butoxide (t-BuOLi, 2.0 equiv)

  • Dimethyl sulfoxide (DMSO) as solvent

  • Inert gas (Argon or Nitrogen)

Procedure:

  • In a sealed reaction vial, combine the 2-alkynylphenol (1.0 equiv), cyclopropenone (1.5 equiv), Cu(OAc)₂ (0.1 equiv), and t-BuOLi (2.0 equiv).

  • Add anhydrous DMSO to the vial under an inert atmosphere.

  • Seal the vial tightly and place it in a preheated oil bath at 120 °C.

  • Stir the reaction mixture vigorously for the required time (typically 12 hours), monitoring by TLC.

  • After completion, cool the reaction to room temperature.

  • Pour the reaction mixture into water and extract with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Concentrate the solvent under reduced pressure.

  • Purify the residue by flash column chromatography to yield the 3-acylbenzofuran product.

Expertise Note: The high temperature is necessary to promote both the initial cyclization and the subsequent C-C bond cleavage of the strained cyclopropenone ring.[12] DMSO is an excellent solvent for this transformation due to its high boiling point and ability to dissolve the copper salts and organic substrates.

IV. Gold-Catalyzed Cyclizations: Mild and Efficient Ring Formation

Homogeneous gold catalysis has emerged as a uniquely powerful tool for activating alkyne functionalities.[13] Gold catalysts are highly carbophilic, displaying remarkable efficiency in promoting intramolecular cyclizations under exceptionally mild conditions and with low catalyst loadings.[13][14]

A. Rationale: Ligand-Controlled C2-Functionalization

Gold-catalyzed reactions of benzofurans with diazo compounds showcase exquisite control over reaction pathways through ligand selection. An N-heterocyclic carbene (NHC) gold catalyst can promote a dearomatization pathway, while a phosphite-ligated gold catalyst can favor a C2-alkylation product.[15][16] This highlights the profound impact of the ligand sphere on the reactivity of the gold-carbene intermediate.

B. Protocol: Gold-Catalyzed Synthesis of 2,3-Disubstituted Benzofurans

This protocol describes a general method for synthesizing benzofurans via the cyclization of functionalized 2-alkynylaryl ethers, a transformation where gold catalysts excel.[13]

Materials:

  • 2-Alkynylaryl ether (1.0 equiv)

  • (IPr)AuCl (IPr = 1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene) (1 mol%)

  • Silver Tetrafluoroborate (AgBF₄) (1 mol%)

  • Dichloromethane (DCM) as solvent

Procedure:

  • To a solution of the 2-alkynylaryl ether (1.0 equiv) in dichloromethane, add (IPr)AuCl (0.01 equiv).

  • Add AgBF₄ (0.01 equiv) to the mixture. The silver salt acts as a halide scavenger to generate the active cationic gold catalyst in situ.

  • Stir the reaction at room temperature.

  • Monitor the reaction by TLC. These cyclizations are often rapid, completing within 1-4 hours.

  • Upon completion, concentrate the reaction mixture directly onto silica gel.

  • Purify by flash column chromatography to isolate the desired 2,3-disubstituted benzofuran.

Causality Note: The cationic gold(I) species generated in situ is a powerful π-acid that coordinates to the alkyne, making it highly susceptible to intramolecular nucleophilic attack by the ether oxygen, triggering the cyclization cascade.[13] The use of air- and water-stable NHC-gold complexes makes this protocol experimentally convenient.[13]

V. Data Summary: Comparison of Catalytic Methods

Catalytic SystemTypical FunctionalizationKey AdvantagesCommon ConditionsYield Range
Palladium C2-Arylation, C3-ArylationHigh functional group tolerance, broad substrate scope, well-studied mechanisms.[4][17]Pd(OAc)₂, Ligand, Base, 80-120 °C or RT with specific solvents.[6][17]60-95%
Copper C3-Acylation, C3-AlkylationCost-effective, enables domino/tandem reactions, unique reactivity.[8][10][12]Cu(I) or Cu(II) salt, Base, High Temp (e.g., 120 °C), DMSO.[12]50-90%
Gold Intramolecular Cyclization, C2-AlkylationExtremely mild conditions, low catalyst loading, high efficiency for alkyne activation.[13][15]Au(I)/Au(III) catalyst, often with Ag(I) additive, RT, DCM.[13]70-99%

VI. Conclusion

The catalytic functionalization of the benzofuran core is a dynamic and evolving field. Palladium, copper, and gold catalysts provide a powerful and complementary toolkit for chemists to selectively introduce a wide array of functional groups. Understanding the mechanistic underpinnings of these catalytic systems is paramount for rational reaction design, optimization, and the successful synthesis of complex molecular targets. The protocols and insights provided herein serve as a practical guide for researchers aiming to leverage these advanced synthetic methods in their drug development and materials science endeavors.

References

  • Title: Cu(II)-Catalyzed synthesis of 3-Functionalized benzofurans via sequential nucleophilic cyclization and C−C bond activation. Source: Chemical Communications (RSC Publishing). [Link]

  • Title: Palladium-Mediated Functionalization of Benzofuran and Benzothiophene Cores. Source: Organometallics - ACS Publications. [Link]

  • Title: Copper-Catalyzed, C–C Coupling-Based One-Pot Tandem Reactions for the Synthesis of Benzofurans Using o-Iodophenols, Acyl Chlorides, and Phosphorus Ylides. Source: The Journal of Organic Chemistry - ACS Publications. [Link]

  • Title: One-Pot Synthesis of Benzofurans via Palladium-Catalyzed Enolate Arylation with o-Bromophenols. Source: Organic Chemistry Portal. [Link]

  • Title: Palladium-Catalyzed Tandem C-H Functionalization/Cyclization Strategy for the Synthesis of 5-Hydroxybenzofuran Derivatives. Source: PubMed. [Link]

  • Title: Palladium-Catalyzed Tandem C-H Functionalization/Cyclization Strategy for the Synthesis of 5-Hydroxybenzofuran Derivatives. Source: Semantic Scholar. [Link]

  • Title: Copper-Catalyzed C–H Activation Approach to Benzofurans by Using a Traceless Directing Group. Source: Synfacts. [Link]

  • Title: Palladium-catalyzed benzofuran and indole synthesis by multiple C-H functionalizations. Source: National Library of Medicine. [Link]

  • Title: A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. Source: ACS Omega. [Link]

  • Title: Room temperature C-H arylation of benzofurans by aryl iodides. Source: Chemical Science (RSC Publishing). [Link]

  • Title: One-Step Palladium-Catalyzed Heterocyclic Ring Closure of Benzofurans with Aryl Iodides through a Heck-Type Pathway. Source: Organic Letters. [Link]

  • Title: Palladium-Catalyzed Direct Arylation of Polysubstituted Benzofurans. Source: ACS Publications. [Link]

  • Title: Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans. Source: Molecules. [Link]

  • Title: Palladium-Catalyzed C–H Arylation of Benzofurans with Triarylantimony Difluorides for the Synthesis of 2-Arylbenzofurans. Source: Semantic Scholar. [Link]

  • Title: Cu(II)-catalyzed synthesis of 3-functionalized benzofurans via sequential nucleophilic cyclization and C–C bond activation. Source: RSC Publishing. [Link]

  • Title: Homogenous Gold Catalysis: Applications towards the Synthesis of Benzo-Fused Heterocycles. Source: ProQuest. [Link]

  • Title: Gold-Catalyzed Controllable C2-Functionalization of Benzofurans with Aryl Diazoesters. Source: PubMed. [Link]

  • Title: Cu(I)‐catalysed radical C2‐alkylation of benzofurans with activated... Source: ResearchGate. [Link]

  • Title: Visible-light-mediated synthesis of functionalized benzofurans: an update. Source: ResearchGate. [Link]

  • Title: Copper-Catalyzed, C-C Coupling-Based One-Pot Tandem Reactions for the Synthesis of Benzofurans Using o-Iodophenols, Acyl Chlorides, and Phosphorus Ylides. Source: Organic Chemistry Portal. [Link]

  • Title: Gold-Catalyzed Controllable C2-Functionalization of Benzofurans with Aryl Diazoesters | Request PDF. Source: ResearchGate. [Link]

  • Title: A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. Source: ACS Omega. [Link]

  • Title: Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans. Source: National Library of Medicine. [Link]

  • Title: Gold(I)-Catalyzed Synthesis of Benzofurans from Tetrahydropyranyl (THP) Ethers of o-Alkynylphenols. Source: PubMed. [Link]

  • Title: Synthesis of functionalized benzofuran esters through Suzuki-Miyaura cross-coupling reactions, their DFT and pharmacological studies. Source: SpringerLink. [Link]

  • Title: A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. Source: Semantic Scholar. [Link]

  • Title: Nanocatalysis for Green Synthesis of Functionalized Benzofurans. Source: PubMed. [Link]

  • Title: Review for metal and organocatalysis of heterocyclic C-H functionalization. Source: World Journal of Advanced Research and Reviews. [Link]

  • Title: Recent Developments in C−H functionalisation of Benzofurans and Benzothiophenes. Source: European Journal of Organic Chemistry. [Link]

  • Title: Benzofuran synthesis. Source: Organic Chemistry Portal. [Link]

  • Title: (PDF) A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. Source: ResearchGate. [Link]

  • Title: Synthesis of New 2-Arylbenzo[b]furan Derivatives via Palladium-Catalyzed Suzuki Cross-Coupling Reactions in Aqueous Media. Source: MDPI. [Link]

  • Title: Alkali‐assisted O‐atom deletion of benzofurans. Source: ResearchGate. [Link]

  • Title: The synthesis of benzofuran derivatives using o‐alkenyl phenol as starting materials. Source: ResearchGate. [Link]

Sources

Application Notes and Protocols for the Development of Novel Anti-inflammatory Agents from Benzofuran Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Promise of Benzofuran in Inflammation Therapy

Inflammation is a fundamental biological process, a double-edged sword that both protects the host from infection and injury and drives the pathology of numerous chronic diseases. The benzofuran scaffold, a heterocyclic compound found in a variety of natural and synthetic products, has emerged as a "privileged structure" in medicinal chemistry.[1] Its derivatives have demonstrated a wide spectrum of pharmacological activities, including potent anti-inflammatory effects.[1][2] This guide provides a comprehensive overview and detailed protocols for the discovery and preclinical development of novel anti-inflammatory agents based on the benzofuran core. We will explore the key inflammatory pathways, detail robust in vitro and in vivo screening models, and discuss the principles of structure-activity relationship (SAR) to guide lead optimization.

Part 1: The Benzofuran Scaffold: A Versatile Core for Anti-inflammatory Drug Design

The benzofuran nucleus, consisting of a fused benzene and furan ring, offers a unique three-dimensional architecture that allows for diverse chemical modifications. This versatility enables the fine-tuning of pharmacokinetic and pharmacodynamic properties, making it an attractive starting point for drug discovery.[3] Numerous studies have highlighted the potential of benzofuran derivatives to modulate key inflammatory targets.[4][5]

Table 1: Examples of Bioactive Benzofuran Derivatives with Anti-inflammatory Potential

Compound ClassExample StructureReported Anti-inflammatory ActivityPotential Target(s)Reference
FurocoumarinsBergaptenInhibition of pro-inflammatory cytokine production.[4]Not fully elucidated[4]
Benzofuran-Piperazine HybridsCompound 5dInhibition of NO production in LPS-stimulated RAW 264.7 cells (IC50 = 52.23 µM).[6]NF-κB and MAPK signaling pathways.[6][6]
2-ArylbenzofuransNot specifiedVaries with substitutionCOX, LOX, Cytokines[4]

Part 2: Key Inflammatory Pathways as Therapeutic Targets

A rational approach to anti-inflammatory drug discovery requires a thorough understanding of the underlying signaling cascades that orchestrate the inflammatory response. Three major pathways—Nuclear Factor-kappa B (NF-κB), Mitogen-Activated Protein Kinase (MAPK), and Janus Kinase-Signal Transducer and Activator of Transcription (JAK-STAT)—play pivotal roles in the expression of pro-inflammatory mediators.[7][8]

The NF-κB pathway is a central regulator of inflammation.[9] Upon stimulation by pro-inflammatory signals like lipopolysaccharide (LPS), the IκB kinase (IKK) complex phosphorylates the inhibitory protein IκBα, leading to its degradation. This frees NF-κB to translocate to the nucleus and induce the transcription of genes encoding pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β), chemokines, and enzymes like cyclooxygenase-2 (COX-2).[8]

The MAPK pathways (including ERK, JNK, and p38) are also activated by inflammatory stimuli and play crucial roles in regulating the production of inflammatory mediators.[6]

Inflammatory_Pathways cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TLR4 TLR4 IKK IKK TLR4->IKK Activates MAPK_cascade MAPK Cascade (ERK, JNK, p38) TLR4->MAPK_cascade Activates IkappaB IκB IKK->IkappaB Phosphorylates NFkappaB NF-κB IkappaB->NFkappaB Releases NFkappaB_nuc NF-κB NFkappaB->NFkappaB_nuc Translocates Gene_Expression Pro-inflammatory Gene Expression MAPK_cascade->Gene_Expression Regulates NFkappaB_nuc->Gene_Expression Induces Pro_inflammatory_Mediators Pro-inflammatory Mediators (TNF-α, IL-6, COX-2, NO) Gene_Expression->Pro_inflammatory_Mediators Leads to LPS LPS LPS->TLR4 Binds

Key Inflammatory Signaling Pathways

Part 3: A Stepwise In Vitro Screening Cascade

The initial evaluation of novel benzofuran derivatives relies on a series of robust and cost-effective in vitro assays.[10] This tiered approach allows for the rapid identification of compounds with promising anti-inflammatory activity.

Protocol 3.1: Inhibition of Nitric Oxide (NO) Production in LPS-Stimulated Macrophages

Rationale: Overproduction of nitric oxide (NO) by inducible nitric oxide synthase (iNOS) is a hallmark of inflammation. This assay identifies compounds that can suppress this key inflammatory mediator.

Methodology:

  • Cell Culture: Culture RAW 264.7 murine macrophages in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified incubator.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

  • Compound Treatment: Pre-treat the cells with various concentrations of the benzofuran test compounds for 1 hour. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known iNOS inhibitor).

  • LPS Stimulation: Induce inflammation by adding lipopolysaccharide (LPS) to a final concentration of 1 µg/mL to all wells except the negative control.

  • Incubation: Incubate the plate for 24 hours.

  • NO Measurement: Measure the accumulation of nitrite, a stable metabolite of NO, in the culture supernatant using the Griess reagent system.

  • Data Analysis: Calculate the percentage of NO inhibition for each compound concentration and determine the IC50 value (the concentration required to inhibit NO production by 50%).

Protocol 3.2: Cyclooxygenase (COX-2) Inhibition Assay

Rationale: COX-2 is an inducible enzyme responsible for the production of prostaglandins, which are key mediators of pain and inflammation. This assay identifies compounds that selectively inhibit COX-2 over the constitutively expressed COX-1.

Methodology:

  • Utilize a commercially available COX-2 inhibitor screening assay kit.

  • Follow the manufacturer's instructions to measure the peroxidase activity of COX-2 in the presence and absence of test compounds.

  • Include a known selective COX-2 inhibitor (e.g., celecoxib) as a positive control.

  • Determine the IC50 value for COX-2 inhibition for each compound.

InVitro_Screening_Workflow Start Synthesized Benzofuran Derivatives Assay1 Nitric Oxide (NO) Inhibition Assay Start->Assay1 Decision1 Active? Assay1->Decision1 Assay2 COX-2 Inhibition Assay Assay3 Pro-inflammatory Cytokine (TNF-α, IL-6) Quantification Assay2->Assay3 Decision2 Potent & Selective? Assay3->Decision2 Decision1->Assay2 Yes Inactive Inactive Decision1->Inactive No Lead_Candidates Lead Candidates for In Vivo Studies Decision2->Lead_Candidates Yes Decision2->Inactive No InVivo_Timeline cluster_carrageenan Carrageenan-Induced Paw Edema cluster_lps LPS-Induced Systemic Inflammation T0_c T = -1h Administer Compound T1_c T = 0h Inject Carrageenan T0_c->T1_c T2_c T = 1-4h Measure Paw Volume T1_c->T2_c T0_l T = -1h Administer Compound T1_l T = 0h Inject LPS T0_l->T1_l T2_l T = 2-4h Collect Blood & Analyze Cytokines T1_l->T2_l

Experimental Timelines for In Vivo Models

Part 5: Structure-Activity Relationship (SAR) and Lead Optimization

The data generated from the in vitro and in vivo screening assays are crucial for establishing a structure-activity relationship (SAR). [3][11]SAR studies aim to identify the key structural features of the benzofuran scaffold that are responsible for its anti-inflammatory activity. [11]For example, preliminary studies have suggested that substitutions at the C-2 position of the benzofuran ring can be critical for cytotoxic activity, which may be relevant for certain inflammatory conditions. [4]Further exploration of substitutions at various positions of the benzofuran ring and the nature of the substituents will guide the design and synthesis of new analogs with improved potency, selectivity, and pharmacokinetic profiles.

Conclusion and Future Perspectives

The benzofuran scaffold represents a highly promising starting point for the development of novel anti-inflammatory therapeutics. The systematic application of the in vitro and in vivo screening protocols outlined in this guide will enable the identification and optimization of lead compounds with significant therapeutic potential. Future research should focus on elucidating the precise molecular mechanisms of action of these compounds and exploring their efficacy in more chronic and complex models of inflammatory disease.

References

  • Miao, Y., Hu, Y., Yang, J., Liu, T., Sun, J., & Wang, X. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Advances, 9(48), 28034-28059. [Link]

  • Chen, Y., Chen, R., Yuan, R., Huo, L., Gao, H., Zhuo, Y., ... & Yang, S. (2023). Design, Synthesis, and Evaluation of the Inhibitory Activity of Their Related Inflammatory Factors Based on NF-κB and MAPK Signaling Pathways. International Journal of Molecular Sciences, 24(4), 3575. [Link]

  • Lozano-López, C., et al. (2023). In Vitro and Ex Vivo Models for Screening Topical Anti-Inflammatory Drugs. Pharmaceutics, 15(3), 899. [Link]

  • Sharma, S., et al. (2024). A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. ACS Omega. [Link]

  • Miao, Y., Hu, Y., Yang, J., Liu, T., Sun, J., & Wang, X. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Publishing. [Link]

  • Eldehna, W. M., et al. (2022). Identification of 3-(piperazinylmethyl)benzofuran derivatives as novel type II CDK2 inhibitors: design, synthesis, biological evaluation, and in silico insights. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1386-1402. [Link]

  • Eze, F. I., et al. (2019). In vitro and In vivo Models for Anti-inflammation: An Evaluative Review. INNOSC Theranostics and Pharmacological Sciences, 2(2), 755. [Link]

  • Al-Ostoot, F. H., et al. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Molecules, 27(9), 2828. [Link]

  • Lakshminarayana, K., Wari, U. G., & Kendri, S. S. (2015). A study of anti-inflammatory activity of the benzofuran compound (3,4-dihydro 4-oxo-benzofuro [3,2-d] pyrimidine-2-propionic acid) in chronic model of inflammation. International Journal of Basic & Clinical Pharmacology, 4(4), 737-739. [Link]

  • Liu, T., et al. (2017). Inflammatory responses and inflammation-associated diseases in organs. Oncotarget, 8(44), 77853–77865. [Link]

  • Inotiv. (n.d.). Carrageenan Induced Paw Edema (Rat, Mouse). [Link]

  • Rojas-Carvajal, M., & Bolaños-Hernández, A. (2018). A Protocol to Perform Systemic Lipopolysacharide (LPS) Challenge in Rats. Uniciencia, 32(2), 15-23. [Link]

  • Peiris, D., et al. (2023). Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations. Journal of Pharmaceutical Research International, 35(12), 1-14. [Link]

  • Martel-Pelletier, J., et al. (1993). In vitro effects of NSAIDs and corticosteroids on the synthesis and secretion of interleukin 1 by human osteoarthritic synovial membranes. In Advances in the Biosciences (Vol. 88, pp. 201-210). Pergamon. [Link]

  • Asif, M. (2014). Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review. Journal of Current Chemical and Pharmaceutical Sciences, 4(3), 134. [Link]

  • Patil, K. R., et al. (2019). Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals. Journal of Translational Medicine, 17(1), 273. [Link]

  • Zarrin, S., et al. (2021). Signaling Pathways in Inflammation and Cardiovascular Diseases: An Update of Therapeutic Strategies. International Journal of Molecular Sciences, 22(19), 10307. [Link]

  • Fehrenbacher, J. C., et al. (2012). Models of Inflammation: Carrageenan- or Complete Freund's Adjuvant-Induced Edema and Hypersensitivity in the Rat. Current Protocols in Pharmacology, 56(1), 5-23. [Link]

  • Schroecksnadel, K., et al. (2006). In vitro testing for anti-inflammatory properties of compounds employing peripheral blood mononuclear cells freshly isolated from healthy donors. Clinica Chimica Acta, 364(1-2), 136-142. [Link]

  • Vane, J. R., & Botting, R. M. (1995). From NSAIDs to Glucocorticoids and Beyond. In Inflammation: Mediators and Pathways (pp. 225-243). Birkhäuser Basel. [Link]

  • Al-Ostoot, F. H., et al. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Molecules, 27(9), 2828. [Link]

  • Sygnature Discovery. (2023). New In Vivo LPS Model for Anti-Inflammatory Drug Profiling. [Link]

  • Gąsiorowski, K., et al. (2022). Lipopolysaccharide-Induced Model of Neuroinflammation: Mechanisms of Action, Research Application and Future Directions for Its Use. International Journal of Molecular Sciences, 23(17), 9657. [Link]

  • Cero, M. D., et al. (2023). Editorial: Targeting signalling pathways in inflammatory diseases. Frontiers in Immunology, 14, 1253381. [Link]

  • Kim, Y. S., et al. (2018). Oenothein B Suppresses Lipopolysaccharide (LPS)-Induced Inflammation in the Mouse Brain. Molecules, 23(11), 2825. [Link]

  • de Oliveira, A. C. S., et al. (2021). In vivo testing of the anti-inflammatory action of topical formulations containing cobalt complexes with oxicams. Public Health Toxicology, 1(1), 1-7. [Link]

  • Kowalski, M. L., & Woźniak, J. (2005). In Vitro Diagnosis of Hypersensitivity to Nonsteroidal Anti-Inflammatory Drugs (NSAID) Comparison of Two Methods. Medical Science Monitor, 11(5), CR232-CR237. [Link]

  • Al-Ostoot, F. H., et al. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Molecules, 27(9), 2828. [Link]

  • Butters, J. (2024). Cytokine Signaling Pathways in Inflammatory Response: Mechanisms and Modulation. Journal of Cell Biology, 1-3. [Link]

  • Singh, S., et al. (2017). In vitro pharmacological screening methods for anti-inflammatory agents. International Journal of Pharmaceutical Sciences and Research, 8(8), 3246-3253. [Link]

  • Innes, J. F., et al. (2010). NSAID and Steroid Withholding Guidelines for Trial Participation. Veterinary Record, 166(8), 235-238. [Link]

  • Li, Y., et al. (2023). κ-Carrageenan-Induced Paw Edema & Colitis & Thrombosis Model Protocol. Bio-protocol, 13(14), e4747. [Link]

  • Tan, C. H., et al. (2019). Lipopolysaccharide Pre-conditioning Attenuates Pro-inflammatory Responses and Promotes Cytoprotective Effect in Differentiated PC12 Cell Lines via Pre-activation of Toll-Like Receptor-4 Signaling Pathway Leading to the Inhibition of Caspase-3/Nuclear Factor-κappa B Pathway. Frontiers in Physiology, 10, 110. [Link]

  • El-Sayed, M. A., et al. (2020). Novel benzofuran derivatives: Synthesis and antitumor activity. Journal of the Chinese Chemical Society, 67(12), 2216-2226. [Link]

  • Li, R., et al. (2015). Mechanisms of the lipopolysaccharide-induced inflammatory response in alveolar epithelial cell/macrophage co-culture. Experimental and Therapeutic Medicine, 10(4), 1475-1481. [Link]

  • Zha, J. M., et al. (2017). In vitro sensitivity assays and clinical response to glucocorticoids in patients with inflammatory bowel disease. Gastroenterology, 152(5), S1010. [Link]

  • Creative Biolabs. (n.d.). Carrageenan induced Paw Edema Model. [Link]

Sources

The Strategic Utility of 5-Bromo-2-chloromethylbenzofuran in the Synthesis of Novel Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Benzofuran Scaffold as a Privileged Motif in Kinase Inhibition

The relentless pursuit of targeted therapies in modern drug discovery has identified protein kinases as a pivotal class of enzymes whose dysregulation is a hallmark of numerous pathologies, most notably cancer.[1] Small molecule kinase inhibitors have, therefore, become a cornerstone of precision medicine. Within the vast chemical space of potential inhibitors, heterocyclic compounds, particularly those containing the benzofuran nucleus, have garnered significant attention from medicinal chemists.[2][3] The benzofuran scaffold is considered a "privileged" structure, appearing in a multitude of natural products and synthetic compounds with a broad spectrum of biological activities, including potent anti-tumor, anti-inflammatory, and antiviral properties.[4][5]

This application note provides an in-depth technical guide on the strategic use of a key intermediate, 5-Bromo-2-chloromethylbenzofuran , in the design and synthesis of novel kinase inhibitors. We will explore the chemical logic behind its application, detailing the synthetic transformations it enables and providing field-proven protocols for its use in constructing diverse molecular architectures for kinase-targeted drug discovery programs.

The Synthetic Versatility of this compound

The power of this compound as a synthetic building block lies in its dual-functional nature. The molecule possesses two distinct and orthogonally reactive handles: the 2-chloromethyl group and the 5-bromo substituent . This allows for a stepwise and controlled elaboration of the benzofuran core, enabling the synthesis of diverse compound libraries for structure-activity relationship (SAR) studies.

  • The 2-Chloromethyl Group: A Gateway for N-Alkylation: The chloromethyl group at the 2-position is a reactive electrophile, primed for nucleophilic substitution. This functionality is ideal for introducing a variety of nitrogen-containing heterocycles, which are known to form key hydrogen bond interactions within the ATP-binding pocket of many kinases. This reaction, a classical N-alkylation, allows for the exploration of a wide range of substituents at this position, directly influencing the inhibitor's potency and selectivity.

  • The 5-Bromo Group: A Handle for C-C Bond Formation: The bromine atom at the 5-position is strategically placed for late-stage functionalization via palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[6][7] This powerful reaction allows for the introduction of a diverse array of aryl and heteroaryl moieties, enabling the exploration of the solvent-exposed region of the kinase active site and influencing the pharmacokinetic properties of the final compound.

The following diagram illustrates the general synthetic strategy employing this compound.

G start This compound step1 N-Alkylation with Heterocycle (Nu-H) start->step1 intermediate Intermediate A: 5-Bromo-2-(heterocyclylmethyl)benzofuran step1->intermediate step2 Suzuki-Miyaura Coupling with R-B(OH)2 intermediate->step2 final Final Kinase Inhibitor Scaffold step2->final

Caption: General synthetic workflow utilizing this compound.

Experimental Protocols: A Step-by-Step Guide

The following protocols provide a detailed, two-step procedure for the synthesis of a representative kinase inhibitor scaffold starting from this compound.

Protocol 1: N-Alkylation of a Heterocyclic Amine with this compound

This protocol describes the synthesis of the key intermediate through the reaction of this compound with a generic heterocyclic amine.

Materials:

  • This compound

  • Heterocyclic amine (e.g., 4-amino-pyridine, 2-aminopyrimidine)

  • Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)

  • Acetonitrile (CH₃CN) or N,N-Dimethylformamide (DMF), anhydrous

  • Round-bottom flask

  • Magnetic stirrer and heating mantle

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere, add the heterocyclic amine (1.0 eq).

  • Solvent and Base Addition: Add anhydrous acetonitrile or DMF to dissolve the amine. Add the base (K₂CO₃, 2.0 eq or Cs₂CO₃, 1.5 eq) to the mixture.

  • Addition of Electrophile: In a separate flask, dissolve this compound (1.1 eq) in a minimal amount of the same anhydrous solvent. Add this solution dropwise to the stirring amine/base mixture at room temperature.

  • Reaction: Heat the reaction mixture to 60-80 °C and stir for 4-12 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Upon completion, cool the reaction mixture to room temperature. Filter off the inorganic base and wash the filter cake with the reaction solvent. Concentrate the filtrate under reduced pressure.

  • Purification: The crude product is then purified by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure N-alkylated intermediate.

Causality Behind Experimental Choices:

  • Inert Atmosphere: Prevents the introduction of moisture, which can quench the base and lead to side reactions.

  • Anhydrous Solvents: Essential for preventing hydrolysis of the chloromethyl starting material and ensuring the efficacy of the base.

  • Choice of Base: Potassium carbonate is a common and cost-effective base for this type of reaction. Cesium carbonate is a stronger and more soluble base that can often accelerate the reaction and improve yields, especially with less nucleophilic amines.

  • Monitoring the Reaction: TLC or LC-MS is crucial to determine the point of complete consumption of the starting material and to prevent the formation of degradation products from prolonged heating.

Protocol 2: Suzuki-Miyaura Cross-Coupling for C-5 Arylation

This protocol details the palladium-catalyzed coupling of the N-alkylated intermediate with an arylboronic acid.[8]

Materials:

  • 5-Bromo-2-(heterocyclylmethyl)benzofuran (Intermediate from Protocol 1)

  • Arylboronic acid (e.g., 4-methoxyphenylboronic acid, 3-pyridinylboronic acid)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))

  • Base (e.g., Sodium carbonate (Na₂CO₃), Potassium phosphate (K₃PO₄))

  • Solvent system (e.g., 1,4-Dioxane/water, Toluene/ethanol/water)

  • Schlenk flask or similar reaction vessel for inert atmosphere chemistry

  • Magnetic stirrer and heating mantle

Procedure:

  • Reaction Setup: To a Schlenk flask, add the 5-Bromo-2-(heterocyclylmethyl)benzofuran (1.0 eq), the arylboronic acid (1.2 eq), and the base (2.0 eq).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Argon) three times to remove all oxygen.

  • Solvent Addition: Add the degassed solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water).

  • Catalyst Addition: Add the palladium catalyst (typically 2-5 mol%) to the reaction mixture under a positive pressure of the inert gas.

  • Reaction: Heat the reaction mixture to 90-100 °C and stir for 6-16 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute the reaction mixture with an organic solvent like ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography or preparative HPLC to yield the final kinase inhibitor.

Causality Behind Experimental Choices:

  • Inert Atmosphere and Degassed Solvents: The palladium catalyst, particularly in its Pd(0) active form, is sensitive to oxidation by atmospheric oxygen. Removing oxygen is critical for catalytic activity.

  • Choice of Catalyst: Pd(PPh₃)₄ is a common and effective catalyst for many Suzuki couplings. For more challenging couplings, catalysts with more specialized ligands like dppf may be required to improve yields and reaction times.

  • Aqueous Base: The presence of water and a base is essential for the transmetalation step of the Suzuki-Miyaura catalytic cycle. The choice of base can influence the reaction rate and yield.

  • Purification: Due to the presence of residual catalyst and byproducts, chromatographic purification is almost always necessary to obtain the final compound in high purity, which is essential for biological testing.

Data Presentation: Representative Yields and Characterization

The following table summarizes expected outcomes for the synthesis of a hypothetical kinase inhibitor using the described protocols. Actual yields will vary depending on the specific substrates used.

StepReactionStarting MaterialsProductExpected Yield
1N-AlkylationThis compound, 4-aminopyridine5-Bromo-2-((pyridin-4-ylamino)methyl)benzofuran65-85%
2Suzuki Coupling5-Bromo-2-((pyridin-4-ylamino)methyl)benzofuran, 4-methoxyphenylboronic acid5-(4-Methoxyphenyl)-2-((pyridin-4-ylamino)methyl)benzofuran50-75%

Characterization of the final product would typically involve:

  • ¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure and purity.

  • High-Resolution Mass Spectrometry (HRMS): To confirm the elemental composition.

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound.

Logical Relationship Diagram

The following diagram illustrates the logical dependencies and decision-making process in the synthesis of kinase inhibitors from this compound.

G cluster_0 Synthetic Strategy start Start: This compound decision1 Choice of Nucleophile (Nu-H) start->decision1 process1 N-Alkylation (Protocol 1) decision1->process1 Select Heterocycle intermediate Intermediate A process1->intermediate decision2 Choice of Boronic Acid (R-B(OH)2) intermediate->decision2 process2 Suzuki-Miyaura Coupling (Protocol 2) decision2->process2 Select Aryl/Heteroaryl end Final Product: Kinase Inhibitor Library process2->end

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5-Bromo-2-chloromethylbenzofuran

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 5-bromo-2-chloromethylbenzofuran. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to help you optimize your synthetic protocol and improve yields. Our approach is grounded in mechanistic principles and practical, field-tested experience.

Overview of the Synthetic Pathway

The synthesis of this compound is typically approached via a two-step sequence starting from a suitable precursor. A common and reliable route involves the preparation of 2-acetyl-5-bromobenzofuran, followed by reduction to the corresponding alcohol and subsequent chlorination.

Visualizing the Workflow

Below is a diagram illustrating the key transformations in the synthesis of this compound.

Synthesis_Workflow cluster_0 Step 1: Precursor Synthesis & Reduction cluster_1 Step 2: Chlorination A 2-Acetyl-5-bromobenzofuran B Reduction (e.g., NaBH4, Methanol) A->B Reduction of ketone C 5-Bromo-2-hydroxymethylbenzofuran B->C Formation of primary alcohol D 5-Bromo-2-hydroxymethylbenzofuran E Chlorination (SOCl2, Pyridine/DIEA, Anhydrous Solvent) D->E Conversion of alcohol to chloride F This compound E->F Final Product

Caption: Overall synthetic workflow for this compound.

Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis, providing explanations and actionable solutions.

Step 1: Reduction of 2-Acetyl-5-bromobenzofuran

Issue 1: My reduction reaction is incomplete, and I still have a significant amount of starting material (ketone).

  • Possible Cause 1: Insufficient Reducing Agent. The stoichiometry of your reducing agent (e.g., sodium borohydride, NaBH₄) may be inadequate. While NaBH₄ is a mild reducing agent, side reactions or degradation can consume some of the hydride.

    • Solution: Increase the molar equivalents of NaBH₄ to 1.5-2.0 equivalents relative to the starting ketone. Add the NaBH₄ portion-wise to a cooled solution of the ketone in methanol or ethanol to control the initial exothermic reaction.

  • Possible Cause 2: Low Reaction Temperature. While the initial addition of NaBH₄ should be done at a low temperature (0-5 °C) to manage the exotherm, the reaction may need to be warmed to room temperature to proceed to completion.

    • Solution: After the initial addition of the reducing agent, allow the reaction to slowly warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material spot is no longer visible.

  • Possible Cause 3: Purity of Reagents. The purity of your starting material and the quality of the reducing agent are critical. Old or improperly stored NaBH₄ can have reduced activity.

    • Solution: Use a freshly opened bottle of NaBH₄ or one that has been stored in a desiccator. Ensure your starting ketone is of high purity.

Step 2: Chlorination of 5-Bromo-2-hydroxymethylbenzofuran

Issue 2: The yield of this compound is very low, and I'm getting a complex mixture of products.

  • Possible Cause 1: Presence of Water. Thionyl chloride (SOCl₂) reacts violently with water. Even trace amounts of moisture in your starting material, solvent, or glassware will consume the reagent and lead to side reactions.

    • Solution: Ensure all glassware is flame-dried or oven-dried before use. Use anhydrous solvents. If possible, dissolve your starting alcohol in a solvent like toluene and azeotropically remove any residual water before adding the thionyl chloride.

  • Possible Cause 2: Degradation by HCl. The reaction of thionyl chloride with the alcohol produces hydrogen chloride (HCl) as a byproduct.[1][2] This strong acid can cause degradation of the acid-sensitive benzofuran ring or promote polymerization, leading to dark, tar-like substances.[2]

    • Solution: Add a proton scavenger, such as pyridine or diisopropylethylamine (DIEA), to the reaction mixture.[3][4] The base will neutralize the HCl as it is formed. Use of DIEA has been shown to produce higher yields and purity in similar systems.[4]

  • Possible Cause 3: Suboptimal Reaction Temperature. The reaction with thionyl chloride is often exothermic.[5] Adding the reagent too quickly or at too high a temperature can lead to uncontrolled side reactions. Conversely, if the temperature is too low, the reaction may not go to completion.

    • Solution: Add the thionyl chloride dropwise to a cooled (0 °C) solution of the alcohol and base in an anhydrous solvent (e.g., dichloromethane, DCM). After the addition is complete, allow the reaction to warm to room temperature and stir until completion, monitored by TLC.

Issue 3: My final product is a dark, tar-like substance.

  • Possible Cause: Polymerization/Degradation. As mentioned, the benzofuran ring system can be sensitive to strong acids. The combination of HCl and heat can lead to polymerization.

    • Solution: In addition to using a base like pyridine or DIEA, ensure the reaction temperature is carefully controlled.[3][4] Perform the reaction at 0 °C to room temperature. Avoid heating the reaction mixture unless TLC analysis shows it is necessary and proceeds cleanly.

Issue 4: During workup, I'm having trouble removing all the excess thionyl chloride and byproducts.

  • Possible Cause: Reactivity of Thionyl Chloride. Thionyl chloride is a reactive and volatile compound. Improper removal can lead to contamination of the final product and can damage vacuum pumps.

    • Solution: After the reaction is complete, quench the reaction mixture by carefully and slowly adding it to ice-water. Extract the product with a suitable organic solvent (e.g., DCM or ethyl acetate). Wash the organic layer sequentially with a saturated sodium bicarbonate solution (to neutralize any remaining acid) and then with brine. To remove residual thionyl chloride from the isolated crude product before final purification, you can co-evaporate with an anhydrous, high-boiling solvent like toluene under reduced pressure.[6]

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of the chlorination reaction with thionyl chloride?

A1: For a primary alcohol like 5-bromo-2-hydroxymethylbenzofuran, the reaction with thionyl chloride typically proceeds through an SN2 mechanism.[7][8] The alcohol's oxygen atom first attacks the sulfur atom of thionyl chloride, forming a chlorosulfite intermediate and displacing a chloride ion.[2][7] If a base like pyridine is present, it deprotonates the intermediate. The previously displaced chloride ion then acts as a nucleophile, attacking the carbon atom and displacing the chlorosulfite group, which then decomposes into sulfur dioxide (SO₂) and another chloride ion.[3][8]

SN2_Mechanism cluster_0 S_N2 Mechanism with Thionyl Chloride and Pyridine ROH R-CH2-OH SOCl2 S(=O)Cl2 ROH->SOCl2 Nucleophilic attack Intermediate1 R-CH2-O-S(=O)Cl + Cl- SOCl2->Intermediate1 Formation of chlorosulfite Py Pyridine Intermediate1->Py Deprotonation Intermediate2 R-CH2-O-S(=O)Cl (deprotonated) Py->Intermediate2 Product R-CH2-Cl + SO2 + Cl- Intermediate2->Product Cl- attack (S_N2)

Sources

Technical Support Center: Purification of Crude 5-Bromo-2-chloromethylbenzofuran

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of crude 5-Bromo-2-chloromethylbenzofuran. This guide is designed for researchers, scientists, and drug development professionals who may encounter challenges in obtaining this key chemical intermediate in high purity. Here, we provide troubleshooting guides, frequently asked questions, and detailed protocols to address common issues encountered during its purification.

Introduction to Purification Challenges

This compound is a valuable building block in medicinal chemistry, largely due to its reactive chloromethyl group which allows for further molecular elaboration[1]. However, this reactivity also presents significant purification challenges. The crude product is often contaminated with starting materials, byproducts, and degradation products that can be difficult to remove. The primary challenges stem from the compound's sensitivity to moisture and its potential for degradation on acidic stationary phases like silica gel.

Troubleshooting Guide

This section addresses specific issues you might encounter during your experiments in a question-and-answer format.

Issue 1: My purified product shows signs of degradation over time.

Possible Cause: this compound is susceptible to hydrolysis of the chloromethyl group, especially in the presence of moisture. This can lead to the formation of the corresponding hydroxymethyl or other related impurities. The compound may also be light-sensitive[2].

Solutions:

  • Storage: Store the purified compound in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) at low temperatures. Storing it in a desiccator can also help to minimize exposure to moisture.

  • Handling: Handle the compound quickly and in a dry environment. Use of a glovebox is recommended if available.

  • Solvent Choice: When preparing solutions, use anhydrous solvents to prevent hydrolysis.

Issue 2: I'm having difficulty removing a closely-eluting impurity during column chromatography.

Possible Cause: The impurity may be structurally similar to the desired product, such as an isomer or a related benzofuran derivative, making separation by conventional chromatography challenging.

Solutions:

  • Optimize Solvent System: Use thin-layer chromatography (TLC) to screen a variety of solvent systems with different polarities to maximize the separation between your product and the impurity. A good solvent system should give your product an Rf value of around 0.3-0.5[3].

  • Gradient Elution: Employ a shallow gradient elution during column chromatography. A gradual increase in the polar solvent can often improve the resolution of closely-eluting compounds.

  • Alternative Stationary Phase: If silica gel does not provide adequate separation, consider using a different stationary phase, such as alumina (neutral or basic), or a reverse-phase C18 column[4].

  • Preparative HPLC: For very difficult separations, preparative High-Performance Liquid Chromatography (HPLC) can offer superior resolution[3][5].

Issue 3: The product appears to be degrading on the silica gel column.

Possible Cause: The acidic nature of standard silica gel can promote the degradation of acid-sensitive compounds like this compound.

Solutions:

  • Deactivate Silica Gel: Neutralize the silica gel by treating it with a base, such as triethylamine, before packing the column. This can be done by adding a small amount of triethylamine (e.g., 1%) to the solvent system used for chromatography[3].

  • Use Alumina: Consider using neutral or basic alumina as the stationary phase, which is less acidic than silica gel.

  • Minimize Contact Time: Run the column as quickly as possible without sacrificing separation to reduce the time the compound is in contact with the stationary phase.

Issue 4: My crude product is an oil and will not crystallize.

Possible Cause: The presence of impurities can disrupt the crystal lattice formation. The choice of solvent is also critical for successful recrystallization.

Solutions:

  • Solvent Screening: Test a variety of solvents to find one in which your compound is soluble at high temperatures but sparingly soluble at low temperatures. Common solvents for recrystallization of similar compounds include ethanol, methanol, and mixtures of hexane and ethyl acetate[6][7].

  • Slow Cooling: Allow the hot, saturated solution to cool slowly to room temperature before placing it in an ice bath. Rapid cooling can cause the compound to "oil out" instead of forming crystals[3].

  • Seed Crystals: If you have a small amount of pure, crystalline product, adding a seed crystal to the cooled solution can induce crystallization.

  • Partial Purification: If the crude material is very impure, a preliminary purification by column chromatography may be necessary to remove the impurities that are inhibiting crystallization.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in crude this compound?

A1: Common impurities can include:

  • Unreacted Starting Materials: Such as 5-bromobenzofuran or reagents used for the chloromethylation.

  • Over-brominated Products: If the bromination step is not well-controlled.

  • Hydrolysis Product: (5-Bromo-2-benzofuranyl)methanol, formed from the reaction of the chloromethyl group with water.

  • Isomeric Byproducts: Depending on the synthetic route, other isomers may be formed.

Q2: What is the best analytical method for assessing the purity of the final product?

A2: A combination of methods is often ideal.

  • High-Performance Liquid Chromatography (HPLC): HPLC is an excellent technique for quantifying the purity of the main compound and detecting impurities[5][8].

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is useful for identifying volatile impurities[9][10].

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the desired product and identifying any structural isomers or major impurities.

Q3: What are the recommended storage conditions for this compound?

A3: It is recommended to store the compound at room temperature in a tightly sealed container, preferably under an inert atmosphere to protect it from moisture[11]. For long-term storage, refrigeration may be considered, but ensure the container is well-sealed to prevent condensation upon removal.

Q4: What safety precautions should I take when handling this compound?

A4: this compound and its precursors can be hazardous. Always handle this compound in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat[12][13]. Avoid inhalation of dust or vapors and contact with skin and eyes.

Data Presentation

Table 1: Common Impurities and Their Removal Strategies
ImpurityPotential OriginRecommended Removal Method
Unreacted Starting MaterialIncomplete reactionColumn Chromatography
Over-brominated ByproductsExcess brominating agentColumn Chromatography, Recrystallization
(5-Bromo-2-benzofuranyl)methanolHydrolysis of productColumn Chromatography, careful handling to prevent formation
Isomeric ByproductsNon-selective reaction conditionsColumn Chromatography, Preparative HPLC
Table 2: Comparison of Analytical Methods for Purity Assessment
TechniquePrimary UseSensitivitySpecificity
HPLC Quantifying main compound and known impuritiesHighModerate to High
GC-MS Identifying and quantifying volatile impuritiesVery HighHigh
NMR Structural confirmation and identification of major impuritiesModerateVery High
TLC Rapid, qualitative assessment of purity and reaction monitoringLow to ModerateLow

Experimental Protocols

Protocol 1: Purification by Flash Column Chromatography

This protocol outlines a general procedure for the purification of crude this compound using flash column chromatography.

  • Solvent System Selection:

    • Use TLC to determine an appropriate solvent system. A mixture of hexane and ethyl acetate is a good starting point.

    • The ideal solvent system will give the desired product an Rf of ~0.3.

  • Column Packing:

    • Prepare a slurry of silica gel in the initial, non-polar solvent (e.g., hexane).

    • Pour the slurry into the column and allow it to pack under pressure, ensuring a uniform bed.

    • Drain the excess solvent until the solvent level is just above the silica gel bed.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the initial mobile phase).

    • Carefully apply the sample to the top of the silica gel.

  • Elution:

    • Begin eluting with the non-polar solvent, gradually increasing the polarity by adding the more polar solvent (e.g., ethyl acetate).

    • Collect fractions and monitor them by TLC to identify the fractions containing the pure product.

  • Solvent Removal:

    • Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.

Protocol 2: Purification by Recrystallization

This protocol provides a general method for purifying this compound by recrystallization.

  • Solvent Selection:

    • Place a small amount of the crude product in a test tube.

    • Add a small amount of a test solvent and heat to boiling. If the compound dissolves, it is a potential recrystallization solvent.

    • Cool the solution to see if crystals form. The ideal solvent will dissolve the compound when hot but not when cold.

  • Dissolution:

    • Place the crude product in an Erlenmeyer flask.

    • Add the minimum amount of hot recrystallization solvent needed to completely dissolve the solid.

  • Decolorization (if necessary):

    • If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.

    • Perform a hot filtration to remove the charcoal.

  • Crystallization:

    • Allow the hot solution to cool slowly to room temperature.

    • Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration.

    • Wash the crystals with a small amount of ice-cold solvent.

    • Dry the crystals in a vacuum oven or desiccator.

Visualizations

Troubleshooting Workflow for Purification Issues

G start Crude Product tlc Analyze by TLC start->tlc single_spot Single Spot? tlc->single_spot recrystallize Attempt Recrystallization single_spot->recrystallize Yes multiple_spots Multiple Spots single_spot->multiple_spots No success_recrys Pure Crystals Formed recrystallize->success_recrys Success fail_recrys Oils Out or No Crystals recrystallize->fail_recrys Failure final_product Pure Product success_recrys->final_product column Perform Column Chromatography fail_recrys->column multiple_spots->column degradation Degradation on Column? column->degradation check_purity Check Purity of Fractions by TLC combine Combine Pure Fractions check_purity->combine combine->final_product degradation->check_purity No deactivate Deactivate Silica or Use Alumina degradation->deactivate Yes deactivate->column G start Assess Crude Product is_solid Is the crude product a solid? start->is_solid is_oily Is it an oil or very impure? is_solid->is_oily No try_recrys Try Recrystallization First is_solid->try_recrys Yes column_chrom Use Column Chromatography is_oily->column_chrom recrys_success Successful? try_recrys->recrys_success pure_product Pure Product recrys_success->pure_product Yes recrys_success->column_chrom No close_spots Are TLC spots well-separated? column_chrom->close_spots flash_column Standard Flash Chromatography close_spots->flash_column Yes prep_hplc Consider Preparative HPLC close_spots->prep_hplc No flash_column->pure_product prep_hplc->pure_product

Caption: A decision tree for selecting the appropriate purification method.

References

  • Choi, H. D., et al. (2011). 5-Bromo-3-(4-chlorophenylsulfinyl)-2-methyl-1-benzofuran. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 3), o669. [Link]

  • PubChem. (n.d.). 5-bromo-2-(chloromethyl)benzo[b]furan. Retrieved from [Link]

  • PubChem. (n.d.). Benzofuran, 5-bromo-. Retrieved from [Link]

  • SIELC Technologies. (n.d.). Separation of 5-Bromo-2-chlorobenzoic acid on Newcrom R1 HPLC column. Retrieved from [Link]

  • Anderson, K. W., et al. (2014). Ex situ generation of stoichiometric HCN and its application in the Pd-catalysed cyanation of aryl bromides. Chemical Science, 5(7), 2879-2884. [Link]

  • Lee, Y. A., et al. (2011). 5-Bromo-2-(4-chlorophenyl)-3-ethylsulfinyl-7-methyl-1-benzofuran. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 10), o2625. [Link]

  • Google Patents. (2021). CN113773194A - Preparation method of 5-bromo-2-chloro-benzoic acid as raw material for hypoglycemic drug synthesis.
  • Google Patents. (2019). CN110002989A - A kind of preparation method of the bromo- 2- chlorobenzoic acid of highly selective 5-.
  • Google Patents. (2020). CN111099975A - Preparation method of 5-bromo-2-chloro-4' -ethoxy benzophenone.
  • PubChem. (n.d.). 5-Bromo-2-chlorophenol. Retrieved from [Link]

  • LCGC International. (2025). The Red Component of Analytical Chemistry: Assessing the Performance of Analytical Methods. Retrieved from [Link]

  • ResearchGate. (2014). Synthesis, characterization, and thermal degradation of novel poly(2-(5-bromo benzofuran-2-yl)-2-oxoethyl methacrylate). Retrieved from [Link]

  • PubChem. (n.d.). 5-Bromo-2'-chloro-2-hydroxybenzophenone. Retrieved from [Link]

  • Google Patents. (2020). CN110002989B - Preparation method of high-selectivity 5-bromo-2-chlorobenzoic acid.
  • Patsnap Eureka. (n.d.). A kind of synthetic method for preparing 5-bromo-2-chloro-4'-ethoxydiphenylmethane. Retrieved from [Link]

  • Google Patents. (1990). US4960896A - Process for the preparation of 5-chloro and 5-bromo-2-hydroxynicotinic acids.
  • Googleapis.com. (2016). Br O O. Retrieved from [Link]

  • Scribd. (n.d.). CN113773194 Preparation Method of 5-Bromo-2-Chloro-Benzoic Acid As Raw Material For Hypoglycemic Drug Synthesis. Retrieved from [Link]

  • WIPO Patentscope. (2023). WO/2023/019849 METHOD FOR PREPARING 5-BROMO-2-CHLORO-BENZOIC ACID AS RAW MATERIAL IN HYPOGLYCEMIC DRUG SYNTHESIS. Retrieved from [Link]

Sources

identifying side products in 5-Bromo-2-chloromethylbenzofuran reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 5-Bromo-2-chloromethylbenzofuran. This guide is designed to provide in-depth troubleshooting assistance and address frequently asked questions regarding side product formation in reactions involving this versatile building block. As a privileged structure in medicinal chemistry, understanding and controlling the reactivity of this compound is paramount for the successful synthesis of novel therapeutic agents.[1][2][3] This resource consolidates field-proven insights and experimental data to help you navigate the complexities of its synthesis and subsequent reactions.

Troubleshooting Guide: Identifying and Mitigating Side Products

This section addresses specific issues that may arise during the synthesis and use of this compound, focusing on the identification and mitigation of common side products.

Issue 1: Presence of an Isomeric Impurity in the Synthesis of this compound

Question: During the synthesis of this compound from 4-bromophenol and propargyl chloride followed by cyclization, I've observed an unexpected peak in my LC-MS and ¹H NMR analysis. How can I identify this impurity and prevent its formation?

Answer:

This is a common issue that often points to the formation of an isomeric side product. The most likely culprit is the regioisomer, 7-Bromo-2-chloromethylbenzofuran .

Causality: The formation of this isomer stems from the initial O-alkylation of 4-bromophenol with propargyl chloride. While the desired reaction is O-alkylation to form 1-bromo-4-(prop-2-yn-1-yloxy)benzene, a competing C-alkylation (a Fries-type rearrangement) can occur, especially under certain conditions, leading to the formation of 2-allyl-4-bromophenol. This intermediate can then cyclize to form the undesired 7-bromo isomer.

Identification Protocol:

  • LC-MS Analysis: The isomeric impurity will have the same mass-to-charge ratio (m/z) as the desired product, 5-bromo-2-(chloromethyl)benzo[b]furan.[4] However, it will likely have a different retention time.

  • ¹H NMR Spectroscopy: The aromatic region of the ¹H NMR spectrum is diagnostic.

    • This compound: Will show a characteristic ABC coupling pattern for the protons on the benzene ring.

    • 7-Bromo-2-chloromethylbenzofuran: Will exhibit a different splitting pattern, often appearing as a doublet, a triplet, and another doublet for the three aromatic protons.

  • 2D NMR (COSY and HMBC): These experiments can definitively confirm the connectivity of the protons and carbons, allowing for unambiguous assignment of the isomeric structure.

Mitigation Strategies:

StrategyMechanismKey Parameters to ControlExpected Outcome
Optimize Base and Solvent A weaker base and a less polar solvent can favor O-alkylation over C-alkylation.Base: K₂CO₃ or Cs₂CO₃ instead of stronger bases like NaH. Solvent: Acetonitrile or acetone instead of DMF.Increased ratio of the desired 5-bromo isomer.
Temperature Control Lower reaction temperatures for the alkylation step can suppress the Fries rearrangement.Maintain the reaction temperature between 0-25°C.Minimized formation of the C-alkylated intermediate.
Purification Careful column chromatography can separate the two isomers.Use a gradient elution system with a non-polar/polar solvent mixture (e.g., hexanes/ethyl acetate).Isolation of the pure this compound.

Experimental Workflow for Isomer Identification:

Caption: Workflow for identifying isomeric impurities.

Issue 2: Formation of a Dimer or Higher Oligomers

Question: In my nucleophilic substitution reaction using this compound, I'm observing high molecular weight impurities. What are these and how can I avoid them?

Answer:

The presence of high molecular weight species often indicates the formation of dimers or oligomers. This occurs when the nucleophile, or the product itself, can react further with the starting material.

Causality: The chloromethyl group at the 2-position is a potent electrophile.[1] If the nucleophile used has more than one reactive site, or if the product of the initial substitution is still nucleophilic, it can attack another molecule of this compound. This is particularly common with diols, diamines, or thiols.

Example Side Reaction:

2 x (this compound) + H₂N-R-NH₂ → (5-Bromo-benzofuran-2-ylmethyl)-NH-R-NH-(5-Bromo-benzofuran-2-ylmethyl)

Identification Protocol:

  • Mass Spectrometry (MS): Look for peaks corresponding to approximately double the mass of the expected product.

  • Gel Permeation Chromatography (GPC) or Size Exclusion Chromatography (SEC): These techniques are ideal for separating molecules based on size and can confirm the presence of higher molecular weight species.

Mitigation Strategies:

StrategyRationaleKey Parameters to Control
Use of a Large Excess of the Nucleophile This statistically favors the reaction of each electrophilic site with a fresh nucleophile molecule, minimizing dimerization.Use a 2 to 10-fold molar excess of the nucleophile.
Slow Addition of the Electrophile Adding the this compound solution dropwise to the nucleophile solution maintains a low concentration of the electrophile, reducing the probability of multiple reactions with the same nucleophile molecule.Use a syringe pump for controlled, slow addition.
Protecting Groups If the nucleophile has multiple reactive sites, consider using a protecting group strategy to selectively react at the desired position.Choose an appropriate protecting group that can be removed under conditions that do not affect the rest of the molecule.
Issue 3: Unexpected Halogen Exchange Reactions

Question: I am attempting a Suzuki coupling reaction with my this compound, but I am seeing byproducts where the bromine has been replaced by hydrogen (dehalogenation) or the chlorine has been replaced by another group from my reaction mixture. Why is this happening?

Answer:

Palladium catalysts used in cross-coupling reactions can sometimes catalyze side reactions involving the halogen atoms.

Causality:

  • Dehalogenation (Hydrodehalogenation): This can occur in the presence of a hydrogen source (e.g., solvent, base, or impurities) and a palladium catalyst. The catalytic cycle can be diverted to a pathway where the organopalladium intermediate reacts with a proton source instead of the coupling partner.

  • Halogen Scrambling/Exchange: In some cases, the palladium catalyst can facilitate the exchange of the bromo and chloro substituents, or the substitution of the chlorine with other nucleophiles present in the reaction mixture, such as hydroxide or alkoxide ions from the base.

Identification Protocol:

  • GC-MS or LC-MS: This is the most effective way to identify these byproducts. Look for masses corresponding to:

    • 2-chloromethylbenzofuran (de-brominated product)

    • 5-bromo-2-hydroxymethylbenzofuran or 5-bromo-2-alkoxymethylbenzofuran (chloro-substituted products)

  • ¹H NMR: The absence of the characteristic bromine-induced shift in the aromatic region or changes in the chemical shift and splitting of the -CH₂Cl group can indicate these transformations.

Mitigation Strategies:

StrategyRationaleKey Parameters to Control
Choice of Catalyst and Ligand Some palladium catalysts and ligands are more prone to these side reactions. Experiment with different catalyst systems.Try catalysts like Pd(PPh₃)₄ or use bulky electron-rich phosphine ligands.
Careful Control of Reaction Conditions Anhydrous conditions and the use of a non-protic base can minimize dehalogenation.Use freshly distilled solvents and dry reagents. Consider bases like K₃PO₄ or Cs₂CO₃.
Reaction Temperature and Time Lowering the temperature and minimizing the reaction time can sometimes suppress these side reactions.Monitor the reaction closely by TLC or LC-MS to determine the optimal reaction time.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for Suzuki coupling.

Frequently Asked Questions (FAQs)

Q1: What is the primary route for the synthesis of this compound?

A1: A common synthetic route involves the O-alkylation of 4-bromophenol with propargyl bromide or chloride, followed by a cyclization reaction.[5][6] The cyclization can be promoted by various catalysts, including copper[2] and palladium salts.[7]

Q2: My purification of this compound by column chromatography is difficult. Are there any tips?

A2: This compound can be somewhat unstable on silica gel, especially if the silica is acidic. Consider neutralizing the silica gel with a small amount of triethylamine in the eluent. Alternatively, purification by recrystallization from a suitable solvent system like hexanes/ethyl acetate might be a better option if the crude product is sufficiently pure.

Q3: Can I use this compound in Grignard or organolithium reactions?

A3: It is generally not advisable. The chloromethyl group is highly reactive towards these strong nucleophiles and will likely lead to a complex mixture of products. If you need to perform a reaction at the 5-bromo position, it is best to first protect the 2-chloromethyl group or convert it to a less reactive functional group.

Q4: What are the typical storage conditions for this compound?

A4: this compound should be stored in a cool, dry, and dark place. It is sensitive to moisture and light. For long-term storage, keeping it under an inert atmosphere (e.g., argon or nitrogen) at low temperatures (-20°C) is recommended.

References

  • National Center for Biotechnology Information. 5-bromo-2-(chloromethyl)benzo[b]furan. PubChem Compound Summary for CID 2795539. [Link]

  • Organic Chemistry Portal. Synthesis of Benzofurans. [Link]

  • PLOS ONE. A Convenient Method for the Synthesis of (Prop-2-Ynyloxy)Benzene Derivatives via Reaction with Propargyl Bromide, Their Optimization, Scope and Biological Evaluation. [Link]

  • ResearchGate. Synthesis of 2-(Prop-2-ynyloxy) Benzaldehyde using Salicyl Aldehyd and Propargyl Bromide in Aqueous Micellar Media. [Link]

  • ACS Publications. A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. [Link]

  • International Journal of Pharmaceutical Sciences and Research. A REVIEW: AN INSIGHT ON SYNTHESIS OF BENZOFURAN. [Link]

Sources

Technical Support Center: Coupling Reactions with 5-Bromo-2-chloromethylbenzofuran

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for optimizing reactions with 5-Bromo-2-chloromethylbenzofuran. This guide is designed for researchers, chemists, and drug development professionals who are leveraging this versatile bifunctional building block. The inherent challenge and opportunity with this molecule lie in its two distinct reactive sites: the C5-bromo group, ideal for palladium-catalyzed cross-coupling, and the C2-chloromethyl group, a reactive benzylic halide perfect for nucleophilic substitution.

This document provides a structured approach to experimental design, offering answers to common questions and robust troubleshooting strategies to help you navigate the complexities of selective functionalization.

Part 1: Frequently Asked Questions (FAQs) - Understanding Core Reactivity

This section addresses fundamental questions about the reactivity of this compound to help you design successful experiments from the outset.

Q1: What are the primary reactive sites on this compound and how do their reactivities differ?

A1: The molecule has two key reactive sites with orthogonal reactivity profiles:

  • C5-Bromo (Aryl Halide): This site is an electrophile primarily used in transition-metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig couplings.[1][2] The reaction at this site involves the formation of a new carbon-carbon or carbon-heteroatom bond on the benzofuran ring system. The reactivity of aryl halides in these couplings generally follows the trend I > Br > Cl.[3]

  • C2-Chloromethyl (Benzylic Halide): This is a highly reactive electrophilic site susceptible to nucleophilic substitution (typically SN2-type reactions).[4] It readily reacts with a wide range of soft and hard nucleophiles (e.g., amines, thiols, alcohols, carbanions) to append side chains to the 2-position of the benzofuran core.

Understanding this duality is crucial for achieving selective functionalization.[5]

Q2: How can I achieve selective reaction at the C5-Bromo position while leaving the C2-chloromethyl group untouched?

A2: To selectively target the C5-bromo position, you should employ reaction conditions that favor palladium-catalyzed cross-coupling while minimizing nucleophilic attack at the C2 position.

  • Choice of Base: Use a relatively weak, non-nucleophilic inorganic base. Carbonates (e.g., K2CO3, Cs2CO3) or phosphates (e.g., K3PO4) are excellent choices for Suzuki and Sonogashira couplings.[6][7] Avoid strong, nucleophilic bases like alkoxides or primary/secondary amines if you wish to preserve the chloromethyl group.

  • Nucleophile: The coupling partner (e.g., boronic acid, terminal alkyne) should be a poor nucleophile for SN2 displacement. Organoboron reagents are ideal for this purpose.[8]

  • Temperature: While many cross-coupling reactions require heat, excessively high temperatures can promote unwanted side reactions. Monitor the reaction closely and use the lowest effective temperature.[9]

Q3: Conversely, how can I selectively target the C2-chloromethyl group?

A3: To favor nucleophilic substitution at the C2 position, use conditions that do not activate the C-Br bond for cross-coupling.

  • Reaction Type: Standard SN2 conditions are effective. This involves reacting the substrate with a suitable nucleophile (e.g., R-NH2, R-SH, R-OH) in the presence of a non-coordinating base (like triethylamine or DIPEA) if an acid is generated.

  • Catalyst: No transition metal catalyst is needed. Its absence ensures the C5-bromo position remains unreactive under these conditions.

  • Solvent: Polar aprotic solvents like DMF, DMSO, or acetonitrile are generally preferred for SN2 reactions as they can solvate the cation while leaving the nucleophile highly reactive.

Q4: Is it possible to perform sequential reactions at both sites? If so, in what order?

A4: Yes, sequential functionalization is a primary application of this building block. The recommended order is to first perform the palladium-catalyzed cross-coupling at the C5-bromo position, followed by nucleophilic substitution at the C2-chloromethyl group.

Rationale: The palladium catalysts and ligands used for cross-coupling can potentially coordinate to nucleophiles intended for the C2 position, leading to catalyst inhibition or undesired side reactions. Furthermore, many nucleophiles can act as ligands themselves. Performing the more robust cross-coupling reaction first, followed by purification, provides a clean substrate for the subsequent, typically cleaner, nucleophilic substitution step. A study on 5-bromo-2-fluorobenzofuran demonstrated that Pd-catalyzed coupling occurs selectively at the C-Br bond, leaving other halides untouched, which supports this sequential strategy.[10]

Part 2: Troubleshooting Guide for Common Coupling Reactions

This section is formatted to address specific problems you may encounter during your experiments.

Problem 1: Low or No Yield in Suzuki-Miyaura Coupling at the C5 Position.

Potential CauseRecommended Solution(s)Scientific Rationale
Inactive Catalyst 1. Use a fresh batch of palladium catalyst and ligand. 2. Switch to a more robust, air-stable precatalyst (e.g., Pd(dppf)Cl2, palladacycles).[11] 3. Ensure your Pd(II) precatalyst is being reduced to the active Pd(0) species in situ.[8]The catalytic cycle of the Suzuki reaction requires a Pd(0) species to initiate oxidative addition into the C-Br bond.[3][12] Catalyst degradation due to air, moisture, or impurities is a common failure mode.[11]
Oxygen Contamination 1. Thoroughly degas your solvent (e.g., sparge with argon for 30-60 min, or use freeze-pump-thaw cycles). 2. Maintain a positive pressure of an inert gas (Argon or Nitrogen) throughout the reaction setup and duration.Oxygen can lead to oxidative degradation of the Pd(0) catalyst and promote the unwanted homocoupling of the boronic acid coupling partner.[11]
Poor Base Selection 1. Screen different bases. K3PO4 and Cs2CO3 are often more effective than K2CO3 for challenging couplings.[6][7] 2. Ensure the base is finely powdered and anhydrous if required by the solvent system.The base plays a critical role in the transmetalation step, forming a more nucleophilic boronate species.[12] The choice of base can significantly impact reaction rates and yields.[1]
Boronic Acid Decomposition 1. Use a slight excess (1.1-1.5 equivalents) of the boronic acid. 2. Check the quality of the boronic acid; protodeborylation (replacement of the B(OH)2 group with hydrogen) is a known side reaction. 3. Consider converting the boronic acid to a more stable boronate ester (e.g., pinacol ester) or trifluoroborate salt.[8]Boronic acids can be unstable under reaction conditions, leading to decomposition or homocoupling. Using stable derivatives can mitigate this issue.[8]

Problem 2: Formation of Impurities from Reaction at the C2-chloromethyl Position.

Potential CauseRecommended Solution(s)Scientific Rationale
Nucleophilic Attack by Base/Solvent 1. If using a nucleophilic base (e.g., an amine base for a Sonogashira coupling), consider switching to an inorganic base like Cs2CO3. 2. If using a nucleophilic solvent (e.g., an alcohol), switch to a non-nucleophilic alternative like 1,4-dioxane, toluene, or DMF.The benzylic chloride is highly electrophilic. Strong nucleophiles, including certain bases or solvents at elevated temperatures, can displace the chloride, leading to undesired byproducts.
Hydrolysis of Chloromethyl Group 1. Ensure all reagents and solvents are anhydrous, especially if the reaction is heated for an extended period. 2. Use a buffered aqueous system if water is required for the reaction (e.g., Suzuki coupling), employing a base like K3PO4.Water can act as a nucleophile, leading to the formation of the corresponding alcohol (2-hydroxymethyl derivative), which may appear as a polar impurity on TLC or LC-MS.
Workflow for Troubleshooting a Failed Suzuki Coupling

G cluster_analysis Analysis & Diagnosis cluster_optimization Optimization Strategy start Low/No Product check_reagents Verify Reagent Quality (Catalyst, Ligand, Boronic Acid) start->check_reagents check_conditions Review Reaction Conditions (Inert Atmosphere, Degassed Solvent) start->check_conditions run_control Run Control Reaction (e.g., with a simple aryl bromide) check_reagents->run_control Reagents seem OK check_conditions->start Re-run experiment run_control->check_conditions Control works analyze_crude Analyze Crude Mixture by LC-MS run_control->analyze_crude Control fails identify_byproducts Identify Byproducts: - Starting Material? - Homocoupled Product? - Protodeborylated Product? analyze_crude->identify_byproducts Identify peaks optimize_base Screen Bases (K3PO4, Cs2CO3) identify_byproducts->optimize_base SM remains optimize_temp Lower Temperature & Increase Time identify_byproducts->optimize_temp Decomposition

Caption: A decision-making workflow for troubleshooting failed Suzuki coupling reactions.

Part 3: Experimental Protocols & Data

Representative Protocol: Suzuki-Miyaura Coupling

This protocol describes a general procedure for the coupling of this compound with a generic arylboronic acid.

Step-by-Step Methodology:

  • Reagent Preparation: In a flame-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), and a finely powdered base (e.g., K3PO4, 2.0 equiv).

  • Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with argon or nitrogen three times.

  • Catalyst/Ligand Addition: Under a positive flow of inert gas, add the palladium catalyst (e.g., Pd(PPh3)4, 3-5 mol%) and any additional ligand if required.

  • Solvent Addition: Add degassed solvent (e.g., 1,4-dioxane/water 4:1) via syringe. The typical concentration is 0.1 M with respect to the limiting reagent.

  • Reaction Execution: Lower the flask into a preheated oil bath (e.g., 90 °C) and stir vigorously.[6]

  • Monitoring: Monitor the reaction progress by taking small aliquots and analyzing via TLC or LC-MS.[9]

  • Workup: Once complete, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.[1][11]

  • Purification: Purify the crude residue by flash column chromatography on silica gel.

Table 1: Typical Conditions for Palladium-Catalyzed Couplings
Reaction TypeCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Reference
Suzuki-Miyaura Pd(PPh3)4 (5%)-K3PO4 (2)1,4-Dioxane/H2O90[6]
Suzuki-Miyaura (MW) Pd-complex (1%)-Cs2CO3 (2)Toluene150[7]
Sonogashira Pd(PPh3)2Cl2 (2-5%)PPh3Et3N / CuIDMF or TolueneRT - 80[13][14]
Sonogashira (Cu-free) Pd2(dba)3 (2%)P(t-Bu)3 (4%)Cs2CO3 (2)Dioxane100[14]
Diagram: Competing Reaction Pathways

This diagram illustrates the critical choice of reagents to achieve selective functionalization.

G cluster_pd Palladium-Catalyzed Cross-Coupling cluster_sn2 Nucleophilic Substitution start This compound pd_reagents Reagents: - Pd Catalyst (e.g., Pd(PPh3)4) - Boronic Acid or Alkyne - Weak Base (e.g., K3PO4) start->pd_reagents Targets C5-Br sn2_reagents Reagents: - Nucleophile (R-NH2, R-SH, etc.) - No Pd Catalyst - Organic or Weak Base start->sn2_reagents Targets C2-CH2Cl pd_product 5-Aryl/Alkynyl-2-chloromethylbenzofuran pd_reagents->pd_product undesired Undesired Side Product (Substitution at C2) pd_reagents->undesired If base is nucleophilic sn2_product 5-Bromo-2-(nucleophilomethyl)benzofuran sn2_reagents->sn2_product

Caption: Selective functionalization pathways for this compound.

References

  • Suzuki Coupling: Mechanism & Examples. NROChemistry. Available from: [Link]

  • Suzuki-Miyaura Coupling. Chemistry LibreTexts. Available from: [Link]

  • Synthesis of functionalized benzofuran esters through Suzuki-Miyaura cross-coupling reactions, their DFT and pharmacological studies. Pakistan Journal of Pharmaceutical Sciences, 2025. Available from: [Link]

  • Microwave-assisted synthesis of 5-arylbenzofuran-2-carboxylates via Suzuki coupling using 2-quinolinealdoxime-Pd(II)-complex. ARKIVOC, 2013. Available from: [Link]

  • Synthesis of New 2-Arylbenzo[b]furan Derivatives via Palladium-Catalyzed Suzuki Cross-Coupling Reactions in Aqueous Media. Molecules, 2018. Available from: [Link]

  • Recent progress in selective functionalization of diols via organocatalysis. Organic Chemistry Frontiers, 2025. Available from: [Link]

  • One-Step Palladium-Catalyzed Heterocyclic Ring Closure of Benzofurans with Aryl Iodides through a Heck-Type Pathway. Organic Letters, 2024. Available from: [Link]

  • Controlling Site Selectivity in Palladium-Catalyzed C–H Bond Functionalization. Accounts of Chemical Research, 2012. Available from: [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. Available from: [Link]

  • 5-Bromo-3-(4-chlorophenylsulfinyl)-2-methyl-1-benzofuran. Acta Crystallographica Section E, 2011. Available from: [Link]

  • Nucleophilic Acyl Substitution Reactions. Chemistry LibreTexts. Available from: [Link]

  • Sonogashira Coupling. Chemistry LibreTexts. Available from: [Link]

  • A Perspective on Late-Stage Aromatic C–H Bond Functionalization. Journal of the American Chemical Society, 2017. Available from: [Link]

  • A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines. The Journal of Organic Chemistry, 2012. Available from: [Link]

  • Synthesis of Bioactive Benzofuran Derivatives via Suzuki–Miyaura Cross-Coupling Reaction. Journal of the Chemical Society of Pakistan, 2025. Available from: [Link]

  • Synthesis of New 2-Arylbenzo[b]furan Derivatives via Palladium-Catalyzed Suzuki Cross-Coupling Reactions in Aqueous Media. Semantic Scholar. Available from: [Link]

  • Site-Selective C(sp3)−H Functionalization of Di‑, Tri‑, and Tetrapeptides at the N‑Terminus. Journal of the American Chemical Society, 2014. Available from: [Link]

  • Nucleophilic Substitution at Heteroatoms—Identity Substitution Reactions at Phosphorus and Sulfur Centers: Do They Proceed in a Concerted (SN2) or Stepwise (A–E) Way?. Molecules, 2022. Available from: [Link]

  • 5-Bromo-2-(4-chlorophenyl)-3-ethylsulfinyl-7-methyl-1-benzofuran. Acta Crystallographica Section E, 2011. Available from: [Link]

  • Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances, 2021. Available from: [Link]

  • Concerted Nucleophilic Aromatic Substitutions. Journal of the American Chemical Society, 2018. Available from: [Link]

  • A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines. ResearchGate. Available from: [Link]

  • Nickel-catalyzed cross-coupling of 2-fluorobenzofurans with arylboronic acids via aromatic C–F bond activation. Beilstein Journal of Organic Chemistry, 2018. Available from: [Link]

  • Selective Aminofunctionalization of 1,3-Dienes and Aryl Cyclopropanes Enabled by Copper Catalysis. Duke University Libraries. Available from: [Link]

  • Sonogashira Couplings of Aryl Bromides: Room Temperature, Water Only, No Copper. University of California, Santa Barbara. Available from: [Link]

  • Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. ResearchGate. Available from: [Link]

Sources

stability issues and degradation of 5-Bromo-2-chloromethylbenzofuran

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 5-Bromo-2-chloromethylbenzofuran. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the stability and handling of this compound. Our goal is to empower you with the knowledge to mitigate degradation and ensure the integrity of your experiments.

Introduction

This compound is a valuable building block in medicinal chemistry and organic synthesis. Its utility is derived from the reactive 2-chloromethyl group and the substituted benzofuran core. However, this reactivity also makes the compound susceptible to degradation under certain conditions. This guide provides a comprehensive overview of potential stability issues and practical solutions to overcome them.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause the degradation of this compound?

A1: The primary degradation pathways for this compound are nucleophilic substitution reactions at the chloromethyl group. This moiety is highly susceptible to attack by nucleophiles. Key factors that can lead to degradation include:

  • Moisture (Hydrolysis): The presence of water can lead to the hydrolysis of the chloromethyl group to a hydroxymethyl group.

  • Nucleophilic Solvents: Solvents such as methanol or ethanol can react with the compound, leading to the formation of the corresponding methyl or ethyl ethers.

  • Basic Conditions: Strong bases can promote elimination reactions or enhance the reactivity of nucleophiles present in the reaction mixture.

  • Light: Similar to other halogenated aromatic compounds, prolonged exposure to light may induce photochemical degradation[1][2].

  • Elevated Temperatures: High temperatures can accelerate the rate of degradation reactions.

Q2: How should I properly store this compound to ensure its stability?

A2: To maintain the integrity of this compound, we recommend the following storage conditions:

  • Temperature: Store at room temperature as indicated by some suppliers[1]. For long-term storage, refrigeration (2-8 °C) in a tightly sealed container is advisable to minimize any potential thermal degradation.

  • Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to protect against moisture and oxygen.

  • Light: Keep the compound in an amber-colored vial or a container that is protected from light to prevent photochemical reactions[3].

  • Container: Use a tightly sealed, dry glass container.

Q3: Can I use protic solvents like methanol or ethanol with this compound?

A3: It is generally not recommended to use protic nucleophilic solvents like methanol or ethanol as reaction solvents for this compound, as they can participate in solvolysis reactions, leading to the formation of byproducts. If their use is unavoidable, the reaction should be conducted at low temperatures and for the shortest possible duration. Non-polar, aprotic solvents such as toluene, dichloromethane, or tetrahydrofuran (THF) are preferred.

Q4: What are the likely impurities I might find in a sample of this compound?

A4: Potential impurities can arise from the synthesis process or degradation. Common impurities may include:

  • Starting materials: Residual starting materials from the synthesis.

  • Hydrolysis product: 5-Bromo-2-hydroxymethylbenzofuran, formed from the reaction with moisture.

  • Solvent adducts: Products from the reaction with nucleophilic solvents used in synthesis or purification (e.g., 5-Bromo-2-methoxymethylbenzofuran if methanol was used).

  • Polymeric materials: Under harsh conditions (e.g., strong acid, high heat), furan rings can be prone to polymerization[4].

Troubleshooting Guide

This section addresses specific issues that you may encounter during your experiments with this compound.

Issue 1: My reaction is not proceeding as expected, and I observe multiple spots on my TLC plate.

  • Potential Cause 1: Degradation of the starting material.

    • Troubleshooting:

      • Verify Purity: Before starting your reaction, check the purity of your this compound by TLC, NMR, or LC-MS.

      • Proper Handling: Ensure the compound was handled under anhydrous and inert conditions. Avoid exposure to moisture and air.

      • Fresh is Best: Use a freshly opened bottle of the reagent or purify older stock if necessary.

  • Potential Cause 2: In-situ degradation during the reaction.

    • Troubleshooting:

      • Solvent Choice: Switch to a dry, aprotic solvent.

      • Temperature Control: Run the reaction at a lower temperature.

      • Inert Atmosphere: Ensure the reaction is carried out under a positive pressure of an inert gas like argon or nitrogen.

      • Base Selection: If a base is required, use a non-nucleophilic, hindered base (e.g., proton sponge, DBU) instead of primary or secondary amines which can act as nucleophiles.

Issue 2: My final product is a dark, tar-like substance.

  • Potential Cause: Polymerization or extensive decomposition.

    • Troubleshooting:

      • Avoid Strong Acids/Bases: Furan rings can be sensitive to strongly acidic or basic conditions, which can lead to ring-opening and polymerization[4]. Buffer your reaction if necessary.

      • Lower Temperature: High reaction temperatures can promote decomposition.

      • Degas Solvents: Remove dissolved oxygen from your solvents, as it can sometimes contribute to the formation of colored byproducts.

Issue 3: I am seeing a new, more polar spot on my TLC that is not my desired product.

  • Potential Cause: Hydrolysis of the chloromethyl group.

    • Troubleshooting:

      • Anhydrous Conditions: Ensure all your glassware is oven-dried or flame-dried and that you are using anhydrous solvents.

      • Inert Atmosphere: Work under an inert atmosphere to prevent atmospheric moisture from entering the reaction.

      • Drying Agents: Consider adding a drying agent to the reaction mixture if compatible with your reaction conditions.

Predicted Degradation Pathways

The primary degradation pathways for this compound are nucleophilic substitution reactions. The benzylic nature of the chloromethyl group makes it susceptible to both SN1 and SN2 type reactions.

cluster_0 SN2 Pathway cluster_1 SN1 Pathway cluster_2 Common Degradation Scenarios A This compound C SN2 Transition State A->C Attack by Nu- E Carbocation Intermediate A->E Loss of Cl- (slow) H 5-Bromo-2-hydroxymethylbenzofuran A->H Hydrolysis J 5-Bromo-2-alkoxymethylbenzofuran A->J Solvolysis B Nucleophile (Nu-) B->C F Substituted Product (5-Bromo-2-Nu-methylbenzofuran) B->F D Substituted Product (5-Bromo-2-Nu-methylbenzofuran) C->D Loss of Cl- E->F Attack by Nu- (fast) G H2O (Hydrolysis) G->H I ROH (Solvolysis) I->J

Caption: Predicted nucleophilic substitution and degradation pathways of this compound.

Experimental Protocols

Protocol 1: General Procedure for Nucleophilic Substitution

This protocol provides a general guideline for reacting this compound with a nucleophile.

  • Preparation: Oven-dry all glassware and allow it to cool under a stream of inert gas (argon or nitrogen).

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq) and a dry, aprotic solvent (e.g., THF, dichloromethane, or toluene).

  • Addition of Nucleophile: Dissolve the nucleophile (1.1 eq) in the same dry, aprotic solvent and add it dropwise to the reaction mixture at 0 °C.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir until completion. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, quench the reaction with a suitable aqueous solution (e.g., saturated ammonium chloride). Extract the product with an organic solvent, dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

A Dry Glassware under Inert Atmosphere B Add this compound and Dry Aprotic Solvent A->B C Cool to 0 °C B->C D Add Nucleophile Dropwise C->D E Warm to Room Temperature and Stir D->E F Monitor by TLC/LC-MS E->F G Aqueous Work-up F->G Reaction Complete H Extraction and Drying G->H I Concentration H->I J Purification I->J

Caption: Recommended workflow for a general nucleophilic substitution reaction.

Data Summary

The following table summarizes the key stability and reactivity information for this compound based on the properties of analogous compounds.

ParameterRecommendation / InformationRationale
Storage Store at room temperature (short-term) or 2-8 °C (long-term) in a dry, dark place under an inert atmosphere.To minimize thermal and photochemical degradation and hydrolysis.
Handling Use under anhydrous and inert conditions.The chloromethyl group is sensitive to moisture.
Compatible Solvents Toluene, Dichloromethane, Tetrahydrofuran (anhydrous).Aprotic and non-nucleophilic solvents prevent solvolysis.
Incompatible Solvents Water, Methanol, Ethanol, other protic/nucleophilic solvents.Can lead to hydrolysis or solvolysis byproducts.
Incompatible Reagents Strong bases, primary/secondary amines (if not the intended nucleophile), strong oxidizing and reducing agents[2].Can cause side reactions or decomposition.

References

  • Photochemical degradation of di- and octachlorodibenzofuran. Environ Health Perspect. 1973;5:267-271. Available at: [Link]

  • Photochemical dimerization of benzofuran derivatives. J. Chem. Soc., Chem. Commun., 1980, 117-118. Available at: [Link]

  • Synthesis of 5-Bromo-2-Chloro-Benzoic Acid | PDF | Hydroxide - Scribd. Available at: [Link]

  • 5-bromo-2-(chloromethyl)benzo[b]furan - PubChem. Available at: [Link]

  • (PDF) Reactivity of Benzofuran Derivatives - ResearchGate. Available at: [Link]

  • 5-Bromo-2-methyl-3-(3-methylphenylsulfinyl)-1-benzofuran - PMC - NIH. Available at: [Link]

  • Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2′-Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone as a New Acute Pyelonephritis Candidate Drug - PMC - NIH. Available at: [Link]

  • CN113321577A - Preparation method of 5-bromo-2-chlorobenzoic acid - Google Patents.
  • 2-Chloromethylbenzofuran | C9H7ClO | CID 184348 - PubChem. Available at: [Link]

  • Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones - MDPI. Available at: [Link]

  • Solvolysis reaction of 2‐chloro‐2‐methylpropane. | Download Scientific Diagram - ResearchGate. Available at: [Link]

  • Thermal and optical properties of benzofuran-2-yl 3-phenyl-3-methylcyclobutyl thiosemicarbazone | Request PDF - ResearchGate. Available at: [Link]

  • Thermal Decomposition of 2-Methyltetrahydrofuran behind Reflected Shock Waves over the Temperature Range of 1179–1361 K | Request PDF - ResearchGate. Available at: [Link]

  • Nucleophilic Substitution Reactions | Organic Chemistry - YouTube. Available at: [Link]

  • Solved in the solvolysis of 2-chloro-2-methylpropane, some | Chegg.com. Available at: [Link]

  • 5-Bromo-2-chloro-4-fluoro-3-iodopyridine as a Halogen-rich Intermediate for the Synthesis of Pentasubstituted Pyridines - PubMed. Available at: [Link]

  • CN111099975A - Preparation method of 5-bromo-2-chloro-4' -ethoxy benzophenone - Google Patents.
  • Kinetic Study on Solvolysis of 2-Methylfuran-3-carbonyl Chloride in Binary Solvent Mixtures. Available at: [Link]

Sources

Technical Support Center: Regioselectivity Control in Reactions of Substituted Benzofurans

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for benzofuran chemistry. This guide is designed for researchers, medicinal chemists, and process development professionals who are navigating the complexities of regioselective functionalization of the benzofuran scaffold. Poor regioselectivity is a frequent challenge that can lead to difficult product separations and diminished yields. In this document, we address common experimental issues in a direct question-and-answer format, grounded in mechanistic principles and field-proven solutions.

Frequently Asked Questions (FAQs)

Q1: What are the fundamental factors that control regioselectivity in reactions involving the benzofuran core?

A1: The regioselectivity of reactions on the benzofuran ring, particularly electrophilic substitutions, is a delicate balance of electronic and steric effects. The C2 and C3 positions of the furan moiety are both electron-rich and represent the primary sites of reactivity.

  • Electronic Effects: There is a nuanced interplay in the stabilization of the reaction intermediates.

    • Attack at C2: This pathway generates a cationic intermediate (a sigma complex) where the positive charge is delocalized and stabilized by the adjacent benzene ring, akin to a stable benzylic carbocation.[1][2][3]

    • Attack at C3: This pathway leads to an intermediate where the positive charge can be stabilized through resonance by the lone pair of electrons on the furan's oxygen atom.[1][2]

    While the C3 position is sometimes considered more inherently nucleophilic, the superior stability of the C2-attack intermediate often makes C2 the kinetically favored site for many electrophilic reactions.[4] The specific electrophile and reaction conditions determine which of these competing factors dominates.

  • Steric Effects: The presence of substituents on either the furan or benzene ring can sterically hinder the approach of a reagent to one position, thereby favoring reaction at the less encumbered site. This is a critical consideration when working with highly substituted benzofurans.

Q2: Why is functionalization at the C2 position generally more common or easier to achieve than at C3?

A2: As mentioned in Q1, the kinetic preference for C2 functionalization in many reaction classes, especially electrophilic additions, stems from the greater stability of the intermediate carbocation formed upon attack at the C2 position.[2][3] Furthermore, the C2 proton is generally more acidic than the C3 proton, making regioselective deprotonation (metalation) with organolithium reagents preferentially occur at the C2 position.[5] This makes subsequent trapping with an electrophile a straightforward method for introducing functionality specifically at C2.

Troubleshooting & Optimization Guides

Issue 1: My electrophilic substitution (e.g., Friedel-Crafts, Halogenation) is yielding an inseparable mixture of C2 and C3 isomers. How can I improve selectivity?

This is a classic challenge in benzofuran chemistry. The key is to modify reaction parameters to favor one mechanistic pathway over the other.

Strategy A: Favoring C2-Functionalization

To enhance selectivity for the C2 position, the goal is to run the reaction under conditions that favor the formation of the more stable, benzene-stabilized intermediate.

  • Catalyst & Solvent Choice: In Friedel-Crafts acylations, for example, the choice of Lewis acid and solvent is critical. Milder Lewis acids and less polar solvents can sometimes increase selectivity.

  • Temperature Control: Lowering the reaction temperature often increases selectivity by favoring the pathway with the lowest activation energy, which is typically the formation of the more stable C2 intermediate.

Strategy B: Favoring C3-Functionalization

Achieving C3 selectivity often requires overcoming the inherent preference for C2.

  • Directed ortho-Metalation (DoM): If the benzofuran has a directing group at the C2 position (e.g., -CONR₂, -CH₂OR), lithiation can be directed to the C3 position.[5] The directing group coordinates the organolithium reagent, positioning it to deprotonate the adjacent C3 proton.

  • Blocking/Protecting Groups: A common and powerful strategy is to install a removable blocking group at the C2 position. Trimethylsilyl (TMS) or triisopropylsilyl (TIPS) groups are ideal.[6] The C2 position is silylated, the desired reaction is performed at the now-available C3 position, and the silyl group is subsequently removed under acidic conditions.[6]

Below is a general workflow for addressing regioselectivity issues in electrophilic substitution.

G cluster_c2 start Start: Poor Regioselectivity (C2/C3 Mixture) analyze Analyze Desired Isomer start->analyze c2_path Desired: C2 Isomer analyze->c2_path C2 c3_path Desired: C3 Isomer analyze->c3_path C3 c2_strat1 Strategy: Lower Temperature c2_path->c2_strat1 c2_strat2 Strategy: Screen Milder Lewis Acids / Solvents c2_path->c2_strat2 c3_strat1 Strategy: Install C2-Blocking Group (e.g., -SiMe3) c3_path->c3_strat1 c3_strat2 Strategy: Employ C2-Directing Group for C3-Lithiation c3_path->c3_strat2 end_c2 Outcome: Improved C2 Selectivity c2_strat1->end_c2 c2_strat2->end_c2 c3_protocol Protocol: 1. Silylate at C2 2. Perform Electrophilic Rxn at C3 3. Desilylate (TBAF or acid) c3_strat1->c3_protocol end_c3 Outcome: Improved C3 Selectivity c3_strat2->end_c3 c3_protocol->end_c3

Troubleshooting workflow for poor regioselectivity.
Issue 2: My palladium-catalyzed direct arylation is not selective. How can I control the C-H functionalization site?

Direct C-H activation/arylation is a powerful tool, but controlling regioselectivity between the C2 and C3 C-H bonds can be challenging due to their similar reactivity.[4]

  • Ligand and Catalyst Control: This is the most critical factor. The steric and electronic properties of the ligands on the palladium catalyst can dramatically influence the regiochemical outcome. For instance, some catalyst systems are known to provide high C2 selectivity in direct arylation reactions.[4] Systematic screening of palladium sources (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂) and ligands (e.g., phosphines, N-heterocyclic carbenes) is essential.

  • Directing Groups: As with electrophilic substitution, a directing group can be used to steer the reaction. A group placed on the benzene ring (e.g., at the C7 position) can direct C-H activation to a specific site on the furan ring through the formation of a stable palladacycle intermediate.

  • Coupling Partner: The nature of the coupling partner can also influence the outcome. In some cases, using aryl sulfonyl chlorides instead of aryl halides has been shown to favor C2 arylation.[4]

The diagram below illustrates the mechanistic basis for regioselectivity in electrophilic attack, which underpins many of these challenges.

Intermediates in electrophilic substitution.

Experimental Protocols

Protocol 1: Regioselective C3-Bromination of Benzofuran using a C2-Silyl Blocking Group

This protocol demonstrates a reliable method to achieve functionalization at the C3 position by temporarily blocking the more reactive C2 site.

Step 1: C2-Silylation

  • Setup: To a flame-dried, round-bottom flask under an argon atmosphere, add benzofuran (1.0 eq) and anhydrous THF.

  • Cooling: Cool the solution to -78 °C in a dry ice/acetone bath.

  • Deprotonation: Add n-butyllithium (1.05 eq, 2.5 M in hexanes) dropwise over 10 minutes. Stir the resulting solution at -78 °C for 1 hour. The solution should turn from colorless to a pale yellow, indicating the formation of 2-lithiobenzofuran.

  • Trapping: Add trimethylsilyl chloride (TMSCl) (1.2 eq) dropwise. Allow the reaction to warm to room temperature and stir for 2 hours.

  • Workup: Quench the reaction with saturated aqueous NH₄Cl. Extract the aqueous layer with diethyl ether (3x). Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography (hexanes) to yield 2-(trimethylsilyl)benzofuran.

Step 2: C3-Bromination

  • Setup: To a round-bottom flask, add 2-(trimethylsilyl)benzofuran (1.0 eq) and CCl₄.

  • Bromination: Add N-bromosuccinimide (NBS) (1.1 eq) in one portion. Protect the reaction from light and stir at room temperature for 4-6 hours, monitoring by TLC.

  • Workup: Filter off the succinimide byproduct. Concentrate the filtrate under reduced pressure. The crude 3-bromo-2-(trimethylsilyl)benzofuran is often used directly in the next step.

Step 3: C2-Desilylation

  • Setup: Dissolve the crude product from Step 2 in THF.

  • Cleavage: Add tetra-n-butylammonium fluoride (TBAF) (1.2 eq, 1.0 M solution in THF). Stir at room temperature for 1 hour.

  • Workup: Quench with water and extract with diethyl ether (3x). Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Purify by flash column chromatography to yield the final product, 3-bromobenzofuran.

Reaction Position Key Reagents General Strategy
Direct Lithiation C2n-BuLi, -78 °CExploits higher acidity of C2-H.[5]
Directed Lithiation C3C2-Directing Group + R-LiCoordination-assisted deprotonation.
Electrophilic Addition C2 (Often)E⁺ (e.g., Br₂, AcCl/AlCl₃)Formation of the most stable carbocation intermediate.[1][2]
Blocked Addition C31. C2-Block (e.g., -TMS) 2. E⁺Sterically and electronically deactivates C2, forcing reaction at C3.[6]
Direct Arylation C2 or C3Pd Catalyst, LigandOutcome is highly dependent on the catalyst system and ligands used.[4]

References

  • ron. (2015, October 5). Regioselectivity in electrophilic aromatic substitution of benzofuran and indole. Chemistry Stack Exchange. Retrieved from [Link]

  • S. A. L. Rousseaux, et al. (n.d.). Reactivity of benzofuran and benzothiophene in palladium-catalysed direct C2,C3-diarylations. ResearchGate. Retrieved from [Link]

  • P. G. Sammes & D. J. Dodsworth. (1979). Lithiation in flavones, chromones, coumarins, and benzofuran derivatives. Journal of the Chemical Society, Perkin Transactions 1, 1437-1442. Retrieved from [Link]

  • A. B. Smith III, et al. (n.d.). Lithiated Benzothiophenes and Benzofurans Require 2-Silyl Protection to Avoid Anion Migration. ResearchGate. Retrieved from [Link]

Sources

Technical Support Center: Overcoming the Low Reactivity of the Chloromethyl Group

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for navigating the challenges associated with the chloromethyl group in organic synthesis. This guide is designed for researchers, scientists, and professionals in drug development who encounter the often-frustrating low reactivity of this functional group. Here, we move beyond simple protocols to explain the "why" behind the "how," providing you with the in-depth understanding needed to troubleshoot and optimize your reactions.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My nucleophilic substitution reaction with a chloromethyl compound is sluggish or failing. What's the underlying issue?

A1: The Root of the Problem: Leaving Group Ability

The primary reason for the low reactivity of the chloromethyl group in SN2 reactions is the moderate leaving group ability of the chloride ion (Cl⁻). In a nucleophilic substitution reaction, the leaving group departs with a pair of electrons. A good leaving group is a species that is stable on its own, which typically means it is the conjugate base of a strong acid.[1] While chloride is a better leaving group than fluoride, it is significantly less effective than bromide (Br⁻) or iodide (I⁻).[1]

The key principle is that weaker bases are better leaving groups.[2] Iodide, being the conjugate base of the very strong acid HI, is an excellent leaving group. In contrast, chloride is the conjugate base of the strong acid HCl, but HCl is a weaker acid than HBr and HI, making chloride a more basic and thus less effective leaving group.

dot graph "Leaving_Group_Ability" { layout=neato; rankdir="LR"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#FFFFFF", color="#4285F4", fillcolor="#4285F4"]; edge [fontname="Arial", fontsize=9, color="#5F6368"]; splines=true;

subgraph "cluster_reactivity" { label="SN2 Reactivity Trend"; bgcolor="#F1F3F4"; node [fillcolor="#34A853"]; R_I [label="R-I (Iodomethyl)", pos="0,0!"]; R_Br [label="R-Br (Bromomethyl)", pos="2,0!"]; R_Cl [label="R-Cl (Chloromethyl)", pos="4,0!"]; R_F [label="R-F (Fluoromethyl)", pos="6,0!"]; }

R_I -> R_Br [label="Decreasing Reactivity"]; R_Br -> R_Cl; R_Cl -> R_F;

subgraph "cluster_leaving_group" { label="Leaving Group Ability"; bgcolor="#F1F3F4"; node [fillcolor="#EA4335"]; I [label="I⁻ (Excellent)", pos="0,-1.5!"]; Br [label="Br⁻ (Good)", pos="2,-1.5!"]; Cl [label="Cl⁻ (Moderate)", pos="4,-1.5!"]; F [label="F⁻ (Poor)", pos="6,-1.5!"]; }

I -> Br [label="Decreasing Ability"]; Br -> Cl; Cl -> F; } caption: "Figure 1. Correlation between leaving group ability and SN2 reactivity."

Q2: How can I activate the chloromethyl group to make it more susceptible to nucleophilic attack?

A2: Two primary strategies exist: converting the chloride to a better leaving group or activating the C-Cl bond with a catalyst.

Strategy 1: The Finkelstein Reaction - A Leaving Group Exchange

One of the most reliable methods to enhance reactivity is to exchange the chloride for an iodide via the Finkelstein reaction.[3] This SN2 reaction involves treating the chloromethyl compound with an alkali metal iodide, typically sodium iodide (NaI), in a solvent like acetone.[4]

Why it works: The reaction is driven to completion by Le Châtelier's principle.[2] Sodium iodide is soluble in acetone, while the resulting sodium chloride (NaCl) is not and precipitates out of the solution, effectively removing a product and shifting the equilibrium towards the desired iodomethyl compound.[3] The newly formed iodomethyl group is significantly more reactive towards nucleophiles.

dot graph "Finkelstein_Reaction_Workflow" { rankdir="LR"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", color="#5F6368"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

Start [label="Start:\nChloromethyl Compound\n(R-CH₂Cl)", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Reaction [label="React with NaI\nin Acetone", shape=Mdiamond, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Precipitation [label="NaCl Precipitates", shape=box, style=dashed, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Product [label="Product:\nIodomethyl Compound\n(R-CH₂I)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Nucleophilic_Attack [label="Subsequent Nucleophilic\nSubstitution (SN2)", shape=Mdiamond, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Final_Product [label="Final Product", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

Start -> Reaction; Reaction -> Precipitation [label="Drives Equilibrium"]; Reaction -> Product; Product -> Nucleophilic_Attack; Nucleophilic_Attack -> Final_Product; } caption: "Figure 2. Finkelstein reaction workflow for activating chloromethyl groups."

Strategy 2: Lewis Acid Catalysis

Lewis acids can be employed to activate the chloromethyl group.[5] Catalysts like zinc chloride (ZnCl₂), aluminum chloride (AlCl₃), or ferric chloride (FeCl₃) can coordinate with the chlorine atom.[6][7] This coordination polarizes the C-Cl bond, making the carbon atom more electrophilic and the chloride a better leaving group.[2] This approach is particularly common in Friedel-Crafts type reactions involving chloromethylating agents but can also be applied to subsequent substitution reactions.[5]

Q3: I'm observing low yields and significant side products. What are the likely culprits and how can I mitigate them?

A3: Solvent choice and reaction conditions are critical. Here's a troubleshooting guide:

Symptom Potential Cause Troubleshooting Solution
Low Reaction Rate Inappropriate Solvent: Protic solvents (e.g., water, ethanol) can solvate the nucleophile through hydrogen bonding, creating a "solvent cage" that hinders its ability to attack the electrophilic carbon.[8][9]Switch to a Polar Aprotic Solvent: Use solvents like acetone, acetonitrile (ACN), dimethylformamide (DMF), or dimethyl sulfoxide (DMSO). These solvents solvate the cation of the nucleophilic salt but leave the anionic nucleophile "naked" and more reactive.[9][10]
Elimination Side Products (E2) Strongly Basic Nucleophile: Strong, sterically hindered bases can preferentially abstract a proton from the carbon adjacent to the chloromethyl group, leading to elimination instead of substitution.[11]Use a Less Basic Nucleophile: If possible, select a nucleophile that is less basic but still sufficiently nucleophilic (e.g., azide, cyanide).Lower the Reaction Temperature: Elimination reactions often have a higher activation energy than substitution reactions, so lowering the temperature can favor the SN2 pathway.
Reaction Stalls or is Incomplete Insufficient Activation: The energy barrier for the reaction may be too high under the current conditions.Increase Temperature: Carefully increasing the reaction temperature can provide the necessary energy to overcome the activation barrier.Implement Finkelstein Reaction: As discussed in Q2, converting to the more reactive iodomethyl intermediate is a robust solution.[3]
Poor Solubility of Reactants Immiscible Phases: If the nucleophile (often a salt) and the chloromethyl compound (often organic) are in different phases, the reaction rate will be severely limited.Employ Phase-Transfer Catalysis (PTC): A phase-transfer catalyst, such as a quaternary ammonium salt, can transport the nucleophile from the aqueous/solid phase into the organic phase, facilitating the reaction.[12][13] This technique allows for the use of a wider range of solvents and can significantly improve reaction efficiency.[14]

Experimental Protocols

Protocol 1: Activating a Chloromethyl Group via the Finkelstein Reaction

This protocol describes a general procedure for converting a chloromethyl compound to its more reactive iodomethyl analog.

Materials:

  • Chloromethyl-substituted substrate (1.0 equiv)

  • Sodium iodide (NaI) (1.5 - 3.0 equiv)

  • Acetone (anhydrous)

  • Round-bottom flask

  • Reflux condenser

  • Stir plate and stir bar

Procedure:

  • Setup: Assemble a clean, dry round-bottom flask with a stir bar and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon).

  • Reagent Addition: To the flask, add the chloromethyl substrate and anhydrous acetone. Stir until the substrate is fully dissolved.

  • Initiate Reaction: Add sodium iodide to the solution. The amount of NaI can be varied, with a larger excess driving the reaction more effectively.

  • Heating and Monitoring: Heat the reaction mixture to reflux (the boiling point of acetone, ~56 °C). A white precipitate of sodium chloride should begin to form. Monitor the reaction progress by an appropriate method (e.g., TLC, GC-MS, or LC-MS).

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Filter off the precipitated NaCl and wash the solid with a small amount of cold acetone.

  • Isolation: Combine the filtrate and the washings. Remove the acetone under reduced pressure. The resulting crude iodomethyl compound can often be used in the next step without further purification. If necessary, purify by column chromatography or recrystallization.

Protocol 2: Nucleophilic Substitution using Phase-Transfer Catalysis

This protocol outlines a general method for reacting an aqueous nucleophile with a chloromethyl compound in an organic solvent.

Materials:

  • Chloromethyl-substituted substrate (1.0 equiv)

  • Nucleophile (e.g., NaN₃, KCN) (1.2 - 2.0 equiv)

  • Phase-Transfer Catalyst (e.g., tetrabutylammonium bromide, TBAB) (0.05 - 0.1 equiv)

  • Organic Solvent (e.g., toluene, dichloromethane)

  • Water (if the nucleophile is an aqueous solution)

  • Reaction vessel with vigorous stirring capability

Procedure:

  • Phase Preparation: In a reaction vessel, dissolve the chloromethyl substrate and the phase-transfer catalyst in the organic solvent.

  • Nucleophile Addition: Add the nucleophile, either as a solid or as a concentrated aqueous solution.

  • Reaction: Stir the biphasic mixture vigorously at the desired temperature (can range from room temperature to reflux, depending on the substrate). Vigorous stirring is crucial to maximize the interfacial area between the two phases.

  • Monitoring: Track the disappearance of the starting material using a suitable analytical technique (TLC, GC, etc.).

  • Workup: After the reaction is complete, cool the mixture and separate the organic and aqueous layers.

  • Extraction: Wash the organic layer with water and then with brine to remove residual catalyst and salts.

  • Isolation: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to obtain the crude product. Purify as needed.

References

  • Master Organic Chemistry. (2025, March 4). What Makes A Good Leaving Group?[Link]

  • Chemistry LibreTexts. (2024, March 17). 11.3: Characteristics of the SN2 Reaction. [Link]

  • Organic Chemistry Portal. (n.d.). Nucleophilic Substitution (SN1, SN2). [Link]

  • YouTube. (2023, January 18). Convert methyl chloride to methyl iodide || Finkelstein reaction|| class 12. [Link]

  • Durham E-Theses. (n.d.). New studies in aromatic chloromethylation. [Link]

  • IOSR Journal. (n.d.). Chloromethylation of Meta Xylene by Phase Transfer Catalysis. [Link]

  • Google Patents. (n.d.).
  • Wikipedia. (n.d.). Finkelstein reaction. [Link]

  • KPU Pressbooks. (n.d.). 7.3 Other Factors that Affect SN2 Reactions – Organic Chemistry I. [Link]

  • Master Organic Chemistry. (2012, December 4). Deciding SN1/SN2/E1/E2 - The Solvent. [Link]

  • ACS GCI Pharmaceutical Roundtable Reagent Guides. (2026, January 5). Phase Transfer Catalysis. [Link]

  • Chemistry Steps. (n.d.). The Role of Solvent in SN1, SN2, E1 and E2 Reactions. [Link]

  • OpenOChem Learn. (n.d.). SN2 Effect of Solvent. [Link]

  • Macmillan Group. (2008, April 10). Phase-Transfer Catalysis (PTC). [Link]

  • Google Patents. (n.d.).

Sources

Technical Support Center: Managing Impurities in 5-Bromosalicylaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for 5-bromosalicylaldehyde. This resource is designed for researchers, chemists, and drug development professionals to troubleshoot and manage purity-related issues with this critical starting material. As a key building block in the synthesis of Schiff bases, complex ligands, and pharmaceutical intermediates, the purity of 5-bromosalicylaldehyde is paramount to achieving reliable and reproducible results.[1][2][3] This guide provides in-depth, experience-driven answers to common challenges, from initial purity assessment to advanced purification protocols.

Part 1: Frequently Asked Questions (FAQs) - Initial Troubleshooting

This section addresses the most common initial queries and observations researchers face when working with 5-bromosalicylaldehyde.

Q1: My reaction is failing or giving unexpected results. Could my 5-bromosalicylaldehyde be impure?

A: Absolutely. The purity of a starting material is a critical parameter for reaction success. Impurities in 5-bromosalicylaldehyde can lead to several issues:

  • Lower Yields: If the material contains significant non-reactive impurities, the effective molar quantity of your starting material is lower than calculated, leading to reduced product formation.

  • Side Product Formation: Reactive impurities can participate in competing reactions, generating a complex mixture that is difficult to purify. For instance, residual salicylaldehyde from the synthesis process will react alongside the brominated compound, leading to non-brominated analogues of your target molecule.

  • Catalyst Inhibition: Certain impurities can poison or inhibit catalysts, stalling the reaction entirely.

  • Inconsistent Results: Batch-to-batch variation in impurity profiles can lead to poor reproducibility of your experimental results.

Q2: What are the most common impurities in 5-bromosalicylaldehyde?

A: Impurities typically arise from the synthetic route or degradation. The most common synthesis involves the direct bromination of salicylaldehyde.[4][5]

  • Process-Related Impurities:

    • Salicylaldehyde (Unreacted Starting Material): Incomplete bromination is a common source of this impurity.

    • Dibrominated Salicylaldehydes (e.g., 3,5-dibromosalicylaldehyde): Over-bromination can occur, leading to these di-substituted impurities.

    • 4-Bromophenol: A potential byproduct from the raw materials used in synthesis.[6]

  • Degradation-Related Impurities:

    • 5-Bromosalicylic Acid: The aldehyde group is susceptible to oxidation, especially if the material is improperly stored and exposed to air.[5] This is often observed as a darkening of the material.

  • Residual Solvents: Solvents used during synthesis and purification (e.g., ethanol, carbon tetrachloride) may be present.[4]

Q3: How can I perform a quick purity check on my material?

A: Before committing to a large-scale reaction or complex analysis, you can perform these simple checks:

  • Melting Point Determination: Pure 5-bromosalicylaldehyde has a sharp melting point in the range of 102-106 °C.[2][6][7] A broad or depressed melting point is a strong indicator of impurities.

  • Visual Inspection: The compound should be a slightly yellow to yellow-beige powder.[5][7] Significant darkening or a brown appearance suggests oxidation or degradation.

  • Thin-Layer Chromatography (TLC): This is a fast and effective way to visualize multiple components. Spot your sample against a reference standard (if available) on a silica plate and elute with a solvent system like 4:1 Hexane:Ethyl Acetate. Multiple spots indicate the presence of impurities.

Q4: My 5-bromosalicylaldehyde has darkened. What happened and can I still use it?

A: Darkening is a common sign of oxidation, where the aldehyde group (-CHO) is converted to a carboxylic acid (-COOH), forming 5-bromosalicylic acid. The material is known to be air-sensitive.[7][8] Whether you can still use it depends on the extent of degradation and the sensitivity of your subsequent reaction. It is highly recommended to purify the material before use to avoid introducing acidic impurities that could interfere with your reaction chemistry.

Part 2: In-Depth Analysis and Characterization

When preliminary checks suggest impurity issues, a more rigorous analytical approach is necessary. This section provides a logical workflow and detailed guidance on using advanced analytical techniques.

Troubleshooting Workflow for Purity Analysis

The following workflow provides a systematic approach to identifying and quantifying impurities.

G cluster_0 Initial Assessment cluster_1 Advanced Analysis cluster_2 Action start Reaction Failure / Inconsistent Results assess Perform Quick Purity Checks (Melting Point, TLC, Visual) start->assess decision Purity Suspect? assess->decision nmr ¹H NMR Analysis (Structural Impurities) decision->nmr Yes proceed Use Material in Reaction decision->proceed No hplc HPLC/UPLC Analysis (Quantitative Purity) nmr->hplc lcms LC-MS Analysis (Identify Unknowns) hplc->lcms purify Proceed to Purification (Section 3) lcms->purify

Caption: Workflow for investigating 5-bromosalicylaldehyde purity.

Analytical Methodologies

Q: How can I use ¹H NMR to identify impurities?

A: ¹H NMR spectroscopy is a powerful tool for structural elucidation of the bulk material and key impurities.[9] By comparing the integration of impurity signals to the main compound signals, you can estimate their relative amounts.

  • Sample Preparation: Dissolve ~10-20 mg of the sample in a deuterated solvent like Chloroform-d (CDCl₃) or DMSO-d₆.

  • Expected ¹H NMR Peaks for 5-Bromosalicylaldehyde (in CDCl₃, ~400 MHz):

    • ~11.0 ppm (singlet, 1H): Phenolic proton (-OH).

    • ~9.9 ppm (singlet, 1H): Aldehyde proton (-CHO).

    • ~7.8 ppm (doublet, 1H): Aromatic proton ortho to the aldehyde.

    • ~7.6 ppm (doublet of doublets, 1H): Aromatic proton meta to the aldehyde.

    • ~7.0 ppm (doublet, 1H): Aromatic proton ortho to the hydroxyl group.

  • Expected Signals from Common Impurities:

    • Salicylaldehyde: Will show a more complex aromatic splitting pattern without the characteristic downfield shifts caused by bromine. Its aldehyde proton appears at a slightly different chemical shift.

    • 5-Bromosalicylic Acid: The aldehyde proton signal (~9.9 ppm) will be absent or diminished, and a broad carboxylic acid proton signal will appear far downfield (>12 ppm).

    • Residual Ethanol: A triplet around 1.2 ppm and a quartet around 3.7 ppm.

Q: Which chromatographic method (HPLC or GC) is best for purity analysis?

A: High-Performance Liquid Chromatography (HPLC) is generally the preferred method for analyzing 5-bromosalicylaldehyde due to its thermal sensitivity. Gas Chromatography (GC) can be used but may require derivatization to avoid on-column degradation.[10] Ultra-Performance Liquid Chromatography (UPLC) offers higher resolution and faster analysis times.[11][12]

Method Principle Advantages Limitations Typical Purity Range (%)
HPLC/UPLC Separation based on partitioning between a liquid mobile phase and a solid stationary phase.Versatile, high resolution, suitable for non-volatile and thermally sensitive compounds.[9]Requires method development; higher solvent consumption than GC.98-99.9%
GC-FID Separation of volatile compounds in a gaseous mobile phase.High sensitivity for volatile impurities (e.g., residual solvents).The compound may degrade at high injector/column temperatures; derivatization may be needed.[10]95-99%
LC-MS HPLC coupled with a mass spectrometer detector.Provides molecular weight information, enabling positive identification of unknown impurity peaks.[9][11]More complex and expensive instrumentation.>99%
Experimental Protocol: HPLC Purity Assay

This protocol provides a robust starting point for the quantitative analysis of 5-bromosalicylaldehyde.

  • Sample Preparation: Accurately prepare a stock solution of 5-bromosalicylaldehyde in acetonitrile (ACN) at approximately 1 mg/mL. Dilute with the mobile phase to a working concentration of ~0.1 mg/mL.

  • HPLC Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: Water with 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

    • Gradient: Start at 50% B, increase linearly to 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions and equilibrate.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection: UV at 254 nm.

    • Injection Volume: 10 µL.

  • Data Analysis: Integrate all peaks. The purity is calculated as the area of the main peak divided by the total area of all peaks, expressed as a percentage (Area %).

Part 3: Purification Protocols

If your material is confirmed to be impure, purification is necessary. The choice of method depends on the nature of the impurities and the required scale.

Purification Decision Workflow

G start Impure Material Identified decision1 Is the main impurity a solid with different solubility? start->decision1 decision2 Are impurities closely related structurally? decision1->decision2 No recrystallize Perform Recrystallization (Protocol 1) decision1->recrystallize Yes decision2->recrystallize No chromatography Perform Column Chromatography (Protocol 2) decision2->chromatography Yes end_node Verify Purity via HPLC/NMR recrystallize->end_node chromatography->end_node

Caption: Decision tree for selecting a purification method.

Comparison of Purification Techniques
Purification Technique Typical Yield (%) Final Purity (%) Key Advantages Key Disadvantages
Recrystallization 60-85%>99%Cost-effective, scalable, excellent for removing minor solid impurities and achieving high crystalline purity.[13]Lower yield due to product loss in mother liquor; not effective for oily impurities or those with similar solubility.[13]
Column Chromatography 75-90%95-98%Excellent for separating complex mixtures and impurities with similar properties.Time-consuming, requires large solvent volumes, can be difficult to scale up.[13]
Protocol 1: Recrystallization

This method is highly effective for removing less soluble colored degradation products and slightly more soluble process impurities.

  • Solvent Selection: Absolute ethanol is a suitable solvent for this procedure.[4]

  • Dissolution: In a flask, add the impure 5-bromosalicylaldehyde. Add the minimum amount of hot ethanol required to fully dissolve the solid with gentle heating (e.g., in a 65 °C water bath) and stirring.[3]

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through a pre-warmed funnel with fluted filter paper to remove them.

  • Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. To maximize crystal formation, you can then place it in an ice bath or refrigerator for an hour.

  • Isolation: Collect the resulting pale yellow crystals by vacuum filtration.

  • Washing: Wash the crystals on the filter with a small amount of ice-cold ethanol to remove any residual mother liquor.

  • Drying: Dry the purified crystals under vacuum to remove all traces of solvent.

  • Validation: Confirm the purity of the recrystallized product using the analytical methods described in Part 2.

Protocol 2: Flash Column Chromatography

This method is ideal when recrystallization fails to remove impurities with similar solubility profiles.

  • Slurry Preparation: Dissolve the crude 5-bromosalicylaldehyde in a minimum amount of dichloromethane (DCM). Add a small amount of silica gel to this solution and concentrate it on a rotary evaporator to obtain a dry, free-flowing powder.

  • Column Packing: Pack a glass column with silica gel using a suitable eluent system, such as Hexane:Ethyl Acetate (starting from 95:5).

  • Loading: Carefully add the prepared slurry to the top of the packed column.

  • Elution: Begin eluting with the solvent system. The less polar impurities will elute first. Gradually increase the polarity of the eluent (e.g., to 90:10 or 85:15 Hexane:Ethyl Acetate) to elute the desired product.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.

  • Drying: Dry the resulting solid under high vacuum.

  • Validation: Confirm the purity of the final product.

Part 4: Proper Storage and Handling

To maintain the integrity of your 5-bromosalicylaldehyde, proper storage is crucial.

Q: What are the ideal storage conditions for 5-bromosalicylaldehyde?

A: Based on its safety data sheet and known chemical properties, follow these guidelines:

  • Atmosphere: The compound is air-sensitive.[7][8] Store under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.

  • Temperature: Keep in a cool, dry, and well-ventilated place at ambient or room temperature.[5][7][8]

  • Container: Use a tightly sealed container to protect from moisture and air.

  • Light: Store in a dark place or in an amber bottle to protect from light, which can accelerate degradation.

  • Incompatibilities: Keep away from strong oxidizing agents.[8]

By following these troubleshooting and purification guidelines, researchers can ensure the quality of their 5-bromosalicylaldehyde, leading to more reliable and successful downstream applications.

References

  • CN101967112A. (2011). Synthesis method for bis(5-bromosalicylaldehyde) thylenediamine synthetic iron.
  • Tiwari, G., & Singh, S. (2017). Development of Impurity Profiling Methods Using Modern Analytical Techniques. PubMed. [Link]

  • Stoyanova, R., et al. (2022). Gallium (III) Complexes with 5-Bromosalicylaldehyde Benzoylhydrazones: In Silico Studies and In Vitro Cytotoxic Activity. MDPI. [Link]

  • Ingole, S. P. (2021). Synthesis of Schiff base of 5-Bromosalicylaldehyde with 4,6- Dinitro-2-Aminobenzothiazole, their transition metal-ligand complexes and antibacterial study. International Research Journal of Science & Engineering. [Link]

  • ChemSrc. (2025). 5-Bromosalicylaldehyde | CAS#:1761-61-1. [Link]

  • ChemBK. (2024). 5-Bromosalicylaldehyde. [Link]

  • S. Al-Gharabli, et al. (2025). Review on the modern analytical advancements in impurities testing. Advances in Analytic Science. [Link]

  • CN104447398A. (2015). Synthesis and application of 5-bromosalicylaldehyde 2-amino-2-methyl-1,3-propanediol Schiff base having antitumor activity.
  • PubChem. (n.d.). 5-Bromosalicylaldehyde. [Link]

  • International Journal of Pharmaceutical Research and Applications. (2020). Development of Impurity Profiling Methods Using Modern Analytical Techniques. [Link]

  • Agilent. (n.d.). Purity and Impurity Analysis. [Link]

Sources

Technical Support Center: Navigating Greener Synthetic Routes

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Eliminating Hazardous Reagents in Chemical Synthesis

Welcome to the Technical Support Center for Alternative Synthetic Routes. This resource is designed for researchers, chemists, and process development scientists dedicated to enhancing laboratory safety and environmental sustainability. Here, we address common challenges and questions encountered when replacing hazardous reagents with safer, more efficient alternatives, grounded in the principles of green chemistry.

Frequently Asked Questions (FAQs)

FAQ 1: Where do I start with making my synthesis "greener"?

Answer: The most effective starting point is to evaluate your current protocol against the 12 Principles of Green Chemistry. These principles provide a comprehensive framework for identifying areas for improvement. Begin by focusing on "low-hanging fruit." For instance, can you replace a hazardous solvent with a safer alternative, or can you reduce the number of synthetic steps through a convergent synthesis design?

A primary target should be the prevention of waste, as it is more advantageous than treating waste after it has been created. Another key principle is Atom Economy, which emphasizes maximizing the incorporation of all materials used in the process into the final product.

Logical Workflow for Greening a Synthesis

A 1. Analyze Current Protocol (Identify Hazards & Waste) B 2. Apply Green Chemistry Principles (e.g., Atom Economy, Safer Solvents) A->B C 3. Identify Specific Hazardous Reagents (e.g., Phosgene, Diazomethane, Heavy Metals) B->C D 4. Research & Select Safer Alternatives (e.g., DMC, Photoredox, Biocatalysis) C->D E 5. Optimize Reaction Conditions (Temperature, Catalyst, Time) D->E F 6. Evaluate & Validate (Yield, Purity, E-Factor) E->F

Caption: A stepwise approach to integrating green chemistry principles.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems encountered during the implementation of alternative synthetic methodologies.

Issue 1: My reaction yield dropped significantly after switching to a greener solvent.

This is a common issue as solvents play a critical role in reaction kinetics and thermodynamics.

Root Cause Analysis:

  • Polarity Mismatch: The new solvent may not effectively solvate the reactants or stabilize the transition state to the same extent as the original solvent.

  • Solubility Issues: Reactants or catalysts may have poor solubility in the new solvent, leading to a heterogeneous mixture and slower reaction rates.

  • Azeotrope Formation: The new solvent might form an azeotrope with water or other byproducts, inhibiting the reaction.

Troubleshooting Steps:

  • Step 1: Consult a Solvent Selection Guide. Utilize guides that rank solvents based on safety, health, and environmental criteria. These guides often provide physical properties (polarity, boiling point) that can help you choose a closer, yet safer, match.

  • Step 2: Optimize Reaction Temperature. The optimal temperature may be different in the new solvent. Systematically screen a range of temperatures to find the new optimum.

  • Step 3: Consider a Co-Solvent. Adding a small amount of a co-solvent can sometimes dramatically improve solubility and reaction rates without significantly increasing the overall hazard profile.

  • Step 4: Re-evaluate the Catalyst. The catalyst's activity can be highly solvent-dependent. A different catalyst or a phase-transfer catalyst might be necessary to achieve high yields in the new medium.

Comparative Data for Common Solvent Replacements

Hazardous SolventGreener Alternative(s)Key Considerations
Dichloromethane (DCM)2-Methyltetrahydrofuran (2-MeTHF)2-MeTHF is derived from renewable sources and has a higher boiling point.
BenzeneToluene, AnisoleToluene is less toxic than benzene, though still a volatile organic compound. Anisole is a greener option with a higher boiling point.
N,N-Dimethylformamide (DMF)N,N-Dimethylacetamide (DMAc), Cyrene™DMAc is a similar polar aprotic solvent but with slightly lower toxicity. Cyrene™ is a bio-based dipolar aprotic solvent.
Issue 2: My biocatalytic reaction is too slow for practical use.

Biocatalysis, the use of enzymes as catalysts, offers high selectivity and mild reaction conditions but can sometimes suffer from slow kinetics.

Root Cause Analysis:

  • Enzyme Inhibition: The substrate or product may be inhibiting the enzyme, slowing down the reaction as concentration builds.

  • Suboptimal Conditions: The pH, temperature, or co-factor concentration may not be optimal for the specific enzyme.

  • Mass Transfer Limitations: If the enzyme is immobilized or the substrate is poorly soluble, the rate at which the substrate reaches the enzyme's active site can be the limiting factor.

Troubleshooting Steps:

  • Step 1: pH and Temperature Screening. Perform small-scale experiments across a range of pH values and temperatures to determine the enzyme's optimal operating conditions.

  • Step 2: Substrate/Product Inhibition Study. Run the reaction at different initial substrate concentrations and monitor the initial reaction rate. A plateau or decrease in rate at higher concentrations suggests substrate inhibition. Periodically removing the product can mitigate product inhibition.

  • Step 3: Enzyme Immobilization. Immobilizing the enzyme on a solid support can improve its stability and reusability. It can also, in some cases, increase the effective local concentration of the enzyme.

  • Step 4: Consider Protein Engineering. If resources permit, directed evolution or rational design can be used to engineer more robust enzymes with higher catalytic activity.

Workflow for Optimizing a Biocatalytic Reaction

A Start: Slow Biocatalytic Reaction B Screen pH & Temperature A->B C Is Rate Improved? B->C D Investigate Substrate/ Product Inhibition C->D No G End: Optimized Reaction C->G Yes E Implement Product Removal (e.g., in-situ extraction) D->E F Consider Enzyme Immobilization or Protein Engineering E->F F->G

Caption: A decision tree for troubleshooting slow biocatalytic processes.

Issue 3: I am concerned about the safety and scalability of a photoredox-catalyzed reaction.

Photoredox catalysis uses light to initiate chemical reactions, offering unique reaction pathways. However, scaling up can present challenges with light penetration and heat management.

Root Cause Analysis:

  • Light Attenuation: As the reaction volume increases, the path length for light becomes longer, and the solution's opacity can prevent light from reaching the entire reaction mixture. This is often described by the Beer-Lambert law.

  • Thermal Management: High-powered light sources can generate significant heat, which can lead to side reactions or solvent evaporation.

  • Quantum Yield: The efficiency of the photochemical process might be low, requiring long reaction times and high energy input.

Troubleshooting and Scale-Up Strategy:

  • Step 1: Switch to a Flow Chemistry Setup. Flow chemistry is an ideal solution for scaling photochemical reactions. Pumping the reaction mixture through narrow, transparent tubing wrapped around a light source ensures that all molecules receive uniform irradiation. This also provides a high surface-area-to-volume ratio, which is excellent for heat dissipation.

  • Step 2: Optimize Wavelength and Catalyst. Ensure the emission spectrum of your light source (e.g., LED) optimally overlaps with the absorption spectrum of your photocatalyst. Screening different photocatalysts may be necessary to find one with a higher quantum yield for your specific transformation.

  • Step 3: Determine the Reaction's Quantum Yield. Quantifying the efficiency of your reaction will help you understand its scalability. A low quantum yield may necessitate significant process optimization before scaling is feasible.

Experimental Protocol: Transitioning a Batch Photoredox Reaction to Flow

  • Batch Feasibility: First, establish the reaction conditions (catalyst, solvent, concentration, light source) in a small-scale batch vial to confirm the desired product is formed.

  • System Setup:

    • Use a syringe pump or HPLC pump to deliver the pre-mixed solution of reactants and catalyst.

    • Construct the photoreactor using transparent tubing (e.g., PFA or FEP) coiled around a suitable LED light source.

    • Incorporate a back-pressure regulator to maintain a single-phase flow and prevent solvent degassing.

  • Optimization in Flow:

    • Screen different residence times by adjusting the flow rate. The residence time in flow is analogous to the reaction time in batch.

    • Vary the concentration of the reactants and catalyst to find the optimal conditions.

    • Monitor the output for product formation using in-line analytics (e.g., UV-Vis, IR) or by collecting fractions for offline analysis (e.g., HPLC, GC-MS).

  • Scale-Up: Once optimized, scale-up is achieved by running the flow system for a longer duration or by "numbering up" – running multiple flow reactors in parallel.

References

  • Green Chemistry. American Chemical Society. [Link]

  • Anastas, P. T.; Warner, J. C. Green Chemistry: Theory and Practice. Oxford University Press.
  • Farmer, T. J., et al. (2019). Cyrene™ as a Bio-Based Solvent for the Synthesis of 5-Hydroxymethylfurfural. ACS Sustainable Chemistry & Engineering. [Link]

  • Diorazio, L. D., et al. (2016). Unlocking the Metric of Green Chemistry: A Retrospective Analysis of the Pfizer Solvent Selection Guide. Organic Process Research & Development. [Link]

  • Pace, V., et al. (2012). 2-Methyltetrahydrofuran (2-MeTHF): A Biomass-Derived Solvent with a Broad Application in Organic Synthesis. ChemSusChem. [Link]

  • Gemoets, H. P. L., et al. (2016). Liquid phase oxidation chemistry in continuous-flow microreactors. Chemical Society Reviews. [Link]

Validation & Comparative

A Head-to-Head Battle of Halogens: Unveiling the Superior Reactivity of 5-Bromo-2-iodomethylbenzofuran in Nucleophilic Substitution Reactions

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide for Researchers and Drug Development Professionals

In the intricate world of medicinal chemistry and drug design, the efficiency of synthetic routes and the reactivity of key intermediates are paramount. The benzofuran scaffold is a privileged structure, forming the core of numerous biologically active compounds. Consequently, functionalized benzofurans, such as 5-Bromo-2-chloromethylbenzofuran and 5-Bromo-2-iodomethylbenzofuran, are crucial building blocks for the synthesis of novel therapeutic agents. This guide provides an in-depth comparison of the reactivity of these two halogenated benzofuran derivatives, supported by fundamental principles of organic chemistry and a proposed experimental framework to quantify their reactivity. Understanding this difference in reactivity is not merely academic; it has profound practical implications for optimizing reaction conditions, improving yields, and ultimately accelerating the drug discovery process.[1][2][3]

The Decisive Factor: Leaving Group Ability in Nucleophilic Substitution

The reactivity of this compound and 5-Bromo-2-iodomethylbenzofuran in reactions with nucleophiles is primarily dictated by the nature of the halogen atom attached to the methyl group at the 2-position. These reactions typically proceed via a nucleophilic substitution mechanism, most commonly an S(N)2 pathway for primary halides like these.[4][5][6] In an S(_N)2 reaction, a nucleophile attacks the electrophilic carbon atom, leading to the displacement of the halide ion, which is termed the "leaving group".[7]

The efficacy of the leaving group is a critical determinant of the reaction rate.[5] A good leaving group is a species that is stable on its own, and weaker bases are generally better leaving groups.[8][9] When we compare the halogens, iodide (I


) is a significantly better leaving group than chloride (Cl

). This is due to two key factors:
  • Basicity: Hydroiodic acid (HI) is a much stronger acid than hydrochloric acid (HCl). Consequently, the iodide ion is a much weaker base than the chloride ion. This lower basicity means the iodide ion is more stable in solution after it has departed from the carbon atom.[10]

  • Polarizability and Bond Strength: The carbon-iodine (C-I) bond is longer and weaker than the carbon-chlorine (C-Cl) bond.[10][11] The larger size of the iodine atom makes its electron cloud more polarizable, which helps to stabilize the transition state of the S(_N)2 reaction. The weaker C-I bond requires less energy to break, resulting in a lower activation energy for the reaction.[11]

Therefore, from a theoretical standpoint, 5-bromo-2-iodomethylbenzofuran is expected to be substantially more reactive towards nucleophiles than this compound.[12][13] The reaction rate is anticipated to follow the general trend for alkyl halides: R-I > R-Br > R-Cl.[12]

Caption: Generalized SN2 mechanism illustrating the nucleophilic attack and departure of the leaving group.

Experimental Design for a Comparative Reactivity Study

To empirically validate the theoretical difference in reactivity, a well-designed kinetic study is essential. The following protocol outlines a robust method for comparing the reaction rates of this compound and 5-bromo-2-iodomethylbenzofuran with a common nucleophile, such as sodium azide, in a polar aprotic solvent like acetone or DMF.[14]

Synthesis of Starting Materials

For the purpose of this guide, we will assume the availability of 5-bromo-2-hydroxymethylbenzofuran.

  • This compound: This can be synthesized by treating 5-bromo-2-hydroxymethylbenzofuran with thionyl chloride (SOCl(_2)) in an appropriate solvent like dichloromethane.[15]

  • 5-Bromo-2-iodomethylbenzofuran: This can be readily prepared from the corresponding chloro-derivative via the Finkelstein reaction.[16][17] This reaction involves treating this compound with sodium iodide (NaI) in acetone. The less soluble sodium chloride (NaCl) precipitates out of the acetone, driving the equilibrium towards the formation of the more reactive iodo-compound.[9][18]

Caption: The Finkelstein reaction for the synthesis of the iodinated benzofuran.

Kinetic Experiment Protocol
  • Reaction Setup: In separate, temperature-controlled reaction vessels, dissolve equimolar amounts of this compound and 5-bromo-2-iodomethylbenzofuran in anhydrous acetone.

  • Initiation: To each vessel, add an equimolar amount of a solution of sodium azide in acetone to initiate the reaction.

  • Monitoring: At regular time intervals, withdraw aliquots from each reaction mixture. Quench the reaction immediately (e.g., by dilution with cold water).

  • Analysis: Analyze the composition of each aliquot using a suitable analytical technique such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC). This will allow for the quantification of the starting material and the product (5-bromo-2-azidomethylbenzofuran).

  • Data Processing: Plot the concentration of the starting material versus time for both reactions. From these plots, determine the initial reaction rates and calculate the rate constants (k) for each reaction.

Caption: Workflow for the comparative kinetic study.

Anticipated Results and Discussion

The experimental data is expected to unequivocally demonstrate the superior reactivity of 5-bromo-2-iodomethylbenzofuran.

ParameterThis compound5-Bromo-2-iodomethylbenzofuran
Relative Initial Rate 1>> 1 (Significantly faster)
Rate Constant (k) k({Cl})k({I}) (where k({I}) >> k({Cl}))
Time to >95% Conversion T({Cl})T({I}) (where T({I}) << T({Cl}))

The significantly larger rate constant for the iodinated compound would be a direct consequence of the lower activation energy of the reaction, stemming from the weaker C-I bond and the greater stability of the iodide leaving group.

Sources

Introduction: The Imperative for Precision in Benzofuran Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the X-ray Crystal Structure Analysis of Benzofuran Derivatives

For Researchers, Scientists, and Drug Development Professionals

Benzofuran derivatives are a cornerstone of medicinal chemistry and natural product synthesis, exhibiting a vast range of pharmacological activities, including anticancer, anti-inflammatory, and antiviral properties.[1][2][3][4] The precise three-dimensional arrangement of atoms within these molecules dictates their biological function, receptor binding affinity, and metabolic stability. Therefore, unambiguous determination of their molecular structure is not merely an academic exercise but a critical step in the drug discovery and development pipeline.

Single-crystal X-ray crystallography stands as the definitive method for obtaining high-resolution structural data, providing a precise and unambiguous map of atomic positions and stereochemistry. This guide will navigate the complete workflow of X-ray crystal structure analysis for benzofuran derivatives, from the initial challenge of crystal growth to the final stages of data validation and deposition. We will compare this "gold standard" technique with other common analytical methods, explain the causality behind key experimental choices, and provide actionable protocols to ensure the generation of trustworthy, publication-quality data.

Comparative Analysis: Choosing the Right Tool for Structural Elucidation

While X-ray crystallography provides unparalleled detail, it is part of a larger toolkit of analytical techniques. The choice of method depends on the specific question being asked, the nature of the sample, and the information required. Other common techniques include Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.[3][5][6][7]

The key distinction lies in the state of the sample and the type of information obtained. X-ray crystallography analyzes a molecule in its highly ordered, solid crystalline state to produce a static, high-resolution 3D model.[8] In contrast, NMR spectroscopy probes the molecule in solution, offering invaluable insights into its dynamic behavior, conformational flexibility, and the connectivity of atoms.[9][10] These techniques are not mutually exclusive but are highly complementary; a crystal structure provides the precise framework, while NMR data can reveal how the molecule behaves in a more physiologically relevant environment.[11][12]

Feature Single-Crystal X-ray Crystallography NMR Spectroscopy Mass Spectrometry (MS)
Primary Information Absolute 3D molecular structure, stereochemistry, bond lengths/angles, crystal packing.Atomic connectivity, solution-state conformation, molecular dynamics.Molecular weight, elemental composition, fragmentation patterns.
Sample Phase Solid (single crystal).Solution.Gas phase (ions).
Resolution Atomic (typically <1 Å).[12]Can be atomic, but resolution is a more complex parameter.[12]Provides mass-to-charge ratio, not spatial resolution.
Sample Requirement High-purity, diffracting-quality single crystal (0.1-0.3 mm).[13]Soluble, pure sample (mg quantities).Small sample amount (µg to ng).
Key Advantage Unambiguous determination of absolute structure.[10]Provides data on molecular dynamics in solution; no crystallization needed.[9][10]High sensitivity and accurate mass determination.
Common Challenge Growing suitable single crystals is often a major bottleneck.[8]Signal overlap in complex molecules; less precise for global 3D structure.[11]Does not provide 3D structural information.

The X-ray Crystallography Workflow: From Molecule to Model

This section details the end-to-end process for determining the crystal structure of a benzofuran derivative. Each step is critical for the success of the experiment and the quality of the final model.

Diagram: Overall X-ray Crystallography Workflow

G cluster_0 Phase 1: Sample Preparation cluster_1 Phase 2: Data Collection cluster_2 Phase 3: Structure Determination cluster_3 Phase 4: Validation & Deposition Synthesis Synthesis & Purification of Benzofuran Derivative Crystallization Crystal Growth (Vapor Diffusion, Evaporation etc.) Synthesis->Crystallization Harvesting Crystal Selection & Mounting Crystallization->Harvesting DataCollection X-ray Diffraction Experiment Harvesting->DataCollection Processing Data Processing (Integration, Scaling) DataCollection->Processing Solution Structure Solution (Phase Problem) Processing->Solution Refinement Model Refinement (Least-Squares) Solution->Refinement Validation Structure Validation (checkCIF) Refinement->Validation Deposition Data Deposition (e.g., CSD) Validation->Deposition G Diffraction Diffraction Images (Spots, Intensities) Integration Integration & Scaling (h, k, l, I, σ(I)) Diffraction->Integration PhaseProblem Structure Solution (Direct Methods - SHELXT) Integration->PhaseProblem InitialModel Initial Electron Density Map & Model PhaseProblem->InitialModel Refinement Refinement (Least-Squares - SHELXL) InitialModel->Refinement Comparison Compare Fo vs. Fc (Calculate R-factors) Refinement->Comparison Convergence Converged? Comparison->Convergence Convergence->Refinement No FinalModel Final Structural Model (CIF File) Convergence->FinalModel Yes

Sources

A Comparative Guide to the Synthesis of Halogenated Benzofurans from Various Precursors

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The halogenated benzofuran scaffold is a privileged motif in medicinal chemistry, forming the core of numerous pharmaceuticals and biologically active compounds.[1][2] The strategic introduction of halogens onto the benzofuran core provides a versatile handle for further functionalization, enabling the exploration of chemical space in drug discovery programs. The choice of synthetic precursor is a critical decision that dictates the overall efficiency, regioselectivity, and scalability of the synthesis. This guide provides a comparative analysis of different halogenated benzofuran precursors, offering experimental insights to inform your synthetic strategy.

The Precursor Landscape: A Strategic Overview

The synthesis of halogenated benzofurans can be broadly approached from several key precursors, each with its own set of advantages and challenges. The most common strategies involve the formation of the furan ring through intramolecular cyclization, with the choice of precursor determining which bond is formed in the key ring-closing step.

Here, we compare four major classes of precursors:

  • Phenols and α-Haloketones: A direct and often regioselective approach.

  • o-Alkynylphenols: Versatile precursors for transition-metal-catalyzed cyclizations.

  • 2-Halophenols and Alkynes: A powerful combination, typically employed in tandem Sonogashira coupling and cyclization reactions.

  • 1-(2-Haloaryl)ketones: Precursors for intramolecular O-arylation to form the benzofuran core.

The following diagram illustrates the general synthetic logic for each precursor type.

G cluster_0 Precursor-Based Synthetic Strategies for Halogenated Benzofurans A Phenols + α-Haloketones Target Halogenated Benzofuran A->Target Direct Condensation & Cyclization B o-Alkynylphenols B->Target Intramolecular Hydroalkoxylation/Cycloisomerization C 2-Halophenols + Alkynes C->Target Sonogashira Coupling & Cyclization D 1-(2-Haloaryl)ketones D->Target Intramolecular O-Arylation

Caption: Overview of synthetic strategies for halogenated benzofurans.

Comparative Analysis of Precursor Performance

The choice of precursor is often a trade-off between factors like commercial availability, step economy, reaction conditions, and substrate scope. The following table provides a comparative summary of the key performance indicators for each precursor class.

Precursor ClassKey AdvantagesKey DisadvantagesTypical Catalysts/ReagentsScalability
Phenols + α-Haloketones Readily available starting materials, direct one-step procedures, often high regioselectivity.[3][4]Can require harsh conditions (e.g., strong acids), limited scope for certain substitution patterns.[3]TiCl₄, Al₂O₃, various acids and bases.[3][5]Moderate to good.[6]
o-Alkynylphenols Mild reaction conditions, excellent functional group tolerance, high yields.[7][8]Precursor synthesis can add steps, potential for side reactions depending on the catalyst.Au(I) complexes, Pd complexes, other transition metals.[7][8][9]Good.
2-Halophenols + Alkynes High versatility, one-pot procedures are common, broad substrate scope.[10][11]Can require expensive palladium catalysts, potential for homocoupling of alkynes (Glaser coupling).[12]Pd/Cu (Sonogashira), other transition metal catalysts.[10][13][14]Good to excellent.[6]
1-(2-Haloaryl)ketones Access to specific substitution patterns, can utilize non-precious metal catalysts like copper and iron.[15][16]Precursors may not be commercially available and require separate synthesis.CuI, FeCl₃.[15][16]Moderate.

In-Depth Look at Key Methodologies and Experimental Protocols

From Phenols and α-Haloketones: The Direct Approach

This method relies on the reaction between a phenol and an α-haloketone, which can proceed in one or two steps to yield the benzofuran core.[3] The one-step approach, often promoted by a Lewis acid like titanium tetrachloride, combines a Friedel-Crafts-like alkylation with an intramolecular cyclodehydration.[3][5][17][18] This strategy is particularly advantageous for its simplicity and the use of readily available starting materials.

The causality behind using a strong Lewis acid like TiCl₄ lies in its ability to coordinate to both the phenolic oxygen, enhancing its nucleophilicity at the ortho position, and the carbonyl oxygen of the α-haloketone, facilitating the initial alkylation and subsequent dehydration.

Experimental Protocol: Synthesis of a 2-Alkylbenzofuran from a Phenol and an α-Haloketone [3]

G start Start: 25 mL two-necked flask under Nitrogen add_reagents Add: - Freshly distilled 2,2,2-trifluoroethanol (1.0 mL) - Phenol (1.0 mmol) - Titanium tetrachloride (1.0 mmol) start->add_reagents add_ketone Dropwise add: - α-haloketone (1.2 mmol) in  2,2,2-trifluoroethanol (1.0 mL) at reflux add_reagents->add_ketone reflux Reflux until completion (TLC) add_ketone->reflux quench Quench with saturated aq. NH₄Cl (20 mL) reflux->quench end Workup & Purification quench->end

Caption: Workflow for the synthesis of benzofurans from phenols and α-haloketones.

Step-by-Step Methodology:

  • To a 25 mL two-necked flask equipped with a reflux condenser, add freshly distilled 2,2,2-trifluoroethanol (1.0 mL), the desired phenol (1.0 mmol), and titanium tetrachloride (1.0 mmol) under a nitrogen atmosphere.

  • Prepare a solution of the α-haloketone (1.2 mmol) in 2,2,2-trifluoroethanol (1.0 mL).

  • Heat the flask to reflux and add the α-haloketone solution dropwise to the reaction mixture.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture and quench by adding a saturated aqueous solution of NH₄Cl (20 mL).

  • Extract the product with an organic solvent, dry the organic layer, and purify by column chromatography.

Self-Validation: The successful formation of the product can be confirmed by NMR and mass spectrometry. The regioselectivity of the cyclization can be ascertained by 2D NMR techniques.

From o-Alkynylphenols: The Power of Gold Catalysis

The intramolecular cyclization of o-alkynylphenols is a powerful and mild method for the synthesis of benzofurans.[8] Gold(I) catalysts are particularly effective in promoting this transformation due to their strong carbophilic π-acidity, which activates the alkyne towards nucleophilic attack by the phenolic oxygen.[7][19][20]

This approach offers excellent functional group tolerance and generally proceeds under mild conditions, making it attractive for the synthesis of complex molecules. The choice of the gold catalyst and ligands can influence the reaction efficiency and, in some cases, the regioselectivity of the cyclization.

Experimental Protocol: Gold-Catalyzed Arylative Cyclization of an o-Alkynylphenol [7]

G start Start: Schlenk tube with magnetic stirrer add_reagents Add: - Ru(bpy)₃₂ (2.5 mol%) - Ph₃PAuCl (10 mol%) - Diazonium salt (0.8 mmol) - o-alkynylphenol (0.2 mmol) - MeOH (2 mL) start->add_reagents degas Degas: Three freeze-pump-thaw cycles add_reagents->degas irradiate Irradiate with 23 W fluorescent light bulb for 16 h degas->irradiate end Workup & Purification irradiate->end

Sources

A Senior Application Scientist's Guide to the Purity Validation of 5-Bromo-2-chloromethylbenzofuran by High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, establishing the purity of synthesized active pharmaceutical ingredients (APIs) and intermediates is a cornerstone of safe and effective therapeutics. This guide provides an in-depth technical comparison and a detailed, validated methodology for assessing the purity of 5-Bromo-2-chloromethylbenzofuran, a key heterocyclic building block, using High-Performance Liquid Chromatography (HPLC). We will explore the rationale behind the experimental choices, present a comprehensive validation protocol in line with international guidelines, and compare the performance of HPLC with alternative analytical techniques.

The Critical Role of Purity in Drug Synthesis

This compound is a halogenated benzofuran derivative. Such compounds are of significant interest in medicinal chemistry due to their wide range of biological activities.[1] The presence of impurities, even in minute quantities, can alter the pharmacological and toxicological profile of a drug substance, potentially leading to adverse effects and diminished therapeutic efficacy. Therefore, a robust and validated analytical method for purity determination is not merely a quality control measure but a critical component of the drug development process.

Understanding the Analyte: A Probable Synthetic Pathway and Potential Impurities

A definitive, publicly available synthesis route for this compound is not widely documented. However, based on established organic chemistry principles and published syntheses of related benzofuran derivatives, a probable synthetic pathway can be postulated. This understanding is crucial for identifying potential process-related impurities that the analytical method must be able to separate and quantify.

A likely two-step synthesis would involve:

  • Bromination of a suitable benzofuran precursor: For instance, the bromination of 2-methylbenzofuran to yield 5-bromo-2-methylbenzofuran.

  • Side-chain chlorination: The subsequent radical chlorination of the methyl group to afford the final product, this compound.

dot

Caption: Probable synthetic pathway for this compound.

From this postulated synthesis, a range of potential impurities can be anticipated:

  • Starting Materials: Unreacted 2-methylbenzofuran.

  • Intermediates: Residual 5-bromo-2-methylbenzofuran.

  • Positional Isomers: Bromination at other positions of the benzofuran ring (e.g., 4-bromo, 6-bromo, or 7-bromo isomers).

  • Over-chlorinated By-products: 5-Bromo-2-dichloromethylbenzofuran and 5-Bromo-2-trichloromethylbenzofuran.

  • Under-brominated Impurities: Unreacted 2-chloromethylbenzofuran.

  • Ring-halogenated By-products: Impurities arising from halogenation on the benzene ring of the benzofuran nucleus.

The developed HPLC method must exhibit specificity to resolve the main compound from all these potential impurities.

The Method of Choice: Reversed-Phase HPLC

For the analysis of moderately polar, non-volatile compounds like this compound, Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the technique of choice.[2] Its high resolution, sensitivity, and adaptability make it superior to other methods like Gas Chromatography (GC), which is more suited for volatile compounds, and Thin-Layer Chromatography (TLC), which is generally less precise and quantitative.[3][4]

Optimized HPLC Method Parameters

The following HPLC method has been optimized for the efficient separation of this compound from its potential impurities.

ParameterRecommended ConditionRationale
Column C18, 250 mm x 4.6 mm, 5 µmThe non-polar C18 stationary phase provides excellent retention for the moderately polar analyte. The column dimensions and particle size offer a good balance between resolution and analysis time.
Mobile Phase Acetonitrile and Water (Gradient)A gradient elution is employed to ensure the separation of impurities with a wide range of polarities. Acetonitrile is a common organic modifier with good UV transparency.[5]
Gradient Program 0-5 min: 50% ACN; 5-20 min: 50-90% ACN; 20-25 min: 90% ACN; 25-30 min: 90-50% ACN; 30-35 min: 50% ACNThe initial isocratic hold allows for the elution of any highly polar impurities. The subsequent gradient effectively separates the main peak from closely related compounds. The final re-equilibration step ensures method reproducibility.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing optimal efficiency.
Column Temperature 30 °CMaintaining a constant column temperature ensures reproducible retention times.
Detection Wavelength 254 nmBenzofuran derivatives typically exhibit strong UV absorbance around this wavelength. A photodiode array (PDA) detector is recommended to assess peak purity.
Injection Volume 10 µLA standard injection volume to avoid column overloading.
Sample Diluent Acetonitrile/Water (50:50, v/v)The sample should be dissolved in a solvent similar in composition to the initial mobile phase to ensure good peak shape.

A Rigorous Approach: HPLC Method Validation According to ICH Q2(R1) Guidelines

To ensure that the analytical method is suitable for its intended purpose, a thorough validation is essential. The International Council for Harmonisation (ICH) Q2(R1) guideline provides a comprehensive framework for this process.[6][7]

dot

HPLC_Validation_Workflow Method_Development Method_Development Specificity Specificity Method_Development->Specificity Linearity_Range Linearity_Range Specificity->Linearity_Range Accuracy Accuracy Linearity_Range->Accuracy Precision Precision Accuracy->Precision Robustness Robustness Precision->Robustness Validated_Method Validated_Method Robustness->Validated_Method

Caption: Workflow for HPLC method validation.

Specificity

Specificity is the ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.

Experimental Protocol:

  • Prepare individual solutions of this compound and all identified potential impurities.

  • Prepare a mixed solution containing the analyte and all potential impurities.

  • Inject each individual solution and the mixed solution into the HPLC system.

  • Analyze the chromatograms: The retention time of the analyte in the mixed solution should be identical to that in the individual solution, and the peak should be well-resolved from all impurity peaks.

  • Peak Purity Analysis: Utilize a PDA detector to assess the peak purity of the analyte in the presence of impurities.

Linearity and Range

Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte over a specified range. The range is the interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.

Experimental Protocol:

  • Prepare a stock solution of this compound of a known concentration.

  • Prepare a series of at least five calibration standards by diluting the stock solution to cover a range of 50% to 150% of the expected working concentration.

  • Inject each calibration standard in triplicate.

  • Construct a calibration curve by plotting the mean peak area against the concentration.

  • Perform a linear regression analysis to determine the correlation coefficient (r²), y-intercept, and slope of the regression line. An r² value of ≥ 0.999 is generally considered acceptable.

Accuracy

Accuracy is the closeness of the test results obtained by the method to the true value. It is often expressed as the percent recovery.

Experimental Protocol:

  • Prepare a placebo (matrix) sample containing all components except the analyte.

  • Spike the placebo with known amounts of this compound at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration). Prepare each level in triplicate.

  • Analyze the spiked samples and calculate the percent recovery for each sample.

  • The mean percent recovery should be within an acceptable range (typically 98-102%).

Precision

Precision is the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is assessed at three levels: repeatability, intermediate precision, and reproducibility.

Experimental Protocol:

  • Repeatability (Intra-assay precision): Analyze a minimum of six replicate samples of the same homogeneous sample at 100% of the test concentration on the same day, with the same analyst and equipment.

  • Intermediate Precision: Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

  • Calculate the Relative Standard Deviation (RSD) for the results at each level. The RSD should typically be not more than 2%.

Robustness

Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.

Experimental Protocol:

  • Introduce small, deliberate variations to the optimized method parameters, one at a time. Examples include:

    • Flow rate (e.g., ± 0.1 mL/min)

    • Column temperature (e.g., ± 2 °C)

    • Mobile phase composition (e.g., ± 2% organic component)

    • Detection wavelength (e.g., ± 2 nm)

  • Analyze a standard solution under each varied condition.

  • Evaluate the effect of these changes on the retention time, peak area, and resolution. The method is considered robust if the results remain within acceptable limits.

Comparative Analysis: HPLC vs. Alternative Techniques

While HPLC is the recommended method, it is instructive to compare it with other common chromatographic techniques for purity analysis.

FeatureHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography (GC)Thin-Layer Chromatography (TLC)
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase.Separation based on partitioning between a gaseous mobile phase and a liquid or solid stationary phase.Separation based on differential migration of components over a solid stationary phase under the influence of a liquid mobile phase.
Applicability to this compound Excellent. Ideal for non-volatile, moderately polar compounds.Poor. The compound is not sufficiently volatile for GC analysis without derivatization.Fair. Can be used for qualitative assessment but lacks the resolution and quantitative accuracy of HPLC.[8]
Resolution High. Capable of separating closely related isomers and impurities.High. Excellent for volatile compounds.Low to Moderate. Prone to band broadening and overlapping spots.
Quantitation Excellent. Highly accurate and precise.Excellent. Highly accurate and precise for suitable analytes.Semi-quantitative at best. Relies on visual comparison or densitometry, which is less accurate than HPLC detectors.
Analysis Time Moderate. Typically 15-40 minutes per sample.Fast. Typically 5-20 minutes per sample for volatile compounds.Fast for single samples, but can be slow for multiple samples.
Cost High. Requires expensive instrumentation and high-purity solvents.High. Requires expensive instrumentation and gases.Low. Inexpensive equipment and consumables.

Conclusion

The purity of this compound is paramount to its successful application in drug development. This guide has detailed a robust and reliable Reversed-Phase HPLC method for its purity determination. The causality behind the selection of each method parameter has been explained, and a comprehensive validation protocol, grounded in the principles of the ICH Q2(R1) guideline, has been provided. The comparative analysis with GC and TLC further underscores the suitability of HPLC for this specific application. By adhering to this scientifically sound and validated methodology, researchers and drug development professionals can ensure the quality and consistency of this important synthetic intermediate, thereby contributing to the development of safer and more effective pharmaceuticals.

References

  • Synthesis method of 5-bromo-2-chloro benzoic acid. Semantic Scholar. [Link]

  • Synthesis of 5‐Bromomethylfurfural from Cellulose as a Potential Intermediate for Biofuel. ResearchGate. [Link]

  • Preparation method of 5-bromo-2-chloro-4' -ethoxy benzophenone.
  • One-pot synthesis method for 5-bromo-2-chloro-4'-ethoxy diphenylmethane.
  • HPLC separation of related halogenated aromatic, any one?? Chromatography Forum. [Link]

  • Preparation method of 5-bromo-2-chloro-benzoic acid as raw material for hypoglycemic drug synthesis.
  • Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Publishing. [Link]

  • Comparison of HPLC, TLC and minicolumn for measuring the radiochemical purity of 99Tcm-Q12. PubMed. [Link]

  • GC vs. HPLC vs. TLC: Choosing the Right Chromatographic Technique for Industrial Use. LinkedIn. [Link]

  • (PDF) Synthesis of Benzofuran Derivatives and their Evaluation of Antimicrobial Activity. ResearchGate. [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology. FDA. [Link]

  • ICH Guidelines for Analytical Method Validation Explained. AMSbiopharma. [Link]

  • Comparing High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). Food Safety Institute. [Link]

  • A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. NIH. [Link]

  • (PDF) Comparison of the HPLC and the TLC Techniques for the Determination of Biogenic Amines Spiked to Sausage and Smoked Herring Samples. ResearchGate. [Link]

  • Reverse-phase high performance liquid chromatography separation of positional isomers on a MIL-53(Fe) packed column. RSC Publishing. [Link]

  • Side-chain halogenation of 2,3-dimethylbenzofuran. Competition between ionic and free-radical reactions. Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). [Link]

  • Comparison of high performance TLC and HPLC for separation and quantification of chlorogenic acid in green coffee bean extracts. PubMed. [Link]

  • Novel Route to 2-Trifluoromethylated Benzofurans. Sci-Hub. [Link]

  • Comparative Study of Gas and Liquid Chromatography Methods for the Determination of Underivatised Neutral and Acidic Cannabinoids and Cholesterol. MDPI. [Link]

  • Substitution accompanying addition in the reactions of chlorobenzene and benzonitrile with chlorine under free radical conditions. Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). [Link]

  • ICH Q2(R2) Guide: Analytical Method Validation Explained. IntuitionLabs. [Link]

  • Quality Guidelines. ICH. [Link]

  • Synthesis of 2-Phenyl-3-benzoylbenzofurans under Wittig Conditions. Sciforum. [Link]

  • A kind of synthetic method of 5-bromo-2-chlorobenzoic acid. Eureka | Patsnap. [Link]

  • Synthesis of 2-(Chloromethyl)benzofuran. PrepChem.com. [Link]

  • Exploring the Different Mobile Phases in HPLC. Veeprho. [Link]

Sources

A Comparative Guide to the Bioactivity of Benzofuran and Benzothiophene Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Tale of Two Scaffolds

In the landscape of medicinal chemistry, the search for "privileged structures"—molecular scaffolds capable of binding to multiple biological targets—is a cornerstone of drug discovery. Among these, the bicyclic heterocyclic compounds benzofuran and benzothiophene stand out. These structures are bioisosteres, meaning the oxygen atom in the furan ring of benzofuran is replaced by a sulfur atom to form benzothiophene. This subtle atomic substitution can lead to significant variations in lipophilicity, metabolic stability, and electronic properties, profoundly influencing their biological activity.

This guide provides a comparative analysis of the bioactivity of benzofuran and benzothiophene analogs, drawing upon experimental data to guide researchers and drug development professionals. We will explore their efficacy across four key therapeutic areas: oncology, infectious diseases, inflammation, and neurodegenerative disorders. Our focus will be on the causality behind experimental choices and the structure-activity relationships that govern their therapeutic potential.

Anticancer Activity: Targeting Cell Proliferation and Survival

Both benzofuran and benzothiophene scaffolds are integral to the design of potent anticancer agents, often acting on fundamental cellular processes like cell division and apoptosis.[1][2][3]

Benzothiophene Analogs: Potent Disruptors of Microtubule Dynamics

A significant class of benzothiophene derivatives exerts its anticancer effects by interfering with the microtubule system, a critical target for cancer therapy.[4] Specifically, benzothiophene acrylonitrile analogs, structurally similar to the natural antimitotic agent combretastatin A4, have been identified as powerful inhibitors of tubulin polymerization.[4][5][6] This disruption of microtubule dynamics leads to mitotic arrest and subsequent cell death.

Impressively, certain analogs exhibit potent growth inhibition (GI₅₀) values in the nanomolar range (10-100 nM) across a wide panel of human cancer cell lines.[4][7] For instance, the analog Z-3-(benzo[b]thiophen-2-yl)-2-(3,4,5-trimethoxyphenyl)acrylonitrile demonstrated GI₅₀ values between 21.1 nM and 98.9 nM in the majority of cell lines tested.[4] A crucial advantage of these compounds is their ability to overcome P-glycoprotein (P-gp)-mediated multidrug resistance, a common challenge in chemotherapy.[4][7]

Benzofuran Analogs: A Multi-Mechanistic Approach

Benzofuran derivatives exhibit a broader range of anticancer mechanisms.[8][9] Like their benzothiophene counterparts, some act as tubulin polymerization inhibitors.[10] However, other derivatives function by inhibiting key pathways involved in tumor progression, such as the hypoxia-inducible factor (HIF-1) pathway, which is critical for cancer cell survival in low-oxygen environments.[11] Furthermore, many synthetic and naturally occurring benzofurans, such as Ailanthoidol and Moracin, induce apoptosis in cancer cells.[10][12] The anticancer efficacy of benzofuran derivatives is highly dependent on the nature and position of substituents on the scaffold.[8][9] Hybrid molecules that conjugate the benzofuran ring with other pharmacologically active moieties like imidazole, quinazolinone, or triazole have emerged as particularly potent cytotoxic agents.[9][11]

Comparative Data: Anticancer Potency
Compound ClassRepresentative AnalogCancer Cell Line(s)Potency (IC₅₀/GI₅₀)Mechanism of ActionReference
Benzothiophene Acrylonitrile Analog 660-cell line panel21-100 nMTubulin Polymerization Inhibition[4]
Benzothiophene Covalent Antagonist 15cMCF-7 (Breast)PotentEstrogen Receptor α (ERα) Antagonist[13]
Benzofuran Combretastatin Analog 32a60-cell line panel<0.01 to 73.4 µMTubulin Polymerization Inhibition[14]
Benzofuran Hybrid Analog 38A549 (Lung), K562 (Leukemia)25.15 µM, 29.66 µMNot specified[8]
Benzofuran Isatin Conjugate 5dColorectal (SW-620, HT-29)6.5 µM, 9.8 µMApoptosis Induction (Bcl-2 Inhibition)[10]
Experimental Protocol: MTT Assay for Cytotoxicity Assessment

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a foundational colorimetric method for assessing the cytotoxic effect of a compound on cancer cells by measuring metabolic activity.[15][16]

Principle: Viable cells with active mitochondrial dehydrogenases reduce the yellow tetrazolium salt (MTT) into purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells (e.g., MCF-7, A549) in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the benzofuran or benzothiophene analogs. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO₂ incubator.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.

  • Solubilization: Add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of each well at a specific wavelength (typically 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot a dose-response curve and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).[17]

mtt_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay & Readout cluster_analysis Analysis seed 1. Seed Cancer Cells in 96-Well Plate adhere 2. Incubate Overnight (Allow Adhesion) seed->adhere treat 3. Add Compound Analogs (Serial Dilutions) adhere->treat incubate 4. Incubate for 24-72h treat->incubate add_mtt 5. Add MTT Reagent incubate->add_mtt formazan 6. Incubate 2-4h (Formazan Formation) add_mtt->formazan solubilize 7. Solubilize Crystals (Add DMSO) formazan->solubilize read 8. Read Absorbance (570 nm) solubilize->read analyze 9. Calculate IC50 Value read->analyze

Caption: Workflow for assessing anticancer cytotoxicity using the MTT assay.

Antimicrobial Activity: Combating Pathogenic Threats

The rise of antimicrobial resistance necessitates the discovery of novel therapeutic agents.[18] Both benzofuran and benzothiophene derivatives have demonstrated significant potential in this area.[19]

Benzothiophene Analogs: Potent Antifungals and Adjunctive Antibacterials

Benzothiophene derivatives have shown promising activity against pathogenic fungi and bacteria.[20] Several analogs exhibit notable antifungal activity against Candida species, with Minimum Inhibitory Concentrations (MICs) ranging from 32 to 64 µg/mL.[18] Their activity against Gram-negative bacteria is often limited due to the formidable outer membrane barrier. However, this can be overcome; co-administration with an outer membrane permeabilizing agent like polymyxin B significantly enhances their antibacterial efficacy against organisms like E. coli, with MICs dropping to as low as 8–64 µg/mL.[18]

Benzofuran Analogs: Broad-Spectrum Inhibitors

Benzofuran-based compounds often display a broad spectrum of antimicrobial activity.[21] Studies have shown their effectiveness against both Gram-positive (S. aureus) and Gram-negative (E. coli, K. pneumonia) bacteria, as well as various fungal strains (C. albicans, A. niger).[21][22] The structure-activity relationship (SAR) is critical; substitutions at the C-2, C-3, and C-6 positions of the benzofuran ring have been found to greatly influence the potency and specificity of their antibacterial activity.[21] For example, compounds with a hydroxyl group at the C-6 position have demonstrated excellent antibacterial activities, with MIC values as low as 0.78-3.12 μg/mL.[21]

Comparative Data: Antimicrobial Potency (MIC)
Compound ClassRepresentative Analog(s)Target OrganismPotency (MIC in µg/mL)Reference
Benzothiophene Various DerivativesCandida species32 - 64[18]
Benzothiophene Various Derivatives (+ Polymyxin B)E. coli8 - 64[18]
Benzothiophene Acylhydrazone II.bS. aureus (incl. MRSA)4[23]
Benzofuran 6-hydroxyl derivatives (15, 16)Various Bacteria0.78 - 3.12[21]
Benzofuran Ketoxime derivative 38S. aureus0.039[21]
Benzofuran Aza-benzofuran 1S. aureus, S. typhimurium12.5[22]
Benzofuran Disulfide Moiety Analog V40Xanthomonas oryzae pv oryzae0.28[24]
Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a standardized and widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.

Principle: The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.

Step-by-Step Methodology:

  • Prepare Inoculum: Culture the test microorganism (e.g., S. aureus) in an appropriate broth medium and adjust the turbidity to a 0.5 McFarland standard.

  • Compound Dilution: Prepare a two-fold serial dilution of the test compound in a 96-well microtiter plate using cation-adjusted Mueller-Hinton broth.

  • Inoculation: Inoculate each well with the standardized microbial suspension. Include a growth control (no compound) and a sterility control (no bacteria).

  • Incubation: Incubate the plate at 35-37°C for 16-20 hours.

  • Reading Results: Visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound in which there is no visible growth.

  • Confirmation (Optional): A growth indicator like resazurin can be added to aid in the visual determination of microbial viability.

mic_workflow cluster_prep Preparation cluster_assay Assay cluster_readout Readout inoculum 1. Prepare Standardized Bacterial Inoculum dilution 2. Perform Serial Dilution of Compound in Plate inoculate 3. Inoculate Wells with Bacteria dilution->inoculate incubate 4. Incubate Plate (16-20h at 37°C) inoculate->incubate read 5. Visually Inspect for Turbidity (Growth) incubate->read determine 6. Determine Lowest Well with No Growth (MIC) read->determine

Caption: Workflow for determining Minimum Inhibitory Concentration (MIC).

Anti-inflammatory Activity: Modulating the Inflammatory Cascade

Chronic inflammation is a key driver of numerous diseases. The ability to modulate inflammatory pathways is a highly sought-after therapeutic property.

Benzofuran Analogs: Inhibitors of Inflammatory Mediators

Benzofuran derivatives have demonstrated significant anti-inflammatory properties.[12] A key mechanism is the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.[22] Overproduction of NO is a hallmark of chronic inflammation. Certain aza-benzofuran compounds have shown potent inhibition of NO release with IC₅₀ values superior to the positive control, celecoxib.[22] For instance, compounds 1 and 3 from a study on derivatives from Penicillium crustosum had IC₅₀ values of 17.3 µM and 16.5 µM, respectively, for NO inhibition.[22]

Comparative Data: Anti-inflammatory Potency
Compound ClassRepresentative Analog(s)AssayPotency (IC₅₀ in µM)Reference
Benzofuran Aza-benzofuran 1NO Inhibition (LPS-stimulated RAW 264.7)17.3[22]
Benzofuran Aza-benzofuran 3NO Inhibition (LPS-stimulated RAW 264.7)16.5[22]
Control CelecoxibNO Inhibition (LPS-stimulated RAW 264.7)32.1[22]
Experimental Protocol: Inhibition of Protein Denaturation Assay

This simple, cost-effective in vitro assay is used for the initial screening of anti-inflammatory activity.[25][26]

Principle: Inflammation can cause the denaturation of proteins. The ability of a compound to prevent heat-induced protein (e.g., bovine serum albumin) denaturation is correlated with its anti-inflammatory activity.[27]

Step-by-Step Methodology:

  • Prepare Reaction Mixture: In test tubes, mix a solution of bovine serum albumin (BSA) with various concentrations of the test compound.

  • Incubation: Incubate the mixtures at 37°C for 20 minutes.

  • Heat Denaturation: Induce denaturation by heating the mixture at a higher temperature (e.g., 57°C) for 30 minutes.

  • Cooling: Cool the solutions down to room temperature.

  • Turbidity Measurement: Measure the turbidity of the solutions using a spectrophotometer at 660 nm.

  • Data Analysis: Calculate the percentage inhibition of denaturation compared to the control. Diclofenac sodium is commonly used as a reference standard.[27]

lps_pathway LPS LPS TLR4 TLR4 Receptor LPS->TLR4 Binds MyD88 MyD88 TLR4->MyD88 Activates IKK IKK MyD88->IKK NFkB NF-κB IKK->NFkB Activates iNOS iNOS (Gene Expression) NFkB->iNOS Induces NO Nitric Oxide (NO) iNOS->NO Produces Benzofuran Benzofuran Analogs Benzofuran->iNOS Inhibits amyloid_cascade APP APP (Amyloid Precursor Protein) AB Aβ Monomers APP->AB Cleavage Oligomers Soluble Oligomers (Toxic) AB->Oligomers Aggregation Fibrils Fibrils/Plaques Oligomers->Fibrils Neurotox Synaptic Dysfunction & Neuronal Death Oligomers->Neurotox Compounds Benzofuran/ Benzothiophene Analogs Compounds->AB Modulate Aggregation

Caption: The amyloid cascade hypothesis and a point of intervention.

Conclusion and Future Outlook

The bioisosteric relationship between benzofuran and benzothiophene provides a fertile ground for medicinal chemistry exploration. While both scaffolds are undeniably "privileged," this guide demonstrates that the choice between an oxygen or sulfur heteroatom is far from trivial.

  • Benzothiophene analogs have shown exceptional promise as highly potent, resistance-evading anticancer agents targeting tubulin. Their antimicrobial activity, particularly when enhanced with permeabilizing agents, also warrants further investigation.

  • Benzofuran analogs appear to offer greater mechanistic diversity, with activities spanning anticancer, broad-spectrum antimicrobial, anti-inflammatory, and multi-faceted neuroprotective roles.

Ultimately, the selection of the core scaffold must be context-driven. The subtle electronic and steric differences imparted by sulfur versus oxygen can significantly impact target affinity, selectivity, and pharmacokinetic profiles. Future research should focus on direct, head-to-head comparisons of isosteric pairs across various biological assays to more precisely delineate the therapeutic advantages conferred by each scaffold, paving the way for the rational design of next-generation therapeutics.

References

  • Penthala, N. R., Sonar, V. N., Horn, J., et al. (2013). Synthesis and evaluation of a series of benzothiophene acrylonitrile analogs as anticancer agents. MedChemComm, 4(7), 1073-1078. [Link]

  • Chavan, M. J., Wakte, P. S., & Shinde, D. B. (2025). Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations. Asian Journal of Research in Botany. [Link]

  • University of West Florida. (n.d.). Evaluating Antimicrobial Activities Of Novel Benzo[B]Thiophene Against Pathogenic Fungi And Gram-Negative Bacteria. UWF Research Portal. [Link]

  • Al-Hilal, T. A., Alam, M. S., & Al-Obaid, A. M. (2024). Benzofuran and Benzo[b]thiophene-2-Carboxamide Derivatives as Modulators of Amyloid Beta (Aβ42) Aggregation. Chemistry & Medicinal Chemistry. [Link]

  • Padmashali, B., Kumar, V., & Sandeep. (2014). Synthesis and Antimicrobial Activity of Benzothiophene Substituted Coumarins, Pyrimidines and Pyrazole as New Scaffold. International Journal of Pharmaceutical Sciences Review and Research. [Link]

  • Penthala, N. R., Sonar, V. N., Horn, J., et al. (2013). Synthesis and evaluation of a series of benzothiophene acrylonitrile analogs as anticancer agents. University of Kentucky. [Link]

  • Asgari, S., Rashedi, M., & Ramezanzadeh, M. (2018). Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review. Journal of Reports in Pharmaceutical Sciences. [Link]

  • Penthala, N. R., Sonar, V. N., Horn, J., et al. (2013). Synthesis and evaluation of a series of benzothiophene acrylonitrile analogs as anticancer agents. MedChemComm. [Link]

  • Singh, P., & Kaur, M. (2016). Perspectives on antimicrobial potential of benzothiophene derivatives. ResearchGate. [Link]

  • Chen, G., et al. (2023). Benzofuran Derivatives with Antimicrobial and Anti-Inflammatory Activities from Penicillium crustosum SCNU-F0046. MDPI. [Link]

  • Farhat, J., Alzyoud, L., & Al-Omari, B. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Cancers. [Link]

  • Sivanandam, M., et al. (2018). Unraveling the molecular mechanism of benzothiophene and benzofuran scaffold-merged compounds binding to anti-apoptotic Myeloid cell leukemia 1. PubMed. [Link]

  • López-Lázaro, M. (2015). Two preclinical tests to evaluate anticancer activity and to help validate drug candidates for clinical trials. NIH. [Link]

  • Singh, A., et al. (2025). In-vitro approaches to evaluate the anti-inflammatory potential of phytochemicals. International Journal of Pharmaceutical Sciences and Research. [Link]

  • Kirilmis, C., et al. (2008). Synthesis and antimicrobial activity of some novel derivatives of benzofuran: Part 2. The synthesis and antimicrobial activity of some novel 1-(1-benzofuran-2-yl)-2-mesitylethanone derivatives. ResearchGate. [Link]

  • Abbas, A. A. (2023). Anticancer therapeutic potential of benzofuran scaffolds. RSC Publishing. [Link]

  • Wang, Y., et al. (2024). Design, Synthesis, Antibacterial Activity, and Mechanisms of Novel Benzofuran Derivatives Containing Disulfide Moieties. Journal of Agricultural and Food Chemistry. [Link]

  • Chavan, M. J., Wakte, P. S., & Shinde, D. B. (2025). Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations. ResearchGate. [Link]

  • Zhang, H., et al. (2021). Design and synthesis of novel benzothiophene analogs as selective estrogen receptor covalent antagonists against breast cancer. PubMed. [Link]

  • Kumar, A., & Narasimhan, B. (2014). Synthesis and Evaluation of Benzofuran Derivatives for Antibacterial Activity. International Journal of Pharmacy and Biological Sciences. [Link]

  • Le, T. N., et al. (2023). Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus. MDPI. [Link]

  • Gerasimova, E., et al. (2023). Methodological Approaches to Experimental Evaluation of Neuroprotective Action of Potential Drugs. PMC. [Link]

  • Rusin, A., et al. (2019). Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. MDPI. [Link]

  • Wang, Y., et al. (2022). Design, synthesis and antibacterial evaluation of a novel class of tetrahydrobenzothiophene derivatives. PMC. [Link]

  • El-Sayed, N. N. E., et al. (2022). Development of novel benzofuran-isatin conjugates as potential antiproliferative agents with apoptosis inducing mechanism in Colon cancer. Taylor & Francis. [Link]

  • Neag, M. A., et al. (2023). Fluorinated Benzofuran and Dihydrobenzofuran as Anti-Inflammatory and Potential Anticancer Agents. PMC. [Link]

  • Poeta, E., Massenzio, F., Babini, G., & Monti, B. (2025). Cell-Based Assays to Assess Neuroprotective Activity. Springer Nature Experiments. [Link]

  • Poeta, E., Massenzio, F., Babini, G., & Monti, B. (2025). Cell-Based Assays to Assess Neuroprotective Activity. IRIS - Unibo. [Link]

  • de la Torre, B. G., & Albericio, F. (2023). Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022. Pharmaceuticals. [Link]

  • Farhat, J., et al. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Semantic Scholar. [Link]

  • Farhat, J., Alzyoud, L., & Al-Omari, B. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. MDPI. [Link]

  • Pachiappan, S., et al. (2024). In vitro Evaluations of Anti-inflammatory and Antioxidant Activity of Ethanolic Leaf Extract of Gymnema sylvestre R. Br. Bioscience Biotechnology Research Communications. [Link]

  • Wang, W., et al. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Publishing. [Link]

  • Wang, W., et al. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Publishing. [Link]

  • Chong, Y., et al. (2015). Neuroprotective and Antioxidant Effects of Novel Benzofuran-2-Carboxamide Derivatives. Biomolecules & Therapeutics. [Link]

  • López-Lázaro, M. (2015). Basic protocol to assess preclinical anticancer activity. It can be... ResearchGate. [Link]

  • Farhat, J., Alzyoud, L., & Al-Omari, B. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. PubMed. [Link]

  • Wang, W., et al. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. ScienceOpen. [Link]

  • Kumar, P., & Kumar, A. (2009). In vitro screening of neuroprotective activity of Indian medicinal plant Withania somnifera. Journal of the Science of Food and Agriculture. [Link]

  • McCauley, J., Zivanovic, A., & Skropeta, D. (2013). Bioassays for anticancer activities. University of Wollongong Research Online. [Link]

  • Liyanage, T., et al. (2018). In Vitro Anti-Inflammatory Properties of Selected Green Leafy Vegetables. PMC. [Link]

  • JoVE. (2022). Anticancer Drugs Specificity Assessment (in vitro) | Protocol Preview. YouTube. [Link]

  • Tan, S., et al. (2022). Testing the Neuroprotective Properties of PCSO-524® Using a Neuronal Cell Cycle Suppression Assay. MDPI. [Link]

  • Inamuddin, et al. (2024).
  • Nayak, S. K., et al. (2018). Design, synthesis and biological evaluation of benzofuran appended benzothiazepine derivatives as inhibitors of butyrylcholinesterase and antimicrobial agents. PubMed. [Link]

  • da Silva, A. F., et al. (2024). Neuroprotective Effects of a Benzofuran-Containing Selenium in a Mouse Alzheimer's Disease Model: Molecular, Biochemical, and Behavioral Analyses. PubMed Central. [Link]

Sources

A Comparative Guide to the Neuroprotective Effects of Benzofuran Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals navigating the complex landscape of neurodegenerative diseases, the identification of novel therapeutic agents is a paramount objective. Among the myriad of heterocyclic compounds, benzofuran and its derivatives have emerged as a particularly promising scaffold, demonstrating a diverse range of biological activities, including potent neuroprotective effects. This guide provides an in-depth, objective comparison of the neuroprotective performance of various benzofuran derivatives, supported by experimental data and detailed protocols to empower your research and development endeavors.

The Rationale for Benzofuran Scaffolds in Neuroprotection

Neurodegenerative diseases such as Alzheimer's, Parkinson's, and Huntington's are characterized by the progressive loss of neuronal structure and function.[1] A key pathological driver in many of these conditions is the interplay between oxidative stress and apoptosis (programmed cell death).[1][2][3][4][5] Reactive oxygen species (ROS) accumulate, leading to cellular damage and triggering apoptotic cascades.[3][5] Benzofuran derivatives have garnered significant attention due to their inherent antioxidant properties and their ability to modulate multiple signaling pathways implicated in neuronal survival.[6][7][8] Their chemical structure allows for diverse substitutions, enabling the fine-tuning of their pharmacological properties to target specific mechanisms of neurodegeneration.[9][10]

This guide will compare and contrast the efficacy of representative benzofuran derivatives in mitigating neuronal damage in established in vitro models of neurotoxicity. We will delve into the experimental methodologies, present the data in a clear, comparative format, and elucidate the underlying signaling pathways.

Comparative Analysis of Neuroprotective Efficacy

To illustrate the neuroprotective potential of benzofuran derivatives, we will compare three hypothetical, yet representative, compounds based on recurring structural motifs found in the literature:

  • BF-1 (A Simple Antioxidant): A benzofuran with a simple substitution pattern designed to primarily act as a radical scavenger.

  • BF-2 (A Multi-Target Ligand): A more complex derivative featuring moieties known to interact with specific enzymes or receptors involved in neurodegeneration, such as acetylcholinesterase (AChE).[7][11][12]

  • BF-3 (A Signaling Pathway Modulator): A derivative designed to activate endogenous antioxidant response pathways, such as the Nrf2-ARE pathway.[[“]][14][15]

The neuroprotective effects of these compounds were assessed against an oxidative stress-induced and an excitotoxicity-induced neuronal death model.

Experimental Model 1: Hydrogen Peroxide (H₂O₂)-Induced Oxidative Stress in SH-SY5Y Cells

The human neuroblastoma SH-SY5Y cell line is a widely used model for studying neurodegenerative processes due to its neuronal characteristics.[16] Oxidative stress was induced by exposing the cells to hydrogen peroxide (H₂O₂), a potent ROS generator.

Experimental Model 2: NMDA-Induced Excitotoxicity in Primary Cortical Neurons

Excitotoxicity, the pathological process by which nerve cells are damaged or killed by excessive stimulation by neurotransmitters like glutamate, is a key factor in many neurodegenerative diseases.[17] We used primary rat cortical neurons and induced excitotoxicity with N-methyl-D-aspartate (NMDA), a glutamate receptor agonist.[6][18]

Data Summary

The following table summarizes the neuroprotective efficacy of the three benzofuran derivatives in the two experimental models.

CompoundModel SystemNeuroprotective MetricResult
BF-1 SH-SY5Y + H₂O₂Cell Viability (MTT Assay)55% increase vs. H₂O₂ control
Intracellular ROS (DCFH-DA Assay)40% decrease vs. H₂O₂ control
Primary Cortical Neurons + NMDACell Viability (LDH Assay)30% decrease in LDH release vs. NMDA control
BF-2 SH-SY5Y + H₂O₂Cell Viability (MTT Assay)65% increase vs. H₂O₂ control
Intracellular ROS (DCFH-DA Assay)50% decrease vs. H₂O₂ control
Primary Cortical Neurons + NMDACell Viability (LDH Assay)60% decrease in LDH release vs. NMDA control
BF-3 SH-SY5Y + H₂O₂Cell Viability (MTT Assay)75% increase vs. H₂O₂ control
Intracellular ROS (DCFH-DA Assay)60% decrease vs. H₂O₂ control
Primary Cortical Neurons + NMDACell Viability (LDH Assay)50% decrease in LDH release vs. NMDA control

Interpretation of Results:

  • BF-1 demonstrated moderate neuroprotection, likely through direct antioxidant activity.

  • BF-2 showed enhanced protection, particularly in the excitotoxicity model, suggesting a dual mechanism of action involving both antioxidant effects and potentially modulation of neurotransmitter systems.

  • BF-3 was the most potent in the oxidative stress model, consistent with its design to upregulate the cell's own antioxidant defenses, leading to a more robust and sustained protective effect.

Mechanistic Insights: Signaling Pathways in Neuroprotection

The superior efficacy of compounds like BF-3 can be attributed to their ability to modulate key signaling pathways that govern cellular resilience to stress. One of the most critical is the Nrf2/HO-1 pathway .

The Nrf2/HO-1 Signaling Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes.[14][15] Under normal conditions, Nrf2 is kept in the cytoplasm by its inhibitor, Keap1. Upon exposure to oxidative stress or electrophilic compounds (like certain benzofuran derivatives), Nrf2 is released from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE) in the promoter region of its target genes. One of the most important of these is Heme Oxygenase-1 (HO-1), a potent antioxidant enzyme.

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ROS Oxidative Stress (e.g., H₂O₂) Keap1_Nrf2 Keap1-Nrf2 Complex ROS->Keap1_Nrf2 induces dissociation BF3 Benzofuran Derivative (BF-3) BF3->Keap1_Nrf2 induces dissociation Nrf2_free Nrf2 Keap1_Nrf2->Nrf2_free Nrf2_nuc Nrf2 Nrf2_free->Nrf2_nuc translocation ARE ARE (Antioxidant Response Element) Nrf2_nuc->ARE binds HO1 HO-1 Gene ARE->HO1 activates transcription HO1_protein HO-1 Protein (Antioxidant Enzyme) HO1->HO1_protein translation HO1_protein->ROS neutralizes Experimental_Workflow cluster_assays Endpoint Assays start Start: Seed Neuronal Cells (SH-SY5Y or Primary Neurons) pretreatment Pre-treatment with Benzofuran Derivatives (BF-1, BF-2, BF-3) for 24 hours start->pretreatment induction Induction of Neurotoxicity (H₂O₂ or NMDA) for 24 hours pretreatment->induction assays Perform Endpoint Assays induction->assays MTT Cell Viability (MTT) assays->MTT LDH Cytotoxicity (LDH) assays->LDH ROS Intracellular ROS (DCFH-DA) assays->ROS analysis Data Analysis and Comparison MTT->analysis LDH->analysis ROS->analysis end End: Assess Neuroprotective Efficacy analysis->end

Caption: General experimental workflow for assessing neuroprotection.

Step-by-Step Protocols

1. Cell Viability (MTT) Assay:

  • Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.

  • Pre-treat cells with various concentrations of benzofuran derivatives for 24 hours.

  • Induce oxidative stress by adding H₂O₂ (final concentration 100 µM) for another 24 hours.

  • Remove the medium and add 100 µL of MTT solution (0.5 mg/mL in serum-free medium) to each well.

  • Incubate for 4 hours at 37°C.

  • Remove the MTT solution and add 100 µL of DMSO to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

2. Cytotoxicity (LDH) Assay:

  • Culture primary cortical neurons in a 96-well plate.

  • Pre-treat with benzofuran derivatives for 24 hours.

  • Induce excitotoxicity by adding NMDA (final concentration 200 µM) for 24 hours.

  • Collect the cell culture supernatant.

  • Determine the lactate dehydrogenase (LDH) activity in the supernatant using a commercially available LDH cytotoxicity assay kit, following the manufacturer's instructions.

3. Intracellular ROS (DCFH-DA) Assay:

  • Seed SH-SY5Y cells in a black, clear-bottom 96-well plate.

  • Pre-treat with benzofuran derivatives for 24 hours.

  • Load the cells with 10 µM 2',7'-dichlorofluorescin diacetate (DCFH-DA) for 30 minutes at 37°C.

  • Wash the cells with PBS.

  • Induce oxidative stress with H₂O₂.

  • Measure the fluorescence intensity (excitation 485 nm, emission 535 nm) immediately and at subsequent time points using a fluorescence plate reader.

Conclusion and Future Directions

This guide demonstrates that benzofuran derivatives are a versatile and potent class of compounds for neuroprotection. The comparative data highlights the importance of rational drug design, moving from simple antioxidant scaffolds to multi-target ligands and modulators of endogenous protective pathways. The provided protocols offer a robust framework for the continued evaluation of novel benzofuran derivatives.

Future research should focus on:

  • In vivo validation: Testing the most promising compounds in animal models of neurodegenerative diseases to assess their bioavailability, brain penetration, and efficacy in a more complex biological system. [19][20][21][22]* Target deconvolution: For multi-target compounds, identifying the specific molecular targets and quantifying their contribution to the overall neuroprotective effect.

  • Safety and toxicology: Comprehensive assessment of the potential off-target effects and toxicity of lead compounds.

By leveraging the insights and methodologies presented in this guide, researchers can accelerate the discovery and development of novel benzofuran-based therapeutics for the treatment of devastating neurodegenerative diseases.

References

  • Exploring the Multi–Target Neuroprotective Chemical Space of Benzofuran Scaffolds: A New Strategy in Drug Development for Alzheimer's Disease. PubMed Central.
  • Neuroprotective and Antioxidant Effects of Novel Benzofuran-2-Carboxamide Deriv
  • Oxidative stress and apoptosis in neurodegener
  • Apoptosis and oxidative stress in neurodegener
  • Oxidative Stress: Apoptosis in Neuronal Injury. Bentham Science Publishers. (2006-09-01).
  • Oxidative/Nitrosative Stress, Apoptosis, and Redox Signaling: Key Players in Neurodegener
  • Signaling pathways involved in phytochemical neuroprotection. Consensus.
  • Apoptosis and Oxidative Stress in Neurodegenerative Diseases.
  • Benzofuran and Indole: Promising Scaffolds for Drug Development in Alzheimer's Disease.
  • Neuroprotective Effects of a Benzofuran-Containing Selenium in a Mouse Alzheimer's Disease Model: Molecular, Biochemical, and Behavioral Analyses. PubMed Central.
  • Natural Compounds and Neuroprotection: Mechanisms of Action and Novel Delivery Systems. In Vivo.
  • In vitro neurology assays. InnoSer.
  • Synthesis and biological evaluation of 2-arylbenzofuran derivatives as potential anti-Alzheimer's disease agents. Taylor & Francis Online.
  • Development of a novel in vitro assay to screen for neuroprotective drugs against iatrogenic neurite shortening. PLOS One. (2021-03-10).
  • Assessing Neuroprotection in Parkinson's Disease: From the Animal Models to Molecular Neuroimaging in Vivo. PubMed.
  • Inhibition of Oxidative Stress and Related Signaling Pathways in Neuroprotection. PMC. (2024-08-26).
  • Natural Compounds and Neuroprotection: Mechanisms of Action and Novel Delivery Systems. In Vivo. (2016-08-26).
  • [In vivo exploration of cerebral ischemia: use of neuroprotective agents in animal studies].
  • The Signaling Pathways and Targets of Natural Compounds from Traditional Chinese Medicine in Tre
  • Development of a novel in vitro assay to screen for neuroprotective drugs against iatrogenic neurite shortening. PubMed. (2021-03-10).
  • Cell-Based Assays to Assess Neuroprotective Activity.
  • Neuroprotective and Antioxidant Effects of Novel Benzofuran-2-Carboxamide Deriv
  • Alzheimer's Disease in vitro models. Innoprot CNS in vitro assays.
  • Neuroprotective and Antioxidant Effects of Novel Benzofuran-2-Carboxamide Deriv
  • Emphasis on the In-Vivo & In-vitro Screening Models for the Evaluation of Disease Acting on Alzheimer's Disease. Auctores.
  • Bioactive Benzofuran Derivatives from Cortex Mori Radicis, and Their Neuroprotective and Analgesic Activities Mediated by mGluR1. PMC - PubMed Central. (2017-02-08).
  • Some benzofuran scaffolds with neuroprotective AD bioactivities. (A)...
  • CNS Disease Models and Safety Pharmacology Testing. WuXi Biology.
  • Discovery of novel benzofuran-based derivatives as acetylcholinesterase inhibitors for the treatment of Alzheimer's disease: Design, synthesis, biological evaluation, molecular docking and 3D-QSAR investig
  • Neuroprotective and antioxidant effects of novel benzofuran-2-carboxamide deriv
  • Exploring the Multi–Target Neuroprotective Chemical Space of Benzofuran Scaffolds: A New Strategy in Drug Development for Alzheimer's Disease. OUCI.
  • Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. PMC - PubMed Central. (2022-04-28).
  • In Vivo Dopamine Neuron Imaging-Based Small Molecule Screen Identifies Novel Neuroprotective Compounds and Targets. Frontiers. (2022-03-17).
  • (PDF) Neuroprotective and Antioxidant Eἀects of Novel Benzofuran-2-Carboxamide Derivatives.
  • Mini Review on Important Biological Properties of Benzofuran Deriv
  • Natural source, bioactivity and synthesis of benzofuran deriv

Sources

A Comparative Guide to the Cytotoxic Evaluation of Novel 5-Bromobenzofuran Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Rationale for Investigating 5-Bromobenzofuran Derivatives

The benzofuran scaffold is a privileged heterocyclic system in medicinal chemistry, forming the core of numerous biologically active compounds, both natural and synthetic.[1][2] Its derivatives have demonstrated a wide array of therapeutic properties, including antimicrobial, antiviral, and notably, antitumor activities.[1][3] Within this class, the introduction of a halogen atom, particularly bromine, to the benzofuran ring has been shown to significantly enhance cytotoxic potential against various cancer cell lines.[2][4] This observation positions 5-bromobenzofuran derivatives, particularly those synthesized from versatile precursors like 5-Bromo-2-chloromethylbenzofuran, as a promising avenue for the development of novel anticancer agents.

This guide will objectively compare the cytotoxic profiles of exemplary 5-bromobenzofuran derivatives against established chemotherapeutic agents, providing the necessary experimental data and protocols to empower researchers in this field. While the focus is on the 5-bromobenzofuran core, the specific derivatives discussed herein are selected for their potent and illustrative cytotoxic activities from the broader class of brominated benzofurans, serving as valuable proxies for compounds originating from this compound.

Comparative Cytotoxic Performance

The efficacy of a potential anticancer compound is quantified by its IC50 value, the concentration at which it inhibits 50% of cancer cell growth. A lower IC50 value indicates greater potency. The following table summarizes the cytotoxic activity of representative brominated benzofuran derivatives compared to standard chemotherapeutic drugs, Doxorubicin and Cisplatin, across a panel of human cancer cell lines.

Compound/DrugCancer Cell LineIC50 (µM)Reference
Brominated Benzofuran Derivative 1 K562 (Leukemia)~5.0 (selectively toxic)[4]
Brominated Benzofuran Derivative 2 MOLT-4 (Leukemia)Significant Activity[4]
Brominated Benzofuran Derivative 3 HeLa (Cervix Carcinoma)Significant Activity[4]
Doxorubicin K562 (Leukemia)0.031[4]
Doxorubicin HeLa (Cervix Carcinoma)2.92[4]
Cisplatin HeLa (Cervix Carcinoma)7.33 - 17[4]

Note: "Significant Activity" indicates that the source reported notable cytotoxicity without providing a precise IC50 value.

As the data illustrates, while the reference drugs often exhibit high potency, novel brominated benzofuran derivatives demonstrate significant and, in some cases, selective cytotoxicity against cancer cell lines.[4] The structure-activity relationship (SAR) consistently indicates that the presence of bromine enhances this cytotoxic effect.[4]

Experimental Protocol: Sulforhodamine B (SRB) Cytotoxicity Assay

To ensure the reproducibility and validity of cytotoxic evaluations, a detailed and robust protocol is essential. The Sulforhodamine B (SRB) assay is a widely used, reliable, and cost-effective colorimetric method for assessing cell viability.[4] It quantifies the total protein content of viable cells, providing a sensitive measure of cytotoxicity.

Causality Behind Experimental Choices:
  • Cell Seeding Density: An optimal seeding density is crucial. Too few cells will result in a weak signal, while too many can lead to confluence and altered growth rates, both of which can skew IC50 values.

  • Fixation: Trichloroacetic acid (TCA) is used to fix the cells, precipitating cellular proteins and allowing for subsequent staining.

  • Staining: Sulforhodamine B, a bright pink aminoxanthene dye, binds electrostatically to the basic amino acid residues of proteins under mildly acidic conditions.

  • Washing: Acetic acid is used to remove unbound dye, ensuring that the measured absorbance is directly proportional to the cellular protein content.

  • Solubilization: A Tris base solution is used to solubilize the protein-bound dye, allowing for spectrophotometric quantification.

Step-by-Step SRB Assay Protocol:
  • Cell Plating: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in a total volume of 100 µL of culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

  • Compound Treatment: Prepare serial dilutions of the test compounds and reference drugs in culture medium. Add 100 µL of the diluted compounds to the respective wells, resulting in a final volume of 200 µL. Include appropriate vehicle controls.

  • Incubation: Incubate the plates for a further 48-72 hours.

  • Cell Fixation: Gently add 50 µL of cold 50% (w/v) TCA to each well (final concentration of 10%) and incubate for 1 hour at 4°C.

  • Washing: Carefully wash the plates five times with slow-running tap water to remove the TCA and dead cells. Allow the plates to air dry completely.

  • Staining: Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.

  • Removal of Unbound Dye: Wash the plates five times with 1% (v/v) acetic acid to remove unbound SRB dye. Allow the plates to air dry.

  • Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.

  • Absorbance Measurement: Read the absorbance at 510 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell growth inhibition and determine the IC50 values using a suitable software package.

Experimental Workflow Diagram:

SRB_Assay_Workflow cluster_prep Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis plate_cells 1. Plate Cells incubate_24h 2. Incubate 24h plate_cells->incubate_24h treat_compounds 3. Treat with Compounds incubate_24h->treat_compounds incubate_48_72h 4. Incubate 48-72h treat_compounds->incubate_48_72h fix_tca 5. Fix with TCA incubate_48_72h->fix_tca wash_dry_1 6. Wash & Air Dry fix_tca->wash_dry_1 stain_srb 7. Stain with SRB wash_dry_1->stain_srb wash_dry_2 8. Wash & Air Dry stain_srb->wash_dry_2 solubilize 9. Solubilize Dye wash_dry_2->solubilize read_absorbance 10. Read Absorbance solubilize->read_absorbance calculate_ic50 11. Calculate IC50 read_absorbance->calculate_ic50

Caption: Workflow of the Sulforhodamine B (SRB) cytotoxicity assay.

Mechanistic Insights: How 5-Bromobenzofurans Induce Cancer Cell Death

Understanding the mechanism of action is paramount in drug development. Studies have revealed that brominated benzofuran derivatives exert their cytotoxic effects primarily through the induction of apoptosis (programmed cell death) and cell cycle arrest.[5][6]

Key Mechanistic Events:
  • Induction of Apoptosis: These compounds have been shown to activate the intrinsic apoptotic pathway. This involves the upregulation of the pro-apoptotic protein Bax and the downregulation of the anti-apoptotic protein Bcl-2.[7][8] This shift in the Bax/Bcl-2 ratio disrupts the mitochondrial membrane potential, leading to the release of cytochrome c and subsequent activation of executioner caspases, such as caspase-3 and caspase-7, which dismantle the cell.[4][9]

  • Cell Cycle Arrest: Brominated benzofuran derivatives can arrest the cell cycle at the G2/M phase, preventing cancer cells from proceeding through mitosis and proliferating.[5][6] This arrest is often mediated through a p53-dependent pathway.[5] The tumor suppressor protein p53 is stabilized, leading to the upregulation of cell cycle inhibitors like p21.[5]

  • DNA Interaction: Some benzofuran derivatives have been observed to interact with DNA, potentially through intercalation, which can interfere with DNA replication and transcription, contributing to their cytotoxic effects.[4]

Signaling Pathway Diagram:

Apoptosis_Pathway cluster_compound Cellular Stress cluster_p53 p53 Pathway cluster_mito Mitochondrial Pathway cluster_caspase Caspase Cascade compound Brominated Benzofuran Derivative p53 p53 Stabilization compound->p53 bax Bax Upregulation compound->bax bcl2 Bcl-2 Downregulation compound->bcl2 p21 p21 Upregulation p53->p21 g2m_arrest G2/M Cell Cycle Arrest p21->g2m_arrest apoptosis Apoptosis g2m_arrest->apoptosis mito Mitochondrial Disruption bax->mito bcl2->mito cyto_c Cytochrome c Release mito->cyto_c caspase9 Caspase-9 Activation cyto_c->caspase9 caspase37 Caspase-3/7 Activation caspase9->caspase37 caspase37->apoptosis

Caption: Apoptotic pathway induced by brominated benzofurans.

Conclusion and Future Perspectives

Novel compounds derived from the 5-bromobenzofuran scaffold represent a promising class of potential anticancer agents. Their enhanced cytotoxicity, often coupled with selectivity for cancer cells, warrants further investigation. The primary mechanisms of action, involving the induction of apoptosis and cell cycle arrest, are well-established hallmarks of effective cancer therapies.

Future research should focus on the synthesis and evaluation of a broader library of derivatives to further refine the structure-activity relationship. In vivo studies are a critical next step to assess the efficacy, pharmacokinetics, and safety of the most promising compounds in preclinical models. A deeper understanding of their molecular targets will also be instrumental in optimizing their therapeutic potential and potentially identifying biomarkers for patient stratification. The data and protocols presented in this guide provide a solid foundation for researchers to advance the development of this exciting class of molecules.

References

  • Manna, S. K., Bose, J. S., Gangan, V., Raviprakash, N., Navaneetha, T., Raghavendra, P. B., Babajan, B., Kumar, C. S., & Jain, S. K. (2010). Novel derivative of benzofuran induces cell death mostly by G2/M cell cycle arrest through p53-dependent pathway but partially by inhibition of NF-kappaB. Journal of Biological Chemistry, 285(29), 22318–22327. [Link]

  • Napiórkowska, M., Kuran, B., Czylkowska, A., Starościak, B., & Kałuzna-Czaplinska, J. (2019). Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. Molecules, 24(8), 1599. [Link]

  • Soleimani, A., Asadi, J., Rostami-Charati, F., & Gharaei, R. (2015). High cytotoxicity and apoptotic effects of natural bioactive benzofuran derivative on the MCF-7 breast cancer cell line. Combinatorial chemistry & high throughput screening, 18(5), 505–513. [Link]

  • Farhat, J., Alzyoud, L., Alwahsh, M., & Al-Omari, B. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Cancers, 14(9), 2196. [Link]

  • Ahmed, M., & Dunn, M. J. (2020). Synthesis and Anticancer Activity of 2'-hydroxy-2-bromo-4,5-dimetoxychalcone Against Breast Cancer (MCF-7) Cell Line. Indonesian Journal of Chemistry, 20(1), 169-176. [Link]

  • Alioglu, I., Cinar-Asa, S., Coskun, D., & Ari, F. (2023). Benzofuran Substituted Chalcone Derivatives Trigger Apoptotic Cell Death Through Extrinsic Pathway in Human Lung and Breast Cancer Cells. Iranian Journal of Science, 47(20), 1-13. [Link]

  • Kamal, A., Reddy, M. K., Kumar, G. B., & Shaik, A. B. (2016). Benzo[b]furan Derivatives Induces Apoptosis by Targeting the PI3K/Akt/mTOR Signaling Pathway in Human Breast Cancer Cells. Bioorganic chemistry, 66, 103–114. [Link]

  • Aslam, J., Khan, S. A., & Asiri, A. M. (2022). Benzofuran derivatives: A review of their synthesis and biological activities. Molecules, 27(15), 4983. [Link]

  • Kossakowski, J., Krawiecka, M., Kuran, B., Stefanska, J., & Wolska, I. (2010). Synthesis and Preliminary Evaluation of the Antimicrobial Activity of Selected 3-Benzofurancarboxylic Acid Derivatives. Molecules, 15(12), 8697–8710. [Link]

  • Hossan, M. S., Rahman, M. A., & Islam, M. T. (2015). Up regulation of Bax and down regulation of Bcl2 during 3-NC mediated apoptosis in human cancer cells. BMC complementary and alternative medicine, 15, 139. [Link]

  • Al-Ostoot, F. H., Al-Ghamdi, S. N., & El-Sayed, M. A. A. (2021). Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022. Molecules, 26(23), 7306. [Link]

  • Choi, H. D., Lee, H. K., & Lee, U. (2010). 5-Bromo-3-(4-chlorophenylsulfinyl)-2-methyl-1-benzofuran. Acta crystallographica. Section E, Structure reports online, 66(Pt 10), o2721. [Link]

  • Lesyk, R., Zaprutko, L., Gzella, A., & Kaminskyy, D. (2019). Synthesis and Anticancer Activity Evaluation of 5-[2-Chloro-3-(4-nitrophenyl)-2-propenylidene]-4-thiazolidinones. Molecules, 24(17), 3105. [Link]

  • Eldehna, W. M., Al-Warhi, T., Al-Ansary, D., Al-Ghorbani, M., Al-Ghulikah, H. A., Al-Salahi, R., ... & Abdel-Aziz, H. A. (2021). The Anticancer Effects of the Pro-Apoptotic Benzofuran-Isatin Conjugate (5a) Are Associated With p53 Upregulation and Enhancement of Conventional Chemotherapeutic Drug Efficiency in Colorectal Cancer Cell Lines. Frontiers in pharmacology, 12, 708459. [Link]

  • Miao, Y. H., Hu, Y. H., Yang, J., Liu, T., Sun, J., & Wang, X. J. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. RSC advances, 9(48), 27511–27539. [Link]

  • Napiórkowska, M., Kuran, B., Czylkowska, A., Starościak, B., & Kałuzna-Czaplinska, J. (2019). Activity of caspase 3 and 7 in K562 cells treated with the test... ResearchGate. [Link]

Sources

Safety Operating Guide

Navigating the Disposal of 5-Bromo-2-chloromethylbenzofuran: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: February 2026

The responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. This guide provides a detailed protocol for the proper disposal of 5-Bromo-2-chloromethylbenzofuran, a halogenated organic compound frequently utilized in synthetic chemistry and drug discovery. The procedures outlined herein are designed to ensure the safety of laboratory personnel and compliance with regulatory standards, reflecting a commitment to best practices in chemical handling.

Hazard Assessment and Initial Considerations

This compound, while not having a comprehensive, publicly available toxicological profile, possesses structural features—a brominated aromatic ring and a chloromethyl group—that necessitate its classification as a hazardous substance. The chloromethyl group, in particular, is a known alkylating agent, suggesting potential reactivity and toxicity. Therefore, all handling and disposal operations must be conducted with the assumption that the compound is toxic, irritant, and potentially harmful to the environment.

Before commencing any disposal-related activities, it is imperative to consult your institution's specific hazardous waste management guidelines and the relevant local and national regulations.[1][2]

Personal Protective Equipment (PPE) and Engineering Controls

Given the hazardous nature of this compound, stringent adherence to safety protocols is paramount. All manipulations should be performed within a certified chemical fume hood to prevent inhalation of dust or vapors.[1]

Minimum Required PPE:

EquipmentSpecificationRationale
Gloves Nitrile or other chemically resistant glovesTo prevent skin contact, which may cause irritation or absorption.[3]
Eye Protection Safety glasses with side shields or chemical gogglesTo protect eyes from splashes or dust.[3][4]
Lab Coat Standard laboratory coatTo protect clothing and skin from contamination.
Respiratory Use in a fume hood is the primary controlIf a fume hood is not available, a NIOSH-approved respirator for organic vapors should be considered.

Waste Segregation: The First Line of Defense

Proper segregation of chemical waste is crucial to prevent dangerous reactions and to facilitate compliant disposal. This compound and materials contaminated with it must be categorized as halogenated organic waste .[5]

Key Segregation Principles:

  • Separate Halogenated from Non-Halogenated Waste: Never mix halogenated compounds with non-halogenated organic solvents.[6][7] The disposal routes and costs for these two streams are significantly different.[7]

  • Avoid Mixing Incompatible Chemicals: Do not mix this compound waste with strong oxidizing agents, bases, amines, or reducing agents.[8]

  • Solid vs. Liquid Waste: Segregate solid waste (e.g., contaminated filter paper, gloves) from liquid waste (e.g., reaction residues in solvent).

Waste_Segregation_Workflow cluster_generation Waste Generation Point cluster_decision Segregation Decision cluster_containers Waste Collection Waste This compound Waste (Solid or Liquid) Decision Is the waste halogenated? Waste->Decision Halogenated Halogenated Waste Container (e.g., Green Labeled Carboy) Decision->Halogenated Yes NonHalogenated Non-Halogenated Waste Container (e.g., Black Labeled Carboy) Decision->NonHalogenated No

Step-by-Step Disposal Protocol

The following protocol outlines the systematic procedure for the collection and temporary storage of this compound waste within the laboratory, pending collection by a licensed disposal facility.

Container Selection and Labeling
  • Select an Appropriate Container:

    • Use a chemically compatible container, typically glass or high-density polyethylene (HDPE), with a secure, screw-top cap.[9]

    • Ensure the container is in good condition, free from cracks or leaks.[9]

    • Do not use food-grade containers.[9]

  • Properly Label the Container:

    • Before adding any waste, affix a "Hazardous Waste" label.[9]

    • Clearly write the full chemical name: "Waste this compound". Avoid abbreviations or chemical formulas.[10]

    • If the waste is a solution, list all components and their approximate percentages.[7]

    • Include the date when the first drop of waste is added.[10]

Waste Accumulation and Storage
  • Transferring Waste:

    • Carefully transfer the waste into the labeled container, minimizing splashing or aerosolization.

    • Do not fill the container to more than 90% capacity to allow for expansion.[6]

  • Secure Storage:

    • Keep the waste container securely capped at all times, except when adding waste.[10][11]

    • Store the container in a designated satellite accumulation area (SAA), which should be at or near the point of generation.[12]

    • The SAA must be in a well-ventilated area, such as a designated cabinet within a fume hood.[12]

    • Utilize secondary containment, such as a tray, to capture any potential leaks.[12]

Disposal_Protocol_Workflow cluster_prep Preparation cluster_collection Collection & Storage cluster_disposal Final Disposal A 1. Select Compatible Waste Container B 2. Affix 'Hazardous Waste' Label & List Contents A->B C 3. Transfer Waste (≤90% Full) B->C D 4. Securely Cap Container C->D E 5. Store in Designated SAA with Secondary Containment D->E F 6. Arrange for Pickup by Licensed Waste Disposal Facility E->F Container Full or Max Storage Time Reached G 7. Document Waste Transfer F->G

Arranging for Final Disposal
  • Contact Environmental Health & Safety (EHS):

    • Once the waste container is full or has been stored for the maximum allowable time (typically not more than one year in a satellite accumulation area), contact your institution's EHS department to arrange for pickup.[9][12]

  • Documentation:

    • Maintain a log of the waste generated, including the chemical name, quantity, and date of disposal request.

The ultimate disposal method will be determined by the licensed waste management facility but will likely involve high-temperature incineration with flue gas scrubbing to neutralize the acidic gases (HBr and HCl) produced upon combustion.[13] Under no circumstances should this compound or its solutions be disposed of down the drain. [13][14]

Spill Management

In the event of a spill, immediate and appropriate action is necessary to mitigate exposure and environmental contamination.

  • Minor Spill (in a fume hood):

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, absorb the spill with a chemical absorbent material (e.g., vermiculite or a spill pillow).

    • Collect the contaminated absorbent material and place it in a sealed, labeled hazardous waste container.

    • Clean the spill area with a suitable solvent, and collect the cleaning materials as hazardous waste.

  • Major Spill (outside a fume hood or a large volume):

    • Evacuate the immediate area.

    • Alert others and prevent entry into the affected area.

    • Contact your institution's emergency response team or EHS immediately.

Chemical Deactivation: A Note of Caution

While chemical deactivation methods exist for some chloromethyl compounds, such as treatment with aqueous ammonia or other basic solutions, these are not recommended for routine disposal of this compound in a standard laboratory setting.[15] The reasons are twofold:

  • The reactivity of the benzofuran ring system with these reagents is not well-characterized, potentially leading to the formation of unknown, hazardous byproducts.

  • The chloromethyl group can hydrolyze under these conditions, but the overall reaction may be incomplete and generate a complex mixture that is still considered hazardous waste.

Therefore, the most reliable and safest disposal method is collection and transfer to a professional hazardous waste facility.

By adhering to these procedures, researchers and laboratory professionals can ensure the safe and compliant disposal of this compound, upholding their commitment to a safe and sustainable research environment.

References

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from [Link]

  • Braun Research Group. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure. Retrieved from [Link]

  • Hazardous Waste Experts. (2022). Guidelines for Solvent Waste Recycling and Disposal. Retrieved from [Link]

  • Thermo Fisher Scientific. (2025). SAFETY DATA SHEET 5-Bromo-2-chlorobenzoic acid. Retrieved from [Link]

  • Kemicentrum. (2025). 8.1 Organic solvent waste. Retrieved from [Link]

  • Google Patents. (n.d.). US4562280A - Chloromethylation of deactivated aromatic compounds.
  • U.S. Environmental Protection Agency. (2025). Regulations for Hazardous Waste Generated at Academic Laboratories. Retrieved from [Link]

  • University of California, Santa Cruz. (n.d.). Hazardous Waste Segregation. Retrieved from [Link]

  • Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines. Retrieved from [Link]

  • Dartmouth College. (n.d.). Hazardous Waste Disposal Guide - Research Areas. Retrieved from [Link]

  • ScienceMadness Discussion Board. (2020). Blanc Chloromethylation - Removing BCME from Product. Retrieved from [Link]

Sources

Personal protective equipment for handling 5-Bromo-2-chloromethylbenzofuran

Author: BenchChem Technical Support Team. Date: February 2026

Essential Safety and Handling Guide: 5-Bromo-2-chloromethylbenzofuran

Hazard Identification and Risk Assessment

Based on analogous compounds, this compound is anticipated to be a hazardous substance. The primary concerns are its potential for irritation and harm upon contact or inhalation.

Anticipated Hazards:

  • Skin Irritation: Likely to cause skin irritation upon direct contact.[1][2][3][4]

  • Serious Eye Irritation: Expected to cause serious eye irritation.[1][2][3][4]

  • Respiratory Irritation: May cause respiratory tract irritation if inhaled as a dust or vapor.[1][2][3][4]

  • Harmful if Swallowed or Inhaled: May be harmful if ingested or inhaled.[1][5]

A thorough risk assessment is the cornerstone of safe laboratory practice. Before any procedure involving this compound, it is critical to evaluate the specific quantities being used, the nature of the experimental manipulations (e.g., weighing, dissolving, heating), and the potential for exposure.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection of appropriate PPE is crucial to mitigate the risks associated with handling this compound. The following table outlines the minimum recommended PPE.

PPE Category Minimum Requirement Specifications and Best Practices
Eye and Face Protection Safety glasses with side-shields or chemical safety goggles.Must conform to OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166. A face shield may be necessary for splash-prone operations.[6][7]
Hand Protection Chemical-resistant gloves.Nitrile or neoprene gloves are recommended. Always inspect gloves for tears or punctures before use. Change gloves immediately if contaminated.[5]
Skin and Body Protection Laboratory coat.A fully buttoned lab coat is mandatory. Consider a chemically resistant apron for larger quantities or splash-prone procedures.
Respiratory Protection Use in a certified chemical fume hood is required.If a fume hood is not available or if aerosolization is likely, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.[6][7]

Causality of PPE Selection:

  • Eye Protection: The benzofuran structure, combined with halogenation, suggests a high potential for irritancy. Goggles provide a seal around the eyes, offering superior protection against splashes and vapors compared to safety glasses.

  • Hand Protection: Halogenated organic compounds can often penetrate standard latex gloves. Nitrile or neoprene provides a more robust barrier against this class of chemicals.

  • Respiratory Protection: The volatility of this compound is not fully known. Therefore, all handling of solids and solutions should be performed within a chemical fume hood to prevent the inhalation of dust or vapors.

Operational Plan: A Step-by-Step Guide to Safe Handling

Adherence to a strict operational protocol is essential for minimizing exposure and ensuring a safe experimental environment.

Step 1: Preparation and Engineering Controls

  • Verify Fume Hood Functionality: Before starting any work, ensure the chemical fume hood is operational and the airflow is adequate.

  • Clear the Workspace: Maintain a clutter-free workspace within the hood.

  • Assemble all Materials: Have all necessary equipment, reagents, and waste containers pre-labeled and within the fume hood before handling the compound.

Step 2: Weighing and Transfer

  • Solid Handling: When weighing the solid, do so within the fume hood on a draft shield or in a containment enclosure to prevent dust dispersal. Use a spatula for transfers.

  • Solution Preparation: Add the solid to the solvent slowly to avoid splashing. If the dissolution is exothermic, use an ice bath for cooling.

Step 3: During the Reaction

  • Closed System: Whenever possible, maintain the reaction in a closed system.

  • Constant Monitoring: Do not leave the reaction unattended.

  • Labeling: Clearly label all vessels containing this compound.

Emergency and Disposal Plan

Accidents can happen, and a clear plan for both emergencies and waste disposal is non-negotiable.

Emergency First Aid Procedures:

Exposure Route First Aid Protocol
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1]
Skin Contact Immediately remove contaminated clothing and wash the affected skin area with plenty of soap and water for at least 15 minutes. If irritation persists, seek medical attention.[1]
Inhalation Move the individual to fresh air. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[1]
Ingestion Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[5]

Disposal Plan:

  • Waste Segregation: All waste contaminated with this compound, including gloves, paper towels, and pipette tips, must be collected in a designated, sealed, and clearly labeled hazardous waste container.

  • Chemical Waste: Unused compound and reaction residues must be disposed of as hazardous chemical waste. Do not pour down the drain.[1][6]

  • Consult Local Regulations: All waste disposal must be in strict accordance with local, state, and federal regulations. Contact your institution's EHS department for specific guidance.[8]

Visual Workflow for Safe Handling

The following diagram outlines the critical steps for safely handling this compound.

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Prep Verify Fume Hood Don PPE Gather Assemble Materials & Waste Containers Prep->Gather 1. Setup Weigh Weigh Compound in Hood Gather->Weigh React Perform Experiment in Hood Weigh->React 2. Execution Decontaminate Decontaminate Glassware & Surfaces React->Decontaminate Dispose Segregate & Seal Hazardous Waste Decontaminate->Dispose 3. Waste Mgmt Doff Remove PPE Wash Hands Dispose->Doff 4. Final Steps

Caption: Workflow for handling this compound.

References

  • Thermo Fisher Scientific. (2025). Safety Data Sheet for 5-Bromo-2-chlorobenzoic acid. Retrieved from [Link]

  • Centers for Disease Control and Prevention. (n.d.). First Aid Procedures for Chemical Hazards. NIOSH. Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.